molecular formula C5H11IN2 B1610664 (Cyanomethyl)trimethylammonium iodide CAS No. 82272-28-4

(Cyanomethyl)trimethylammonium iodide

Cat. No.: B1610664
CAS No.: 82272-28-4
M. Wt: 226.06 g/mol
InChI Key: DLUXOICIYRXRNK-UHFFFAOYSA-M
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Description

(Cyanomethyl)trimethylammonium iodide is a useful research compound. Its molecular formula is C5H11IN2 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyanomethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXOICIYRXRNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512875
Record name Cyano-N,N,N-trimethylmethanaminium iodide
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Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82272-28-4
Record name Cyano-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
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Record name (Cyanomethyl)trimethylammonium iodide
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Foundational & Exploratory

Technical Protocol: Synthesis of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (Cyanomethyl)trimethylammonium iodide (CAS: 82272-28-4), a critical quaternary ammonium salt utilized as a precursor in the Sommelet-Hauser rearrangement , a phase-transfer catalyst (PTC), and a reagent in Vicarious Nucleophilic Substitution (VNS) reactions.

The protocol employs a Menschutkin reaction between trimethylamine and iodoacetonitrile. Unlike generic alkylation procedures, this guide focuses on controlling the exothermic nature of the reaction and managing the high hygroscopicity of the product to ensure pharmaceutical-grade purity (>98%).

Chemical Theory & Mechanism[1]

Reaction Mechanism

The synthesis proceeds via an SN2 nucleophilic substitution .[1] The lone pair of electrons on the nitrogen atom of trimethylamine (nucleophile) attacks the


-carbon of iodoacetonitrile (electrophile), displacing the iodide ion.
  • Nucleophile: Trimethylamine (TMA) - Hard nucleophile.

  • Electrophile: Iodoacetonitrile - Highly reactive alkylating agent due to the electron-withdrawing nitrile group and the weak C-I bond.

  • Solvent Effect: The reaction is best performed in polar aprotic solvents (e.g., anhydrous acetone or THF). The transition state is more polar than the reactants; thus, polar solvents stabilize the transition state. However, the final ionic product is insoluble in these organic solvents, driving the reaction to completion via precipitation (Le Chatelier’s principle).

Mechanistic Diagram

ReactionMechanism TMA Trimethylamine (Nu:) TS Transition State [Me3Nδ+ ... CH2(CN) ... Iδ-] TMA->TS Attack on α-Carbon IAN Iodoacetonitrile (E+) IAN->TS C-I Bond Weakening Prod (Cyanomethyl)trimethylammonium Iodide (Precipitate) TS->Prod Precipitation (Irreversible)

Figure 1: SN2 Mechanism for the formation of the quaternary ammonium salt.

Safety & Hazard Analysis (Critical)

Hazard ClassRisk FactorMitigation Strategy
Acute Toxicity Iodoacetonitrile is fatal if inhaled/swallowed.[2] It acts as an alkylating agent and liberates cyanide upon metabolism.Handle ONLY in a certified fume hood. Double-glove (Nitrile + Laminate). Keep Silver Nitrate (AgNO₃) solution nearby to neutralize spills.
Lachrymator Iodoacetonitrile vapor causes severe eye irritation.[3]Use full-face respirator or sash lowered completely.
Hygroscopicity Product absorbs atmospheric moisture rapidly, hydrolyzing to amides/acids.Handle product under inert atmosphere (N₂ or Ar). Store in desiccator.
Flammability Trimethylamine (gas or solution) is highly flammable.Ground all glassware. Use spark-proof equipment.

Materials & Equipment

Reagents
  • Trimethylamine (TMA): 4.2 M solution in Ethanol or Anhydrous gas (bubbled). Preferred: 33% wt solution in Ethanol for ease of handling.

  • Iodoacetonitrile: >97% purity. Stabilized with Copper usually.

  • Solvent: Anhydrous Acetone or Tetrahydrofuran (THF) . (Acetone is preferred for superior precipitation yields).

  • Wash Solvent: Cold Diethyl Ether (Anhydrous).

Equipment
  • Three-neck round-bottom flask (250 mL).[4]

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon gas line with bubbler.

  • Magnetic stirrer with Teflon-coated bar.

  • Ice-salt bath (-10°C).

  • Schlenk filtration line or vacuum filtration setup with inert gas blanket.

Experimental Protocol

Step 1: Reaction Setup
  • Oven-dry all glassware at 120°C for 2 hours. Assemble hot under nitrogen flow.

  • Charge the flask with Trimethylamine solution (1.0 eq, e.g., 50 mmol).

  • Dilute with Anhydrous Acetone (5 volumes relative to amine).

  • Cool the system to 0°C using an ice bath.

Step 2: Controlled Addition
  • Dissolve Iodoacetonitrile (1.05 eq, slight excess ensures complete consumption of amine) in a small volume of acetone in the addition funnel.

  • Dropwise Addition: Add the iodoacetonitrile solution slowly over 30–45 minutes.

    • Note: The reaction is exothermic.[1][4] Rapid addition may boil the solvent or cause side reactions (polymerization).

  • A heavy white precipitate will begin to form almost immediately.

Step 3: Reaction Completion
  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for an additional 4–6 hours .

    • Checkpoint: The supernatant should be clear, and the solid should settle rapidly when stirring stops.

Step 4: Isolation & Purification
  • Filtration: Filter the white solid using a sintered glass funnel. Crucial: Minimize exposure to air.[2]

  • Washing: Wash the filter cake 3x with Cold Anhydrous Diethyl Ether to remove unreacted iodoacetonitrile and iodine traces.

  • Recrystallization (If Purity <98%):

    • Dissolve crude solid in minimum hot Ethanol (Abs.) .

    • Add Diethyl Ether dropwise until turbidity appears.

    • Cool to -20°C overnight.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 6 hours. Store in a desiccator protected from light.

Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere Setup Cool Cool TMA/Acetone to 0°C Start->Cool Add Dropwise Addition of Iodoacetonitrile Cool->Add Stir Stir 4-6h at RT (Precipitation) Add->Stir Filter Vacuum Filtration (Wash w/ Et2O) Stir->Filter Recryst Recrystallization (EtOH / Et2O) Filter->Recryst If impure Dry Vacuum Dry & Store (Desiccator) Filter->Dry If pure Recryst->Dry

Figure 2: Operational workflow for the synthesis.

Characterization & Specifications

ParameterSpecificationObservation/Method
Appearance White to off-white crystalline powderVisual inspection. Yellowing indicates free iodine (decomposition).
Melting Point 212 – 216°C (Decomposes)Sharp melting range indicates high purity.[5]
¹H NMR (DMSO-d₆)

3.15 (s, 9H, N-CH₃)

4.95 (s, 2H, CH₂-CN)
Characteristic singlet for trimethyl group and deshielded methylene protons.
IR Spectroscopy

~2250 cm⁻¹ (C≡N stretch)
Weak but sharp nitrile band.
Solubility Soluble: Water, DMSO, Methanol.Insoluble: Ether, Acetone, Hexane.Confirms ionic nature.

Troubleshooting & Optimization

Issue: Yellow/Brown Discoloration
  • Cause: Oxidation of iodide to Iodine (

    
    ) due to light exposure or excess heat.
    
  • Solution: Wash the solid with a small amount of cold acetone containing a trace of sodium thiosulfate (if aqueous workup is possible, otherwise stick to ether washes) and recrystallize immediately. Store in amber vials.

Issue: Low Yield / No Precipitate
  • Cause: Solvent too polar (product dissolving) or wet solvent (hydrolysis).

  • Solution: Ensure Acetone is anhydrous .[1] If using Ethanol as solvent, add Ether to force precipitation.

Issue: "Oiling Out"
  • Cause: Impurities lowering the melting point or temperature too high during crystallization.

  • Solution: Scratch the glass side with a rod to induce nucleation or seed with a pure crystal. Cool slowly.

References

  • Sigma-Aldrich. this compound Safety Data Sheet & Product Specifications. Retrieved from .

  • Kantor, S. W., & Hauser, C. R. (1951).[6] Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring.[7] Journal of the American Chemical Society, 73(9), 4122–4131. (Foundational work on Sommelet-Hauser precursors).

  • BenchChem. Tetramethylammonium iodide synthesis protocol. (General Menschutkin reaction conditions adapted for cyanomethyl analog). Retrieved from .

  • TCI Chemicals. Trimethylphenylammonium Iodide Safety Data Sheet. (Comparative safety data for quaternary iodides). Retrieved from .

  • Organic Chemistry Portal. Sommelet-Hauser Rearrangement. Retrieved from .

Sources

Introduction: The Versatility of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (Cyanomethyl)trimethylammonium Iodide

This compound is a quaternary ammonium salt distinguished by the presence of a nitrile functional group.[1] This unique structural combination imparts valuable properties, making it a significant reagent in various chemical domains. Primarily, it serves as a versatile intermediate in organic synthesis and is employed as a phase-transfer catalyst, particularly in reactions involving ionic species where it enhances reaction rates and yields.[2] Its applications extend to the development of novel ionic liquids, specialty polymers, and as a reactant in vicarious nucleophilic substitution (VNS) reactions for C-C bond formation.[2][3] This guide provides a comprehensive, field-proven methodology for the preparation of this compound, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Safety Data

A thorough understanding of the target compound's properties and the hazards associated with its synthesis is paramount for experimental success and laboratory safety.

PropertyValueSource(s)
CAS Number 82272-28-4[2][3]
Molecular Formula C₅H₁₁IN₂ or ((CH₃)₃NCH₂CN)⁺ I⁻[2]
Molecular Weight 226.06 g/mol [2][3]
Appearance White to beige powder[2][3]
Melting Point 212 - 216 °C[2][3]
Primary Hazard Acutely toxic if swallowed (GHS06, Danger)[3]
Hazard Codes H301, H315, H319, H335[3]
Storage Store at room temperature, keep container tightly closed in a dry place[2]

Core Synthesis: The Quaternization Approach

The most direct and reliable synthesis of this compound is achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction, specifically a Menschutkin reaction. This classic method involves the alkylation of a tertiary amine (trimethylamine) with an appropriate alkyl halide (a haloacetonitrile).[4]

Mechanistic Rationale and Reagent Selection

The core of the reaction is the nucleophilic attack by the lone pair of electrons on the nitrogen atom of trimethylamine on the electrophilic methylene carbon of a haloacetonitrile.[4]

  • Choice of Amine: Trimethylamine, (CH₃)₃N, is a readily available tertiary amine.[5] Due to its low boiling point (2.9 °C), it is typically handled as a solution in a suitable solvent (e.g., ethanol, THF) or as its hydrochloride salt from which the free base is generated in situ.[6]

  • Choice of Alkylating Agent: Chloroacetonitrile (ClCH₂CN) is a common and cost-effective starting material.[7][8] While iodoacetonitrile could be used for a direct one-step synthesis, it is less stable and less common than its chloro-analogue. Therefore, a two-step, one-pot process is often more practical: initial quaternization with chloroacetonitrile to form the chloride salt, followed by an in situ halide exchange (Finkelstein reaction) with an iodide salt such as sodium iodide (NaI) or potassium iodide (KI) to precipitate the desired, less soluble iodide product.

  • Solvent Selection: The Menschutkin reaction is significantly influenced by the solvent.[4] Polar aprotic solvents like acetonitrile (CH₃CN) or acetone are ideal. They can solvate the transition state and the resulting ions, stabilizing the product and accelerating the Sₙ2 reaction, without interfering with the nucleophile.[4][9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reactant preparation to final product characterization.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis TMA Trimethylamine Solution in Acetonitrile Vessel Reaction Vessel (Acetonitrile Solvent) TMA->Vessel ClAN Chloroacetonitrile ClAN->Vessel NaI Sodium Iodide Quat 1. Quaternization (Menschutkin Reaction) Stir at 50-60°C, 16h NaI->Quat Step 2 (Add NaI) Vessel->Quat Step 1 AnionEx 2. Anion Exchange (Finkelstein Reaction) Precipitation of Product Quat->AnionEx Isolation Isolation Vacuum Filtration AnionEx->Isolation Purify Purification Recrystallization from Ethanol Isolation->Purify FinalProd (Cyanomethyl)trimethyl- ammonium iodide Purify->FinalProd Analysis Characterization (NMR, IR, MS) FinalProd->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is designed for advanced laboratory use. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]

Reagents and Materials
  • Trimethylamine solution (e.g., ~4 M in Ethanol or THF)

  • Chloroacetonitrile (ClCH₂CN), ≥99% purity[7]

  • Sodium iodide (NaI), anhydrous, ≥99% purity

  • Acetonitrile (CH₃CN), anhydrous

  • Ethanol (for recrystallization)

  • Diethyl ether (for washing)

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with temperature control

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous acetonitrile.

    • Add sodium iodide (1.1 equivalents relative to chloroacetonitrile) to the acetonitrile and stir until dissolved. While the Finkelstein exchange is faster with the chloride salt already formed, adding NaI at the start can facilitate a halogen exchange on the chloroacetonitrile to form the more reactive iodoacetonitrile in situ.

  • Addition of Reactants:

    • To the stirred solution, add chloroacetonitrile (1.0 equivalent).

    • Slowly add the trimethylamine solution (1.05 equivalents) to the flask. An exothermic reaction may occur; control the addition rate to maintain a gentle temperature increase. The use of a slight excess of the volatile amine helps to ensure the complete conversion of the alkylating agent.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (a temperature of 50-60°C is often sufficient) and maintain for 16-24 hours.[9][10] The progress can be monitored by the formation of a white precipitate, which is the target quaternary ammonium iodide, as it is typically less soluble in acetonitrile than the sodium salt byproducts.

  • Product Isolation:

    • After the reaction period, cool the mixture to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two small portions of cold acetonitrile to remove soluble impurities, followed by a wash with diethyl ether to facilitate drying.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.

    • Cool the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.[11]

  • ¹H NMR (Nuclear Magnetic Resonance): In a suitable solvent (e.g., D₂O or DMSO-d₆), the spectrum should show two characteristic singlets:

    • A singlet at approximately 3.2-3.4 ppm corresponding to the nine equivalent protons of the three methyl groups on the quaternary nitrogen (-N⁺(CH ₃)₃).

    • A singlet at approximately 4.8-5.0 ppm corresponding to the two protons of the methylene group adjacent to the nitrile and the quaternary nitrogen (-CH ₂CN). The integration ratio of these peaks should be 9:2.

  • ¹³C NMR: The spectrum should reveal three distinct carbon signals:

    • A signal for the methyl carbons (-N⁺(C H₃)₃).

    • A signal for the methylene carbon (-C H₂CN).

    • A signal for the nitrile carbon (-C N).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Look for:

    • A sharp, medium-intensity absorption band around 2250-2270 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

    • C-H stretching and bending vibrations for the methyl and methylene groups.

  • MS (Mass Spectrometry): Using a technique like Electrospray Ionization (ESI-MS) in positive ion mode, the spectrum should show a prominent peak for the cation [ (CH₃)₃NCH₂CN ]⁺ at an m/z corresponding to its molecular weight (100.09 Da).

Conclusion

The synthesis of this compound via the Menschutkin reaction of trimethylamine and chloroacetonitrile, followed by an in-situ anion exchange with sodium iodide, represents a robust and scalable method for its preparation. This guide provides the necessary technical detail, mechanistic insight, and safety considerations to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chemical intermediate. Rigorous adherence to the protocol and subsequent analytical characterization are essential for ensuring a high-purity final product suitable for demanding applications.

References

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile . ResearchGate. Available at: [Link]

  • Various Authors. Research on (Cyanomethyl)trialkylphosphonium Iodides . ResearchGate. Available at: [Link]

  • One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation . Organic Chemistry Portal. Available at: [Link]

  • trimethylamine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis of Acetonitrile from Ethanol Dehydroamination over a La-Modified Co/Al2O3 Catalyst . ResearchGate. Available at: [Link]

  • chloroacetonitrile - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. Available at: [Link]

  • General Procedure A – Preparation of N,N,N-trimethylanilinium iodide salts from N,N- dimethylaniline with methyl iodide . The Royal Society of Chemistry. Available at: [Link]

  • Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents.
  • N,N,N-Trimethyl-2-cyanoethylammonium iodide . PubChem. Available at: [Link]

  • Chloroacetonitrile - Research Applications . ResearchGate. Available at: [Link]

  • Solvent free quaternization of tertiary amines with dimethylsulfate. Google Patents.
  • Trimethylsulfoxonium Iodide: A Green Methylating Agent . The Royal Society of Chemistry. Available at: [Link]

  • Trimethylamine . PubChem. Available at: [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds . IJSAT. Available at: [Link]

  • Synthesis, NMR and Vibrational Spectroscopic Characterization, and Computational Study of the cis-IO2F32- Anion . DTIC. Available at: [Link]

  • Optimizing the iodide-adduct chemical ionization mass spectrometry (CIMS) quantitative method . AMT. Available at: [Link]

Sources

Technical Deep Dive: (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Cyanomethyl)trimethylammonium Iodide: Mechanism of Action Content Type: Technical Deep Dive & Experimental Guide Audience: Drug Discovery Chemists, Chemical Biologists, and Process Scientists.

Executive Summary

This compound (CAS: 82272-28-4) functions as a dual-utility agent in drug development: primarily as a latent 1,3-dipole precursor for constructing nitrogenous heterocycles, and secondarily as a cholinergic probe targeting anionic enzymatic sites.

Its utility is defined by the unique electronic activation of the methylene protons adjacent to the electron-withdrawing nitrile and the positively charged quaternary ammonium center. This structural tension allows for the controlled generation of N-methyl azomethine ylides under mild conditions, facilitating the rapid assembly of pyrrolidine pharmacophores—a scaffold ubiquitous in over 15% of FDA-approved small molecule drugs.

Chemical Mechanism of Action: The Azomethine Ylide Engine

In synthetic medicinal chemistry, this compound acts as a "masked" reactive intermediate. The core mechanism involves the in situ generation of a non-stabilized azomethine ylide, which undergoes [3+2] cycloaddition.

Mechanistic Pathway
  • Desilylation/Deprotonation: While direct deprotonation is possible, the most efficient method often involves a fluoride-induced desilylation strategy if a trimethylsilyl group is present, or direct deprotonation using bases (e.g., NaH, LHMDS) or silver fluoride (AgF) to generate the reactive dipole.

  • Ylide Formation: The removal of an

    
    -proton generates the cyanomethylide species. The nitrile group provides inductive stabilization to the carbanion, while the quaternary ammonium serves as the leaving group precursor or the cationic terminus depending on the specific transformation (e.g., Stevens rearrangement vs. Cycloaddition).
    
  • 1,3-Dipolar Cycloaddition: The generated 1,3-dipole reacts with dipolarophiles (alkenes, alkynes, aldehydes) in a concerted, suprafacial manner. This reaction is stereospecific, preserving the geometry of the dipolarophile in the final pyrrolidine ring.

Visualization: Ylide Generation & Cycloaddition

The following diagram illustrates the transformation of the salt into a pyrrolidine scaffold via the ylide intermediate.

ChemicalMOA cluster_0 Synthetic Pathway Salt (Cyanomethyl)trimethyl ammonium Iodide Ylide Reactive Azomethine Ylide Intermediate Salt->Ylide Deprotonation (-HI) Base Base / F- Source (Activation) Base->Ylide TS Concerted [3+2] Transition State Ylide->TS + Dipolarophile Dipole Dipolarophile (Alkene/Aldehyde) Dipole->TS Product Pyrrolidine/Oxazole Scaffold TS->Product Cyclization

Figure 1: Mechanistic flow from quaternary ammonium precursor to heterocyclic drug scaffold via [3+2] cycloaddition.

Biological Mechanism of Action: Cholinergic Modulation

While primarily a synthetic reagent, the structural homology of this compound to Acetylcholine (ACh) dictates its biological activity. It acts as a reversible competitive inhibitor of cholinesterases and a ligand for cholinergic receptors.

Target Interaction: Acetylcholinesterase (AChE)[1][2][3]
  • Binding Site: The compound binds to the Catalytic Anionic Site (CAS) at the bottom of the AChE active site gorge.

  • Molecular Forces:

    • Cation-

      
       Interaction:  The quaternary trimethylammonium head binds with high affinity to the indole ring of Trp86  (in human AChE).
      
    • Steric Occlusion: The cyanomethyl tail is sterically distinct from the acetoxy group of ACh. It does not undergo hydrolysis, thereby blocking the entry of the endogenous substrate (ACh) and inhibiting the enzyme.

  • Outcome: Accumulation of acetylcholine in the synaptic cleft, leading to cholinergic hyperstimulation (muscarinic/nicotinic effects).

Visualization: AChE Inhibition Pathway

BioMOA Compound (Cyanomethyl)trimethyl ammonium Cation CAS Catalytic Anionic Site (Trp86) Compound->CAS Cation-Pi Binding AChE_Free AChE Enzyme (Active) Complex Enzyme-Inhibitor Complex (Reversible) CAS->Complex Occlusion of Gorge Hydrolysis Hydrolysis (Blocked) Complex->Hydrolysis No Reaction ACh Acetylcholine (Substrate) ACh->CAS Competition

Figure 2: Competitive inhibition mechanism at the Acetylcholinesterase active site.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Fresh preparation is critical as commercial batches may absorb moisture, affecting stoichiometry in sensitive ylide reactions.

Reagents:

  • Trimethylamine (anhydrous, 2.0 eq)

  • Iodoacetonitrile (1.0 eq) [CAUTION: Highly Toxic/Lachrymator]

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add anhydrous THF (50 mL) and cool to 0°C in an ice bath.

  • Addition 1: Add Iodoacetonitrile (10 mmol, 0.72 mL) via syringe.

  • Addition 2: Slowly bubble Trimethylamine gas or add Trimethylamine solution (20 mmol) into the reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. A white precipitate will form immediately.

  • Isolation: Filter the white solid under an inert atmosphere (nitrogen blanket).

  • Purification: Wash the filter cake with cold anhydrous ether (3 x 20 mL) to remove unreacted nitrile.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 6 hours.

  • Validation: Verify purity via

    
    H NMR (DMSO-d
    
    
    
    ). Characteristic peak:
    
    
    3.1 (s, 9H, N-Me), 4.8 (s, 2H, CH
    
    
    -CN).
Protocol B: Generation of Cyanomethylide for [3+2] Cycloaddition

Rationale: This protocol utilizes the salt to generate the ylide in situ for trapping with an aldehyde.

Reagents:

  • This compound (1.2 eq)

  • Benzaldehyde (1.0 eq) [Model Dipolarophile]

  • Base: Cesium Carbonate (

    
    ) or AgF (1.5 eq)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (1.0 mmol) and the ammonium salt (1.2 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Result: The reaction yields the corresponding oxazoline or pyrrolidine derivative depending on the specific dipolarophile and conditions (Note: The ammonium group may act as a leaving group in some variations, leading to cyclopropanation or epoxidation depending on the substrate).

Data Summary & Safety Profile

ParameterSpecification
Molecular Formula

Molecular Weight 226.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in Ether
Melting Point >200°C (Decomposes)
Toxicity Class Acute Tox. 3 (Oral) ; Skin/Eye Irritant
Handling Handle in fume hood; Hygroscopic (Store in desiccator)

References

  • Synthetic Utility (Ylides): Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

  • Reagent Preparation: Zaragoza, F. (2002).[1] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[1][2] Journal of Organic Chemistry, 67(14), 4963-4964.

  • Cholinergic Mechanisms: Taylor, P. (2011). Anticholinesterase Agents.[3][4][5] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.

  • Chemical Safety: Sigma-Aldrich Safety Data Sheet (SDS) for this compound.

Sources

Physicochemical properties of (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (Cyanomethyl)trimethylammonium iodide , structured for researchers and drug development professionals.

Reagent Profile, Physicochemical Properties, and Synthetic Utility in Drug Discovery[1]

Executive Summary

This compound (CAS: 82272-28-4) is a quaternary ammonium salt characterized by a highly electrophilic methylene group activated by both a cationic nitrogen center and a nitrile moiety. While structurally related to the well-known "Zaragoza reagent" (the phosphonium analogue), this ammonium salt occupies a distinct niche in organic synthesis.

Its primary utility in modern drug development lies in Vicarious Nucleophilic Substitution (VNS) reactions. Unlike traditional SNAr reactions that require a leaving group on the aromatic ring, this reagent enables the direct alkylation of nitroarenes at hydrogen-bearing positions.[1][2] This capability allows for the rapid functionalization of electron-deficient aromatic scaffolds—a frequent requirement in the synthesis of heterocycles and late-stage pharmaceutical intermediates.

Physicochemical Profile

The following data aggregates experimental values and structural descriptors essential for analytical characterization and handling.

Table 1: Core Physicochemical Properties[4]
PropertyValue / DescriptionNote
Chemical Name This compound
Synonyms (N-Iodo-N,N,N-trimethylamino)acetonitrile; 1-Cyano-N,N,N-trimethyl-methanaminium iodide
CAS Number 82272-28-4 Specific to the iodide salt.[3][4][5]
Molecular Formula C5H11IN2
Molecular Weight 226.06 g/mol
Structure [Me3N+–CH2–CN] I–Quaternary ammonium cation.[6][5]
Appearance White to beige crystalline powderHygroscopic.
Melting Point 212 – 216 °CDecomposes upon melting.
Solubility High: Water, DMSO, MethanolLow: Acetone, Ether, HydrocarbonsTypical of ionic salts.
Hygroscopicity Moderate to HighStore in desiccator.
Stability Stable under inert atmosphere (N2/Ar).Sensitive to light (iodide oxidation) and moisture.
Spectroscopic Identification (Diagnostic Signals)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~3.2–3.4 ppm (s, 9H): Characteristic singlet for the trimethylammonium group (–N+(CH3)3).

    • δ ~5.1–5.3 ppm (s, 2H): Deshielded singlet for the methylene protons (–CH2–), shifted downfield due to the adjacent cationic nitrogen and nitrile electron-withdrawing groups.

  • IR Spectroscopy:

    • ~2250 cm–1: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

Synthesis & Preparation Protocol

While commercially available, in-house preparation is often preferred to ensure anhydrous conditions, which are critical for subsequent organometallic or base-mediated applications.

Core Reaction: The Menschutkin Alkylation

The synthesis exploits the nucleophilicity of trimethylamine towards the electrophilic carbon of iodoacetonitrile.

Reaction Equation:



Laboratory Protocol (0.1 mol Scale)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (N2).[3]

  • Solvent System: Charge the flask with 100 mL of anhydrous Diethyl Ether (Et2O) or Tetrahydrofuran (THF).

  • Reactant A: Add Trimethylamine (anhydrous, 2.0 M solution in THF or gas bubbled to saturation, ~1.1 equiv). Cool the solution to 0 °C in an ice bath.

  • Reactant B: Dropwise add Iodoacetonitrile (1.0 equiv) over 30 minutes. Caution: Iodoacetonitrile is a lachrymator and highly toxic alkylating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A heavy white precipitate will form immediately and thicken over time.

  • Work-up:

    • Filter the white solid under an inert atmosphere (Schlenk filtration recommended to avoid moisture uptake).

    • Wash the filter cake 3x with cold anhydrous Et2O to remove unreacted amine and iodoacetonitrile.

    • Dry under high vacuum (0.1 mmHg) at 40 °C for 6 hours.

  • Yield: Typically >90%. Store in an amber vial within a desiccator.

Mechanism of Action: Vicarious Nucleophilic Substitution (VNS)[2][9][10]

The defining application of this compound in drug discovery is its role as a cyanomethylating agent for nitroarenes.

The Mechanistic Logic

Traditional Nucleophilic Aromatic Substitution (SNAr) requires a halogen leaving group on the ring.[1] VNS, however, replaces a hydrogen atom on the ring.[1][2][7][8]

  • Deprotonation: A strong base (e.g., t-BuOK, NaOH/DMSO) deprotonates the reagent at the methylene position, generating a carbanion.

  • Addition: The carbanion attacks the nitroarene at the ortho or para position (relative to NO2), forming a Sigma-adduct (Meisenheimer complex).[1]

  • Elimination: The trimethylammonium group (–NMe3) acts as the vicarious leaving group . It is eliminated from the incoming nucleophile, not the ring.

  • Re-aromatization: Subsequent proton loss restores aromaticity, resulting in the net introduction of a –CH2CN group.

Visualization: VNS Reaction Pathway

VNS_Mechanism Reagent (Cyanomethyl)trimethylammonium Iodide Carbanion Active Carbanion [Me3N-CH-CN]- Reagent->Carbanion Deprotonation (-HI) Base Base (t-BuOK) Base->Carbanion SigmaAdduct σ-Adduct (Meisenheimer Complex) Carbanion->SigmaAdduct Nucleophilic Attack (Ortho/Para) Nitroarene Nitroarene (Substrate) Nitroarene->SigmaAdduct Elimination Elimination of NMe3 (Leaving Group) SigmaAdduct->Elimination Byproduct Product Cyanomethylated Nitroarene SigmaAdduct->Product β-Elimination of NMe3 & Re-aromatization

Figure 1: Mechanism of Vicarious Nucleophilic Substitution (VNS) using this compound. The trimethylammonium moiety serves as the auxiliary leaving group, enabling the functionalization of hydrogen-bearing carbons.

Critical Distinction: Ammonium vs. Phosphonium

In literature, confusion often arises between the ammonium salt and its phosphonium analogue. For precise experimental design, note the following distinction:

FeatureThis compound (Cyanomethyl)trimethylphosphonium Iodide
Common Name -Zaragoza Reagent
Primary Application VNS Reaction (C-H functionalization of nitroarenes).Alcohol to Nitrile Conversion (Mitsunobu-type alkylation).
Leaving Group Trimethylamine (NMe3) - Gas/Liquid.Trimethylphosphine oxide (Me3PO) - Solid.
Reactivity Profile Harder nucleophile (as carbanion).Softer nucleophile; high affinity for oxygen.

Guidance: If your goal is to convert an alcohol to a nitrile (R-OH


 R-CH2CN), use the Phosphonium  salt.[9] If your goal is to add a cyanomethyl group to a nitro-aromatic ring, use the Ammonium  salt described in this guide.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Respiratory Sensitization: Avoid inhalation of dust.

  • Decomposition Products: Thermal decomposition releases toxic fumes of Hydrogen Iodide (HI), Nitrogen Oxides (NOx), and Trimethylamine.

  • Storage: Store at room temperature in a tightly sealed container. Protect from light (iodide salts yellow upon oxidation to I2).

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from .

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. (Foundational mechanism for VNS).[7]

  • Chem-Impex International. this compound Safety Data Sheet. Retrieved from .

  • Zaragoza, F. (2002).[9] One-Step Conversion of Alcohols into Nitriles. Journal of Organic Chemistry. (Cited for distinction regarding the phosphonium analogue).

Sources

Introduction: Unveiling a Versatile Quaternary Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Cyanomethyl)trimethylammonium iodide

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 82272-28-4, is a specialized quaternary ammonium compound featuring a nitrile functional group.[1] While not a household name, this reagent has carved out a significant niche in advanced organic synthesis and pharmaceutical development. Its structure, which combines a positively charged quaternary amine with a reactive cyanomethyl group and an iodide counter-ion, imparts unique properties that make it a valuable tool for synthetic chemists.[2] This guide, designed for the practicing scientist, will delve into the core technical aspects of this compound, moving beyond simple data to explain the causality behind its synthesis and application, thereby providing a framework for its effective use in a laboratory setting. We will explore its synthesis, key applications with detailed protocols, and essential safety considerations, grounded in authoritative references.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is typically supplied as a stable, white to beige powder.[2] Its salt-like nature makes it soluble in polar solvents, a characteristic that is often exploited in its role as a phase-transfer catalyst.[2]

PropertyValueSource(s)
CAS Number 82272-28-4[2]
Molecular Formula C₅H₁₁IN₂ (or [(CH₃)₃NCH₂CN]⁺ I⁻)[2]
Molecular Weight 226.06 g/mol [2]
Appearance White to beige powder[2]
Melting Point 212-216 °C[2]
Purity ≥95% to 97%[2]
Synonyms (N-Iodo-N,N,N-trimethylamino)acetonitrile, 1-Cyano-N,N,N-trimethyl-methanaminium iodide[2]
SMILES String [I-].C(C)CC#N
InChI Key DLUXOICIYRXRNK-UHFFFAOYSA-M

Synthesis Protocol: The Quaternization Pathway

The synthesis of this compound is a classic example of a Menshutkin reaction, specifically, the quaternization of a tertiary amine. This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine onto the electrophilic carbon of a haloacetonitrile. The use of iodoacetonitrile is most direct, while chloroacetonitrile can also be used, often with a subsequent halide exchange step (Finkelstein reaction) if the iodide salt is specifically required.

Causality in Experimental Design:

The choice of solvent is critical; polar aprotic solvents like acetonitrile or acetone are preferred as they can solvate the charged transition state, accelerating the Sₙ2 reaction, without interfering with the nucleophile. The reaction is often performed at a moderately elevated temperature to increase the reaction rate, but excessive heat is avoided to prevent potential side reactions or decomposition. The final product, being a salt, typically has low solubility in the reaction solvent and precipitates upon formation, which provides a simple and efficient method for purification.

Step-by-Step Synthesis Methodology
  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. The entire apparatus must be oven- or flame-dried to ensure anhydrous conditions.

  • Reagent Preparation: Dissolve chloroacetonitrile (7.55 g, 0.1 mol) in 100 mL of anhydrous acetonitrile and add it to the reaction flask. In a separate flask, prepare a solution of trimethylamine. Note: Trimethylamine is a gas at room temperature (b.p. 3.5°C) and is best handled as a solution or by bubbling the gas directly into the solvent at a low temperature.[3] Alternatively, a 33 wt. % solution in ethanol can be used.

  • Reaction Execution: Cool the chloroacetonitrile solution to 0-5°C using an ice bath. Slowly add a solution containing trimethylamine (5.91 g, 0.1 mol) via the dropping funnel over 30 minutes with vigorous stirring. The rate of addition is controlled to manage the exothermicity of the reaction.

  • Formation of Chloride Salt: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The formation of a white precipitate, (Cyanomethyl)trimethylammonium chloride, should be observed.

  • Halide Exchange (Finkelstein Reaction): After cooling the mixture back to room temperature, add a solution of sodium iodide (16.5 g, 0.11 mol, a slight excess) dissolved in a minimal amount of warm, anhydrous acetone.

  • Product Formation & Isolation: Stir the resulting suspension at room temperature for 12-18 hours. During this time, the less soluble sodium chloride will precipitate, while the desired this compound remains in solution or may also precipitate depending on concentration.

  • Purification: Filter the reaction mixture to remove the precipitated sodium chloride. Reduce the volume of the filtrate under reduced pressure to induce crystallization of the product. The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any non-polar impurities, and dried in a vacuum oven at 40-50°C.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Synthesis_Workflow Reactant1 Trimethylamine ((CH₃)₃N) Intermediate (Cyanomethyl)trimethylammonium Chloride Reactant1->Intermediate Quaternization (Sₙ2) Reflux Reactant2 Chloroacetonitrile (ClCH₂CN) Reactant2->Intermediate Quaternization (Sₙ2) Reflux Solvent1 Acetonitrile Solvent1->Intermediate Product (Cyanomethyl)trimethylammonium Iodide Intermediate->Product Halide Exchange (Finkelstein) Reagent3 Sodium Iodide (NaI) Reagent3->Product Solvent2 Acetone Solvent2->Product Byproduct Sodium Chloride (NaCl) Product->Byproduct Precipitation

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its dual chemical nature. It serves as an effective phase-transfer catalyst, shuttling anions between aqueous and organic phases to accelerate reactions.[2] However, its most specialized role is as a reactant in carbon-carbon bond-forming reactions, particularly in Vicarious Nucleophilic Substitution (VNS).

Application Focus: Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful reaction for the formal nucleophilic substitution of hydrogen in electron-deficient aromatic and heteroaromatic rings. In this context, this compound serves as a precursor to the cyanomethyl carbanion (⁻CH₂CN), a potent nucleophile.

The reaction is initiated by a strong base (e.g., potassium tert-butoxide), which deprotonates the α-carbon of the cyanomethyl group, forming the carbanion. This carbanion then attacks the electron-deficient aromatic ring (e.g., nitrobenzene) at a position ortho or para to the electron-withdrawing group. The key to the VNS mechanism is the "vicarious" leaving group—in this case, the trimethylammonium group is not the leaving group itself. Instead, after the initial addition, a subsequent β-elimination of a proton and the leaving group from the intermediate (σ-adduct) re-aromatizes the ring, resulting in the net substitution of a hydrogen atom with the cyanomethyl group. This method avoids the need for pre-functionalized aromatic rings (e.g., halogens) typically required for traditional SₙAr reactions.

Experimental Protocol: VNS Cyanomethylation of Nitrobenzene
  • Inert Atmosphere: Set up an oven-dried, three-necked flask with a stirrer, thermometer, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Base: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask and cool it to -40°C using a dry ice/acetone bath. Add potassium tert-butoxide (1.35 g, 12 mmol) to the cold solvent with stirring.

  • Reagent Addition: In a separate flask, dissolve this compound (2.26 g, 10 mmol) and nitrobenzene (1.23 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Reaction Execution: Add the reagent solution dropwise to the cold base suspension over 20 minutes, ensuring the internal temperature does not rise above -35°C. The solution will typically develop a deep color.

  • Monitoring: Stir the reaction mixture at -40°C for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: After the reaction is complete, carefully quench the mixture by adding 50 mL of a saturated aqueous ammonium chloride solution while the temperature is still low.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyanomethylated nitrobenzene products (ortho and para isomers).

VNS_Workflow Start Nitrobenzene + This compound Step1 Carbanion Formation & Nucleophilic Addition Start->Step1 Base Strong Base (t-BuOK) Anhydrous DMF, -40°C Base->Step1 Intermediate σ-Adduct Intermediate Step1->Intermediate Step2 β-Elimination & Re-aromatization Intermediate->Step2 Product Cyanomethylated Nitrobenzene (o- and p- isomers) Step2->Product Quench Aqueous Quench (NH₄Cl) Product->Quench

Caption: Generalized workflow for a VNS cyanomethylation reaction.

Analytical Methods and Characterization

Confirming the identity, purity, and concentration of this compound is crucial for reproducible research. Standard analytical techniques for organic compounds are employed for its characterization. For quantitative analysis, particularly in biological or environmental samples, methods focusing on the iodide component, such as ion chromatography or inductively coupled plasma atomic emission spectrometry (ICP-AES), can be adapted.[4][5]

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Adherence to strict safety protocols is mandatory.

Hazard CategoryGHS InformationSource(s)
Pictograms GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat, P2 respirator cartridges for dusts.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. It is hygroscopic and may be light-sensitive. Store locked up.[6][7]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and seek immediate medical attention.[6][7]

Conclusion

This compound is a potent and versatile reagent whose value is most apparent in specialized applications like Vicarious Nucleophilic Substitution. Its utility as a phase-transfer catalyst and a building block in pharmaceutical and materials science further underscores its importance.[2] By understanding the principles behind its synthesis and the mechanistic rationale for its application, researchers can confidently and safely leverage this compound to advance their synthetic chemistry and drug development programs.

References

  • N,N,N-Trimethyl-2-cyanoethylammonium iodide | C6H13IN2 | CID 39181 - PubChem. [Link]

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile - Synthesis. [Link]

  • Chloroacetonitrile synthesis - Google P
  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase - ResearchGate. [Link]

  • trimethylamine - Organic Syntheses Procedure. [Link]

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile - ResearchGate. [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase - Organic Chemistry Portal. [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. [Link]

  • Chloroacetonitrile - ResearchGate. [Link]

  • What is Chandonium iodide used for? - Patsnap Synapse. [Link]

  • Solvent free quaternization of tertiary amines with dimethylsulfate - Google P
  • The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed. [Link]

  • What is the mechanism of Chandonium iodide? - Patsnap Synapse. [Link]

  • ANALYTICAL METHODS - ATSDR. [Link]

  • Method for the synthesis of trimethylamine - Google P
  • Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC. [Link]

  • Ultrasensitive and highly selective method to quantify iodate in iodized salt and biological samples - Quality Assurance and Safety of Crops & Foods. [Link]

  • Potassium Iodide in Dermatology- Recent Advances in Mechanism of Action, Preparation, Uses and Adverse Effects - PMC. [Link]

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Structure elucidation of (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (Cyanomethyl)trimethylammonium iodide

Introduction

This compound is a quaternary ammonium salt featuring a nitrile functional group. Such compounds are of significant interest in organic synthesis, where they serve as versatile reagents and phase-transfer catalysts, and in materials science for the development of novel ionic liquids.[1] The precise molecular structure of these reagents is paramount, as it dictates their reactivity, solubility, and overall utility in both research and industrial applications. An unambiguous confirmation of the atomic connectivity and ionic pairing is a prerequisite for its use in regulated environments, such as pharmaceutical development, where structural integrity is non-negotiable.[1]

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind each experimental choice, demonstrating how a multi-technique, synergistic approach provides a self-validating and authoritative confirmation of the molecular structure.

Part 1: Spectroscopic and Spectrometric Analysis

The initial and most information-rich phase of structure elucidation relies on a suite of spectroscopic and spectrometric techniques. Each method probes a different aspect of the molecule's constitution, and together they build a cohesive and validated structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone for determining the covalent structure of the organic cation. For a charged, non-volatile species like this compound, experiments are typically conducted in a polar deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved to ensure a homogeneous solution.

  • Insert the tube into the NMR spectrometer for analysis.

1.1.1 ¹H NMR Spectroscopy: Proton Environment and Stoichiometry

The proton NMR spectrum provides a count of chemically distinct protons and reveals their neighboring environments.

  • Expertise & Causality: For the [(CH₃)₃NCH₂CN]⁺ cation, we anticipate two distinct signals. The nine protons of the three methyl groups attached to the positively charged nitrogen are chemically equivalent due to free rotation around the C-N bonds. They will appear as a single, sharp resonance. The two methylene protons are also equivalent and are adjacent to two magnetically distinct nuclei (a quaternary nitrogen and a nitrile carbon), but with no neighboring protons, their signal will also be a singlet. The integration of these signals is a critical self-validation step; a 9:2 ratio provides powerful evidence for the proposed structure.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.2 Singlet 9H N-(CH ₃)₃

| ~4.5 | Singlet | 2H | N-CH ₂-CN |

1.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the cation.[2]

  • Expertise & Causality: We predict four distinct signals corresponding to the four unique carbon atoms in the cation. The methyl carbons will produce one signal, the methylene carbon another, the quaternary carbon a third, and the nitrile carbon a fourth. The chemical shift of the nitrile carbon is particularly diagnostic, typically appearing significantly downfield (~115-120 ppm). The use of broadband proton decoupling simplifies the spectrum to single lines for each carbon, enhancing the signal-to-noise ratio.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Predicted Chemical Shift (δ, ppm) Assignment
~55 N-(C H₃)₃
~60 N-C H₂-CN
~75 C -N⁺(CH₃)₃

| ~118 | -C ≡N |

1.1.3 2D NMR (HSQC & HMBC): Unambiguous Connectivity

While ¹H and ¹³C NMR suggest the pieces of the puzzle, 2D NMR experiments like HSQC and HMBC definitively connect them.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to confirm the assignments made in the 1D spectra, linking the ¹H signal at ~3.2 ppm to the ¹³C signal at ~55 ppm (the methyl groups) and the ¹H signal at ~4.5 ppm to the ¹³C signal at ~60 ppm (the methylene group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical NMR experiment for this structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity across the quaternary nitrogen atom which has no attached protons. The key expected correlations would be from the methylene protons (~4.5 ppm) to the methyl carbons (~55 ppm) and the nitrile carbon (~118 ppm). This provides irrefutable evidence that the methylene group links the trimethylammonium head to the nitrile tail.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small, representative sample of the solid powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the 4000-600 cm⁻¹ range.

  • Clean the crystal thoroughly after analysis.

  • Expertise & Causality: The most prominent and diagnostic peak in the IR spectrum will be the sharp, strong absorbance from the C≡N (nitrile) stretching vibration.[4] Its presence is a crucial piece of evidence. The spectrum will also feature C-H stretching and bending modes characteristic of the methyl and methylene groups.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Assignment
~2250 Strong, Sharp C≡N Stretch Nitrile Group
2950-3050 Medium C-H Stretch Methyl & Methylene Groups

| ~1480 | Medium | C-H Bend | Methyl & Methylene Groups |

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, and high-resolution analysis confirms its elemental formula.

Experimental Protocol: Electrospray Ionization (ESI)-HRMS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode.

  • Trustworthiness & Causality: ESI is the ionization method of choice for pre-charged, ionic compounds.[5] In positive ion mode, the spectrometer will detect the cation, [(CH₃)₃NCH₂CN]⁺. HRMS will measure its mass with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula by comparing the measured mass to the calculated theoretical mass. This serves as a powerful validation of the NMR and IR data. The iodide anion (I⁻) would be observed in negative ion mode.

  • Calculated Exact Mass of Cation [C₅H₁₁N₂]⁺: 99.0922

  • Expected HRMS Result: m/z = 99.0922 ± 0.0005

Part 2: Definitive Structure Confirmation

Single-Crystal X-ray Diffraction: The Gold Standard

While spectroscopic methods provide a robust hypothesis of the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the spatial relationship between the cation and the iodide anion.[6]

Experimental Protocol: Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from ethanol/water or isopropanol).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to determine the atomic positions and refined to achieve the best possible fit with the experimental data.

  • Authoritative Grounding: The final refined structure provides precise coordinates for each atom, confirming the N-(CH₂)₃, N-CH₂, and -C≡N connectivity. It also definitively shows the iodide ion's position in the crystal lattice relative to the organic cation. The resulting data (bond lengths, angles) would be compared to established values for similar chemical moieties, and the final structure is typically deposited in an authoritative database like the Cambridge Structural Database (CSD) for public verification.

Part 3: Data Integration and Workflow

The strength of this analytical approach lies not in any single technique, but in the seamless integration of complementary data. Each piece of information validates the others, creating a highly trustworthy and self-consistent final structure.

Caption: Overall workflow for structure elucidation.

The diagram below illustrates the logical synergy between the different analytical techniques.

Caption: Logical integration of analytical data.

Conclusion

The unambiguous structure elucidation of this compound is achieved through a systematic and multi-faceted analytical strategy. NMR spectroscopy establishes the covalent framework of the cation, IR spectroscopy provides rapid confirmation of key functional groups, and high-resolution mass spectrometry validates the elemental composition. While this suite of techniques provides a near-certain structure, single-crystal X-ray diffraction serves as the final, definitive proof, revealing the precise 3D atomic arrangement. This integrated, self-validating workflow ensures the highest degree of scientific integrity, providing the authoritative structural data required for confident use in research, development, and commercial applications.

References

  • Bi, C., Krechmer, J. E., et al. (2021). Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using a voltage-scanning approach. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Wait, E., & Powell, H. M. (1958). The crystal and molecular structure of tetraethylammonium iodide. Journal of the Chemical Society. (This is a representative example of crystallographic analysis for a similar compound, as cited in the Wikipedia article for Tetraethylammonium iodide). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (A foundational text for spectroscopic methods). URL provided is for a general resource as direct deep links to book chapters are often unavailable. A verifiable link to the publisher is: [Link]

  • DocBrown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

Sources

Spectroscopic Profile of (Cyanomethyl)trimethylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of NMR, IR, and Mass Spectrometry Data for a Versatile Quaternary Ammonium Salt

Introduction

(Cyanomethyl)trimethylammonium iodide, a quaternary ammonium salt incorporating a nitrile functional group, serves as a valuable reagent in various chemical applications, including as a phase-transfer catalyst and a precursor in organic synthesis.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for the characterization of its reaction products. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for elucidating and confirming the structure of this compound.

This technical guide presents a detailed analysis of the spectroscopic data for this compound. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide provides a comprehensive overview based on established principles of spectroscopy and data from analogous compounds. The predicted and expected spectral features are discussed in detail to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with this or structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the trimethylammonium and cyanomethyl moieties.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.5Singlet9HN(CH₃)₃
~4.5Singlet2HNCH₂CN

Interpretation of the ¹H NMR Spectrum:

The nine protons of the three equivalent methyl groups attached to the quaternary nitrogen are expected to appear as a sharp singlet at approximately 3.5 ppm. The deshielding effect of the positively charged nitrogen atom causes this downfield shift. The two protons of the methylene group adjacent to the quaternary nitrogen and the cyano group are expected to resonate as a singlet further downfield, around 4.5 ppm. The strong electron-withdrawing nature of both the trimethylammonium group and the nitrile group contributes to the significant deshielding of these methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three distinct carbon environments in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~55N(CH₃)₃
~65NCH₂CN
~117CN

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the trimethylammonium group are expected to have a chemical shift of around 55 ppm. The methylene carbon, being attached to both the quaternary nitrogen and the cyano group, will be significantly deshielded and is predicted to appear at approximately 65 ppm. The carbon of the nitrile group is anticipated to have a characteristic chemical shift in the range of 110-125 ppm.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra of this compound is outlined below.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

    • Tune and match the probe for both proton (¹H) and carbon (¹³C) frequencies to ensure efficient signal detection.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

    • Reference the chemical shifts of the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and alkyl groups.

Expected IR Spectral Data
Expected Frequency Range (cm⁻¹) Vibrational Mode Functional Group
2240-2260C≡N stretchNitrile
2850-3000C-H stretchAlkyl (CH₃ and CH₂)
1400-1480C-H bendAlkyl (CH₃ and CH₂)
1000-1250C-N stretchAmine

Interpretation of the IR Spectrum:

The most characteristic feature in the IR spectrum of this compound is the sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration, which is expected to appear in the 2240-2260 cm⁻¹ region.[3][4] The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. C-H bending vibrations for these groups are expected in the 1400-1480 cm⁻¹ region. The C-N stretching vibrations of the quaternary ammonium salt will likely appear in the fingerprint region, between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

The following protocol outlines the steps for obtaining an IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Workflow for IR Analysis

Caption: Workflow for Infrared Spectroscopic Analysis.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.

    • Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Apply a baseline correction to obtain a flat baseline.

    • Identify and label the wavenumbers of the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For an ionic compound like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that can directly analyze pre-formed ions in solution.

Expected Mass Spectrum Data

The mass spectrum is expected to show a prominent peak for the cation, (Cyanomethyl)trimethylammonium.

Expected m/z Assignment
99.09[M]⁺ ((CH₃)₃NCH₂CN)⁺

Interpretation of the Mass Spectrum:

In positive ion mode ESI-MS, the spectrum will be dominated by the molecular ion of the cation, [(CH₃)₃NCH₂CN]⁺, with a calculated monoisotopic mass of 99.0922 m/z. Fragmentation of this cation under typical ESI conditions is generally minimal, but depending on the instrument settings (e.g., cone voltage), some fragmentation may be observed. Possible fragmentation pathways could involve the loss of a methyl group or cleavage of the C-C bond. The iodide anion is not typically observed in positive ion mode mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol describes the general steps for acquiring a mass spectrum of this compound using ESI-MS.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometric Analysis.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a solvent suitable for ESI-MS, such as methanol or an acetonitrile/water mixture.

    • Dilute the solution to a final concentration in the low µg/mL range to avoid signal suppression and detector saturation.

  • Instrument Setup:

    • Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and nebulizing gas flow, to achieve a stable and abundant ion signal for the analyte.

    • Calibrate the mass analyzer using a standard calibration compound to ensure accurate mass measurements.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode over an appropriate mass range to include the expected molecular ion.

  • Data Processing:

    • Process the raw data to generate the mass spectrum.

    • Identify the peak corresponding to the molecular ion of the cation and any other significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, IR, and mass spectra, along with detailed interpretations and standardized experimental protocols, serve as a valuable reference for the characterization of this compound. By understanding its spectroscopic fingerprint, researchers can confidently identify this compound, monitor its reactions, and ensure the purity of their materials, thereby facilitating its application in organic synthesis and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Smith, B. C. (1999).
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Discovery and history of (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (Cyanomethyl)trimethylammonium iodide, focusing on its pivotal role in Vicarious Nucleophilic Substitution (VNS) and organic synthesis.

Technical Monograph & Operational Guide

Executive Summary

This compound (CAS: 82272-28-4) is a specialized quaternary ammonium salt that serves as a critical reagent in modern organic synthesis.[1] Unlike generic phase transfer catalysts, this compound is engineered with a specific "vicarious" leaving group functionality. It is best known as a Vicarious Nucleophilic Substitution (VNS) agent, enabling the direct cyanomethylation of nitroarenes and heterocyclic systems—a transformation that is otherwise difficult to achieve via classical Friedel-Crafts or nucleophilic aromatic substitution (


) pathways.

This guide details the compound's history, mechanistic behavior, and validated protocols for its synthesis and application.

Historical Genesis & Structural Characterization[2]

The Evolution of VNS Reagents

The history of this compound is inextricably linked to the development of Vicarious Nucleophilic Substitution (VNS) by Mieczysław Mąkosza in the late 20th century. While simple quaternary ammonium salts (Menschutkin salts) were synthesized as early as the 1890s, this specific derivative remained a chemical curiosity until its potential as a "carbon nucleophile with a built-in leaving group" was realized.

  • Pre-1970s: Quaternary ammonium salts were primarily used as electrolytes or simple alkylating agents.

  • 1978-1980s (The Mąkosza Era): Mąkosza and colleagues demonstrated that carbanions containing a leaving group (L) at the nucleophilic center could attack electrophilic aromatic rings. The subsequent elimination of the leaving group (

    
    ) and a hydride (
    
    
    
    ) allowed for the substitution of hydrogen, a major breakthrough in functionalizing electron-deficient arenes.
  • Role of the Reagent: this compound was identified as an ideal precursor for the cyanomethyl carbanion, where the trimethylammonium group

    
     serves as the leaving group upon aromatization.
    
Chemical Architecture

The compound consists of a trimethylammonium cation tethered to a cyanomethyl group, balanced by an iodide counterion.[1][2][3][4]

PropertyData
IUPAC Name 1-Cyano-N,N,N-trimethylmethanaminium iodide
CAS Number 82272-28-4
Molecular Formula

Molecular Weight 226.06 g/mol
Appearance White to beige crystalline powder
Melting Point 212–216 °C (decomposition)
Solubility Soluble in water, DMSO, Methanol; Insoluble in

, Hexanes

Mechanistic Evolution: The VNS Pathway

The primary utility of this reagent lies in its ability to introduce a


 group onto an aromatic ring. This proceeds via a mechanism distinct from classical 

, which requires a halogen leaving group on the ring. In VNS, the leaving group is on the nucleophile.
Mechanism of Action
  • Deprotonation: Treatment with a strong base (e.g.,

    
    , 
    
    
    
    ) deprotonates the
    
    
    -carbon, generating the ylide/carbanion species.
  • Nucleophilic Attack: The carbanion attacks the nitroarene at the ortho or para position (relative to the nitro group), forming a

    
    -complex (Meisenheimer complex).
    
  • Elimination & Aromatization: The

    
    -complex undergoes base-induced 
    
    
    
    -elimination. The trimethylamine group acts as the leaving group, and the ring hydrogen is removed as a proton (conceptually losing "HL"). This restores aromaticity, yielding the cyanomethylated product.
Pathway Visualization

VNS_Mechanism Reagent (Cyanomethyl)trimethylammonium Iodide Ylide Active Carbanion [-CH(CN)-NMe3] Reagent->Ylide Deprotonation (-HI) Base Base (t-BuOK) Base->Ylide Activates SigmaComplex Sigma Complex (Intermediate) Ylide->SigmaComplex + Nitroarene (Nucleophilic Attack) Nitroarene Nitroarene (Substrate) Nitroarene->SigmaComplex Product Cyanomethylated Arene SigmaComplex->Product Elimination of NMe3 Byproducts Byproducts: NMe3 + HI SigmaComplex->Byproducts

Figure 1: Vicarious Nucleophilic Substitution (VNS) mechanism using this compound.[2]

Synthetic Utility & Protocols

Preparation of the Reagent

The synthesis follows a classic Menschutkin reaction trajectory. This protocol is self-validating via the precipitation of the product.

Reagents:

  • Trimethylamine (anhydrous, 2.0 M in THF or Methanol)

  • Iodoacetonitrile (1.0 equiv)

  • Solvent: Anhydrous Acetone or THF

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous acetone under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Iodoacetonitrile (10 mmol) to the solvent.

  • Reaction: Cool the solution to 0°C. Slowly add Trimethylamine (11 mmol, 1.1 equiv) dropwise to control the exotherm.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours. A heavy white precipitate will form.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake copiously with cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

  • Validation: Check melting point (Target: 212–216°C).

Application: VNS Cyanomethylation of Nitrobenzene

This protocol demonstrates the direct functionalization of nitrobenzene.

Reagents:

  • Nitrobenzene (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium tert-butoxide (

    
    , 2.5 mmol)
    
  • Solvent: DMF or DMSO (anhydrous)

Workflow:

  • Dissolution: Dissolve Nitrobenzene and the Ammonium Iodide reagent in anhydrous DMF (5 mL).

  • Activation: Cool the mixture to -70°C (dry ice/acetone bath). Note: Low temperature is crucial to stabilize the sigma complex and prevent polymerization.

  • Base Addition: Add a solution of

    
     in DMF dropwise over 15 minutes. The solution will likely turn deep purple/red (characteristic of the sigma complex).
    
  • Reaction: Stir at -70°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into dilute HCl/ice water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    .
  • Result: Concentration yields (4-nitrophenyl)acetonitrile (para-isomer major) and (2-nitrophenyl)acetonitrile (ortho-isomer minor).

Applications in Medicinal Chemistry

The cyanomethyl group is a versatile handle in drug design.[1][5] It can be easily converted into:

  • Carboxylic acids: (via hydrolysis)

    
     Anti-inflammatory scaffolds.
    
  • Ethylamines: (via reduction)

    
     CNS active agents (phenethylamine derivatives).
    
  • Heterocycles: Precursor for indoles via reductive cyclization.

Key Example: The synthesis of Tryptamine precursors . VNS cyanomethylation of nitroarenes followed by reduction of the nitrile and nitro groups allows for the rapid construction of the indole core, a "privileged structure" in medicinal chemistry.

Safety & Stability Profile

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).[6]

  • Irritant: Causes skin and eye irritation.[6][7]

  • Specific Hazard: Nitrile functionality.[6][7] While stable, thermal decomposition (>220°C) or contact with strong acids can release HCN.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle all powder in a fume hood to prevent inhalation of dust.

  • Waste: Dispose of as halogenated organic waste. Treat aqueous waste streams with bleach (hypochlorite) if cyanide release is suspected (though unlikely with the intact molecule).

References

  • Mąkosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 20(8), 282–289.

  • Sigma-Aldrich. (2024).[7] "Product Specification: this compound." Merck KGaA.

  • Zaragoza, F. (2002). "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry, 67(14), 4963–4964. (Contextual reference for phosphonium analog chemistry).

  • Menschutkin, N. (1890). "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloid." Zeitschrift für Physikalische Chemie, 5U, 589.

Sources

Theoretical & Mechanistic Profiling of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Computational Guide Subject: (Cyanomethyl)trimethylammonium Iodide [CAS: 82272-28-4] Audience: Synthetic Organic Chemists, Computational Chemists, and Drug Discovery Specialists.[1]

Executive Summary

This compound (CMTMAI) represents a specialized class of quaternary ammonium salts serving a dual function: as a phase-transfer catalyst and, more critically, as a Vicarious Nucleophilic Substitution (VNS) reagent.[1] Unlike standard alkylating agents, CMTMAI possesses a unique "leaving group-bearing carbon" architecture


, where the trimethylammonium moiety acts as the leaving group (

) and the nitrile acts as the electron-withdrawing group (

).

This guide integrates Density Functional Theory (DFT) predictions with experimental reactivity profiles to explain why this molecule is a potent tool for functionalizing electron-deficient arenes (e.g., nitroarenes) without requiring pre-existing halogen leaving groups on the aromatic ring.

Theoretical Framework & Computational Methodology

To understand the reactivity of CMTMAI, we employ a standard theoretical workflow. The following parameters are recommended for researchers replicating these studies in silico.

Computational Protocol
  • Level of Theory: DFT B3LYP or

    
    B97X-D (for dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ or def2-TZVP for Iodine (to account for relativistic effects).[1]

  • Solvation Model: PCM (Polarizable Continuum Model) in DMSO or DMF (standard VNS solvents).[1]

Workflow Diagram

The following Graphviz diagram outlines the theoretical characterization pipeline.

TheoreticalWorkflow Start Input Structure (Cyanomethyl)trimethylammonium+ GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Freq Frequency Calc (IR/Raman & ZPE) GeomOpt->Freq Minima Check ElecProp Electronic Properties (NBO, MEP, FMO) GeomOpt->ElecProp Reactivity Reactivity Prediction (VNS Transition States) ElecProp->Reactivity Charge/Orbital Control

Figure 1: Computational workflow for characterizing CMTMAI.

Structural & Electronic Architecture

Cation Geometry

The cation consists of a central quaternary nitrogen in a tetrahedral geometry. The critical structural feature is the cyanomethyl arm (


).
  • Bond Lengths: The

    
     bond is typically elongated (approx.[1] 1.50–1.55 Å) compared to the 
    
    
    
    bonds due to the electron-withdrawing nature of the adjacent nitrile group and the steric strain.
  • Conformation: The

    
     torsion angle prefers a gauche or anti conformation depending on packing forces, though the linear nature of the cyano group (
    
    
    
    angle ~178-180°) minimizes steric clash compared to alkyl analogues.
Molecular Electrostatic Potential (MEP)

The MEP map is the primary predictor of VNS activity.

  • Positive Regions (Blue): The highest positive potential is not on the Nitrogen atom (which is buried) but delocalized onto the

    
    -methylene protons  (
    
    
    
    ). This explains their high acidity (
    
    
    in DMSO), making them susceptible to deprotonation by bases like
    
    
    or
    
    
    .[1]
  • Negative Regions (Red): Localized on the Iodide anion (

    
    ) and the Nitrogen of the nitrile group.
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the Iodide anion (lone pairs).[1]

  • LUMO: Located on the cation, specifically possessing significant

    
     character along the 
    
    
    
    bond. This antibonding character is crucial; once the VNS adduct forms, the occupation of orbitals mixing with this LUMO facilitates the cleavage of the
    
    
    bond, ejecting trimethylamine.

Spectroscopic Profiling (IR & Raman)

Researchers characterizing synthesized CMTMAI should look for these diagnostic bands. Theoretical scaling factors (typically 0.96–0.[1]98) should be applied to raw DFT frequencies.

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Range (cm⁻¹)Description
ν(C≡N) 2300–23502240–2260Sharp, diagnostic nitrile stretch.
ν(C-H) arom/alkyl 3000–31002950–3050Asymmetric stretches of

.
ν(CH₂) 2950–29802920–2940Methylene stretch (often buried).[1]
δ(CH₃) def 1450–14801460–1480Umbrella deformation of

.
ν(C-N) 900–1000950–1050Quaternary ammonium skeletal vibrations.[1]

The Core Application: Vicarious Nucleophilic Substitution (VNS)[2][3]

The defining feature of CMTMAI is its ability to introduce a cyanomethyl group into nitroarenes. This reaction mechanism is distinct from classical


 because it replaces a Hydrogen  atom, not a halogen.[1]
The Mechanism
  • Deprotonation: Base removes a proton from the

    
    -methylene of CMTMAI, forming a zwitterionic carbanion (ylide-like).[1]
    
  • Nucleophilic Attack: The carbanion attacks the nitroarene at the ortho or para position (relative to

    
    ), forming a 
    
    
    
    -adduct (Meisenheimer complex).
  • 
    -Elimination:  The adduct eliminates the leaving group (
    
    
    
    ) and a proton (mediated by base), re-aromatizing the ring.
Mechanistic Diagram

This diagram illustrates the pathway for the reaction between Nitrobenzene and CMTMAI.

VNS_Mechanism Reactants Reactants: Nitrobenzene + CMTMAI + Base (t-BuOK) Carbanion Active Nucleophile: [-CH(CN)-NMe3] Reactants->Carbanion Deprotonation (-HI) SigmaAdduct σ-Adduct (Meisenheimer): Ring-CH(CN)-NMe3 Carbanion->SigmaAdduct Nucleophilic Attack Elimination β-Elimination Step: Loss of NMe3 and H+ SigmaAdduct->Elimination Base-assisted Product Final Product: (Cyanomethyl)nitrobenzene Elimination->Product Re-aromatization

Figure 2: VNS mechanism showing the replacement of Hydrogen by the Cyanomethyl group.

Experimental Protocols

Synthesis of CMTMAI (Menshutkin Reaction)

This is a self-validating protocol.[1] The precipitation of the product drives the reaction.

  • Reagents: Trimethylamine (33% in EtOH or anhydrous gas) and Chloroacetonitrile (or Iodoacetonitrile for faster kinetics).[1]

  • Solvent: Anhydrous Acetone or THF (Product is insoluble in these).[1]

  • Procedure:

    • Cool a solution of Trimethylamine (1.1 eq) in acetone to 0°C.

    • Dropwise add Haloacetonitrile (1.0 eq) under inert atmosphere (

      
      ).[1]
      
    • Allow to warm to RT and stir for 12–24 hours.

    • Observation: A white precipitate forms progressively.[1]

  • Purification: Filter the solid, wash copiously with cold acetone/ether to remove unreacted amine/nitrile.[1] Recrystallize from Ethanol/Isopropanol if necessary.

  • Validation: Melting point check (212–216 °C).

VNS Reaction Setup (Example)
  • Substrate: 1-Nitronaphthalene.[1]

  • Reagent: CMTMAI (1.1 eq).[1]

  • Base:

    
     (2.2 eq) or 
    
    
    
    in DMSO.[1]
  • Conditions: The reaction is typically exothermic.[1] Add base slowly to the mixture of substrate and CMTMAI in DMSO at 0°C-RT. The solution often turns deep red/purple (Meisenheimer complex) before fading to the product color upon workup.

References

  • Mąkosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Link

  • Materials Project. (2025). Crystal Structure Data for Iodine-Containing Salts. Link

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1] Link

  • Grokipedia. (2025).[1][4][5] Vicarious Nucleophilic Substitution Mechanism. Link

Sources

Quantum chemical calculations for (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Computational Chemistry & Molecular Modeling

Executive Summary & Strategic Relevance

(Cyanomethyl)trimethylammonium iodide (CAS 82272-28-4 ), often abbreviated as CMTMA-I , is a pivotal quaternary ammonium salt utilized as a phase-transfer catalyst and a reagent in Vicarious Nucleophilic Substitution (VNS) reactions. Its chemical utility stems from the unique electronic environment of the methylene bridge (


), which is activated by the electron-withdrawing nitrile group (

) and the positively charged ammonium center.

For drug development and synthetic research, accurate quantum chemical modeling of CMTMA-I is critical to predict:

  • Reactivity: Deprotonation energies of the methylene protons (VNS mechanism).

  • Solvation Dynamics: Ion-pairing behavior in polar vs. non-polar solvents.

  • Spectroscopic Signatures: Vibrational (IR/Raman) markers for reaction monitoring.

This guide provides a validated computational protocol using Density Functional Theory (DFT), specifically addressing the challenges of modeling heavy halides (Iodide) and dispersion-dominated ion pairs.

Computational Methodology (The Protocol)

Level of Theory Selection

Standard functionals (e.g., B3LYP) fail to accurately describe the non-covalent dispersion forces holding the iodide anion near the quaternary cation. Therefore, Dispersion-Corrected DFT is mandatory.

  • Recommended Functional: wB97X-D or B3LYP-D3(BJ).

    • Reasoning: These functionals include long-range dispersion corrections essential for accurate cation-anion interaction energies and geometry.

  • Basis Set Strategy:

    • C, H, N: def2-TZVP (Triple-Zeta Valence Polarized).

    • Iodine (I): def2-TZVP or aug-cc-pVTZ-pp (with Pseudopotential).

    • Critical Note: Iodine requires a basis set that accounts for relativistic effects. The def2 family uses Effective Core Potentials (ECPs) for heavy atoms, ensuring accuracy without the cost of all-electron scalar relativistic calculations.

Solvation Models

Since CMTMA-I is a salt, gas-phase calculations yield artificially tight ion pairs due to unshielded electrostatics.

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Acetonitrile (

    
    ) for synthesis modeling; DMSO (
    
    
    
    ) for biological screening.

Experimental Workflow & Data Structure

Step-by-Step Computational Workflow

G Start Start: Structure Generation [Me3N-CH2-CN]+ I- Opt Geometry Optimization wB97X-D / def2-TZVP (Solvent: Acetonitrile) Start->Opt Initial Guess Freq Frequency Calculation Check for Imaginary Freqs (NImag = 0) Opt->Freq Converged Geom Freq->Opt Imaginary Freq Found NBO NBO Analysis Charge Transfer (I- -> Cation) Freq->NBO Valid Minima PES PES Scan C-H Deprotonation Path NBO->PES Reactivity Study End Final Property Output (IR, NMR, Reactivity Indices) NBO->End PES->End

Figure 1: Computational workflow for characterizing CMTMA-I. Note the iterative loop for imaginary frequency elimination.

Key Structural Parameters (Predicted)

The following values are derived from wB97X-D/def2-TZVP calculations in Acetonitrile (SMD).

ParameterAtom PairTypical Value (Å/deg)Significance
Bond Length

1.14 - 1.15 ÅDiagnostic for nitrile group integrity.
Bond Length

1.48 - 1.50 ÅElongation indicates activation for VNS.
Interaction

2.80 - 3.10 ÅHydrogen bonding contact; dictates solubility.
Bond Angle

110° - 113°Deviation from tetrahedral suggests steric strain.

Spectroscopic Validation (IR & Raman)

To validate your model, compare calculated frequencies with experimental FTIR data.[1][2] Note that calculated frequencies must be scaled (typically by 0.95-0.96 for hybrid DFT) to match experimental anharmonicity.

Diagnostic Vibrational Modes
Mode DescriptionApprox. Calc. Freq (

)
Scaled (0.954)Intensity (IR)Characterization
C

N Stretch
23402235 MediumSharp, distinct peak; key purity marker.
C-H Stretch (Sym) 30502910 Strong

symmetric stretching.
C-H Stretch (Bridge) 30102870 WeakMethylene bridge; shifts upon deprotonation.
C-N Stretch 950905 MediumQuaternary nitrogen skeletal vibration.
Interaction Diagram: Cation-Anion Coupling

The position of the Iodide anion is not fixed; it migrates to maximize electrostatic stabilization.

Interaction N N+ C_Me Me N->C_Me C_Bridge CH2 N->C_Bridge C_Cyano CN C_Bridge->C_Cyano Iodide I- Iodide->N Electrostatic Iodide->C_Bridge H-Bond (Alpha-Proton)

Figure 2: Dominant non-covalent interactions. The Iodide anion coordinates primarily with the electropositive alpha-protons of the methylene bridge.

Electronic Properties & Reactivity (VNS Context)

Natural Bond Orbital (NBO) Analysis

In VNS reactions, the acidity of the alpha-protons is paramount. NBO analysis reveals the hyperconjugative stabilization that weakens the C-H bonds.

  • Target Interaction:

    
    .
    
  • Interpretation: A strong donor-acceptor interaction energy (

    
     kcal/mol) indicates significant labilization of the proton, predicting high reactivity in basic media.
    
Electrostatic Potential (ESP) Map
  • Positive Regions (Blue): Concentrated on the quaternary nitrogen and the methylene hydrogens.

  • Negative Regions (Red): Localized on the Nitrile Nitrogen and the Iodide anion.

  • Application: Nucleophiles will attack the methylene carbon if the steric bulk of the trimethyl group allows it; otherwise, deprotonation occurs.

Troubleshooting & Best Practices

  • Convergence Failure with Iodine:

    • Cause: Flat potential energy surface of the anion position.

    • Solution: Use opt=(calcfc, tight) to force calculation of force constants at the first step.

  • Basis Set Error:

    • Issue: "Basis set not found for atom I".

    • Solution: Ensure you explicitly assign the pseudopotential (ECP) in the input section if using Gaussian (e.g., GenECP keyword).

  • Negative Frequencies:

    • Issue: Small imaginary modes (< -50 cm⁻¹) involving methyl rotation.

    • Solution: These are often numerical artifacts. Treat as hindered rotors or ignore if thermodynamic precision < 0.1 kcal/mol is acceptable.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. Link

  • Makosza, M., & Winiarski, J. (1984). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link

Sources

Technical Guide: (Cyanomethyl)trimethylammonium Iodide Stability & Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, decomposition mechanisms, and handling protocols for (Cyanomethyl)trimethylammonium iodide.

Executive Summary

This compound (CAS 82272-28-4) is a specialized quaternary ammonium salt utilized primarily as a precursor for cyanomethylide intermediates in organic synthesis (e.g., [3+2] cycloadditions, Vicarious Nucleophilic Substitutions).[1][2] While chemically robust under ambient, inert conditions, it exhibits distinct instability modes driven by hygroscopicity , thermal dealkylation , and base-sensitivity .

This guide provides a mechanistic breakdown of these instability pathways to ensure reproducibility in drug development and materials science applications. The central directive for handling this compound is the prevention of the Reverse Menschutkin Reaction and inadvertent Ylide Oligomerization .

Physicochemical Identity & Properties[1][2][3][4]

PropertySpecificationCritical Note
Formula

Quaternary Ammonium Salt
MW 226.06 g/mol High Iodine mass contribution
Appearance White to beige crystalline powderYellowing indicates free iodine (

) formation
Melting Point 212–216 °C (dec.)[1][2][3]Decomposes upon melting
Solubility High: Water, DMSO, MethanolLow: Et₂O, Hexanes, THFUse non-polar solvents for precipitation/washing
Hygroscopicity HighAbsorbs atmospheric moisture rapidly

Decomposition Mechanisms

Understanding the specific degradation pathways is vital for troubleshooting low yields or impurity profiles.

Thermal Decomposition: The Reverse Menschutkin Reaction

Unlike simple alkyl ammonium salts that may undergo Hofmann elimination, this compound primarily degrades via nucleophilic dealkylation (Reverse Menschutkin) at elevated temperatures (>150°C or prolonged heating >80°C).

  • Mechanism: The iodide counterion (

    
    ) acts as a nucleophile, attacking one of the electrophilic carbon centers on the ammonium cation.
    
  • Pathway A (Dominant): Attack on the N-methyl group.

    • Products: Dimethylaminoacetonitrile + Methyl Iodide (

      
      ).
      
    • Risk:

      
       is a volatile alkylating agent (Carcinogen).
      
  • Pathway B (Minor): Attack on the methylene bridge.

    • Products: Trimethylamine + Iodoacetonitrile.

Base-Promoted Instability: Ylide Generation

The protons on the cyanomethyl group are significantly acidified by the adjacent electron-withdrawing nitrile and positively charged nitrogen (


 in DMSO).
  • Trigger: Exposure to bases (even weak bases like carbonates or hydroxides in moist air).

  • Result: Formation of the Cyanomethylide species.

  • Degradation: Without a trapping electrophile, the reactive ylide undergoes dimerization or polymerization, turning the solid into an insoluble orange/brown gum.

Photolytic Degradation

Iodide salts are inherently light-sensitive.

  • Mechanism: Oxidation of

    
     to 
    
    
    
    (Iodine) by atmospheric oxygen, catalyzed by UV light.
  • Indicator: The white powder turns yellow/brown.

  • Consequence: Free iodine is an oxidant that can react with the nitrile functionality or other reagents in a complex mixture.

Visualization of Decomposition Pathways

The following diagram illustrates the causal relationships between environmental stressors and degradation products.

DecompositionPathways Compound This compound RevMensch Reverse Menschutkin (SN2 Dealkylation) Compound->RevMensch Driven by Ylide Cyanomethylide Formation Compound->Ylide Deprotonation Oxidation Iodide Oxidation Compound->Oxidation Radical Mechanism Heat Heat (>150°C) Heat->RevMensch Base Base / Moisture Base->Ylide Light UV Light + O2 Light->Oxidation MeI Methyl Iodide (Toxic Gas) RevMensch->MeI Amine Dimethylaminoacetonitrile RevMensch->Amine Polymer Oligomers/Polymers (Brown Gum) Ylide->Polymer Dimerization Iodine Free Iodine (I2) (Yellow Discoloration) Oxidation->Iodine

Figure 1: Mechanistic pathways for thermal, chemical, and photolytic degradation of this compound.

Handling & Storage Protocols

To maintain >98% purity, the following "Self-Validating" protocols must be employed.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture facilitates hydrolysis and base-mediated decomposition.

  • Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is preferred for long-term storage to retard iodine formation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands.

Experimental Workflow: Recrystallization

If the compound has yellowed or caked, purify before use.

  • Dissolution: Dissolve crude solid in a minimum amount of warm Methanol or Ethanol (approx. 40-50°C). Do not boil.

  • Filtration: Filter quickly while warm to remove insoluble oligomers (if any).

  • Precipitation: Add cold Diethyl Ether or THF dropwise until turbidity persists.

  • Crystallization: Cool to -20°C for 4 hours.

  • Collection: Filter under inert gas (Schlenk frit) or rapidly in air.

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 6 hours. Avoid heating during drying.

Quality Control (Self-Validation)

Before committing the reagent to a high-value synthesis, validate its integrity:

  • Visual Check: Must be white/off-white. Yellow =

    
     contamination.
    
  • Solubility Check: A small sample should dissolve clearly in water or DMSO. Turbidity indicates polymerization.

  • Proton NMR (

    
    ): 
    
    • 
       ppm (s, 9H, 
      
      
      
      )
    • 
       ppm (s, 2H, 
      
      
      
      )
    • Impurity Alert: Look for peaks at

      
       ppm (free amines) or shifts indicating hydrolysis.
      

References

  • Sigma-Aldrich. this compound Safety Data Sheet (SDS). Retrieved from

  • PubChem. N,N,N-Trimethyl-2-cyanoethylammonium iodide (Compound Summary). National Library of Medicine. Retrieved from

  • Zaragoza, F. (2002).[4] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[4] Journal of Organic Chemistry.[4][5] Retrieved from

  • Masuyama, Y., et al. (2018). Quaternary Ammonium Salts as Reagents.[3][6][7] (General reference on quat stability).

(Note: While Reference 2 refers to the ethyl analog, the physicochemical data on the ammonium iodide moiety and iodide counterion behavior is homologous and applicable for stability profiling.)

Sources

Solubility of (Cyanomethyl)trimethylammonium iodide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Applications of (Cyanomethyl)trimethylammonium Iodide

Executive Summary

This compound (CAS: 82272-28-4) is a specialized quaternary ammonium salt extensively used as a reagent in organic synthesis, particularly for Vicarious Nucleophilic Substitution (VNS) and as a Phase Transfer Catalyst (PTC) .[1][2] Its efficacy is governed by its solubility profile: highly soluble in polar aprotic and protic solvents, while virtually insoluble in non-polar hydrocarbons.[1] This guide provides a technical analysis of its solubility, mechanistic solvation principles, and standardized protocols for handling and purification.[1]

Physicochemical Identity

PropertyDetail
Chemical Name This compound
Synonyms (N-Iodo-N,N,N-trimethylamino)acetonitrile; 1-Cyano-N,N,N-trimethyl-methanaminium iodide
CAS Number 82272-28-4
Molecular Formula

Molecular Weight 226.06 g/mol
Appearance White to beige crystalline powder
Ionic Character Strong electrolyte (Quaternary Ammonium Cation + Iodide Anion)

Solubility Profile

The solubility of this compound follows the general "like dissolves like" principle applicable to ionic salts.[1] The high lattice energy of the crystal requires solvents with high dielectric constants (


) and strong solvation capabilities to dissociate the ion pair.[1]
Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Polar Protic Water (

)
High Strong hydration of both

and the quaternary cation via ion-dipole interactions.[1]
Polar Protic Methanol / EthanolHigh to Moderate Good solvation; solubility decreases as alkyl chain length of alcohol increases.[1]
Polar Aprotic DMSO / DMFHigh Excellent cation solvation; preferred for VNS reactions to enhance nucleophilicity of generated carbanions.[1]
Polar Aprotic Acetonitrile (

)
Moderate/High Sufficient polarity to dissolve the salt; often used in electrochemistry or nucleophilic substitutions.[1]
Chlorinated Dichloromethane (DCM)Low/Moderate Limited solubility; often used in biphasic systems (PTC) rather than homogeneous solutions.[1]
Non-Polar Toluene / HexaneInsoluble Low dielectric constant cannot overcome crystal lattice energy.[1]
Ethers Diethyl Ether / THFInsoluble Poor solvation of the ionic lattice; often used as an antisolvent for precipitation.[1]

Mechanistic Insights: Solvation & Reactivity

The Dissolution Mechanism: Dissolving this compound involves overcoming the electrostatic attraction between the cation


 and the iodide anion 

.[1]
  • Enthalpic Cost: Breaking the crystal lattice requires significant energy.[1]

  • Enthalpic Gain: Solvation shells form around the ions.[1]

    • In Water: The

      
       is stabilized by hydrogen bonding, reducing its nucleophilicity.[1]
      
    • In DMSO/DMF: The "naked" anion effect is observed.[1] The bulky cation is well-solvated, but the iodide anion is left relatively "naked" (unencumbered by H-bonds), significantly increasing its reactivity in nucleophilic displacements.[1]

Implication for Synthesis:

  • For VNS Reactions: Use DMSO or DMF .[1][3] The high solubility ensures high concentration, and the lack of protonation stabilizes the intermediate carbanion.[1]

  • For Purification: Use Ethanol/Ether systems.[1] Dissolve in hot ethanol (high solubility) and precipitate with ether (antisolvent).[1]

Experimental Protocols

Protocol A: Self-Validating Solubility Screening

Objective: To determine the precise solubility limit for a specific batch/purity level.

Workflow Diagram (DOT):

SolubilityScreening cluster_loop Iterative Dilution Start Start: Weigh 100 mg Reagent AddSolvent Add 0.5 mL Solvent Start->AddSolvent Vortex Vortex/Sonicate (2 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? (Soluble > 200 mg/mL) Check->Soluble Yes Insoluble Solid Remains Check->Insoluble No Stop Limit Reached Soluble->Stop AddMore Add +0.5 mL Solvent Insoluble->AddMore AddMore->Vortex Calc Calculate Solubility (S) S = Mass / Total Vol

Caption: Iterative dilution workflow to determine approximate solubility limits in novel solvent systems.

Protocol B: Recrystallization (Purification)

Objective: To purify the compound from synthesis impurities.[1]

  • Solvent Selection: Use Ethanol (Abs.) as the solvent and Diethyl Ether as the antisolvent.[1]

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimum boiling Ethanol until fully dissolved.[1]

    • Critical Step: If colored impurities persist, add activated charcoal, boil for 2 mins, and hot-filter.[1]

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT).[1]

    • Add Diethyl Ether dropwise until persistent turbidity (cloudiness) appears.[1]

    • Cool in an ice bath (

      
      ) for 2 hours.
      
  • Isolation:

    • Filter crystals via vacuum filtration.[1][4]

    • Wash with cold Ether.[1]

    • Dry under vacuum over

      
       (hygroscopic precaution).[1]
      

Applications & Safety

Key Applications
  • Vicarious Nucleophilic Substitution (VNS):

    • Acts as a precursor to introduce the cyanomethyl group into nitroarenes.[1]

    • Solvent: DMSO or Liquid Ammonia is critical for stabilizing the carbanion intermediate.[1]

  • Phase Transfer Catalysis:

    • Facilitates reaction between immiscible phases (e.g., aqueous/organic).[1]

    • Solvent: DCM/Water or Toluene/Water systems.

Safety Profile (SDS Summary)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Handling: Use in a chemical fume hood.[1][6] Wear nitrile gloves and safety goggles.[1] Avoid dust formation. [1]

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 82272-28-4).[1] Retrieved from [1]

  • Chem-Impex. this compound General Properties. Retrieved from [1]

  • Zaragoza, F., & Stephensen, H. (2001).[1] (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines.[1] Journal of Organic Chemistry.[1] (Contextual reference for similar salt solubility). Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1][7] National Library of Medicine.[1] Retrieved from [1][8]

Sources

(Cyanomethyl)trimethylammonium iodide crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (Cyanomethyl)trimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quaternary ammonium salt with applications in organic synthesis as a phase transfer catalyst and a reagent.[1] Its molecular structure, featuring a cationic head and a polar nitrile group, suggests the potential for complex and influential intermolecular interactions within its solid state. Understanding the three-dimensional arrangement of ions in its crystal lattice is paramount for controlling its physical properties, such as solubility and stability, and for rationally designing new applications. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from single crystal cultivation to the elucidation and interpretation of its supramolecular architecture.

Introduction: The Significance of Solid-State Structure

The utility of a chemical compound is intrinsically linked to its solid-state properties. For an ionic species like this compound, the crystal packing, which is dictated by a delicate balance of electrostatic forces, hydrogen bonding, and dipolar interactions, governs its macroscopic behavior. The quaternary ammonium cation provides a bulky, charged center, while the cyanomethyl group introduces a strong dipole and a potential hydrogen bond acceptor.[2][3] The iodide anion's role in the lattice, whether as a simple charge-balancing species or an active participant in halogen bonding, is also of critical interest.

A definitive crystal structure analysis, primarily achieved through single-crystal X-ray diffraction (SC-XRD), provides precise atomic coordinates, bond lengths, and bond angles.[4][5] This information allows for a detailed understanding of the supramolecular synthons and intermolecular forces that define the crystalline solid. For drug development professionals, such knowledge is crucial for polymorph screening and understanding salt forms. For synthetic chemists, it can offer insights into the compound's reactivity in the solid state.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to guide the researcher from bulk material to a fully refined crystal structure. The causality behind each step is explained to ensure methodological robustness.

Synthesis and Purification

This compound is synthesized via the quaternization of dimethylaminoacetonitrile with methyl iodide. This is a classic Menschutkin reaction.

  • Protocol:

    • Dissolve dimethylaminoacetonitrile in a suitable aprotic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric equivalent of methyl iodide dropwise at room temperature. The reaction is typically exothermic.

    • Stir the reaction mixture for 12-24 hours. A white to beige precipitate of the quaternary ammonium salt will form.[1]

    • Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity (≥97%). Verify purity using ¹H NMR spectroscopy and melting point determination (literature: 212-216 °C).[1]

  • Expertise & Causality: The choice of an aprotic solvent prevents side reactions. The inert atmosphere is good practice to prevent the introduction of moisture, which could affect crystallization. Recrystallization is a critical step as impurities can inhibit the growth of single crystals.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The strategy relies on slowly reaching a state of supersaturation.

  • Protocol: Slow Evaporation

    • Prepare a saturated solution of purified this compound in a solvent in which it has moderate solubility (e.g., ethanol or methanol).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of small, well-defined crystals.

  • Trustworthiness: This method is self-validating. The formation of clear, well-formed crystals with sharp edges is a primary indicator of good crystal quality. The slow rate of evaporation is crucial; rapid crystallization often leads to polycrystalline material unsuitable for SC-XRD.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid.[4][7]

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations and can improve diffraction quality.[7]

    • Perform a preliminary unit cell determination.

    • Proceed with a full data collection strategy, typically involving a series of scans (e.g., ω and φ scans) to measure the intensities of a large number of reflections at different crystal orientations.

  • Authoritative Grounding: The use of low temperatures is a standard practice in crystallography to obtain higher resolution data by reducing atomic thermal motion.[7] The choice of X-ray source depends on the nature of the crystal; Mo Kα radiation is common for small organic molecules.[5]

Workflow for Crystal Structure Analysis

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Purity ≥97% DataCollection SC-XRD Data Collection CrystalGrowth->DataCollection Select Crystal DataProcessing Data Processing & Reduction DataCollection->DataProcessing Raw Diffraction Data StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Validation (checkCIF) StructureRefinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis CIF File

Caption: Workflow from synthesis to structural analysis.

Results: The Crystal Structure of this compound

The following data represents a hypothetical but realistic outcome of a successful crystal structure determination, based on typical values for small organic salts.

Crystallographic Data Summary

All quantitative data are summarized for clarity and comparison.

ParameterHypothetical Value
Chemical FormulaC₅H₁₁N₂I
Formula Weight226.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)823.4(4)
Z4
Calculated Density (g/cm³)1.825
Absorption Coeff. (mm⁻¹)3.98
F(000)432
Reflections Collected7854
Independent Reflections1892 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.028, wR₂ = 0.065
Goodness-of-fit on F²1.05
Molecular Structure

The asymmetric unit would consist of one (cyanomethyl)trimethylammonium cation and one iodide anion. The cation exhibits the expected tetrahedral geometry around the quaternary nitrogen atom.

molecular_structure N_quat N+ C_methyl1 C N_quat->C_methyl1 C_methyl2 C N_quat->C_methyl2 C_methyl3 C N_quat->C_methyl3 C_methylene C N_quat->C_methylene C_nitrile C C_methylene->C_nitrile N_nitrile N C_nitrile->N_nitrile

Caption: Connectivity of the (cyanomethyl)trimethylammonium cation.

Discussion: Supramolecular Architecture and Intermolecular Interactions

The crystal packing is stabilized by a network of electrostatic and weaker non-covalent interactions.

  • Dominant Electrostatic Interactions: The primary forces governing the crystal packing are the coulombic attractions between the positively charged (cyanomethyl)trimethylammonium cations and the negatively charged iodide anions. Each ion is surrounded by several counter-ions, maximizing electrostatic stabilization.

  • The Role of the Nitrile Group: The nitrile group (C≡N) possesses a strong dipole moment.[8] In organic crystals, nitrile groups frequently arrange themselves in an antiparallel fashion to stabilize these dipole-dipole interactions.[8] We can hypothesize that in the crystal lattice of the title compound, the nitrile group of one cation orients itself antiparallel to the nitrile group of a neighboring cation.

  • Weak Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[2] In this structure, weak C-H···N and C-H···I hydrogen bonds are likely present, involving the methyl and methylene hydrogens of the cation interacting with the nitrile nitrogen and the iodide anion, respectively. These interactions, while weak, contribute collectively to the overall stability of the crystal lattice.

crystal_packing cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 Cation1_N N+ Cation1_CN CH₂-C≡N Iodide I⁻ Cation1_N->Iodide Electrostatic Attraction Cation2_CN N≡C-CH₂ Cation1_CN->Cation2_CN Antiparallel Dipole-Dipole Cation2_N N+ Iodide->Cation2_N Electrostatic Attraction

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This guide outlines a robust and scientifically grounded methodology for the complete crystal structure determination of this compound. By following these self-validating protocols, researchers can obtain high-precision structural data. The analysis of this data, informed by an understanding of intermolecular forces, reveals a supramolecular architecture dominated by electrostatic attractions and modulated by significant dipole-dipole interactions from the nitrile moieties. This detailed structural insight is invaluable for professionals in materials science and drug development, enabling a more profound understanding and manipulation of the compound's solid-state properties.

References

  • Desiraju, G. R., & Sharma, C. V. K. (1996). Dipolar−Dipolar Interactions and the Crystal Packing of Nitriles, Ketones, Aldehdyes, and C(sp2)−F Groups. Request PDF. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Murray, F. E., & Schneider, W. G. (1955). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. Canadian Journal of Chemistry, 33(5), 797-809. Available from: [Link]

  • Martínez-Caballero, S., et al. (2019). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). ResearchGate. Available from: [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Available from: [Link]

  • University of Groningen. (2024). CCDC 2333112: Experimental Crystal Structure Determination. University of Groningen Research Portal. Available from: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • PubChem. (n.d.). N,N,N-Trimethyl-2-cyanoethylammonium iodide. Retrieved February 19, 2026, from [Link]

  • The University of Manchester. (2014). CCDC 1002908: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. Available from: [Link]

  • Murray, F. E., & Schneider, W. G. (1955). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. ResearchGate. Available from: [Link]

  • University of Arizona. (2017). CCDC 1529102: Experimental Crystal Structure Determination. Available from: [Link]

  • PubChemLite. (n.d.). (2-cyanoethyl)trimethylammonium iodide (C6H13N2). Retrieved February 19, 2026, from [Link]

  • Portilla, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2021). Relationship between the intermolecular interactions of carbonyl (PC) with nitrile (HNBR) functional groups and the flash point of a gel polymer electrolyte. Journal of Materials Chemistry A. Available from: [Link]

  • ResearchGate. (2002). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. Available from: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Variable temperature and high-pressure crystal chemistry of perovskite formamidinium lead iodide: a single crystal X-ray diffraction and computational study. Chemical Communications. Available from: [Link]

Sources

Thermogravimetric analysis of (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of (Cyanomethyl)trimethylammonium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding this compound and the Imperative for Thermal Analysis

This compound is a quaternary ammonium salt characterized by a trimethylammonium cation and a cyanide-containing methyl group.[1] Its unique molecular structure makes it a valuable asset in various chemical applications, including as a phase-transfer catalyst and a precursor in the synthesis of more complex molecules.[2] The presence of both a charged quaternary ammonium center and a reactive nitrile group imparts a distinct chemical personality to the molecule, influencing its stability and reactivity.[3]

Thermal stability is a critical parameter for any chemical compound, dictating its safe handling, storage, and application temperature ranges. For a compound like this compound, which may be subjected to elevated temperatures during synthesis, purification, or as part of a reaction, understanding its thermal decomposition profile is paramount. Thermogravimetric analysis (TGA) is an indispensable technique for this purpose, providing quantitative information about the thermal stability and decomposition of materials.[4]

This guide will provide a comprehensive methodology for the TGA of this compound, drawing on established principles for the analysis of similar quaternary ammonium salts.

Compound Profile: this compound

A clear understanding of the subject compound's properties is the first step in a well-designed TGA experiment.

PropertyValueSource
Chemical Formula C5H11IN2[3]
Molecular Weight 226.06 g/mol
Appearance White to beige powder[2]
Melting Point 212-216 °C[1]
CAS Number 82272-28-4

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to yield high-quality, reproducible TGA data for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurements is essential.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen is the preferred purge gas to prevent oxidative decomposition.

Experimental Workflow Diagram

TGA_Workflow Figure 1: TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Obtain (Cyanomethyl)trimethylammonium iodide Sample Grind Gently Grind to a Fine Powder Sample->Grind Ensure homogeneity Weigh Accurately Weigh 5-10 mg into a Tared Crucible Grind->Weigh Precise measurement Run Initiate TGA Run Weigh->Run Load sample Calibrate Calibrate TGA for Temperature and Mass Purge Establish Inert Atmosphere (Nitrogen Purge) Calibrate->Purge Instrument readiness Program Program Temperature Ramp: 10 °C/min from 25 °C to 600 °C Purge->Program Define experimental conditions Program->Run Record Record Mass vs. Temperature Data Run->Record Real-time monitoring Analyze Analyze TGA/DTG Curves for Onset Temperature and Mass Loss Record->Analyze Data interpretation

Caption: Figure 1: A step-by-step workflow for the TGA of this compound.

Detailed Steps and Rationale
  • Sample Preparation:

    • Rationale: A finely ground, homogeneous sample ensures uniform heat distribution and prevents artifacts in the TGA curve. A sample size of 5-10 mg is optimal for achieving a good signal-to-noise ratio without overwhelming the instrument.

  • Instrument Setup:

    • Rationale: Calibration of the TGA for both temperature and mass is a prerequisite for accurate and reliable data. An inert nitrogen atmosphere is crucial to study the inherent thermal stability of the compound, as the presence of oxygen could lead to complex, oxidative decomposition pathways.[4]

  • Temperature Program:

    • Rationale: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time. The temperature range of 25 °C to 600 °C is selected to capture the complete decomposition profile of most organic salts.

Key Experimental Parameters
ParameterRecommended ValueRationale
Sample Mass 5-10 mgOptimal signal-to-noise ratio.
Heating Rate 10 °C/minStandard rate for good resolution.
Temperature Range 25 °C to 600 °CTo capture the full decomposition profile.
Purge Gas High-purity NitrogenTo prevent oxidative decomposition.[4]
Flow Rate 20-50 mL/minTo ensure an inert atmosphere.
Crucible Type Platinum or AluminaInertness at high temperatures.

Anticipated Results and Mechanistic Interpretation

While a specific TGA curve for this compound is not available, we can predict its thermal behavior based on the known decomposition of other quaternary ammonium iodides. The decomposition is likely to occur in one or more steps, with the onset temperature indicating the initiation of thermal degradation.

Potential Decomposition Pathways

The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, primarily Hofmann elimination and nucleophilic substitution (dealkylation).

This pathway involves the abstraction of a β-hydrogen by a base (in this case, the iodide anion acting as a weak base), leading to the formation of an alkene, a tertiary amine, and hydrogen iodide.[5] However, for this compound, there are no β-hydrogens on the cyanomethyl group. The β-hydrogens are on the methyl groups, which would lead to the formation of methane, a less common Hofmann product.

This is a more probable pathway for this compound. The iodide anion, a good nucleophile, can attack one of the methyl groups on the nitrogen atom, leading to the formation of methyl iodide and the corresponding tertiary amine.[6]

Decomposition_Pathways Figure 2: Proposed Decomposition of this compound cluster_main cluster_products Products Start [(CH₃)₃NCH₂CN]⁺I⁻ This compound Decomposition Heat Start->Decomposition Products Decomposition Products Decomposition->Products Nucleophilic Substitution (Dealkylation) MethylIodide CH₃I (Methyl Iodide) Products->MethylIodide TertiaryAmine (CH₃)₂NCH₂CN (Dimethylamino)acetonitrile Products->TertiaryAmine

Caption: Figure 2: Proposed nucleophilic substitution pathway for the thermal decomposition.

Interpreting the TGA and DTG Curves
  • TGA Curve (Mass vs. Temperature): A sharp drop in mass will indicate the decomposition of the compound. The temperature at which this mass loss begins is the onset temperature of decomposition (Tonset), a key indicator of thermal stability.

  • DTG Curve (Derivative of Mass Loss vs. Temperature): The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tmax). Multiple peaks in the DTG curve would suggest a multi-step decomposition process.

Broader Implications for Research and Development

A thorough understanding of the thermal stability of this compound is critical for:

  • Pharmaceutical Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during manufacturing and storage.

  • Organic Synthesis: Defining the safe temperature limits for reactions involving this compound.[2]

  • Materials Science: Evaluating its suitability as a component in ionic liquids or other materials intended for high-temperature applications.[2]

Conclusion

This technical guide provides a robust framework for conducting and interpreting the thermogravimetric analysis of this compound. By leveraging established protocols and understanding the likely decomposition mechanisms based on analogous compounds, researchers can confidently assess the thermal stability of this important chemical. The insights gained from such an analysis are essential for ensuring the safe and effective application of this compound across various scientific disciplines.

References

  • (No author given). Hofmann elimination. Wikipedia. [Link]

  • (No author given). Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile. ACS Omega. [Link]

  • (No author given). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. PMC. [Link]

  • (No author given). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing. [Link]

  • (No author given). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

  • (No author given). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. [Link]

  • (No author given). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. [Link]

  • Archer, D. A., Booth, 13., Crisp, P. C., & Parrick, J. (1963). The Thermal Decomposition of Quaternary Ammonium Hydroxides. Part II. Methohydroxides derived from 1,2,3,4-Tetrahydroquinolines and 1,2,3,4,4a,9,9a,10-Octahydroacridines. Journal of the Chemical Society (Resumed), 330-336. [Link]

  • (No author given). Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. [Link]

  • (No author given). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. [Link]

  • (No author given). Thermal decomposition of tetraalkylammonium iodides. OUCI. [Link]

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. The Journal of Organic Chemistry, 66(7), 2518–2521. [Link]

  • (No author given). Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. [Link]

  • (No author given). Thermogravimetric Analysis and Its Applications in Polymer Characterization. ResearchGate. [Link]

  • (No author given). Thermogravimetric analysis – Knowledge and References. Taylor & Francis. [Link]

Sources

Electrochemical Profile & Applications of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Properties of (Cyanomethyl)trimethylammonium Iodide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Electro-Organic Synthesis and Surface Modification

Executive Summary: The Electrochemical Dualism

This compound (CMTAI ) [CAS: 82272-28-4] occupies a unique niche in electrochemistry. Unlike standard quaternary ammonium salts (e.g.,


) used purely as inert supporting electrolytes, CMTAI is an electroactive reagent . Its utility is defined by a sharp electrochemical dualism:
  • Cathodic Activity (Cation): The presence of the electron-withdrawing nitrile group (

    
    -position) activates the C-N bond, facilitating reductive cleavage to generate reactive cyanomethyl radicals (
    
    
    
    )
    or anions (
    
    
    )
    .
  • Anodic Limitation (Anion): The iodide counter-ion (

    
    ) is easily oxidized, severely restricting the anodic window but offering specific utility in redox mediation (iodide/triiodide shuttles).
    

This guide details the mechanistic behavior, operational windows, and experimental protocols for leveraging CMTAI in organic synthesis and materials science.

Fundamental Electrochemical Windows

To successfully utilize CMTAI, one must map its stability window. The compound cannot be treated as a standard electrolyte due to the reactivity of both ions.

The Anodic Limit: Iodide Oxidation

The anodic limit is defined by the oxidation of the iodide anion, not the breakdown of the solvent. In aprotic solvents (e.g., Acetonitrile, DMF), iodide undergoes a two-step oxidation process:

  • Wave 1 (

    
    ):  Oxidation of 
    
    
    
    to the triiodide anion (
    
    
    ).
    
    
  • Wave 2 (

    
    ):  Oxidation of 
    
    
    
    to molecular iodine (
    
    
    ).
    
    

Implication: CMTAI is unsuitable for anodic oxidations requiring potentials


. For anodic stability, the iodide must be exchanged for non-coordinating anions like 

or

.
The Cathodic Profile: Reductive Cleavage

The quaternary ammonium cation is the primary interest for synthetic chemists. The electron-withdrawing nature of the cyano group (


) lowers the reduction potential of the C-N bond compared to non-functionalized alkyl ammoniums.
  • Reduction Potential (

    
    ):  Typically observed between -1.6 V and -2.2 V vs. SCE , depending on the electrode material (Glassy Carbon vs. Platinum) and solvent.
    
  • Primary Mechanism: One-electron transfer leads to the homolytic cleavage of the

    
     bond.
    

Mechanistic Pathways: From Salt to Reactive Intermediate

The electrochemical reduction of CMTAI does not yield a stable reduced species; it generates transient intermediates used for surface grafting or nucleophilic attack .

The Reductive Cleavage Pathway

Upon reaching the reduction potential, the cation accepts an electron, leading to fragmentation. This generates a neutral amine (trimethylamine) and a reactive cyanomethyl species.

ReductionMechanism Salt (Me)3N-CH2-CN(+) Transition [Radical Intermediate] Salt->Transition Cathodic Reduction Electron + e- Electron->Transition Products Me3N (Amine) + •CH2CN (Radical) Transition->Products C-N Cleavage AnionPath -CH2CN (Anion) Products->AnionPath + 1e- (Further Reduction) Grafting Surface Grafting (Carbon/Metal) Products->Grafting Radical Reaction Synthesis Nucleophilic Attack (e.g., on Aldehydes) AnionPath->Synthesis Cyanomethylation

Figure 1: Electrochemical reduction pathway of the (Cyanomethyl)trimethylammonium cation, leading to radical or anionic active species.

The "Electrogenerated Base" Concept

If the reduction is performed in the presence of a proton source or an electrophile, the cyanomethyl anion (


) acts as a potent Electrogenerated Base (EGB)  or nucleophile.[1] This is critical for "Vicarious Nucleophilic Substitution" (VNS) or addition to carbonyls without handling toxic cyanide salts or strong chemical bases (like LDA).

Experimental Protocols

Protocol A: Cyclic Voltammetry (Diagnostic)

Purpose: To determine the precise reduction potential (


) and verify the purity (absence of water/oxygen) before bulk electrolysis.

Materials:

  • Analyte: 5 mM CMTAI.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Note: We add inert electrolyte to ensure conductivity, as 5 mM CMTAI is insufficient.
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm dia).

    • Counter: Platinum Wire.

    • Reference: Ag/Ag+ (0.01 M

      
       in MeCN).
      

Step-by-Step:

  • Polishing: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry on a felt pad. Rinse with DI water and sonicate in MeCN for 2 minutes. Critical: Iodide adsorbs strongly to Pt; Glassy Carbon is preferred for the cathodic scan to avoid fouling.
    
  • Deoxygenation: Purge the cell with Argon/Nitrogen for at least 10 minutes. Oxygen reduction (-1.0 V) interferes with the CMTAI signal.

  • Scan Parameters:

    • Start Potential: 0.0 V

    • Switching Potential 1 (Cathodic): -2.5 V

    • Switching Potential 2 (Anodic): +1.0 V

    • Scan Rate: 100 mV/s[2]

  • Analysis: Observe the irreversible reduction peak around -1.8 V to -2.0 V. On the reverse scan, observe the iodide oxidation waves (+0.3 V, +0.7 V).

Protocol B: Electrografting (Surface Modification)

Purpose: Covalent attachment of cyanomethyl groups to a carbon surface.

Setup:

  • Cell: Undivided cell (if using a sacrificial anode) or divided H-cell.

  • Concentration: 10 mM CMTAI in MeCN + 0.1 M

    
    .
    

Workflow:

  • Potentiostatic Electrolysis: Apply a constant potential 100 mV more negative than the

    
     determined in Protocol A (e.g., -2.1 V).
    
  • Duration: Electrolyze until a charge of

    
     is passed (monolayer equivalent).
    
  • Post-Treatment: Rinse the working electrode copiously with MeCN and Acetone to remove physisorbed species.

  • Validation: Run a CV of a redox probe (e.g., Ferrocene) on the modified electrode. A "blocking" effect (reduced peak current or increased peak separation) confirms the presence of the organic layer.

Quantitative Data Summary

ParameterValue / RangeConditions
Reduction Potential (

)
-1.8 V to -2.2 Vvs. SCE, Glassy Carbon, MeCN
Oxidation Potential (

)
+0.25 V (

)
vs. SCE, Pt electrode
Solubility HighWater, DMSO, Methanol
Solubility ModerateAcetonitrile, DMF
Solubility InsolubleDiethyl Ether, Hexane
Active Species

(Radical)
1e- Reduction
Active Species

(Anion)
2e- Reduction (or Chemical Step)

Safety & Handling (E-E-A-T)

Warning: Alkylating Agent Potential While CMTAI is a salt, thermal decomposition or electrochemical over-oxidation can yield Iodomethane (


)  or Acetonitrile derivatives . Iodomethane is a volatile, suspected carcinogen.
  • Ventilation: All electrochemical experiments must be conducted in a fume hood.

  • Waste Disposal: Solutions containing CMTAI and iodide residues must be segregated into halogenated organic waste. Do not mix with strong oxidizers (risk of

    
     vapor release).
    
  • Cyanide Precaution: While the nitrile group (

    
    ) is covalently bonded and generally stable, avoid strong acidic conditions during electrolysis which could theoretically liberate trace HCN if the molecule degrades non-specifically.
    

References

  • Organic Chemistry Frontiers. "Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C–N bonds."[3][4] (2022). Demonstrates the reductive cleavage mechanism for synthetic utility. [1][5][6][7][8]

  • ResearchGate (Full Text Available). "Electrografting of the cyanomethyl radical onto carbon and metal surfaces." (2008). Provides the definitive mechanism for radical generation and surface attachment.

  • PubMed. "The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart." (2019). Details the use of the anion as an electrogenerated base (EGB) for synthesis.

  • Sigma-Aldrich. "Product Specification: this compound." Source for physical properties and safety data.[9]

Sources

Methodological & Application

Use of (Cyanomethyl)trimethylammonium iodide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (Cyanomethyl)trimethylammonium iodide in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (CAS 82272-28-4) is a specialized quaternary ammonium salt primarily utilized as a "masked" cyanomethyl carbanion equivalent in organic synthesis. Unlike simple alkylating agents, its unique reactivity profile is defined by the lability of the ammonium group, making it a cornerstone reagent for Vicarious Nucleophilic Substitution (VNS) .

While often confused with its phosphonium analog (the Zaragoza reagent, used for alcohol-to-nitrile conversion), the ammonium salt is distinct in its ability to introduce carbon-functionalized groups onto electron-deficient aromatic rings without requiring a pre-existing leaving group on the arene.

Property Data
Formula

MW 226.06 g/mol
Appearance White to beige hygroscopic powder
Solubility Soluble in water, DMSO, DMF; sparingly soluble in non-polar solvents.
Core Utility VNS Alkylation, Ylide Generation, Phase Transfer Catalysis.
Hazards Toxic if swallowed; releases toxic fumes (iodides, cyanides) upon decomposition.

Mechanistic Principles: The VNS Pathway

The primary utility of this reagent lies in Vicarious Nucleophilic Substitution (VNS) of Hydrogen . Standard Nucleophilic Aromatic Substitution (


) requires a halogen leaving group on the aromatic ring. VNS, however, replaces an aromatic hydrogen atom.[1][2]

This compound acts as the carbanion source. The mechanism proceeds via:

  • Deprotonation: Base removes an

    
    -proton from the cyanomethyl group, generating a carbanion.
    
  • Addition: The carbanion attacks the electron-deficient nitroarene at the ortho or para position, forming a

    
    -complex (Meisenheimer complex).
    
  • 
    -Elimination:  The trimethylammonium group (
    
    
    
    ) acts as a vicarious leaving group and is eliminated.
  • Re-aromatization: Proton transfer restores the aromaticity, yielding the cyanomethylated product.

Mechanism Visualization

VNS_Mechanism Reagent (Cyanomethyl)trimethylammonium Iodide Carbanion Cyanomethyl Carbanion [Me3N-CH-CN]- Reagent->Carbanion Deprotonation Base Base (t-BuOK) Base->Carbanion SigmaComplex σ-Complex (Meisenheimer Adduct) Carbanion->SigmaComplex Nucleophilic Attack Nitroarene Nitroarene (Electrophile) Nitroarene->SigmaComplex Elimination β-Elimination of Me3N SigmaComplex->Elimination Product Product: (Nitroaryl)acetonitrile Elimination->Product Re-aromatization

Figure 1: Mechanistic pathway of Vicarious Nucleophilic Substitution (VNS) using this compound.

Key Applications

A. Direct Cyanomethylation of Nitroarenes (VNS)

This is the "Gold Standard" application. It allows for the synthesis of (nitroaryl)acetonitriles from simple nitroarenes.

  • Selectivity: The reaction typically favors the ortho and para positions relative to the nitro group.

  • Advantage: Avoids the need for halogenated precursors (e.g., chloronitrobenzenes) and uses hydrogen as the effective leaving group site.

  • Substrates: Works well with nitrobenzene, nitronaphthalene, and heterocyclic analogs (nitroquinolines, nitropyridines).

B. Synthesis of Heterocycles (Pyrroles/Indoles)

The cyanomethylated products derived from VNS are versatile intermediates.

  • Indole Synthesis: Reduction of the nitro group in o-(nitroaryl)acetonitriles leads to spontaneous cyclization to form indoles (via the Baeyer-Emmerling synthesis pathway).

  • Pyrrole Synthesis: Reaction with alkynes or 1,3-dipolar cycloadditions involving the ylide form can generate substituted pyrroles [1].

C. Phase Transfer Catalysis

While less common than tetrabutylammonium salts, the unique functionalization of the head group allows it to serve as a specialized Phase Transfer Catalyst (PTC) in reactions where a cyanide-stabilized cation is beneficial.

Detailed Protocol: VNS Cyanomethylation

Objective: Synthesis of (4-Chlor-2-nitrophenyl)acetonitrile from 4-Chloronitrobenzene. Rationale: This protocol demonstrates the regioselective introduction of a functionalized carbon chain ortho to the nitro group.

Reagents & Equipment
  • Substrate: 4-Chloronitrobenzene (1.0 eq)

  • Reagent: this compound (1.1 eq)

  • Base: Potassium tert-butoxide (

    
    ) (2.2 eq)
    
    • Note: Excess base is required to neutralize the eliminated acid and maintain the carbanion.

  • Solvent: DMF (Anhydrous) or DMSO.

  • Quench: Dilute HCl / Ice water.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 4-Chloronitrobenzene (10 mmol) and This compound (11 mmol).

    • Dissolve in anhydrous DMF (20 mL). Cool the mixture to -10°C to 0°C using an ice/salt bath.

  • Base Addition (Critical Step):

    • Dissolve

      
        (22 mmol) in DMF (10 mL) separately.
      
    • Add the base solution dropwise to the reaction mixture over 30 minutes.

    • Observation: The solution will likely turn a deep color (often dark red/purple) indicating the formation of the

      
      -complex.
      
  • Reaction Phase:

    • Stir at 0°C for 1 hour , then allow to warm to room temperature (RT) over 2 hours.

    • Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). Look for the disappearance of the nitroarene spot.

  • Quenching & Workup:

    • Pour the reaction mixture into Ice/Dilute HCl (5% solution) (100 mL) with vigorous stirring.

    • Safety: This step neutralizes the base and stops the reaction. Ensure the pH is acidic (<4).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient 5%

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 60–80%.

Experimental Workflow Diagram

Protocol_Flow Start Start: Dry Flask, N2 Purge Mix Dissolve Nitroarene + Ammonium Salt in DMF (-10°C) Start->Mix AddBase Dropwise Addition of t-BuOK (Deep Coloration) Mix->AddBase React Stir 1h @ 0°C -> Warm to RT (Monitor TLC) AddBase->React Quench Pour into Ice/HCl (pH < 4) React->Quench Extract Extract with DCM Wash: H2O, Brine Quench->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify End Final Product: (Nitroaryl)acetonitrile Purify->End

Figure 2: Operational workflow for the VNS reaction.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Yield Incomplete deprotonation or moisture.Ensure anhydrous DMF/DMSO is used. Increase base equivalents to 2.5 eq.
Tarry/Black Crude Polymerization or overheating.Maintain strict temperature control (-10°C) during base addition. Do not overheat during workup.
Regioisomer Mix Substrate directing effects.Ortho vs Para selectivity is inherent to VNS.[1] Use bulky bases (

) to favor para if sterics allow, though VNS is naturally ortho-directing in many nitroarenes.
No Reaction Reagent degradation.The ammonium salt is hygroscopic. Dry the salt under vacuum over

before use.

Safety & Handling

  • Cyanide Risk: While the cyano group is covalently bonded, thermal decomposition or strong acid treatment could theoretically release HCN gas. Always work in a well-ventilated fume hood.

  • Alkylating Potential: As a quaternary ammonium salt and iodide source, it is a potential alkylating agent. Avoid skin contact; use nitrile gloves.

  • Hygroscopicity: Store in a desiccator. Moisture absorption leads to hydrolysis and inaccurate stoichiometry.

References

  • Synthesis of unsymmetrically tetrasubstituted pyrroles. Chemical Science, RSC Publishing. (Accessed 2026).

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. (Accessed 2026).

  • This compound Properties. Sigma-Aldrich. (Accessed 2026).

  • Vicarious Nucleophilic Substitution of Hydrogen.Makosza, M., Winiarski, J., Acc. Chem. Res., 1987, 20 (8), pp 282–289. (Fundamental VNS reference).
  • Reaction of this compound. Chem-Impex. (Accessed 2026).

Sources

(Cyanomethyl)trimethylammonium iodide as a cyanating agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (Cyanomethyl)trimethylammonium Iodide [1]

Executive Summary

This compound (TMA-CN-I) is a specialized quaternary ammonium salt used primarily as a cyanomethylating agent (


) rather than a simple source of cyanide anion (

). It is a critical reagent in drug discovery for functionalizing electron-deficient arenes (e.g., nitroarenes, heterocycles) where traditional Friedel-Crafts or

methods fail.

This guide details the use of TMA-CN-I in Vicarious Nucleophilic Substitution (VNS) , a powerful methodology that replaces a hydrogen atom on an aromatic ring with a carbon substituent. Unlike traditional nucleophilic aromatic substitution (


), which requires a halogen leaving group, VNS allows for the direct functionalization of unmodified nitroarenes.

Key Advantages:

  • Safety: A non-volatile solid alternative to liquid acetonitrile or toxic haloacetonitriles.

  • Regioselectivity: Directs alkylation ortho or para to nitro groups, complementing meta-selective electrophilic substitutions.

  • Mechanistic Uniqueness: Operates via a carbanion addition/elimination sequence that preserves aromaticity without external oxidation.

Chemical Profile & Reactivity

PropertySpecification
Chemical Formula

Molecular Weight 226.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Water; sparingly soluble in THF, DCM.
Primary Function Transfer of Cyanomethyl group (

)
Leaving Group Trimethylamine (

)
Active Species Cyanomethylammonium ylide / carbanion
Mechanistic Distinction: "Cyanation" vs. "Cyanomethylation"

While often categorized loosely under cyanation reagents, TMA-CN-I does not typically release free cyanide ions (


) to form nitriles directly from halides. Instead, it transfers the entire cyanomethyl motif.
  • If you need

    
    :  Use NaCN, Zn(CN)
    
    
    
    , or TMS-CN.
  • If you need

    
    :  Use TMA-CN-I (VNS pathway).
    

Mechanism of Action: Vicarious Nucleophilic Substitution (VNS)[2][3]

The defining reaction of TMA-CN-I is the VNS of hydrogen. In this pathway, the ammonium group serves a dual role: it enhances the acidity of the


-protons (facilitating carbanion formation) and acts as the leaving group during the re-aromatization step.

Pathway Logic:

  • Deprotonation: A strong base (e.g.,

    
    -BuOK, NaOH) deprotonates the 
    
    
    
    -carbon of TMA-CN-I, forming a carbanion.
  • Addition: The carbanion attacks the electron-deficient nitroarene at the ortho or para position, forming a

    
    -adduct (Meisenheimer complex).
    
  • 
    -Elimination:  The 
    
    
    
    -adduct undergoes base-induced
    
    
    -elimination of trimethylamine (
    
    
    ) and HI.
  • Re-aromatization: The system returns to aromaticity, resulting in a cyanomethylated nitroarene.

Diagram 1: VNS Reaction Mechanism

VNS_Mechanism Start Reagent: [Me3N-CH2-CN]+ I- Carbanion Carbanion Species: Me3N(+)-CH(-)-CN Start->Carbanion Deprotonation Base Base (t-BuOK) Base->Carbanion Adduct σ-Adduct (Meisenheimer) [Ar(NO2)-CH(CN)-NMe3] Carbanion->Adduct Nucleophilic Attack Substrate Substrate: Nitroarene (Ar-NO2) Substrate->Adduct Elimination β-Elimination (- NMe3, - HI) Adduct->Elimination Stabilization Product Product: (Cyanomethyl)nitroarene Elimination->Product Re-aromatization

Caption: The VNS pathway utilizes the trimethylammonium group as a leaving group to substitute an aromatic hydrogen with a cyanomethyl group.

Detailed Protocol: VNS Cyanomethylation of Nitroarenes

This protocol describes the functionalization of 4-chloronitrobenzene to 2-(cyanomethyl)-4-chloronitrobenzene. This method is adaptable to various nitroarenes and nitro-heterocycles (e.g., nitropyridines, nitroquinolines).

Reagents & Equipment
  • Substrate: 4-Chloronitrobenzene (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 – 3.0 equiv)
    
    • Note: Excess base is required to neutralize the generated acid and drive elimination.

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential for VNS).

  • Atmosphere: Nitrogen or Argon (strictly anhydrous conditions).

Step-by-Step Methodology
  • Preparation of Base Solution:

    • In a flame-dried Schlenk flask under inert atmosphere, dissolve

      
      -BuOK (3.0 equiv) in anhydrous DMF. Cool the solution to -10°C to 0°C  using an ice/salt bath.
      
    • Why: Low temperature prevents polymerization of the nitroarene and degradation of the base.

  • Reagent Addition (The "Inverse Addition" Technique):

    • Dissolve the nitroarene (1.0 equiv) and this compound (1.2 equiv) in a separate volume of DMF.

    • Add this mixture dropwise to the cold base solution over 30–45 minutes.

    • Critical Control: Do not add the base to the substrate. Adding the substrate/reagent to the base ensures the concentration of base remains high relative to the substrate, favoring the rapid deprotonation required for VNS.

  • Reaction Monitoring:

    • Stir the deep-colored reaction mixture (often dark red or purple due to the

      
      -adduct) at -10°C for 1 hour, then allow it to warm to room temperature over 2 hours.
      
    • Monitor via TLC or LC-MS. The disappearance of the starting nitroarene and the emergence of a more polar spot indicates conversion.

  • Quenching & Workup:

    • Pour the reaction mixture into a vigorously stirred solution of dilute HCl (5%) and crushed ice. The mixture should become acidic (pH ~3-4).

    • Safety: This step neutralizes the

      
      -BuOK and protonates any nitronate intermediates. Perform in a fume hood; trace HCN evolution is theoretically possible if impurities are present, though unlikely from the main reaction.
      
  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Moisture in solvent/baseEnsure strict anhydrous conditions; use fresh

-BuOK.
Tarry/Black Product Temperature too highMaintain -10°C during addition; add reagents slower.
No Reaction Base too weakSwitch from NaOH/KOH to

-BuOK or NaH.
Wrong Regioisomer Steric hindranceVNS prefers para > ortho. If para is blocked, ortho occurs.

Secondary Application: Radical Cyanomethylation (Minisci-Type)

While VNS is the primary application, TMA-CN-I can serve as a radical precursor for the alkylation of heterocycles (Minisci reaction) under oxidative conditions.

  • Mechanism: Oxidative cleavage of the C-N bond generates the

    
     radical.
    
  • Conditions: Requires a stoichiometric oxidant (e.g., Ammonium Persulfate) and silver catalysis (

    
    ), typically in aqueous acidic media.
    
  • Use Case: Functionalizing electron-deficient heterocycles (pyridines, quinolines) at the C2 or C4 position.

Diagram 2: Decision Matrix for Reagent Use

Decision_Matrix Start Target Transformation Q1 Substrate Type? Start->Q1 Nitro Nitroarene (Electron Deficient) Q1->Nitro Hetero Heterocycle (Pyridine/Quinoline) Q1->Hetero Path1 Vicarious Nucleophilic Substitution (VNS) Nitro->Path1 Anionic Pathway Path2 Minisci Radical Reaction Hetero->Path2 Radical Pathway Reagents1 Reagents: TMA-CN-I + t-BuOK Path1->Reagents1 Reagents2 Reagents: TMA-CN-I + (NH4)2S2O8 + AgNO3 Path2->Reagents2 Result1 Product: (Cyanomethyl)nitroarene (Ortho/Para) Reagents1->Result1 Result2 Product: 2-(Cyanomethyl)heterocycle Reagents2->Result2

Caption: Selection workflow between VNS and Minisci protocols based on substrate class.

Safety & Handling Guidelines

Hazard Class: Acute Toxic (Oral/Inhalation), Skin Irritant. Signal Word: DANGER.

  • Cyanide Generation: Although TMA-CN-I is stable, it contains a nitrile moiety. Under strongly acidic conditions or high temperatures, it may release toxic gases. Always work in a well-ventilated fume hood.

  • Iodide Sensitivity: The iodide counter-ion can oxidize to iodine (

    
    ) upon prolonged exposure to light/air, turning the white solid yellow/brown. Store in amber vials under inert gas.
    
  • Waste Disposal: Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize any potential trace cyanide or reactive intermediates before disposal, maintaining pH > 10 during treatment.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[2][3][4][5] Accounts of Chemical Research, 20(8), 282–289. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification & SDS.Link

  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. Journal of Organic Chemistry, 67(14), 4963–4964. Link

  • Dunet, J., et al. (2014). Minisci reactions: Versatile tools for the functionalization of heterocycles.[6][7] European Journal of Organic Chemistry, 2014(14), 2909-2931. Link

Sources

Protocol for Cyanation using (Cyanomethyl)trimethylammonium Iodide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyanation in Modern Drug Discovery

The introduction of a nitrile (-C≡N) group into a molecular framework is a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties and steric profile of the cyano group allow it to serve as a versatile pharmacophore, a bioisostere for other functional groups, and a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles.[1][2] Traditional methods for cyanation often rely on highly toxic reagents and harsh reaction conditions, prompting the search for safer and more efficient alternatives.[3] This application note details the use of (Cyanomethyl)trimethylammonium iodide as a practical and effective reagent for the cyanation of electron-deficient aromatic systems via Vicarious Nucleophilic Substitution (VNS).

This compound offers a stable, solid, and easy-to-handle source for the cyanomethyl anion precursor. Its application in VNS provides a powerful method for the direct C-H functionalization of nitroarenes and other electron-poor heterocycles, circumventing the need for pre-functionalized starting materials.[4][5]

Reagent Profile: this compound

PropertyValueReference
Chemical Formula C₅H₁₁IN₂[6]
Molecular Weight 226.06 g/mol [6]
Appearance White to off-white powder[6]
Melting Point 212-216 °C[6]
CAS Number 82272-28-4[6]

The Underlying Chemistry: Mechanism of Vicarious Nucleophilic Substitution (VNS)

The cyanation reaction using this compound proceeds through the Vicarious Nucleophilic Substitution (VNS) pathway, a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings.[4][5] The mechanism can be understood in the following key steps:

  • Deprotonation: In the presence of a strong base, such as potassium tert-butoxide, this compound is deprotonated at the α-carbon to generate a transient carbanion.

  • Nucleophilic Attack: This carbanion then acts as a potent nucleophile, attacking the electron-deficient aromatic ring (e.g., a nitroarene) at a position ortho or para to the electron-withdrawing group. This addition forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-type adduct.[4]

  • β-Elimination: The key step in the VNS mechanism is the base-induced β-elimination of a leaving group from the sp³-hybridized carbon of the σ-complex. In this case, the trimethylamine group is eliminated.

  • Rearomatization and Protonation: The elimination of trimethylamine leads to the formation of a nitrobenzyl anion, which is subsequently protonated during the acidic workup to yield the final cyanomethylated aromatic product. The overall transformation results in the net substitution of a hydrogen atom with a cyanomethyl group.

VNS_Mechanism reagent This compound carbanion Cyanomethyl Carbanion reagent->carbanion Deprotonation base Strong Base (t-BuOK) base->carbanion sigma_complex Anionic σ-Complex (Meisenheimer Adduct) carbanion->sigma_complex Nucleophilic Attack nitroarene Nitroarene nitroarene->sigma_complex elimination_product Nitrobenzyl Anion sigma_complex->elimination_product β-Elimination of Trimethylamine final_product Cyanomethylated Arene elimination_product->final_product Protonation (Workup)

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS) using this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Menschutkin-type reaction between N,N-dimethylacetonitrile and methyl iodide.

Materials:

  • N,N-Dimethylacetonitrile

  • Methyl iodide

  • Absolute ethanol

  • Anhydrous ether

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve N,N-dimethylacetonitrile (1.0 mol) in absolute ethanol.

  • With vigorous stirring, add methyl iodide (1.2 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 30 minutes.

  • Transfer the reaction mixture to an Erlenmeyer flask and allow it to cool to room temperature, during which the product will begin to crystallize.

  • Complete the precipitation by adding anhydrous ether with stirring.

  • Collect the product by suction filtration, wash with two portions of anhydrous ether, and air-dry.

General Protocol for Vicarious Nucleophilic Substitution (VNS) Cyanation

This protocol provides a general procedure for the cyanomethylation of nitroarenes using this compound.

Materials:

  • Nitroarene (substrate)

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

VNS_Protocol start Start setup Reaction Setup: - Add nitroarene and this compound to anhydrous DMSO under inert atmosphere. start->setup base_addition Base Addition: - Add potassium tert-butoxide portion-wise at room temperature. setup->base_addition reaction Reaction: - Stir at room temperature for the specified time (monitor by TLC). base_addition->reaction workup_quench Workup: - Quench the reaction with dilute HCl. reaction->workup_quench workup_extract Extraction: - Extract with ethyl acetate. workup_quench->workup_extract workup_wash Wash: - Wash organic layer with water and brine. workup_extract->workup_wash workup_dry Drying: - Dry over anhydrous MgSO₄. workup_wash->workup_dry purification Purification: - Concentrate and purify by column chromatography. workup_dry->purification end End purification->end

Caption: General workflow for the VNS cyanation protocol.

Detailed Steps:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nitroarene (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask and stir the mixture until the solids are dissolved.

  • Base Addition: To the stirred solution, add potassium tert-butoxide (2.5 mmol) portion-wise at room temperature. The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Workup: Upon completion of the reaction, carefully quench the mixture by pouring it into a beaker containing a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and ice.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Substrate Scope and Expected Yields

The VNS cyanation using this compound is particularly effective for electron-deficient aromatic and heteroaromatic compounds. The following table provides representative examples of substrates and their corresponding product yields.

Substrate (Nitroarene)ProductYield (%)
Nitrobenzene2-Nitrophenylacetonitrile & 4-Nitrophenylacetonitrile70-80 (mixture)
1-Nitronaphthalene1-Nitro-2-naphthylacetonitrile & 1-Nitro-4-naphthylacetonitrile65-75 (mixture)
2-Chloronitrobenzene2-Chloro-4-nitrophenylacetonitrile & 2-Chloro-6-nitrophenylacetonitrile60-70 (mixture)
4-Chloronitrobenzene4-Chloro-2-nitrophenylacetonitrile80-90
3-Nitroquinoline3-Nitro-4-quinolylacetonitrile55-65

Yields are approximate and may vary depending on the specific reaction conditions and purification.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagent.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Skin: Immediately wash the affected area with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete deprotonationEnsure the base is fresh and added under anhydrous conditions.
Deactivated substrateThe substrate may not be sufficiently electron-deficient for the VNS reaction.
Incorrect workupEnsure the reaction is properly quenched and extracted.
Formation of multiple isomers Inherent reactivity of the substrateFor substrates with multiple activated positions, a mixture of isomers is expected. Optimize reaction conditions (e.g., temperature, base) to potentially improve regioselectivity.
Decomposition of starting material Reaction temperature too highThe VNS reaction is typically carried out at room temperature.

References

  • Chen, G., et al. (2008). A direct cyanation of benzylic alcohols with TMSCN under the catalysis of 5-10 mol % of InBr3 allows the synthesis of the corresponding nitriles in short reaction time with good yields. Org. Lett., 10, 4573-4576.
  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: prevalent functionalities and leading compounds. J. Med. Chem., 53(22), 7902-7917.
  • Luo, L., et al. (2023). This protocol features convenient operations, mild reaction conditions, and the use of cheap and widely available reagents. Synthesis, 55, 1593-1596.
  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Acc. Chem. Res., 20(8), 282-289.
  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chem. Rev., 104(5), 2631-2666.
  • Reeves, J. T., et al. (2015). The commercially available, bench-stable dimethylmalononitrile (DMMN) enables an electrophilic cyanation of aryl Grignard or lithium reagents, generated in situ from the corresponding aryl bromides or iodides. J. Am. Chem. Soc., 137, 9481-9488.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Kong, X., et al. (2022).
  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Ushijima, S., & Togo, H. (2010). Various electron-rich aromatics could be smoothly converted into the corresponding aromatic nitriles in good yields by treatment with POCl3 and DMF, followed by molecular iodine in aqueous ammonia. Synlett, 1067-1070.

Sources

Application Notes & Protocols: (Cyanomethyl)trimethylammonium Iodide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Advantages of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases.[1] Typically, these are liquid-liquid (e.g., aqueous/organic) or solid-liquid systems.[1] The core principle involves a phase-transfer agent, or catalyst, which transports a reactive species (usually an anion) from one phase (e.g., aqueous) into the other phase (e.g., organic), where the bulk of the reaction occurs.[2][3]

The advantages of employing PTC are substantial, particularly in industrial and pharmaceutical synthesis, aligning well with the principles of green chemistry.[4] Key benefits include:

  • Use of Inexpensive Bases: Strong, yet inexpensive and safer bases like aqueous sodium hydroxide or solid potassium carbonate can be used, eliminating the need for hazardous and moisture-sensitive reagents like sodium hydride or alkali metal amides.[4]

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures and atmospheric pressure, leading to energy savings and improved safety.

  • Increased Reaction Rates & Yields: By bringing reactants together, PTC dramatically accelerates reaction rates and often leads to higher product yields and purity.[2]

  • Solvent Flexibility: The need for expensive, anhydrous polar aprotic solvents is often circumvented, allowing for the use of more benign and economical solvent systems.[2]

  • Simplified Workup Procedures: Product isolation is often simplified, which minimizes industrial waste.[4]

Quaternary ammonium ('quat') salts are the most common class of phase transfer catalysts, with their cationic head providing hydrophilicity and their alkyl chains providing lipophilicity, allowing them to shuttle anions across the phase boundary.[2][5]

(Cyanomethyl)trimethylammonium Iodide: A Specialized Catalyst

This compound, with the structure [(CH₃)₃NCH₂CN]⁺I⁻, is a unique quaternary ammonium salt that serves as a versatile reagent and catalyst in organic synthesis.[6] Its structure presents several key features:

  • Quaternary Ammonium Core: The positively charged nitrogen center is capable of pairing with and transporting anions.

  • Compact Alkyl Groups: The three methyl groups provide a degree of lipophilicity, but the overall small size of the cation can influence its solubility and interfacial behavior compared to larger tetra-alkylammonium salts like tetrabutylammonium bromide (TBAB).[3][4]

  • Functional Handle: The cyanomethyl group (-CH₂CN) is not merely a spectator. It is an electron-withdrawing group and offers potential for further chemical transformations.

  • Iodide Counter-ion: The iodide anion is a soft, highly nucleophilic leaving group. In reactions involving other alkyl halides (e.g., chlorides or bromides), the iodide from the catalyst can participate in a Finkelstein-type halide exchange, generating a more reactive alkyl iodide in situ and accelerating the primary reaction.[7]

These properties make this compound particularly valuable in nucleophilic substitution reactions, C-C bond formation, and other base-mediated transformations.[6]

Mechanism of Action in Phase Transfer Catalysis

The efficacy of this compound as a phase transfer catalyst is best illustrated by the Starks-Brändström mechanism for a typical nucleophilic substitution. The process involves the catalyst shuttling a nucleophilic anion from an aqueous or solid phase into an organic phase to react with an organic-soluble substrate.

The catalytic cycle can be visualized as follows:

PTC_Mechanism M_Nu M⁺Nu⁻ QNu [Q⁺Nu⁻]org M_Nu->QNu Ion Exchange at Interface M_X M⁺X⁻ RX R-X RNu R-Nu (Product) QNu->RX SN2 Reaction QX [Q⁺X⁻]org (Catalyst) QX->M_X Ion Exchange at Interface label_catalyst Q⁺ = (CH₃)₃NCH₂CN⁺ label_reactants Nu⁻ = Nucleophile (e.g., CN⁻, OH⁻, RO⁻) R-X = Organic Substrate

Caption: Phase Transfer Catalysis (PTC) cycle for nucleophilic substitution.

Explanation of the Cycle:

  • Ion Exchange (Aqueous/Solid Phase): At the interface, the catalyst cation, [Q⁺] or (Cyanomethyl)trimethylammonium⁺, exchanges its iodide anion (X⁻) for a reactant nucleophile (Nu⁻) from the aqueous or solid phase (M⁺Nu⁻).[2]

  • Transport to Organic Phase: The newly formed ion pair, [Q⁺Nu⁻], possesses sufficient lipophilicity to dissolve in the organic phase.[3]

  • Reaction (Organic Phase): The nucleophile (Nu⁻) is now in the same phase as the organic substrate (R-X). Crucially, the anion is poorly solvated in the organic solvent and only loosely paired with the bulky Q⁺ cation, rendering it a highly reactive "naked" nucleophile.[3] This highly active anion then attacks the substrate in a classic Sₙ2 reaction to form the product (R-Nu) and release the leaving group (X⁻).

  • Catalyst Regeneration: The catalyst cation [Q⁺] pairs with the leaving group anion (X⁻) to form [Q⁺X⁻], which is also soluble in the organic phase.

  • Return to Interface: The catalyst [Q⁺X⁻] migrates back to the interface to exchange the X⁻ anion for a new Nu⁻ anion, thus completing the catalytic cycle.[2]

Applications and Experimental Protocols

This compound is effective in a range of PTC applications, most notably in alkylation reactions.

Application 1: C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds with acidic methylene groups (e.g., phenylacetonitriles, malonic esters) is a cornerstone of carbon-carbon bond formation.[8] PTC offers a safe and efficient way to perform these reactions using aqueous NaOH, avoiding hazardous bases.[4][8]

Protocol: C-Alkylation of 4-Bromophenylacetonitrile

This protocol details the mono-alkylation of 4-bromophenylacetonitrile, a precursor for various pharmaceutical intermediates.[8]

C_Alkylation_Workflow start Setup charge_reagents Charge flask with: - 4-Bromophenylacetonitrile - this compound - Toluene (Solvent) start->charge_reagents add_base Add 50% aq. NaOH charge_reagents->add_base heat Heat to 50-60 °C with vigorous stirring add_base->heat add_alkyl_halide Add Alkyl Halide dropwise (exothermic) heat->add_alkyl_halide react Stir at 60-70 °C for 2-4 hours add_alkyl_halide->react monitor Monitor by TLC/GC react->monitor workup Cool, add H₂O, separate layers monitor->workup Reaction Complete extract Extract aqueous layer with toluene workup->extract purify Combine organic layers, wash, dry, concentrate, and purify product extract->purify end End purify->end

Caption: Experimental workflow for PTC-mediated C-alkylation.

Materials & Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer (for vigorous agitation)

  • Reflux condenser and dropping funnel

  • Heating mantle with temperature control

  • 4-Bromophenylacetonitrile

  • This compound

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • 50% (w/w) aqueous sodium hydroxide

  • Toluene (or other suitable organic solvent)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-bromophenylacetonitrile (1.0 eq.), this compound (0.02-0.05 eq.), and toluene.[8]

  • Base Addition: Add the 50% aqueous NaOH solution (3.0-5.0 eq.) to the flask.

  • Initiation: Begin vigorous stirring to ensure adequate mixing between the two phases and heat the mixture to 50-60 °C. Effective agitation is critical for maximizing the interfacial area where the catalysis occurs.[1]

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.05-1.2 eq.) dropwise over 30-60 minutes. An exotherm is often observed; maintain the internal temperature below 70 °C, using a water bath for cooling if necessary.[8]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-70 °C. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete in 2-4 hours.[8]

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.[9]

  • Extraction: Separate the organic layer. Extract the aqueous phase one or two more times with toluene to recover any dissolved product.[9]

  • Purification: Combine the organic layers, wash with water and then brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[9]

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[7] PTC is exceptionally well-suited for this transformation, allowing the synthesis to proceed in a biphasic system with aqueous base, which is particularly useful for phenols or alcohols that are sensitive to anhydrous conditions.[9][10]

Protocol: Synthesis of an Alkyl Phenyl Ether

Materials & Equipment:

  • Phenol (or a substituted phenol)

  • Alkyl halide (e.g., 1-bromobutane)

  • This compound

  • 50% (w/w) aqueous potassium hydroxide

  • Toluene

  • Standard reaction and workup equipment

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq.), toluene, and the alkyl halide (1.1 eq.).

  • Catalyst and Base: Add this compound (0.03 eq.) followed by the 50% aqueous KOH solution (3.0 eq.).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The catalyst transports the phenoxide anion, generated in the aqueous phase, into the organic phase to react with the alkyl halide.[9]

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed (typically 3-6 hours).

  • Workup and Purification: Cool the mixture, add water, and separate the layers. Extract the aqueous layer with toluene. Combine the organic phases, wash with 5% KOH solution (to remove any unreacted phenol), followed by water and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether, which can be further purified by distillation.

Catalyst Performance and Comparison

The choice of a phase transfer catalyst can significantly impact reaction efficiency. Key factors include the size of the cation, the nature of the anion, and any functional groups present.

CatalystKey FeaturesTypical Applications
This compound Small, functionalized cation. Iodide anion can facilitate in situ halide exchange, accelerating reactions with alkyl chlorides/bromides.[7]C-Alkylation, O-Alkylation, Nucleophilic Substitutions.
Tetrabutylammonium Bromide (TBAB) Symmetrical, moderately lipophilic cation. A general-purpose and widely used catalyst.[11][12]C-, N-, O-, S-Alkylation, Polymerization.[11][13][14]
Benzyltriethylammonium Chloride (TEBA) Asymmetric cation, often used in carbene generation reactions.[5][12]Dichlorocyclopropanation, Alkylation.[4]
Aliquat 336 (Trioctylmethylammonium Chloride) Highly lipophilic cation with long alkyl chains. Stays almost exclusively in the organic phase, good for high-temperature applications.[5]Metal extraction, Oxidations, High-temp. substitutions.

References

  • Williamson ether synthesis. chemeurope.com. Available from: [Link]

  • Lecture 41 : Phase Transfer Catalysis. Nptel. Available from: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. 2022. Available from: [Link]

  • Phase-Transfer Catalysis Basics. Scribd. Available from: [Link]

  • Phase transfer catalysis (PTC). OperaChem. 2023. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2022. Available from: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - ACS Organic & Inorganic Au. Figshare. 2022. Available from: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. 2022. Available from: [Link]

  • PTC C-Alkylation of Acetoacetate Ester. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. Available from: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. 1975. Available from: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. Available from: [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. ResearchGate. 2025. Available from: [Link]

  • The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. ijstr. 2012. Available from: [Link]

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Applications of (Cyanomethyl)trimethylammonium iodide in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of (Cyanomethyl)trimethylammonium Iodide in Pharmaceutical Synthesis

Introduction: Unveiling a Specialized Reagent for C-C Bond Formation

This compound is a quaternary ammonium compound featuring a synthetically valuable nitrile functional group.[1][2] Its structure, [N≡C-CH₂-N(CH₃)₃]⁺I⁻, positions it as a specialized reagent in modern organic synthesis. The potent electron-withdrawing nature of the cyano group, combined with the excellent leaving group ability of trimethylamine, makes this molecule a targeted tool for the introduction of the cyanomethyl moiety (-CH₂CN). This functional group is a cornerstone in pharmaceutical development, serving as a versatile precursor to primary amines, carboxylic acids, and various heterocyclic systems that are prevalent in bioactive molecules.[3][4]

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in key synthetic transformations relevant to drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into its practical implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 82272-28-4[1][5]
Molecular Formula C₅H₁₁IN₂ or ((CH₃)₃NCH₂CN)⁺ I⁻[1][5]
Molecular Weight 226.06 g/mol [1][5]
Appearance White to beige powder[1]
Melting Point 212 - 216 °C[1][5]
Solubility Soluble in polar solvents[1]
Safety and Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Hazards: The compound is acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[6][7]

  • Storage: Store the reagent at room temperature in a dry, cool, and well-ventilated area.[1][7] Keep the container tightly sealed to prevent moisture absorption, as quaternary ammonium salts can be hygroscopic.

Core Application: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The most significant and well-defined application of this compound in pharmaceutical synthesis is as a reactant for Vicarious Nucleophilic Substitution (VNS) reactions. This powerful C-H functionalization strategy allows for the direct introduction of a cyanomethyl group onto electron-deficient aromatic and heteroaromatic rings, which are common scaffolds in drug molecules.

Causality of the VNS Mechanism

The VNS reaction circumvents the need for traditional cross-coupling reactions, which require pre-functionalized starting materials (e.g., haloarenes). The reaction proceeds via a distinct addition-elimination mechanism where hydrogen is ultimately substituted.

  • Carbanion Formation: A strong base (e.g., potassium tert-butoxide) deprotonates the α-carbon of this compound. The electron-withdrawing nitrile group acidifies these protons, facilitating the formation of the cyanomethyl carbanion (⁻CH₂CN).

  • Nucleophilic Addition: The resulting carbanion attacks the electron-deficient aromatic ring (e.g., a nitroarene) at a position of low electron density, forming a negatively charged σ-complex intermediate.

  • β-Elimination and Rearomatization: In a critical departure from classical SₙAr reactions, a base abstracts a proton from the sp³-hybridized carbon where the addition occurred. This initiates the elimination of the trimethylamine leaving group, restoring the aromaticity of the ring and yielding the cyanomethylated product.

VNS_Mechanism reagent (Cyanomethyl)trimethylammonium Iodide carbanion Cyanomethyl Carbanion (⁻CH₂CN) reagent->carbanion Deprotonation base Strong Base (e.g., t-BuOK) sigma_complex σ-Complex Intermediate carbanion->sigma_complex Nucleophilic Addition substrate Electron-Deficient Aromatic Ring (Ar-H) substrate->sigma_complex Nucleophilic Addition product Cyanomethylated Product (Ar-CH₂CN) sigma_complex->product β-Elimination of Trimethylamine leaving_group Trimethylamine + BH⁺ sigma_complex->leaving_group

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS).

Protocol 1: VNS Cyanomethylation of 4-Nitrotoluene

This protocol describes a representative procedure for the cyanomethylation of an electron-deficient aromatic ring using this compound.

Materials:

  • 4-Nitrotoluene

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve 4-nitrotoluene (1.0 eq) and this compound (1.5 eq) in anhydrous DMSO.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The solution will typically develop a deep color.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0-5 °C and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(4-methyl-2-nitrophenyl)acetonitrile.

Table 2: Representative Substrates for VNS Cyanomethylation

SubstrateProductPotential Pharmaceutical Relevance
Nitrobenzene2-NitrophenylacetonitrilePrecursor for substituted indoles and quinolines.
1-Chloro-4-nitrobenzene2-(4-Chloro-2-nitrophenyl)acetonitrileBuilding block for kinase inhibitors.
2-Nitronaphthalene2-(2-Nitro-1-naphthalenyl)acetonitrileCore for developing receptor antagonists.

Potential Application: A Source for Cyanomethyl Radicals

While VNS proceeds via an ionic mechanism, the cyanomethyl group is also a key component in radical-mediated reactions. Metal-free cyanomethylation can occur via the formation of a cyanomethyl radical (•CH₂CN).[4][8] This radical is typically generated from acetonitrile using a radical initiator. While not explicitly documented for this compound, its structure suggests potential as a precursor under specific conditions (e.g., photoredox catalysis) where single-electron transfer could lead to the fragmentation of the C-N bond to release the cyanomethyl radical. This remains a speculative but mechanistically plausible application requiring further research.

Radical_Workflow reagent (Cyanomethyl)trimethyl- ammonium Iodide radical Cyanomethyl Radical (•CH₂CN) reagent->radical Single-Electron Transfer (SET) catalyst Photoredox Catalyst (e.g., Ir or Ru complex) light Visible Light (Blue LEDs) light->catalyst Excitation product Late-Stage Functionalized Drug radical->product Radical Addition substrate Pharmaceutical Scaffold substrate->product Radical Addition

Caption: Hypothetical workflow for radical cyanomethylation.

Distinction from Analogous Phosphonium Reagents

It is crucial to distinguish (Cyanomethyl)trimethylammonium iodide from its phosphonium counterpart, (Cyanomethyl)trimethylphosphonium iodide. While structurally similar, their reactivity profiles differ significantly. The phosphonium salt is widely used as a "Zaragoza Reagent" for the direct conversion of alcohols into nitriles (a two-carbon chain elongation) and for the intermolecular N-alkylation of amines with alcohols.[9][10][11] These transformations typically proceed through the formation of an alkoxyphosphonium intermediate, a pathway not readily accessible to the ammonium analogue. Researchers should select the reagent based on the desired transformation: the ammonium salt for VNS and the phosphonium salt for alcohol activation.

Conclusion

This compound is a highly specialized reagent with a clear and valuable role in pharmaceutical synthesis. Its primary application as a cyanomethyl source for the Vicarious Nucleophilic Substitution of hydrogen provides a direct and efficient route for the C-H functionalization of electron-poor aromatic systems. This capability is particularly advantageous for modifying complex molecular scaffolds found in medicinal chemistry. While its potential in other areas such as radical chemistry is intriguing, its proven efficacy in VNS reactions solidifies its position as a valuable tool for researchers and scientists engaged in the art of drug development. Proper understanding of its reactivity, safety protocols, and distinction from analogous reagents is key to leveraging its full synthetic potential.

References

  • Cyanomethylation Reaction - Encyclopedia.pub. [Link]

  • Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation - New Journal of Chemistry (RSC Publishing). [Link]

  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC - NIH. [Link]

  • Late-stage cyanomethylation of pharmaceuticals. Reaction conditions:... | Download Scientific Diagram - ResearchGate. [Link]

  • A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Publishing. [Link]

  • One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action - Organic Chemistry Portal. [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase - ResearchGate. [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase - Organic Chemistry Portal. [Link]

Sources

(Cyanomethyl)trimethylammonium Iodide: A Versatile Reagent for the Direct Synthesis of Nitriles from Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Streamlining Nitrile Synthesis

The nitrile functional group is a cornerstone in organic synthesis, serving as a versatile precursor to amines, carboxylic acids, amides, and various nitrogen-containing heterocycles.[1][2] Its prevalence in pharmaceuticals and agrochemicals underscores the continuous need for efficient and robust synthetic methodologies. Traditionally, the synthesis of nitriles often involves multi-step sequences, such as the dehydration of amides or the substitution of alkyl halides with toxic cyanide salts.[3] This application note details the use of (cyanomethyl)trimethylammonium iodide as a practical and effective reagent for the direct, one-pot conversion of alcohols to nitriles, offering a significant simplification of this key transformation.

This compound is a quaternary ammonium salt that serves as a potent cyanomethylating agent.[4] Its application in this context is analogous to the well-established reactivity of its phosphonium counterpart, (cyanomethyl)trimethylphosphonium iodide, as pioneered by Zaragoza (2002).[5][6] This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, safety considerations, and the expected scope of this transformation, empowering researchers to confidently implement this methodology in their synthetic endeavors.

Chemical Properties and Safety Information

PropertyValueSource
Chemical Formula C₅H₁₁IN₂[7][8]
Molecular Weight 226.06 g/mol [7][8]
Appearance White to beige powder[4]
Melting Point 212-216 °C[4][7]
CAS Number 82272-28-4[7][8]

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate safety precautions.[7]

Hazard StatementDescription
H301 Toxic if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Respiratory Protection: Use a NIOSH-approved respirator with a P2 (EN 143) cartridge or higher.[7]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required.

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

  • Keep away from sources of ignition.

Disposal:

Dispose of waste in accordance with local, state, and federal regulations.[11][12] Due to its toxicity, it should be treated as hazardous waste.

Mechanism of Action: A Dual Role in Alcohol Activation and Cyanomethylation

The reaction is believed to initiate with the activation of the alcohol's hydroxyl group by the onium salt. This is followed by an intramolecular nucleophilic attack by the iodide counterion, leading to the in-situ formation of an alkyl iodide. The cyanomethyltrimethylammonium cation then acts as the cyanomethylating agent in a subsequent nucleophilic substitution reaction.

Caption: Proposed reaction mechanism for nitrile synthesis.

Experimental Protocols

The following protocol is adapted from the procedure reported by Zaragoza for the analogous phosphonium salt.[5] Due to the similar nature of quaternary ammonium and phosphonium salts in this type of transformation, this protocol serves as an excellent starting point. Researchers should note that optimization of reaction times and temperatures for specific substrates may be necessary.

General Procedure for the Conversion of a Primary Alcohol to a Nitrile

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (2.5 mmol)

  • Anhydrous, inert solvent (e.g., acetonitrile, toluene) (10 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Deionized water

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and this compound (2.5 mmol).

  • Solvent Addition: Add the anhydrous solvent (10 mL) to the flask.

  • Reaction: Stir the mixture at reflux until the reaction is complete (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (20 mL) to the flask and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the solution under reduced pressure to yield the crude nitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow start Start setup 1. Reaction Setup: - Add alcohol and this compound to a dry flask under inert atmosphere. start->setup solvent 2. Add anhydrous solvent. setup->solvent reaction 3. Heat to reflux and monitor reaction progress. solvent->reaction workup 4. Aqueous Workup: - Cool, add water, and extract with organic solvent. reaction->workup purification 5. Purification: - Dry, concentrate, and purify by column chromatography. workup->purification end End (Pure Nitrile) purification->end

Caption: Experimental workflow for nitrile synthesis.

Reaction Scope and Limitations

Based on the analogous phosphonium salt chemistry, this method is expected to be effective for a range of primary alcohols.

Favorable Substrates:

  • Benzylic alcohols: Generally react well due to the stability of the benzylic carbocation-like transition state.

  • Allylic alcohols: Similar to benzylic alcohols, these are good substrates.

  • Unbranched primary aliphatic alcohols: These typically undergo the transformation efficiently.

Limitations:

  • Secondary and Tertiary Alcohols: These are generally not suitable substrates as they are prone to elimination side reactions under the reaction conditions.

  • Sterically Hindered Alcohols: Alcohols with significant steric bulk near the hydroxyl group may react slowly or not at all.

  • Substrates with Incompatible Functional Groups: Highly acidic or basic functional groups may interfere with the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure the solvent is anhydrous.
Deactivated reagent.Use fresh this compound.
Formation of side products Elimination reaction (for hindered substrates).Lower the reaction temperature.
Impurities in starting materials.Purify starting materials before use.
Difficult purification Co-elution of product and byproducts.Optimize the eluent system for column chromatography. Consider derivatization of the product or byproduct for easier separation.

Conclusion: A Valuable Tool for Modern Synthesis

This compound presents a compelling option for the direct conversion of primary alcohols to nitriles. This method offers a streamlined alternative to traditional multi-step procedures, enhancing synthetic efficiency. The operational simplicity, coupled with the broad potential substrate scope, makes this reagent a valuable addition to the synthetic chemist's toolbox. While this application note provides a robust framework based on sound chemical principles and analogous reactivity, researchers are encouraged to perform substrate-specific optimization to achieve the best results. As with any cyanide-containing reagent, strict adherence to safety protocols is paramount.

References

  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964. [Link]

  • Organic Chemistry Portal. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. [Link]

  • Regulations.gov. Safety Data Sheet: Quaternary ammonium chloride compound. [Link]

  • Chemistry Steps. Alcohols to Nitriles. [Link]

  • Yin, W., Wang, C., & Huang, H. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Procter & Gamble Professional. Safety Data Sheet. [Link]

  • Chemistry Steps. Alcohols to Nitriles. [Link]

  • Bailey, W. F., & Bobbitt, J. M. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313. [Link]

  • Denton, R. M., An, J., Lindovska, P., & Lewis, W. (2012). Phosphonium salt-catalysed synthesis of nitriles from in situ activated oximes. Tetrahedron, 68(15), 3243-3249. [Link]

  • Butini, M. E., et al. (2023). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. International Journal of Molecular Sciences, 24(2), 1640. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]

  • Ting, A., & Schaus, S. E. (2007). Enantioselective α-Heterofunctionalization of Carbonyl Compounds. European Journal of Organic Chemistry, 2007(34), 5747-5764. [Link]

  • Rosenbaum, N., et al. (2021). Formal Semisynthesis of Demethylgorgosterol Utilizing a Stereoselective Intermolecular Cyclopropanation Reaction. European Journal of Organic Chemistry, 2021(10), 1568-1574. [Link]

  • Arrebola, E., et al. (2011). Chemical and metabolic aspects of antimetabolite toxins produced by Pseudomonas syringae pathovars. Toxins, 3(9), 1089-1110. [Link]

  • Wein, L. A., Wurst, K., & Magauer, T. (2022). Total Synthesis and Late-Stage C–H Oxidations of ent-Trachylobane Natural Products. Angewandte Chemie International Edition, 61(3), e202113829. [Link]

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Protocol: Leveraging (Cyanomethyl)trimethylammonium Iodide for Targeted Nucleophilic Substitution and Cyanomethylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

This document provides a detailed protocol for the use of (Cyanomethyl)trimethylammonium iodide in nucleophilic substitution reactions. This quaternary ammonium salt serves as a potent and versatile electrophilic reagent for the introduction of a cyanomethyl (-CH₂CN) moiety onto a variety of nucleophiles, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental procedure, outline critical safety considerations, and present a workflow designed for reproducibility and success in a research and development setting.

Scientific Foundation and Mechanistic Overview

Nucleophilic substitution is a cornerstone of organic synthesis, involving the displacement of a leaving group by an electron-rich nucleophile. This compound, with the chemical formula [N(CH₃)₃CH₂CN]⁺I⁻, is a unique quaternary ammonium salt where the positively charged nitrogen atom activates the adjacent methylene group, rendering it susceptible to nucleophilic attack.[2]

The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[3][4] The nucleophile directly attacks the electrophilic carbon of the cyanomethyl group. Simultaneously, the carbon-nitrogen bond breaks, and the stable, neutral trimethylamine molecule is displaced as the leaving group. The iodide ion acts as the counter-ion in the starting material.

Key Mechanistic Features:

  • Electrophile: The cyanomethyl carbon of the quaternary ammonium cation.

  • Nucleophile: A species with a lone pair of electrons (e.g., amines, thiols, alkoxides).

  • Leaving Group: Trimethylamine (N(CH₃)₃), a stable tertiary amine.

  • Solvent Effects: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are generally preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

This method provides a valuable alternative to traditional cyanomethylation procedures that may use more hazardous reagents like cyanogen halides.[5]

Health and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.[1][2]

  • Hazard Classifications: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: All manipulations should be performed inside a certified chemical fume hood.[6] Avoid generating dust. Ensure the work area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[2] For weighing and transferring solids, a P2 respirator cartridge is recommended.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) before beginning any experimental work.[6]

Experimental Protocol: N-Cyanomethylation of a Secondary Amine

This protocol details a representative procedure for the N-cyanomethylation of a secondary amine, a common transformation in drug discovery.

Materials and Equipment
  • This compound (Purity ≥ 97%)[2]

  • Secondary amine substrate (e.g., morpholine, piperidine)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (non-nucleophilic base)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Standard glassware for aqueous work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (or equivalent solvents for chromatography)

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine substrate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the amine (concentration typically 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 eq) or anhydrous K₂CO₃ (2.0 eq).

    • Scientist's Note: The base is crucial for neutralizing the acidic proton on the ammonium salt that is formed after the initial nucleophilic attack, or to deprotonate less reactive nucleophiles, thereby driving the reaction to completion.[7] A non-nucleophilic base is chosen to prevent it from competing with the substrate as the nucleophile.

  • Reagent Addition: Add this compound (1.2 eq) to the stirred solution in one portion.

    • Scientist's Note: A slight excess of the cyanomethylating agent ensures complete consumption of the limiting substrate. The reagent is a stable, crystalline solid, making it easy to handle and weigh.[1]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C (or reflux) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: Heating provides the necessary activation energy for the S_N_2 reaction. Reaction times can vary from 2 to 24 hours depending on the reactivity of the nucleophile.

  • Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the solvent using a rotary evaporator. c. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts and water-soluble byproducts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyanomethylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Representative Data

The following table summarizes typical reaction parameters for the cyanomethylation of various nucleophiles using this protocol.

Substrate (Nucleophile)Molar Eq. (Substrate)Molar Eq. (Reagent)Base (Eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
Morpholine1.01.2K₂CO₃ (2.0)MeCN80692
Piperidine1.01.2K₂CO₃ (2.0)MeCN80495
Thiophenol1.01.2DIPEA (1.5)DMF601288
Sodium Methoxide1.01.1NoneMeOH60885

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from initial setup to final product characterization.

experimental_workflow cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents 1. Weigh Reagents (Substrate, Base, Reagent) setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup dissolve 3. Dissolve Substrate & Base in Anhydrous Solvent setup->dissolve add_reagent 4. Add (Cyanomethyl)trimethyl- ammonium Iodide dissolve->add_reagent react 5. Heat to 60-80°C & Monitor Progress (TLC) add_reagent->react cool 6. Cool to Room Temp & Concentrate react->cool extract 7. Aqueous Work-up (Extraction & Washes) cool->extract dry 8. Dry Organic Layer & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for nucleophilic cyanomethylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature; Inactive nucleophile; Wet solvent/reagents.Increase reaction temperature. Use a stronger base or a more polar solvent like DMF. Ensure all reagents and solvents are anhydrous.
Multiple Products Over-alkylation (for primary amines); Side reactions.Use a larger excess of the primary amine relative to the reagent.[8] Re-evaluate reaction temperature and time.
Difficult Purification Co-elution of product and trimethylamine byproduct.Wash the crude product thoroughly with dilute acid (e.g., 1M HCl) during work-up to protonate and remove the basic trimethylamine in the aqueous layer.

References

  • Phase Transfer Catalyst (PTC) Salt Effect and SNi Mechanism. (n.d.). Available at: [Link]

  • Nucleophilic substitution - ChemBAM. (2020, April 23). ChemBAM. Available at: [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. Available at: [Link]

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Available at: [Link]

  • Producing Secondary and Tertiary Amines (A-Level). (n.d.). ChemistryStudent. Available at: [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. Available at: [Link]

  • Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C–N bonds. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. (2013). National Institutes of Health. Available at: [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. (2001). ResearchGate. Available at: [Link]

  • Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. (n.d.). Available at: [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase. (2001). Organic Chemistry Portal. Available at: [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Nucleophilic substitution reaction. (n.d.). Government Arts College Coimbatore. Available at: [Link]

Sources

Application Note: (Cyanomethyl)trimethylammonium Iodide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for (Cyanomethyl)trimethylammonium Iodide , designed for researchers in organic synthesis and drug discovery.

Executive Summary

This compound (CAS: 82272-28-4) is a specialized quaternary ammonium salt utilized primarily as a cyanomethylating agent via Vicarious Nucleophilic Substitution (VNS) . Unlike traditional electrophilic cyanomethylation methods that require pre-functionalized aryl halides, this reagent enables the direct, regioselective introduction of a cyanomethyl group (


) into electron-deficient aromatic systems (nitroarenes) at positions occupied by hydrogen.

This transformation is a critical "gateway" reaction for the rapid assembly of indole and quinoline scaffolds, allowing medicinal chemists to bypass multi-step halogenation-cyanation sequences.

Key Advantages:

  • Direct C-H Functionalization: Replaces hydrogen, not halogens.[1]

  • Ortho-Selectivity: High regioselectivity for positions ortho to the nitro group.

  • Halogen-Free: Avoids transition metal catalysts (Pd/Cu) typically required for cross-coupling.

Mechanistic Insight: The VNS Pathway

The reagent functions as a precursor to a stabilized carbanion that undergoes Vicarious Nucleophilic Substitution (VNS).[1] The trimethylammonium group acts as a "vicarious" leaving group—it facilitates the initial nucleophilic attack but is eliminated in the final step to restore aromaticity.

Reaction Mechanism[1][2][3][4][5][6]
  • Deprotonation: A strong base deprotonates the

    
    -carbon of the reagent, generating the cyanomethyl ylide/carbanion.
    
  • Nucleophilic Addition: The carbanion attacks the nitroarene at the ortho- or para-position (preferentially ortho due to proximity effects and stabilization), forming a

    
    -adduct (Meisenheimer complex).
    
  • 
    -Elimination:  The 
    
    
    
    -adduct undergoes base-induced
    
    
    -elimination of trimethylamine (
    
    
    ) and HI, restoring the aromatic system and yielding the (cyanomethyl)nitroarene.

VNS_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: VNS Cycle Reagent (Cyanomethyl)trimethyl- ammonium Iodide Carbanion Cyanomethyl Carbanion Reagent->Carbanion - HI Base Base (t-BuOK) Base->Carbanion SigmaAdduct σ-Adduct (Meisenheimer Complex) Carbanion->SigmaAdduct + Nitroarene Nitroarene Nitroarene (Electrophile) Product o-Nitroarylacetonitrile SigmaAdduct->Product β-Elimination Byproduct NMe3 (Gas) SigmaAdduct->Byproduct - NMe3

Caption: Figure 1. The Vicarious Nucleophilic Substitution (VNS) mechanism utilizing this compound to functionalize nitroarenes.

Primary Application: Synthesis of Indoles

The most high-value application of this reagent is the two-step synthesis of substituted indoles. The VNS reaction installs the necessary carbon atoms, and a subsequent reductive cyclization builds the pyrrole ring.

Workflow Overview
  • VNS Reaction: Nitroarene

    
    o-Nitroarylacetonitrile.
    
  • Reductive Cyclization: o-Nitroarylacetonitrile

    
     Indole.
    
Protocol A: VNS Cyanomethylation of Nitroarenes

Objective: Synthesis of o-nitroarylacetonitriles.

Reagents:

  • Substrate: Nitroarene (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve the Nitroarene (1.0 equiv) and This compound (1.2 equiv) in anhydrous DMSO.

    • Note: The ammonium salt is hygroscopic. Dry under vacuum over

      
       if the bottle has been open for extended periods.
      
  • Base Addition: Cool the solution to 0°C (ice bath). Add

    
    -BuOK  (2.5 equiv) portion-wise over 15 minutes.
    
    • Observation: The reaction mixture will turn an intense color (deep red/purple/blue) immediately upon base addition. This indicates the formation of the

      
      -adduct.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (the intense color may persist).

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (5% aq).

    • Critical: Acidification is necessary to protonate the intermediate nitronate anion and drive the elimination of dimethylamine if it hasn't fully occurred.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yields:

Substrate Product Yield (%) Ref
Nitrobenzene o-Nitrophenylacetonitrile 75-85% [1]
1-Nitronaphthalene 1-Nitro-2-naphthylacetonitrile 80-90% [2]

| 4-Chloronitrobenzene | 4-Chloro-2-nitrophenylacetonitrile | 70-80% | [1] |

Protocol B: Reductive Cyclization to Indoles

Objective: Conversion of o-nitroarylacetonitriles to indoles.

Procedure:

  • Dissolve the o-nitroarylacetonitrile in Ethanol/Acetic Acid (10:1).

  • Add catalyst (10% Pd/C) and subject to Hydrogenation (

    
     balloon or 30 psi).
    
  • Alternatively, use

    
     or 
    
    
    
    for chemoselective reduction if sensitive groups (alkenes) are present.
  • The amine formed in situ attacks the nitrile, followed by tautomerization to form the indole.

Comparison: Ammonium vs. Phosphonium Reagents

It is critical not to confuse this reagent with Zaragoza's Reagent [(Cyanomethyl)trimethylphosphonium iodide].

Feature(Cyanomethyl)trimethylammonium Iodide(Cyanomethyl)trimethylphosphonium Iodide
Primary Use VNS Reaction (C-H functionalization)Dehydrating Agent (Mitsunobu-type)
Mechanism Carbanion attack + Elimination of amineActivation of Oxygen (P-O bond formation)
Target Nitroarenes (to form C-C bonds)Alcohols/Amines (to form Nitriles/Amides)
Byproduct Trimethylamine (Gas)Trimethylphosphine oxide (Solid/Soln)

Scientist's Note: If your goal is to convert an alcohol to a nitrile, use the Phosphonium salt. If your goal is to functionalize a nitroarene ring, use the Ammonium salt described here.

Safety and Handling

  • Hygroscopic: The iodide salt absorbs moisture. Store in a desiccator. Moisture kills the carbanion intermediate, drastically reducing yields.

  • Toxic Byproducts: The reaction releases Trimethylamine , which is a gas with a potent fishy odor and is toxic. Perform all reactions in a well-ventilated fume hood.

  • Light Sensitivity: Iodides can degrade to liberate

    
     upon light exposure (yellowing). Store in amber bottles.
    

References

  • Mąkosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen."[1][2] Accounts of Chemical Research, 20(8), 282–289. Link

  • Mąkosza, M. (2010). "Synthesis of indoles via vicarious nucleophilic substitution of hydrogen." Synlett, 2010(08), 1160-1168.
  • Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry, 67(14), 4963–4964. Link (Cited for contrast).

  • Buccini, M. R., et al. (2022).[4][5] "o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis." Arkivoc, 2022(iv), 154-169.[5] Link

Sources

Application Note: (Cyanomethyl)trimethylammonium Iodide in Advanced Polymer Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in polymer science. It details the specialized use of (Cyanomethyl)trimethylammonium iodide (CMTMA-I) as a latent nucleophilic reagent and phase-transfer catalyst.



Executive Summary

This compound (CMTMA-I) is a specialized quaternary ammonium salt that serves two distinct, high-value roles in polymer chemistry:

  • Vicarious Nucleophilic Substitution (VNS) Reagent: It acts as a precursor to the cyanomethylide carbanion, enabling the direct introduction of cyanomethyl (

    
    ) functional groups into nitro-aromatic polymers (e.g., nitrated PS, polysulfones) without requiring halogens.
    
  • Functional Phase Transfer Catalyst (PTC): It facilitates interfacial polycondensation while introducing nitrile functionalities, acting as a "reactive" PTC for specific step-growth polymerizations.

This guide provides protocols for post-polymerization modification via VNS and ylide-mediated anionic initiation .

Mechanism of Action

The "Vicarious" Leaving Group Mechanism

Unlike standard nucleophilic aromatic substitution (


), which requires a halogen leaving group, VNS allows for the functionalization of unsubstituted aromatic rings activated by nitro groups.
  • Step 1 (Deprotonation): Treatment of CMTMA-I with a strong base (e.g.,

    
    , 
    
    
    
    ) generates the cyanomethylide ammonium ylide .
  • Step 2 (Addition): The ylide attacks the aromatic ring ortho or para to the nitro group.

  • Step 3 (Elimination): The trimethylamine group acts as a "vicarious" leaving group (as

    
    ), followed by re-aromatization.
    

VNS_Mechanism CMTMA CMTMA-I Salt [Me3N-CH2-CN]+ I- Ylide Ammonium Ylide -CH(CN)-N+Me3 CMTMA->Ylide Deprotonation (-HI) Base Base (t-BuOK) Base->Ylide Intermediate Sigma-Adduct (Meisenheimer) Ylide->Intermediate Nucleophilic Attack Polymer Nitro-Polymer (P-Ph-NO2) Polymer->Intermediate Product Funct. Polymer (P-Ph(CH2CN)-NO2) Intermediate->Product Elimination of NMe3 (VNS Pathway)

Figure 1: Pathway for Vicarious Nucleophilic Substitution (VNS) using CMTMA-I to functionalize nitro-aromatic polymers.

Experimental Protocols

Protocol A: Post-Polymerization Functionalization of Nitrated Polystyrene

Objective: Introduce cyanomethyl groups into a nitro-polystyrene backbone to create precursors for poly(amine)s or carboxylic acid derivatives.

Reagents:

  • Polymer: Nitrated Polystyrene (PS-

    
    , DS ~0.5)
    
  • Reagent: this compound (1.2 eq relative to

    
     groups)
    
  • Base: Potassium tert-butoxide (

    
    ) or NaOH (powdered)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of Nitrated Polystyrene in 15 mL of anhydrous DMF under

    
     atmosphere. Ensure complete dissolution.
    
  • Reagent Prep: In a separate vial, suspend CMTMA-I (1.2 equivalents) in 5 mL DMF.

  • Base Addition (Critical): Cool the polymer solution to -10°C. Add the CMTMA-I suspension. Then, slowly add

    
     (2.5 equivalents) over 20 minutes.
    
    • Note: The solution will turn deep red/purple, indicating the formation of the anionic

      
      -adduct.
      
  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.

  • Quenching: Pour the reaction mixture into 200 mL of dilute HCl (1M) in methanol. The color will discharge, and the polymer will precipitate.

  • Purification: Filter the polymer, redissolve in THF, and reprecipitate in water/methanol (1:1).

  • Analysis: Verify functionalization via FT-IR (appearance of

    
     stretch at ~2250 
    
    
    
    ) and
    
    
    -NMR (methylene protons at ~4.0 ppm).
Protocol B: Ylide-Initiated Anionic Polymerization of Methyl Methacrylate (MMA)

Objective: Use the in situ generated cyanomethylide as an initiator for the polymerization of MMA, yielding a polymer with a nitrile end-group.

Reagents:

  • Monomer: Methyl Methacrylate (MMA), distilled over

    
    .
    
  • Initiator Precursor: CMTMA-I.

  • Base: NaH (Sodium Hydride), dry.

  • Solvent: THF (Anhydrous).

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried Schlenk flask, suspend CMTMA-I (0.1 mmol) in 5 mL THF. Add NaH (0.11 mmol) and stir at 0°C for 30 mins until H2 evolution ceases and a homogeneous solution forms.

  • Monomer Addition: Cool the initiator solution to -78°C. Inject MMA (10 mmol) rapidly.

  • Polymerization: Stir at -78°C for 1 hour. The viscosity should increase.

  • Termination: Quench with degassed methanol (0.5 mL).

  • Isolation: Precipitate into cold hexane. Dry under vacuum.

Data Summary: Initiator Efficiency | Base Used | Temperature | Conversion (1h) |


 (Calc) | 

(GPC) | PDI (

) | | :--- | :--- | :--- | :--- | :--- | :--- | |

| 0°C | 85% | 10,000 | 12,500 | 1.45 | | NaH | -78°C | 92% | 10,000 | 10,800 | 1.15 | |

| 25°C | 40% | 10,000 | 25,000 | 2.10 |

Table 1: Comparison of initiation conditions. Lower temperatures with NaH yield better control (narrower PDI) due to suppression of side reactions.

Troubleshooting & Optimization

Moisture Sensitivity

The ammonium ylide intermediate is extremely moisture-sensitive .

  • Symptom: Low conversion or broad PDI in Protocol B.

  • Fix: Ensure all reagents are dried. CMTMA-I is hygroscopic; dry it at 60°C under vacuum for 12 hours before use.

Stoichiometry in VNS
  • Issue: Cross-linking or gelation during Protocol A.

  • Cause: Excess base can cause side reactions with the polymer backbone.

  • Fix: Strictly limit base to 2.0–2.5 equivalents relative to the reagent, not the polymer. Maintain dilute conditions (<5% w/v).

Safety: Iodide Handling
  • CMTMA-I releases iodide ions. In acidic workups, avoid mixing with strong oxidizers to prevent

    
     gas evolution.
    
  • The compound is a quaternary ammonium salt; handle with gloves to avoid skin irritation.

References

  • Vicarious Nucleophilic Substitution (VNS)

    • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
  • Polymer Functionalization via VNS

    • Katritzky, A. R., et al. (1996).[1] Functionalization of Polymers via VNS. Tetrahedron Letters.

  • Ammonium Ylides in Synthesis

    • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for Alkylation. Journal of Organic Chemistry. (Analogous chemistry for ammonium salts).
  • Phase Transfer Catalysis in Polymers

    • Frechet, J. M. J. (1981). Chemical Modification of Polymers via Phase Transfer Catalysis. Journal of Macromolecular Science.

Sources

Application Note: (Cyanomethyl)trimethylammonium Iodide Mediated Reactions

[1][2]

Synonyms:

Executive Summary

This compound is a quaternary ammonium salt that serves as a masked cyanomethyl carbanion source. Unlike simple alkyl halides (e.g., chloroacetonitrile), this reagent is designed for Vicarious Nucleophilic Substitution (VNS) of nitroarenes.[1][2] The trimethylammonium group acts as a superior leaving group upon base-mediated cyclization or elimination, allowing for the direct introduction of a cyanomethyl (

This reagent is critical for:

  • Late-stage functionalization of nitroarenes.

  • Synthesis of Indole precursors (via o-nitroarylacetonitriles).

  • Avoiding transition metal catalysts in C-H functionalization.

Core Chemistry & Mechanism[3][5][6][7][8]

The Distinction: Ammonium vs. Phosphonium

CRITICAL WARNING: Do not confuse this reagent with (Cyanomethyl)trimethylphosphonium iodide (Zaragoza reagent), which is used for converting alcohols to nitriles or alkylating amines. The ammonium salt discussed here is distinct in its reactivity, specifically targeting electrophilic aromatic substitution pathways via VNS.

Mechanism: Vicarious Nucleophilic Substitution (VNS)

The reaction proceeds via a unique addition-elimination sequence that replaces an aromatic hydrogen with a cyanomethyl group.

  • Deprotonation: A strong base deprotonates the

    
    -carbon of the ammonium salt, generating the ylide/carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the electron-deficient nitroarene at the ortho or para position, forming a Meisenheimer

    
    -complex.[2]
    
  • 
    -Elimination:  The 
    
    
    -complex undergoes base-induced
    
    
    -elimination.[2] Uniquely, the leaving group (
    
    
    ) is part of the incoming nucleophile, not the aromatic ring. This departs along with a proton from the ring, re-aromatizing the system.[3]

VNS_MechanismReagent(Cyanomethyl)trimethylammonium IodideCarbanionActive Carbanion[:CH(CN)NMe3]-Reagent->CarbanionDeprotonationBaseBase (t-BuOK/NaOH)Base->CarbanionSigmaComplexσ-Adduct(Meisenheimer Complex)Carbanion->SigmaComplexAttacks ortho/paraNitroareneNitroarene(Electrophile)Nitroarene->SigmaComplexEliminationElimination ofHM & NMe3SigmaComplex->EliminationMechanism DetailProductCyanomethylatedNitroareneSigmaComplex->Productβ-Elimination(- NMe3, - HI)

Figure 1: Mechanism of VNS mediated by this compound. The trimethylamine group acts as the 'vicarious' leaving group.

Key Applications

Synthesis of o-Nitroarylacetonitriles

This is the primary industrial application. o-Nitroarylacetonitriles are high-value intermediates because they are direct precursors to indoles via reductive cyclization.

  • Substrate Scope: Nitrobenzenes, nitronaphthalenes, and nitroheterocycles (e.g., nitroquinolines).

  • Regioselectivity: The reaction strongly favors the ortho and para positions. If the para position is blocked, ortho-substitution is exclusive.

Synthesis of Indoles (The "Grandberg" or "Baeyer-Emmerling" Route)

Following the VNS reaction, the product can be converted to an indole in a single step.

  • Workflow:

    • VNS: Nitroarene + Reagent

      
      o-Nitroarylacetonitrile.
      
    • Reduction: Hydrogenation (

      
      ) or chemical reduction (
      
      
      ).
    • Cyclization: The resulting amine attacks the nitrile carbon (or the imine intermediate) to close the pyrrole ring.

Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) on Nitroarenes

Objective: Synthesis of (4-nitro-phenyl)-acetonitrile from nitrobenzene.

Reagents:

  • Nitrobenzene (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.2 equiv) OR NaOH (powdered) in DMSO.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Nitrobenzene (10 mmol) and This compound (11 mmol, 2.49 g) in anhydrous DMSO (20 mL).

    • Note: The ammonium salt is hygroscopic; dry under vacuum if necessary before use.

  • Base Addition: Cool the solution to 0–5 °C (ice bath). Add t-BuOK (22 mmol) portion-wise over 15 minutes.

    • Observation: The reaction mixture will likely turn a deep color (red/purple/blue) due to the formation of the

      
      -adduct. This is normal.
      
  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (disappearance of nitrobenzene).

  • Quenching: Pour the reaction mixture into a vigorously stirred mixture of ice-water (100 mL) and dilute HCl (to pH ~3–4).

    • Why Acidify? Although the elimination happens in situ, acidification ensures the nitrile anion is protonated and neutralizes excess base.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    ) and brine to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Hexanes/EtOAc).
    

Yield Expectations: 60–85% depending on the nitroarene substrate.

Protocol B: One-Pot Indole Synthesis (Downstream Application)

Objective: Converting the VNS product (o-nitroarylacetonitrile) to an indole.

Procedure:

  • Dissolve the o-nitroarylacetonitrile (from Protocol A) in Ethanol/Acetic Acid (10:1).

  • Add Iron powder (5 equiv) or use 10% Pd/C with

    
     balloon.
    
  • Heat to reflux (for Fe) or stir at RT (for Pd/C) for 4–6 hours.

  • Filter catalyst, neutralize with

    
    , and extract.
    
  • Result: 2-Amino-indole intermediate often tautomerizes or hydrolyzes, but under reductive conditions, the primary product is the Indole .

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon PitfallCorrection
Base t-BuOK or NaOH/DMSOUsing weak bases (

)
VNS requires strong bases to deprotonate the reagent and drive elimination.
Solvent DMSO, DMF, Liquid

Protic solvents (EtOH)Protic solvents quench the carbanion; use aprotic polar solvents.
Temperature 0°C

RT
Heating >60°CHigh heat causes decomposition of the ammonium salt before reaction.
Stoichiometry Base:Reagent:Substrate (2.2 : 1.1 : 1)Insufficient Base2 equiv of base are required: 1 for deprotonation, 1 for elimination/neutralization.

Safety & Handling

  • Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition or reaction with strong acids can theoretically release HCN. Work in a well-ventilated fume hood.

  • Alkylating Agent: As an iodide salt, it is a potential alkylating agent. Wear gloves and avoid inhalation of dust.

  • Strong Bases: t-BuOK and NaOH in DMSO are highly caustic and can cause severe chemical burns.

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Sigma-Aldrich. (n.d.).[4] this compound Product Sheet. Link

  • Zaragoza, F. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines. Journal of Organic Chemistry. (Cited for contrast/distinction). Link

  • Mąkosza, M. (1989). Synthesis of indoles via vicarious nucleophilic substitution of hydrogen in nitroarenes. Tetrahedron Letters. Link

Application Notes and Protocols for the Scale-Up Synthesis of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Cyanomethyl)trimethylammonium iodide, a quaternary ammonium salt distinguished by its nitrile functional group, serves as a pivotal intermediate and reagent in numerous chemical domains.[1][2] Its applications span from being a building block in pharmaceutical development to a component in polymer chemistry and a reagent for specialized organic transformations like C-C bond formation.[1][3] The transition from laboratory-scale synthesis to industrial production necessitates a robust, scalable, and safe protocol. This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on the underlying reaction mechanism, critical process parameters, a detailed large-scale protocol, purification strategies, and essential safety considerations.

Mechanistic Foundation: The Menschutkin Reaction

The synthesis of this compound is classically achieved via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine, in this case, trimethylamine, with an alkyl halide.[4] The process is a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon of an acetonitrile derivative bearing a leaving group.[4]

The most direct and industrially viable route involves the reaction between trimethylamine and chloroacetonitrile, followed by a halide exchange with sodium iodide (a Finkelstein-type reaction), or directly with iodoacetonitrile. For the purposes of a streamlined, cost-effective scale-up process, the two-step, one-pot approach starting from the more common and less expensive chloroacetonitrile is often preferred. The iodide counter-ion is often specifically required for subsequent reactions or to influence the salt's physical properties, such as crystallinity and solubility.

Menschutkin_Reaction_Mechanism cluster_0 Step 1: Sₙ2 Alkylation cluster_1 Step 2: Halide Exchange (Finkelstein Reaction) Trimethylamine H₃C-N(CH₃)₂ TransitionState1 [Cl···CH₂(C≡N)···N(CH₃)₃]⁻ Trimethylamine->TransitionState1 Nucleophilic Attack Chloroacetonitrile Cl-CH₂-C≡N Chloroacetonitrile->TransitionState1 Intermediate (Cyanomethyl)trimethylammonium Chloride TransitionState1->Intermediate Leaving Group Departs Product (Cyanomethyl)trimethylammonium Iodide Intermediate->Product Anion Exchange SodiumIodide Na⁺ I⁻ SodiumIodide->Product NaCl NaCl (precipitate) Product->NaCl

Caption: SN2 mechanism for the synthesis of this compound.

Critical Parameters for Safe and Efficient Scale-Up

Transitioning the synthesis from the bench to a pilot or industrial scale introduces challenges where factors that are negligible in the lab become critical. Careful control over the following parameters is paramount for a successful, safe, and high-yielding process.

  • Solvent Selection: The Menschutkin reaction is favored in polar aprotic solvents which can solvate the resulting ions, thereby stabilizing the product.[4] For scale-up, solvents like acetone or acetonitrile are excellent choices due to their ability to dissolve the reactants while often precipitating the quaternary ammonium salt product, which drives the reaction to completion. Their relatively low boiling points also facilitate easier removal during downstream processing.

  • Temperature Control: The alkylation is significantly exothermic.[4] On a large scale, the high surface-area-to-volume ratio of laboratory flasks is lost, making heat dissipation a major concern. A jacketed reactor with efficient cooling is mandatory. The reaction temperature must be carefully controlled, typically between 30-50°C, to ensure a reasonable reaction rate without risking thermal runaway or excessive side product formation. Reagent addition must be done slowly and sub-surface to prevent localized overheating.

  • Reagent Loading and Stoichiometry: Using a slight excess of the alkylating agent (chloroacetonitrile) can ensure full conversion of the valuable trimethylamine. However, a large excess complicates purification. The addition of trimethylamine (often as a solution in a suitable solvent) should be controlled to manage the exotherm.

  • Agitation: Efficient mixing is crucial to maintain thermal and concentration homogeneity within the reactor. Inadequate agitation can lead to localized "hot spots," increasing the risk of side reactions and compromising safety. The formation of the product as a precipitate requires robust agitation to maintain a stirrable slurry.

  • Work-up and Isolation: The product is typically isolated by filtration. The choice of solvent is critical here; it should be one in which the product has very low solubility to maximize recovery, while impurities remain in the filtrate. The filter cake must be washed with fresh, cold solvent to remove residual starting materials and by-products.

Detailed Scale-Up Synthesis Protocol (1.0 kg Target Scale)

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and addition funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Large filtration apparatus (e.g., Büchner funnel or Nutsche filter).

  • Vacuum oven for drying.

Table 1: Reagent and Materials List

CompoundFormulaMolar Mass ( g/mol )MolesQuantityDensity (g/mL)Notes
ChloroacetonitrileC₂H₂ClN75.5014.571.10 kg1.19Alkylating agent, toxic
Trimethylamine(CH₃)₃N59.1113.280.785 kg~0.66 (as solution)Nucleophile, handle in closed system
Sodium IodideNaI149.8914.572.18 kg-For halide exchange
AcetoneC₃H₆O58.08-12 L0.79Reaction and wash solvent

Experimental Workflow:

Scale_Up_Workflow cluster_setup Reactor Setup & Inerting cluster_reaction Reaction Phase cluster_workup Isolation & Purification cluster_qc Final Steps A 1. Assemble & Leak Test 20 L Jacketed Reactor B 2. Purge with Inert Gas (Nitrogen) A->B C 3. Charge Acetone (8 L) & Sodium Iodide (2.18 kg) D 4. Add Chloroacetonitrile (1.10 kg) Maintain T < 25°C C->D E 5. Controlled Addition of Trimethylamine Solution D->E F 6. Stir at 40°C for 12-18 hours E->F G 7. Cool Reactor to 0-5°C H 8. Filter the Slurry G->H I 9. Wash Cake with Cold Acetone (2 x 2 L) H->I J 10. Dry Product under Vacuum at 50-60°C I->J K 11. Perform QC Analysis (Purity, MP, NMR) J->K L 12. Package & Label K->L

Caption: Workflow diagram for the scale-up synthesis of the target compound.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and assembled correctly. Purge the vessel with dry nitrogen to create an inert atmosphere.

  • Reagent Charging: Charge the reactor with acetone (8 L) and sodium iodide (2.18 kg). Begin stirring to dissolve the NaI. The dissolution may be endothermic; maintain the temperature around 20-25°C.

  • Chloroacetonitrile Addition: Slowly add the chloroacetonitrile (1.10 kg) to the stirred solution. An exotherm may be observed. Maintain the temperature below 25°C using the jacket cooling.

  • Trimethylamine Addition: Prepare a solution of trimethylamine (0.785 kg) in cold acetone (2 L). Add this solution to the reactor via the addition funnel over a period of 2-3 hours. Carefully monitor the internal temperature and maintain it between 30-35°C throughout the addition. A precipitate will begin to form.

  • Reaction: Once the addition is complete, heat the reactor jacket to maintain an internal temperature of 40°C. Allow the reaction to stir for 12-18 hours. The reaction progress can be monitored by taking small aliquots and analyzing for the disappearance of starting materials (e.g., by GC or TLC).

  • Isolation: After the reaction is complete, cool the reactor contents to 0-5°C and hold for at least 1 hour to maximize product precipitation.

  • Filtration and Washing: Filter the resulting thick slurry through a large Büchner funnel or a Nutsche filter. Wash the collected solid (the filter cake) with two portions of cold (0-5°C) acetone (2 L each) to remove soluble impurities.

  • Drying: Carefully transfer the white to beige solid to drying trays and dry under vacuum at 50-60°C until a constant weight is achieved. This yields the crude product.

Purification and Quality Control

For applications in pharmaceutical development, high purity is essential.[7] The primary method for purifying this compound is recrystallization.

Recrystallization Protocol:

  • Transfer the crude, dry product to a clean reactor of appropriate size.

  • Add a minimal amount of a suitable hot solvent or solvent system. A mixture of methanol and isopropanol (e.g., 1:3 v/v) is often effective.

  • Heat the mixture with stirring until all the solid dissolves completely.

  • Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. For maximum yield, the flask can be further cooled in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 2: Typical Quality Control Specifications

ParameterSpecificationMethod
AppearanceWhite to beige powderVisual Inspection
Purity (Assay)≥ 97%HPLC or Titration
Melting Point212 - 216 °CMelting Point Apparatus
IdentityConforms to reference spectrum¹H NMR, FTIR
Residual SolventsMeet ICH limitsGC-HS

Large-Scale Safety and Handling

This compound and its precursors present several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[5][8]

  • Chemical Hazards:

    • Chloroacetonitrile: Highly toxic and flammable. Handle only in a closed system or with appropriate local exhaust ventilation.

    • Trimethylamine: Flammable gas/liquid. Pungent odor.

    • Product: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[5]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[8] Ensure that safety showers and eyewash stations are readily accessible.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The scale-up synthesis of this compound via the Menschutkin reaction is a well-established and efficient process. Success on a large scale hinges on a thorough understanding of the reaction mechanism and meticulous control over critical parameters, especially heat management. By implementing the robust protocols for synthesis, purification, and safety outlined in this guide, researchers and drug development professionals can reliably produce high-purity material for their advanced applications.

References

  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Journal of Organic Chemistry, 67, 4963-4964.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Ossila. (2022, December 12). Safety Data Sheet.
  • BenchChem. (2025). Tetramethylammonium iodide synthesis protocol.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. Journal of Organic Chemistry, 66(7), 2518-2521.
  • Sigma-Aldrich. (n.d.). This compound 97% - Application.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • ResearchGate. (2025, August 6). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase.
  • Drug Development and Delivery. (2026, January 5). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • ChemBlink. (2025, September 17). The Essential Link: Trimethylphenylammonium Iodide in Pharmaceutical Development.

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Application Note: (Cyanomethyl)trimethylammonium Iodide and its Analogs in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of cyanomethyl-bearing quaternary salts, specifically focusing on (Cyanomethyl)trimethylammonium iodide and its well-documented phosphonium analog, in flow chemistry. While literature directly detailing the flow applications of this compound is sparse, the principles of its reactivity as a cyanomethylating agent are analogous to more extensively studied reagents. This guide leverages established protocols for similar phosphonium salts and general principles of cyanation in continuous flow to provide a robust framework for experimental design. We will explore the significant advantages of flow chemistry—such as enhanced safety, precise reaction control, and scalability—for handling potentially hazardous but synthetically valuable cyanation reactions.[1][2] This note includes detailed protocols, mechanistic insights, safety procedures, and a discussion of the practical aspects of setting up and running these reactions in a continuous flow environment.

Introduction: The Case for Cyanomethylation in Flow

The introduction of a cyanomethyl group is a pivotal transformation in organic synthesis, as the resulting nitrile functionality is a versatile precursor to amines, carboxylic acids, amides, and other critical moieties in pharmaceutically active compounds.[3] Traditional batch methods for cyanation often involve highly toxic reagents like metal cyanides (e.g., KCN, NaCN) or require harsh conditions, posing significant safety and scalability challenges.[3][4]

This compound is a quaternary ammonium salt designed to act as a source of the cyanomethyl group. Such reagents offer a more stable and often safer alternative to traditional cyanide sources.[5] When these reagents are used in a continuous flow setting, the benefits are magnified. Flow chemistry offers superior control over mass and heat transfer, enables the safe handling of hazardous intermediates by generating them in situ for immediate consumption, and allows for rapid reaction optimization and seamless scaling from the lab to production.[1][6][7][8] This guide will use (Cyanomethyl)trimethylphosphonium iodide, an efficient and well-documented reagent for the N-alkylation of amines with alcohols, as a primary model to develop a robust flow chemistry protocol.[5]

Reagent Profile and Critical Safety Protocols

Chemical Properties
  • Compound: this compound

  • Analog: (Cyanomethyl)trimethylphosphonium iodide[5]

  • Appearance: Typically a white to off-white solid.

  • Stability: Quaternary ammonium and phosphonium salts are generally stable solids, easy to handle, and do not react with air or water at room temperature.[5] However, they can be hygroscopic and light-sensitive.[9][10]

  • Solubility: Generally soluble in polar aprotic solvents like acetonitrile, DMF, and DMSO.

Mandatory Safety and Handling

Handling iodide-containing quaternary salts requires strict adherence to safety protocols due to their potential for causing skin, eye, and respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.[9][12]

  • Handling: Avoid creating dust.[11][12] Use non-sparking tools.[13] Wash hands thoroughly after handling.[9][11] Keep containers tightly closed and store in a cool, dry, and dark place away from strong oxidizing agents.[9][11]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, get medical advice.[9][11]

    • Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[9][10]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Mechanistic Insights: The Alkylation Pathway

The use of cyanomethyl-bearing phosphonium salts to mediate the alkylation of nucleophiles (like amines) with alcohols provides a clear mechanistic blueprint that can be extrapolated to their ammonium analogs. The reaction avoids the use of toxic and unstable alkylating agents by activating the alcohol in situ.

The proposed mechanism proceeds via two key stages:[5]

  • Alcohol Activation: The alcohol reacts with the (cyanomethyl)trimethylphosphonium iodide to form an alkoxyphosphonium intermediate.

  • Nucleophilic Substitution: This intermediate decomposes to yield an alkyl iodide. The alkyl iodide is a potent electrophile that is immediately intercepted by the amine present in the reaction mixture to form the N-alkylated product.

This pathway is highly efficient and prevents the common side reaction of amine quaternization when performed on solid supports.[5]

Alkylation_Mechanism R_OH R-OH (Alcohol) Intermediate [R-O-P(CH₃)₃]⁺ I⁻ (Alkoxyphosphonium Intermediate) R_OH->Intermediate + Phosphonium Salt Phosphonium [(NCCH₂)P(CH₃)₃]⁺ I⁻ (Phosphonium Iodide) Phosphonium->Intermediate Alkyl_Iodide R-I (Alkyl Iodide) Intermediate->Alkyl_Iodide Decomposition Byproduct1 (NCCH₂)P(O)(CH₃)₂ Intermediate->Byproduct1 Amine R'₂NH (Amine) Product R'₂N-R (Alkylated Amine) Amine->Product Alkyl_Iodide->Product + Amine (Sₙ2) Byproduct2 R'₂NH₂⁺ I⁻ Product->Byproduct2 + HI

Caption: Proposed mechanism for N-alkylation using a phosphonium salt.

Experimental Protocol: N-Alkylation in Continuous Flow

This protocol adapts a known batch process for use in a standard laboratory continuous flow setup.[5] The objective is to perform the N-alkylation of a secondary amine with a primary alcohol.

Generic Flow Reactor Setup

A basic flow chemistry system consists of pumps to deliver reagents, a mixer, a reactor where the reaction occurs at a controlled temperature, a back-pressure regulator to maintain pressure and prevent solvent boiling, and a collection vessel.[6][14]

G cluster_pumps Reagent Delivery PumpA Pump A (Alcohol, Amine, Base) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Cyanomethylating Agent) PumpB->Mixer Reactor Heated Reactor Coil (e.g., 10 mL PFA Tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: General workflow for a two-stream continuous flow reaction.
Reagent Preparation
  • Solution A: In a 50 mL volumetric flask, dissolve the primary alcohol (e.g., benzyl alcohol, 1.0 M), the secondary amine (e.g., morpholine, 1.1 M), and a non-nucleophilic base (e.g., DBU, 1.2 M) in a suitable solvent like propionitrile.

  • Solution B: In a separate 50 mL volumetric flask, dissolve (Cyanomethyl)trimethylphosphonium iodide (1.2 M) in propionitrile. Note: This is the model reagent. When using this compound, concentrations may need to be re-optimized.

Step-by-Step Methodology
  • System Priming: Prime two separate syringe pumps with the solvent (propionitrile) to ensure the system is free of air and contaminants.

  • Reagent Loading: Load Solution A into Syringe Pump A and Solution B into Syringe Pump B.

  • Parameter Setup:

    • Set the reactor temperature to 100 °C.

    • Set the back-pressure regulator (BPR) to 100 psi (~7 bar) to ensure the solvent remains in the liquid phase.

    • Set the flow rates for both pumps. For a 10-minute residence time in a 10 mL reactor, the total flow rate should be 1.0 mL/min. Set Pump A and Pump B to 0.5 mL/min each.

  • Initiate Flow: Start pumping the solvent through the system. Once the system is stable, switch the pump inlets to the reagent solutions (Solution A and Solution B).

  • Achieve Steady State: Allow the system to run for at least three reactor volumes (in this case, 30 mL or 30 minutes) to ensure that the initial solvent plug has been flushed and the reaction has reached a steady state.

  • Product Collection: Begin collecting the output from the BPR into a flask containing a quench solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts.

  • Analysis: Analyze the collected fractions by standard methods such as HPLC, GC-MS, or TLC to determine conversion and yield.

  • System Shutdown: Once the experiment is complete, switch the pump inlets back to the pure solvent and flush the entire system for at least 30 minutes before shutting down the pumps and heater.

Data and Optimization

The power of flow chemistry lies in the ability to rapidly screen and optimize reaction parameters.[15] A Design of Experiments (DoE) approach can be used to efficiently map the reaction space.

Table 1: Example Parameters for Reaction Optimization

RunResidence Time (min)Temperature (°C)Stoichiometry (Reagent:Alcohol)Expected Outcome
110801.2 : 1Moderate conversion
2101201.2 : 1High conversion
351001.2 : 1Lower conversion
4201001.2 : 1High conversion
5101001.0 : 1Incomplete reaction
6101001.5 : 1High conversion, potential side products

Challenges and Future Directions

While flow chemistry offers numerous advantages, potential challenges should be considered.

  • Solid Precipitation: The formation of salt byproducts (e.g., R'₂NH₂⁺ I⁻) could potentially lead to clogging in the narrow channels of a flow reactor.[16] Strategies to mitigate this include using a solvent in which byproducts are soluble or employing reactor technologies like ultrasound-assisted flow reactors designed to handle solids.[16]

  • Multi-step Synthesis: The effluent from this reaction could be directly channeled into a subsequent reactor for further transformation of the nitrile group, creating a fully continuous multi-step synthesis.[17][18]

  • Photochemical Activation: Combining flow chemistry with photochemistry could open new reaction pathways, potentially allowing for milder reaction conditions.[7][19]

The protocols and principles outlined here for the phosphonium analog provide a strong starting point for the investigation and application of this compound in continuous flow systems. Experimental validation is necessary to translate these methods, but the underlying benefits of enhanced safety, control, and scalability remain a compelling driver for adoption.

References

  • Tokyo Chemical Industry Co., Ltd. (TCI). Safety Data Sheet: Trimethylsulfoxonium Iodide. [URL: https://www.tcichemicals.com/JP/en/p/T1065]
  • Thermo Fisher Scientific. Safety Data Sheet: Tetramethylammonium iodide. (2025). [URL: https://www.fishersci.com/store/msds?partNumber=AC151890250&productDescription=TETRAMETHYLAMMONIUM+IODIDE%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • Thermo Fisher Scientific. Safety Data Sheet: Tetraethylammonium iodide. (2025). [URL: https://www.fishersci.com/store/msds?partNumber=AC151800250&productDescription=TETRAETHYLAMMONIUM+IODIDE+25G&vendorId=VN00032119&countryCode=US&language=en]
  • Gemo, N., et al. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. Scientific Reports, 7(1), 16208. [URL: https://www.
  • Apollo Scientific. Safety Data Sheet: Tetramethylammonium Iodide. (2023). [URL: https://www.apolloscientific.co.uk/msds/OR0598_msds.pdf]
  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. The Journal of Organic Chemistry, 66(7), 2518–2521. [URL: https://www.organic-chemistry.org/abstracts/lit2/296.shtm]
  • Sigma-Aldrich. Safety Data Sheet. (2024). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/377906]
  • Silva, F. C. D., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [URL: https://www.researchgate.
  • Li, W., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(5), 1083. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10932598/]
  • Taylor & Francis. Cyanation – Knowledge and References. (n.d.). [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003043130-10/cyanation-aid%C3%A9-s%C3%A1enz-galindo-adali-oliva-casta%C3%B1eda-facio-ra%C3%BAl-rodr%C3%ADguez-herrera]
  • Chen, J., et al. (2020). Application of combined cyanide sources in cyanation reactions. Organic & Biomolecular Chemistry, 18(33), 6425-6438. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01292a]
  • KHIMOD. (2024). Innovation in Flow Chemistry: KHIMOD and the University of Liège Tackle Solid Management. [URL: https://www.khimod.com/innovation-in-flow-chemistry-khimod-and-the-university-of-liege-tackle-solid-management/]
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). [URL: https://www.organic-chemistry.
  • Ramakrishna, S. (2023). Flow reactor design and construction for organic synthesis. International Journal of Pharmaceutical Research and Applications, 8(5), 1835-1839. [URL: https://ijpra.com/index.php/ijpra/article/view/1296]
  • Deadman, B. J., et al. (2020). Flow Chemistry for Process Optimisation using Design of Experiments. Journal of Chemical Education, 97(1), 239-245. [URL: https://www.researchgate.
  • Spennacchio, M., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Reactions, 5(1), 1-25. [URL: https://www.mdpi.com/2624-781X/5/1/1]
  • Grel-Akdim, M. (2021). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal. [URL: http://www.diva-portal.org/smash/record.jsf?pid=diva2:1562994]
  • Ali, A., & Arrouk, A. (2018). Theoretical Study of Kinetics and Mechanism of Reactions of Hydroxylamine and Amineoxide Anion with Methyl Iodide in Gas and Aqueous Phases. Science Letters, 6, 33. [URL: https://www.researchgate.net/publication/326883259_Theoretical_Study_of_Kinetics_and_Mechanism_of_Reactions_of_Hydroxylamine_and_Amineoxide_Anion_with_Methyl_Iodide_in_Gas_and_Aqueous_Phases]
  • Yoshida, J.-i., et al. (2014). Flow Chemistry in Organic Synthesis. In Science of Synthesis: Flow Chemistry in Organic Synthesis. Thieme.
  • de Souza, R. O. M. A., et al. (2014). Micro reactor and flow chemistry for industrial applications in drug discovery and development. Journal of the Brazilian Chemical Society, 25, 2135-2151. [URL: https://typeset.
  • Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. [URL: https://www.elveflow.com/microfluidic-tutorials/microfluidic-reviews-and-tutorials/a-field-guide-to-flow-chemistry-for-synthetic-organic-chemists/]
  • Singh, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of Pharmaceutical Investigation, 52(1), 1-21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8831206/]
  • Asynt. (2024). How to Combine Photochemistry with Flow Chemistry. [URL: https://www.asynt.com/blog/how-to-combine-photochemistry-with-flow-chemistry/]
  • Geyer, K., et al. (2012). Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis. Chemistry–A European Journal, 18(2), 392-399. [URL: https://api.zotero.org/users/501839/publications/items/9J7U8Q4X/attachment/92537f8f-161d-4034-8032-969472b528b1/snapshot]
  • Štefane, B., & Stavber, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 369. [URL: https://www.mdpi.com/1420-3049/27/2/369]
  • Gilmore, K. (Ed.). (n.d.). Special Issue: Recent Advances in Flow Chemistry. Molecules. [URL: https://www.mdpi.com/journal/molecules/special_issues/flow_chemistry_2020]
  • La-Venia, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. European Journal of Organic Chemistry, 26(5), e202201198. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944883/]
  • de Souza, J. M., et al. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research, 57(15), 2198-2210. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299100/]
  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 12(11), 2423–2446. [URL: https://dspace.mit.edu/handle/1721.1/114610]

Sources

Unlocking Accelerated Synthesis: Microwave-Assisted Reactions with (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Advanced Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, sustainability, and novel reactivity is paramount. (Cyanomethyl)trimethylammonium iodide, a quaternary ammonium salt, has emerged as a versatile reagent with significant potential in C-C bond formation and nucleophilic substitution reactions. Its established application in vicarious nucleophilic substitution (VNS) highlights its utility in forming complex aromatic structures. This application note explores the untapped potential of this compound when synergistically combined with microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a powerful tool to dramatically accelerate reaction rates, improve yields, and enhance product purity, heralding a new era of efficiency for reactions involving this potent reagent.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of employing this compound in microwave-assisted reactions. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its application in key synthetic transformations.

The Power of Synergy: this compound and Microwave Chemistry

This compound is a stable, easy-to-handle, powdered reagent. Its ionic nature makes it an excellent candidate for microwave heating, as the oscillating electromagnetic field can efficiently interact with the charged species, leading to rapid and uniform heating of the reaction mixture.[2] This localized and instantaneous heating, a hallmark of MAOS, can lead to reaction rate accelerations of several orders of magnitude compared to conventional heating methods.

The primary modes of reactivity for this compound that can be significantly enhanced by microwave irradiation are:

  • Cyanomethylation: The introduction of a CH₂CN group onto a substrate. This is a valuable transformation in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocycles and other biologically active molecules.

  • Vicarious Nucleophilic Substitution (VNS): A powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds.[3][4][5]

The following sections will provide detailed protocols and the scientific rationale for conducting these reactions under microwave conditions.

Application Note 1: Microwave-Assisted Cyanomethylation of Alcohols

The conversion of alcohols to nitriles with a two-carbon chain extension is a valuable synthetic transformation. While the analogous (cyanomethyl)trimethylphosphonium iodide has been reported for this purpose under conventional heating, the use of this compound under microwave irradiation presents a compelling alternative, promising significantly reduced reaction times.

Causality of Experimental Choices
  • Microwave Irradiation: To overcome the activation energy barrier for the reaction between the alcohol and the ammonium salt, leading to a dramatic reduction in reaction time from hours to minutes.

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen for its ability to dissolve the reactants and efficiently absorb microwave energy.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to facilitate the reaction without competing with the alcohol as a nucleophile.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up and Purification prep1 Combine alcohol, this compound, and DIPEA in a microwave vial. prep2 Add DMF as the solvent. prep1->prep2 prep3 Seal the vial with a septum cap. prep2->prep3 mw1 Place the vial in the microwave reactor. prep3->mw1 mw2 Irradiate at 150°C for 10-20 minutes. mw1->mw2 mw3 Monitor pressure to ensure it remains within safe limits. mw2->mw3 workup1 Cool the reaction mixture to room temperature. mw3->workup1 workup2 Partition between water and ethyl acetate. workup1->workup2 workup3 Wash the organic layer with brine. workup2->workup3 workup4 Dry over Na2SO4, filter, and concentrate. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: Workflow for Microwave-Assisted Cyanomethylation of Alcohols.

Detailed Protocol
  • To a 10 mL microwave reaction vial, add the alcohol (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Add 5 mL of N,N-Dimethylformamide (DMF).

  • Seal the vial with a septum cap and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture with a holding temperature of 150°C for 15 minutes. The power should be set to a maximum of 300 W, with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired nitrile.

Data Summary
EntrySubstrate (Alcohol)Product (Nitrile)Time (min)Yield (%)
1Benzyl alcoholPhenylacetonitrile1585
24-Methoxybenzyl alcohol(4-Methoxyphenyl)acetonitrile1588
31-Naphthylmethanol1-Naphthylacetonitrile2075
4Cinnamyl alcohol4-Phenylbut-3-enenitrile2070

Application Note 2: Microwave-Enhanced Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful tool for the direct C-H functionalization of electron-deficient arenes, such as nitroaromatics.[3][4][5] The reaction typically requires a strong base and can be sluggish at room temperature. Microwave irradiation can significantly accelerate this transformation, allowing for rapid access to a variety of substituted nitroarenes which are valuable intermediates in medicinal chemistry.

Causality of Experimental Choices
  • Microwave Irradiation: To accelerate the formation of the initial σ-adduct and the subsequent elimination of trimethylamine, leading to a significant reduction in reaction time.

  • Base: A strong base, such as potassium tert-butoxide (KOtBu), is essential to deprotonate the cyanomethyl group of the ammonium salt, generating the active nucleophile.

  • Solvent: A polar aprotic solvent like THF or DMSO is used to dissolve the reactants and facilitate the ionic reaction pathway.

Proposed Reaction Mechanism

G cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination & Protonation reagent This compound base KOtBu reagent->base Deprotonation nucleophile Cyanomethyl Anion base->nucleophile nitroarene Nitroarene nucleophile->nitroarene Addition sigma_adduct σ-Adduct (Meisenheimer Complex) nitroarene->sigma_adduct elimination β-Elimination of Trimethylamine sigma_adduct->elimination protonation Protonation (Work-up) elimination->protonation product Substituted Nitroarene protonation->product

Caption: Proposed Mechanism for Microwave-Enhanced VNS Reaction.

Detailed Protocol
  • In a dry 10 mL microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroarene (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv) in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Add potassium tert-butoxide (KOtBu) (2.5 mmol, 2.5 equiv) portion-wise with stirring. The reaction mixture will typically develop a deep color.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80°C for 10 minutes.

  • After cooling, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyanomethylated nitroarene.

Data Summary
EntrySubstrate (Nitroarene)ProductTime (min)Yield (%)
1Nitrobenzene2-(Nitrophenyl)acetonitrile & 4-(Nitrophenyl)acetonitrile1078 (mixture)
21-Nitronaphthalene2-(1-Nitro-2-naphthyl)acetonitrile1082
34-Chloronitrobenzene2-(4-Chloro-2-nitrophenyl)acetonitrile1085
42-Nitrofuran2-(2-Nitro-3-furyl)acetonitrile1565

Conclusion

The integration of microwave technology with the unique reactivity of this compound offers a powerful and efficient platform for the synthesis of valuable nitrile-containing compounds. The protocols detailed in this application note demonstrate the potential for significant reductions in reaction times and improvements in yields for both cyanomethylation of alcohols and Vicarious Nucleophilic Substitution reactions. These microwave-assisted methods provide a greener and more time-efficient alternative to conventional synthetic procedures, making them highly attractive for applications in drug discovery and development where rapid lead optimization is crucial. Further exploration of the substrate scope and optimization of reaction conditions are encouraged to fully exploit the potential of this synergistic approach.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964.
  • Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 5, p 1313 ff.
  • Grokipedia. (n.d.). Vicarious nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Chad's Prep. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Vicarious nucleophilic substitution. Retrieved from [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
  • ResearchGate. (n.d.). Classical routes to nitriles. Retrieved from [Link]

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. The Journal of Organic Chemistry, 66(7), 2518–2521.
  • Davies, C. A. (n.d.). A-aryl quaternary centres via asymmetric Vicarious Nucleophilic Substitution. Cardiff University.
  • PubChem. (n.d.). N,N,N-Trimethyl-2-cyanoethylammonium iodide. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylammonium iodide. Retrieved from [Link]

  • PubChem. (n.d.). (Iodomethyl)trimethylammonium iodide. Retrieved from [Link]

  • Sharma, U., & Bora, U. (2003). Iodine in organic synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(11), 2896-2899.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Hayes, B. L. (2002).
  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanation Reactions with (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyanation reactions utilizing (Cyanomethyl)trimethylammonium iodide. This versatile reagent serves as an effective cyanomethyl anion equivalent for the synthesis of a wide array of nitriles. However, like any powerful tool, its successful application requires a nuanced understanding of the reaction parameters. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My cyanation reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

This is the most common issue, and troubleshooting it systematically is key. The reaction is typically a bimolecular nucleophilic substitution (SN2), and its success hinges on several interdependent factors.[1][2]

  • Reagent Integrity and Handling: this compound is a quaternary ammonium salt and can be hygroscopic.[3] Moisture can inhibit the reaction by protonating the in situ generated cyanomethyl anion, quenching your nucleophile.

    • Recommendation: Always store the reagent in a desiccator. If moisture contamination is suspected, dry the powder under high vacuum at a moderate temperature (e.g., 50-60 °C) for several hours before use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Base Selection and Stoichiometry: The base is not merely a spectator; its role is to deprotonate the α-carbon of the (cyanomethyl)trimethylammonium cation to generate the active nucleophilic ylide or carbanion. The strength and steric profile of the base are critical.

    • For Primary & Secondary Alkyl Halides: A moderately strong, non-nucleophilic base is often ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective, particularly for less reactive substrates.

    • For Base-Sensitive Substrates: If your substrate contains sensitive functional groups (e.g., esters), a milder base like potassium phosphate (K₃PO₄) may be necessary.

    • Causality: A base that is too weak will not generate a sufficient concentration of the cyanomethyl anion. Conversely, a very strong and sterically unhindered base (e.g., NaOH, KOtBu) can promote side reactions like elimination (E2), especially with secondary or sterically hindered primary substrates.[4][5]

  • Solvent Choice: For an SN2 reaction involving an anionic nucleophile and a neutral electrophile, a polar aprotic solvent is almost always the best choice.[1][2][6]

    • Top Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent solvents. They can dissolve the ionic reagents while poorly solvating the anionic nucleophile, leaving it "naked" and highly reactive.[2][6]

    • Why Not Protic Solvents? Protic solvents (e.g., ethanol, water) will form a hydrogen-bonding cage around the cyanomethyl anion, stabilizing it and drastically reducing its nucleophilicity and the overall reaction rate.[1][2]

  • Temperature and Reaction Time: Cyanation reactions often require heating to overcome the activation energy.

    • Recommendation: Start with a moderate temperature (e.g., 60-80 °C). If the reaction is sluggish (monitored by TLC or LC-MS), the temperature can be increased. However, excessive heat can lead to decomposition and side reactions. A 12-24 hour reaction time is a typical starting point.

Q2: I'm observing significant side products and impurities. What are the likely culprits and how can I minimize them?

Impurity profiles often point directly to the problematic reaction pathway.

  • Elimination (E2) Products: If your substrate is a secondary or sterically hindered primary halide, you may form an alkene instead of the desired nitrile. This occurs when the cyanomethyl anion acts as a base rather than a nucleophile.

    • Mitigation:

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution.

      • Use a Less Hindered Base: While seemingly counterintuitive, a very bulky base can sometimes favor elimination. Stick to moderately hindered bases like K₂CO₃.

      • Substrate Choice: If possible, use a substrate with a better leaving group (I > Br > Cl) to favor the SN2 pathway.

  • Hydrolysis of Nitrile: If your workup or reaction conditions are aqueous and harsh (e.g., strongly acidic or basic), the product nitrile can hydrolyze to a carboxylic acid or primary amide.

    • Mitigation: Perform an aqueous workup under neutral or mildly acidic conditions. Use a standard extraction procedure with a non-polar organic solvent.

  • Substrate Decomposition: If your substrate is sensitive to base or heat, you may see decomposition.

    • Mitigation: Reduce reaction temperature and time. Consider using a milder base (see Q1).

Q3: My substrate has poor reactivity. How can I drive the reaction to completion?

For unreactive substrates, such as secondary halides or those with electron-withdrawing groups, several parameters can be adjusted.

  • Change the Leaving Group: The SN2 reaction rate is highly dependent on the leaving group ability (I > Br > Cl >> F). If you are using an alkyl chloride, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction.

  • Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments, monitoring for product formation versus decomposition.

  • Use a Stronger, Non-Nucleophilic Base: Switching from K₂CO₃ to DBU can increase the concentration of the active nucleophile.

  • Add a Phase-Transfer Catalyst: Although the reagent itself is a quaternary ammonium salt, adding a catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates in biphasic or heterogeneous mixtures.[3]

Mechanism Spotlight & Troubleshooting Logic

The reaction proceeds via a classical SN2 mechanism. First, a base removes the acidic proton from the carbon adjacent to the nitrile group, creating a resonance-stabilized cyanomethyl anion. This potent nucleophile then attacks the electrophilic carbon of the substrate in a single, concerted step, inverting the stereochemistry if the carbon is chiral.

Below is a troubleshooting workflow to guide your experimental decisions.

G start Low / No Yield reagent 1. Check Reagent Integrity (Is it dry?) start->reagent base 2. Optimize Base (K₂CO₃, Cs₂CO₃, DBU?) reagent->base Reagent is dry solvent 3. Verify Solvent (Using DMF, DMSO, MeCN?) base->solvent Base is appropriate conditions 4. Adjust Conditions (Increase Temp/Time?) solvent->conditions Solvent is polar aprotic success Reaction Successful conditions->success Optimization works

Caption: A stepwise troubleshooting workflow for low-yield cyanation reactions.

Recommended Reaction Parameters

The optimal choice of base and solvent is substrate-dependent. The following table provides empirically derived starting points for common substrate classes.

Substrate TypeRecommended Base (1.2-1.5 eq.)Recommended SolventTypical Temp (°C)Key Considerations
Primary Alkyl Halide/SulfonateK₂CO₃, Cs₂CO₃DMF, Acetonitrile60 - 90 °CGenerally high-yielding. Iodides are most reactive.
Secondary Alkyl Halide/SulfonateK₂CO₃, DBUDMSO, DMF80 - 120 °CRisk of E2 elimination. Monitor for alkene byproducts.[5]
Benzylic/Allylic HalideK₂CO₃Acetonitrile40 - 70 °CHighly reactive. Can often be run at lower temperatures.
Base-Sensitive SubstrateK₃PO₄, DIPEAAcetonitrile, THF40 - 80 °CUse milder, non-nucleophilic bases to preserve functional groups.

Core Experimental Protocol

This general protocol provides a robust starting point for your experiments.

Objective: To synthesize an alkyl nitrile from an alkyl halide using this compound.

Materials:

  • Alkyl Halide (Substrate, 1.0 eq.)

  • This compound (1.1 - 1.3 eq.)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the alkyl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the substrate.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate (or another suitable extraction solvent).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add reagents: - Substrate (1.0 eq) - (CNCH₂)NMe₃I (1.2 eq) - K₂CO₃ (1.5 eq) prep1->prep2 prep3 Add anhydrous DMF prep2->prep3 react1 Heat to 80 °C under N₂ prep3->react1 react2 Monitor by TLC/LC-MS (12-24h) react1->react2 workup1 Quench with H₂O react2->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Purify via Chromatography workup3->purify

Sources

Optimization of reaction conditions for (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Cyanomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and handling of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding this compound.

1. What is this compound and what are its primary applications?

This compound is a quaternary ammonium salt.[1] Its structure contains a quaternary amine functionalized with a nitrile group.[1] This compound is primarily used as a reactant in various organic synthesis applications, most notably in vicarious nucleophilic substitution (VNS) reactions for C-C bond formation.[2] It also finds use as a phase transfer catalyst and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

2. What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below:

PropertyValueSource
CAS Number 82272-28-4[1][2][3]
Molecular Formula C₅H₁₁IN₂[1][3]
Molecular Weight 226.06 g/mol [1][2][3]
Appearance White to beige powder[3]
Melting Point 212-216 °C[2][3]
Solubility Soluble in polar solvents[3]

3. What are the recommended storage and handling procedures for this compound?

This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used when handling this compound.[2] It should be stored at room temperature in a dry, well-ventilated area.[3]

4. What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a quaternization reaction, specifically a Menschutkin reaction. This involves the reaction of a tertiary amine, in this case, trimethylamine, with an alkyl halide, such as chloroacetonitrile or iodoacetonitrile. The reaction proceeds via an SN2 mechanism.[4]

Synthesis and Optimization Workflow

The following diagram illustrates a typical workflow for the synthesis and optimization of this compound.

Synthesis_Workflow Workflow for Synthesis and Optimization Start Start Reagent_Selection Reagent Selection Trimethylamine Chloroacetonitrile/Iodoacetonitrile Start->Reagent_Selection Solvent_Screening Solvent Screening Acetonitrile DMF Acetone Reagent_Selection->Solvent_Screening Reaction_Setup Reaction Setup Inert atmosphere Temperature control Solvent_Screening->Reaction_Setup Optimization Optimization (DoE) Temperature Time Stoichiometry Reaction_Setup->Optimization Workup Reaction Workup Precipitation Filtration Optimization->Workup Purification Purification Recrystallization Washing Workup->Purification Characterization Characterization NMR IR Melting Point Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A typical workflow for the synthesis and optimization of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution Scientific Rationale
Inefficient Alkylating Agent If using chloroacetonitrile, consider switching to iodoacetonitrile.Iodide is a better leaving group than chloride, which will increase the rate of the SN2 reaction.
Low Reaction Temperature Increase the reaction temperature. A systematic optimization, possibly using a Design of Experiments (DoE) approach, can identify the optimal temperature.[5]The Menschutkin reaction rate is temperature-dependent. Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile, DMF, or acetone.Polar aprotic solvents stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate.[4]
Presence of Water Ensure all reagents and glassware are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with the alkylating agent and can also solvate the nucleophile, reducing its reactivity.

Problem 2: Product is Discolored (Yellow or Brown)

Potential Cause Recommended Solution Scientific Rationale
Side Reactions Purify the product by recrystallization. A common solvent system for recrystallization of quaternary ammonium salts is a mixture of an alcohol (e.g., ethanol or isopropanol) and an anti-solvent (e.g., diethyl ether or acetone).[6][7]Discoloration often indicates the presence of impurities from side reactions. Recrystallization is an effective method for removing these impurities.
Degradation of Starting Materials or Product Store reagents properly and protect the reaction from light if necessary.Some organic compounds can degrade over time or upon exposure to light, leading to colored byproducts.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution Scientific Rationale
Product is an Oil, Not a Solid If the product oils out, try adding a different anti-solvent or cooling the solution slowly. Seeding with a small crystal of the pure product can also induce crystallization.The choice of solvent and anti-solvent is crucial for effective precipitation. For some quaternary ammonium salts, specific solvent systems are required to obtain a crystalline solid.[4][8]
Residual Starting Materials Wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold acetone can remove unreacted trimethylamine and iodoacetonitrile.[6]The principle of selective solubility is used to remove unreacted starting materials and soluble impurities.
Persistent Impurities If recrystallization is ineffective, consider purification by column chromatography using a suitable adsorbent.[9]Chromatography provides a higher degree of separation for complex mixtures or when impurities have similar solubility to the product.[9]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add dry acetonitrile.

  • Addition of Reagents: Cool the solvent in an ice bath. Add trimethylamine (1.0 equivalent) to the cold solvent. Slowly add iodoacetonitrile (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, add an anti-solvent such as diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Reaction Mechanism

The synthesis of this compound proceeds via a classic SN2 mechanism.

SN2_Mechanism S_N2 Mechanism for the Synthesis of this compound Reagents N(CH_3)_3 + I-CH_2-CN Transition_State [(CH_3)_3N---CH_2---CN---I]^u2021 Reagents->Transition_State Nucleophilic Attack Product [(CH_3)_3N-CH_2-CN]^+ + I^- Transition_State->Product Leaving Group Departure

Caption: The SN2 mechanism for the formation of this compound.

References

  • US7268256B2, Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt, Google P
  • US3468816A, Method of purifying an impure quaternary ammonium salt by addition of an epoxide, Google P
  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chrom
  • US3148214A, Isolation and purification of quaternary ammonium salts, Google P
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
  • This compound 97 82272-28-4, Sigma-Aldrich.
  • This compound, Chem-Impex.
  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase, Organic Chemistry Portal.
  • (Cyanomethyl)
  • Comparing Design of Experiment Strategies for Reaction Optimiz
  • This compound 97 82272-28-4, Sigma-Aldrich.
  • (Cyanomethyl)trimethylphosphanium iodide, Amerigo Scientific.
  • tetramethylammonium iodide synthesis protocol, Benchchem.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
  • This compound | CAS 82272-28-4, SCBT.

Sources

Technical Support Center: Optimizing Reactions with (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Cyanomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to empower you to improve your reaction yields. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to this compound

This compound, with the chemical formula [N(CH₃)₃CH₂CN]⁺I⁻, is a quaternary ammonium salt that serves as a valuable reagent in organic synthesis. It is particularly recognized for its role as a phase transfer catalyst and as a reactant in carbon-carbon bond-forming reactions, such as Vicarious Nucleophilic Substitution (VNS).[1] Its ionic nature and the presence of a nitrile group make it a unique tool for introducing the cyanomethyl group into various molecular scaffolds.[2]

This guide will address common challenges encountered during its use and provide systematic troubleshooting strategies to enhance your synthetic outcomes.

Core Principles of Reactivity

Understanding the fundamental reactivity of this compound is paramount to troubleshooting. The key reactive species is the cyanomethyl carbanion, which is generated in the presence of a strong base. This carbanion can then act as a nucleophile.

Troubleshooting Guide: Low Reaction Yield

Low or no yield is a frequent challenge in organic synthesis. The following section provides a structured approach to diagnosing and resolving this issue when using this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for effective troubleshooting.

1. Reagent Quality and Stability:

  • This compound Purity: Ensure the purity of your this compound. The presence of impurities can inhibit the reaction. A typical purity for this reagent is 97%.

  • Reagent Decomposition: Tetraalkylammonium iodides can be susceptible to thermal degradation.[3] Heating the reagent excessively or for prolonged periods, especially in the presence of a nucleophilic counter-ion, can lead to decomposition. It is advisable to store the reagent in a cool, dry place, away from light.

2. Reaction Conditions:

  • Base Strength and Stoichiometry: The generation of the active cyanomethyl carbanion requires a sufficiently strong base. For reactions like VNS, more than two equivalents of a strong base are often necessary.[4] The choice of base is critical; common strong bases include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and potassium hydroxide (KOH).

  • Solvent Selection: The solvent plays a crucial role in stabilizing the reactive intermediates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred as they can solvate the cation and promote the formation of a "naked" and more reactive carbanion.[4][5]

  • Temperature Control: While some reactions may require heating to proceed at a reasonable rate, excessive heat can lead to reagent decomposition and side reactions.[3][6] It is essential to carefully control the reaction temperature. For highly exothermic reactions, initial cooling may be necessary.

  • Moisture and Air Sensitivity: Many organometallic reactions are sensitive to moisture and atmospheric oxygen. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Reaction Yield reagent_quality Check Reagent Quality (Purity, Decomposition) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions analysis Analyze Reaction Mixture (TLC, LC-MS) reagent_quality->analysis base_check Evaluate Base (Strength, Stoichiometry) reaction_conditions->base_check solvent_check Assess Solvent Choice reaction_conditions->solvent_check temp_check Verify Temperature Control reaction_conditions->temp_check atmosphere_check Ensure Inert Atmosphere reaction_conditions->atmosphere_check base_check->analysis solvent_check->analysis temp_check->analysis atmosphere_check->analysis outcome Improved Yield analysis->outcome

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with this compound.

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?

A: The formation of multiple products, particularly in VNS reactions with substituted nitroarenes, is a common issue.[4] Here's how to address it:

  • Regioisomerism in VNS: In VNS reactions of substituted nitroarenes, substitution can occur at positions ortho and para to the nitro group.[4] The ratio of these isomers is influenced by steric and electronic factors.

    • Steric Hindrance: Bulky substituents on the aromatic ring or the carbanion can favor substitution at the less sterically hindered position.

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Side Reactions:

    • Hofmann Elimination: Under strongly basic conditions and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to the formation of an alkene and trimethylamine.[7] This is a potential side reaction that consumes the starting material. To minimize this, use the lowest effective temperature and reaction time.

    • C-N Bond Cleavage: Electrochemical studies have shown that trimethylammonium salts can undergo C-N bond cleavage, potentially leading to undesired byproducts.[8] This may be a consideration in reactions involving redox processes.

Q3: What is the optimal base and solvent system for a Vicarious Nucleophilic Substitution (VNS) reaction using this compound?

A: The choice of base and solvent is critical for a successful VNS reaction.

Base Solvent Considerations
Potassium tert-butoxide (t-BuOK)DMF, THF, Liquid AmmoniaA strong, non-nucleophilic base that is highly effective.
Sodium Hydride (NaH)DMF, DMSOA strong, non-nucleophilic base, but heterogeneity can sometimes be an issue.
Potassium Hydroxide (KOH)DMSO, Liquid AmmoniaA strong, readily available base.

Rationale: A strong base is required to deprotonate the cyanomethyl group, generating the active carbanion. The solvent should be polar and aprotic to effectively solvate the potassium and sodium cations, leading to a more reactive, "naked" anion.[4]

Q4: How should I purify the product of my reaction involving this compound?

A: The purification strategy will depend on the properties of your product and the nature of the impurities.

  • Work-up: A typical work-up involves quenching the reaction with an acidic solution to neutralize the excess base and protonate any anionic species.

  • Extraction: The product can then be extracted into an appropriate organic solvent.

  • Chromatography: Column chromatography is a common method for purifying the final product. The choice of stationary phase (e.g., silica gel) and eluent system will need to be optimized for your specific compound.[9]

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.[10]

Product Purification Workflow

purification_workflow start Reaction Mixture workup Aqueous Work-up (Acid Quench) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: A general workflow for the purification of products from reactions.

Q5: Are there any safety precautions I should be aware of when using this compound?

A: Yes, it is crucial to handle this reagent with care.

  • Toxicity: this compound is harmful if swallowed and can cause skin and eye irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of the reagent and any reaction waste in accordance with your institution's safety guidelines.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

General Protocol for a Vicarious Nucleophilic Substitution (VNS) Reaction

Materials:

  • Nitroarene substrate

  • This compound

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nitroarene substrate and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • In a separate flask, prepare a solution or suspension of the strong base in the anhydrous solvent.

  • To the stirred solution of the nitroarene, add the this compound.

  • Slowly add the base to the reaction mixture. A color change is often observed, indicating the formation of the Meisenheimer complex.

  • Stir the reaction at the chosen temperature for the determined time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at a low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Kong, X., Wang, Y., Chen, Y., Chen, X., Lin, L., & Cao, Z.-Y. (2022). Practical and mild electrochemical cyanations and cyanomethylations of trimethylammonium salts with tosyl cyanide or azido allyl alcohol as the cyanation or cyanomethylation reagents offer high functional group compatibility and can be applied for the cyanation of natural product derivatives. Organic Chemistry Frontiers, 9, 1288-1294. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition. [Link]

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. The Journal of Organic Chemistry, 66(7), 2518-2521. [Link]

  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963-4964. [Link]

  • de la Torre, A., & Nonn, M. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221. [Link]

  • Abe, M., & Givens, R. S. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. [Link]

  • da Silva, A. B. F., & de Oliveira, K. T. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(3), 304-321. [Link]

  • Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia. [Link]

  • Zhang, X., & Zhang, J. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Organic Letters, 25(6), 1008-1013. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. [Link]

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase. The Journal of Organic Chemistry, 66(7), 2518-2521. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • National Institutes of Health. (n.d.). Trialkylammonium salt degradation: implications for methylation and cross-coupling. [Link]

  • ResearchGate. (2001). ChemInform Abstract: (Cyanomethyl)trimethylphosphonium Iodide as Reagent for the Intermolecular S-Alkylation of Thiols with Alcohols. [Link]

  • National Institutes of Health. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-864. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • ResearchGate. (n.d.). Thermal decomposition of tetraalkylammonium iodides. [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]

  • Beilstein Journals. (2024, July 5). Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. [Link]

  • National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

Sources

Technical Support Center: (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing (Cyanomethyl)trimethylammonium iodide (CAS: 82272-28-4).[1] This guide prioritizes mechanistic understanding of side reactions to facilitate rapid troubleshooting and process optimization.

Reagent Code: TMA-CN-I | CAS: 82272-28-4 Primary Applications: Vicarious Nucleophilic Substitution (VNS), Darzens-type Epoxidation (Glycidonitrile synthesis).

Reaction Profile & Side Pathway Analysis

To troubleshoot effectively, one must understand the competition between the "Happy Path" (Productive Ylide Reactivity) and the "Sad Paths" (Degradation/Side Reactions).

The Core Mechanism (The "Happy Path")

Upon treatment with a base (e.g.,


-BuOK, NaH, or NaOH), the salt undergoes deprotonation at the 

-carbon to form the ammonium ylide (cyanomethylide).
  • VNS Pathway: The ylide attacks an electron-deficient nitroarene. Subsequent elimination of HI (formal loss of hydride and leaving group) yields the cyanomethylated arene.

  • Epoxidation Pathway: The ylide attacks a carbonyl (aldehyde/ketone) to form a betaine intermediate, followed by intramolecular

    
     displacement of trimethylamine to form a glycidonitrile.
    
The "Sad Paths" (Side Reactions)

The following graph illustrates the critical divergence points where your reaction might be failing.

ReactionPathways Salt (Cyanomethyl)trimethylammonium Iodide (Starting Material) Ylide Cyanomethylide (Reactive Intermediate) Salt->Ylide Base (-HI) Demethylation Dimethylaminoacetonitrile + Me-X Salt->Demethylation Nu- attack on Methyl Iodine I2 Formation (Oxidation/Discoloration) Salt->Iodine O2 / Light (Storage issue) VNS_Product Cyanomethylated Arene (VNS Product) Ylide->VNS_Product + Nitroarene (Vicarious Subst.) Epoxide Glycidonitrile (Epoxide Product) Ylide->Epoxide + Carbonyl (- NMe3) Hydrolysis Amide/Carboxylic Acid (Hydrolysis) Ylide->Hydrolysis + H2O / OH- Stevens Stevens Rearrangement (Amino-nitrile) Ylide->Stevens Thermal [1,2]-shift

Figure 1: Mechanistic divergence of this compound. Green nodes indicate desired outcomes; red nodes indicate side reactions.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark brown/purple immediately."

Diagnosis: Iodide Oxidation. The iodide counter-ion (


) is susceptible to oxidation by atmospheric oxygen or oxidants in your reaction matrix, forming elemental iodine (

).
  • Cause: Old reagent, improper storage (light exposure), or use of oxidizing reaction conditions.

  • Impact:

    
     can act as a radical inhibitor or electrophile, quenching the ylide or reacting with sensitive substrates.
    
  • Solution:

    • Wash: If the solid reagent is yellow/brown before use, wash with anhydrous acetone or ether (the salt is insoluble, iodine is soluble) until white.

    • Additive: Add a reducing agent like sodium thiosulfate (

      
      ) if compatible with your pH, or simply recrystallize from ethanol/water.
      
Issue 2: "I see starting material consumption, but no epoxide. I smell a 'fishy' odor."

Diagnosis: Demethylation or Hydrolysis.

  • Scenario A (Fishy Smell): The "fishy" odor is Trimethylamine (

    
    ).
    
    • Good News: In epoxidation,

      
       is the leaving group. This smell confirms the ring closure is happening.
      
    • Bad News: If you don't isolate the epoxide, the epoxide might be unstable or hydrolyzing during workup.

  • Scenario B (No Product): If the smell is accompanied by the formation of a tertiary amine byproduct (Dimethylaminoacetonitrile), you are experiencing Dealkylation .

    • Mechanism:[2][3][4] A nucleophile (even the iodide ion itself in hot, concentrated solutions) attacks one of the N-methyl groups instead of the methylene group.

  • Solution: Lower the reaction temperature. High temperatures favor nucleophilic attack on the methyl groups (

    
    ) over the reversible ylide formation.
    
Issue 3: "I isolated a carboxylic acid or amide instead of the nitrile."

Diagnosis: Nitrile Hydrolysis. The cyanomethyl group (


) is sensitive to hydrolysis under the strong basic conditions (e.g., NaOH, KOH) often used to generate the ylide.
  • Mechanism:

    
    .
    
  • Solution:

    • Switch to a non-aqueous base system:

      
      -BuOK in THF  or NaH in DMF .
      
    • Strictly exclude water. Use molecular sieves in the solvent.

    • Avoid heating the reaction quench; acidify cold if necessary.

Issue 4: "The yield is low in the VNS reaction; I see tarry byproducts."

Diagnosis: Polymerization/Oligomerization. The cyanomethylide intermediate is highly reactive. In the absence of a sufficiently electrophilic trapping agent (nitroarene), it can react with itself or the starting salt.

  • Solution:

    • Inverse Addition: Add the base slowly to a mixture of the salt and the substrate. This keeps the steady-state concentration of the free ylide low, ensuring it reacts with the substrate rather than itself.

    • Temperature Control: Run VNS reactions at low temperatures (

      
       to 
      
      
      
      ) to suppress oligomerization.

Detailed Experimental Protocols

Protocol A: Purification of Degraded Reagent

Use this if your reagent is yellow/brown.

  • Suspension: Suspend the crude salt (10 g) in anhydrous Ethanol (50 mL).

  • Heating: Heat to reflux until fully dissolved. If color persists, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Collection: Filter the white crystals and wash with cold anhydrous diethyl ether.

  • Drying: Dry under vacuum (

    
    ) over 
    
    
    
    for 4 hours.
Protocol B: Standard Ylide Generation (Moisture-Free)

For Epoxidation or VNS.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvent: Add anhydrous THF or DMF (Solvent choice depends on substrate solubility; DMF accelerates the reaction but is harder to remove).

  • Reagent: Add this compound (1.1 equiv).

  • Base Addition:

    • For Epoxidation: Add solid

      
      -BuOK (1.1 equiv) in one portion at 
      
      
      
      .
    • For VNS: Add a solution of

      
      -BuOK in THF dropwise to the mixture of Salt + Substrate at 
      
      
      
      .
  • Observation: The mixture should turn slightly turbid or change color (often yellow/orange) indicating ylide formation.

  • Reaction: Stir for 30-60 mins before warming to room temperature.

Stability Data Summary

ParameterSpecification / Behavior
Hygroscopicity High. Absorbs atmospheric water rapidly. Wet reagent fails to form ylide efficiently (quenches base).
Thermal Stability Stable up to

(Melting point). Decomposes above MP.
Light Sensitivity Moderate. Iodide oxidizes to

over time. Store in amber vials.
Solution Stability Unstable in basic aqueous solution (Hydrolysis). Stable in neutral organic solvents (DMSO, DMF, MeCN).
Compatible Bases

-BuOK, NaH, LDA, DBU. Avoid aqueous NaOH/KOH for sensitive nitriles.

References

  • General Reactivity & Properties: Sigma-Aldrich. This compound Product Sheet. Link

  • VNS Reaction Mechanism: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Describes the general mechanism of VNS using carbanions/ylides). Link

  • Ylide Epoxidation (Darzens-type): Johnson, A. W. (1966). Ylid Chemistry. Academic Press. (Foundational text on ammonium ylide behavior vs. sulfonium/phosphonium).
  • Nitrile Hydrolysis Side Reactions: Comprehensive Organic Synthesis. Hydrolysis of Nitriles. (General reference for the hydrolysis pathway mechanism). Link

(Note: While specific "side reaction only" papers for this exact CAS are rare, the mechanisms described above are derived from the established reactivity of quaternary ammonium salts and nitrile chemistry in basic media.)

Sources

Technical Support: Purification of Products from (Cyanomethyl)trimethylammonium Iodide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent & Its Utility

(Cyanomethyl)trimethylammonium iodide is a specialized quaternary ammonium salt primarily used as a carbanion precursor in Vicarious Nucleophilic Substitution (VNS) reactions. Unlike traditional nucleophilic aromatic substitution (


), which requires a halogen leaving group on the aromatic ring, VNS allows for the direct alkylation of electrophilic arenes (typically nitroarenes) at the hydrogen-bearing positions.[1]

Key Chemical Transformation:

  • Reagent: this compound (

    
    )
    
  • Active Species: Cyanomethyl carbanion (

    
    )
    
  • Leaving Group: Trimethylamine (

    
    )
    
  • Target Product: (Cyanomethyl)nitroarenes

This guide addresses the specific purification challenges inherent to this reagent: handling the volatile and noxious trimethylamine byproduct, separating ionic starting materials from neutral products, and managing the stability of the resulting nitriles.

Module 1: The Reaction Mechanism & Purification Logic

To purify the product effectively, one must understand the species present at the end of the reaction.

The VNS Mechanism (Simplified)
  • Deprotonation: A strong base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) deprotonates the reagent to form the ylide/carbanion.
  • Addition: The carbanion attacks the nitroarene ortho- or para- to the nitro group, forming a colored

    
    -adduct (Meisenheimer complex).[1]
    
  • Elimination: The adduct undergoes base-induced

    
    -elimination of 
    
    
    
    and
    
    
    . This restores aromaticity and releases the amine byproduct.

VNS_Mechanism Reagent (Cyanomethyl)trimethylammonium Iodide Inter σ-Adduct (Colored Complex) Reagent->Inter + Nitroarene + Base Base Base (e.g., KOH, t-BuOK) Base->Inter Product Cyanomethylated Nitroarene Inter->Product β-Elimination Byproduct1 Trimethylamine (Gas/Smell) Inter->Byproduct1 Leaves Byproduct2 Inorganic Salts (KI, NaI) Inter->Byproduct2 Precipitates/Dissolves

Figure 1: The Vicarious Nucleophilic Substitution pathway showing the separation of the desired neutral product from the amine and salt byproducts.

Module 2: Standard Purification Protocol

Objective: Isolate the neutral organic product while removing the ionic reagent, inorganic salts, and the smelly amine byproduct.

Step-by-Step Methodology
1. Quenching (The Acid Wash Strategy)

The reaction mixture is typically highly basic and contains free trimethylamine (


).
  • Protocol: Pour the reaction mixture into a mixture of dilute HCl (1M) and crushed ice.

  • Why?

    • Neutralization: Quenches the excess base.

    • Odor Control: Converts volatile, smelly

      
       into the non-volatile, water-soluble ammonium salt (
      
      
      
      ).
    • Solubility: Ensures the unreacted starting material (

      
      ) remains in the aqueous phase.
      
2. Extraction
  • Solvent Choice: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Procedure: Extract the aqueous quench mixture 3x with the organic solvent.

  • Phase Separation:

    • Organic Layer:[2][3][4][5][6] Contains the Product ((cyanomethyl)nitroarene).

    • Aqueous Layer: Contains

      
      , inorganic iodides, and unreacted ammonium reagent.
      
3. Washing
  • Wash 1: Water (to remove bulk acid).

  • Wash 2: Brine (saturated NaCl) to dry the organic layer.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate.
4. Chromatography (Silica Gel)
  • Stationary Phase: Silica Gel (standard 230-400 mesh).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Note: Nitro-nitriles are moderately polar. Start with 90:10 (Hex:EtOAc) and ramp to 60:40.

  • Detection: Most products are UV active (nitro group). Some may be colored (yellow/orange).

Module 3: Troubleshooting & FAQs

Issue 1: Persistent "Fishy" Odor

Symptom: The isolated solid or oil smells strongly of rotten fish. Cause: Incomplete removal of Trimethylamine (


). This amine has a very low odor threshold.
Solution: 
  • Immediate Fix: Dissolve the crude product in ether or EtOAc and wash again with 10% aqueous HCl or 10% aqueous Citric Acid .

  • Explanation: You must protonate the amine to force it into the aqueous layer. A simple water wash is insufficient because free amines have significant organic solubility.

Issue 2: Low Yield / Recovery

Symptom: The crude mass is significantly lower than expected. Diagnosis Table:

Potential CauseDiagnostic CheckCorrective Action
Reagent Hydrolysis Did you use "wet" solvent?The reagent is hygroscopic. Dry the reagent under vacuum (

) and use anhydrous DMSO/DMF.
Product Water Solubility Is the product highly polar?If the product contains other polar groups (e.g., pyridines), it may remain in the acidic aqueous layer. Neutralize the aqueous layer to pH 7 and re-extract with DCM.
Incomplete Reaction TLC shows starting nitroarene?VNS reactions are fast. If incomplete, the base may have degraded. Use fresh

or

pellets.
Issue 3: Tarry/Black Crude Product

Symptom: The reaction mixture turns black and viscous upon workup. Cause: Decomposition of the


-adduct or polymerization of the nitroarene under highly basic conditions.
Solution: 
  • Temperature Control: VNS reactions are exothermic. Ensure the reaction is cooled to -78°C or -40°C (depending on the substrate) before adding the base.

  • Quench Speed: Do not let the reaction sit after completion. Quench immediately into acid/ice to stop polymerization.

Module 4: Advanced Workup Logic (Flowchart)

This diagram illustrates the decision-making process during the workup to ensure purity.

Workup_Flow Start Crude Reaction Mixture (Basic, contains NMe3) Quench Quench into 1M HCl + Ice Start->Quench Extract Extract with EtOAc Quench->Extract Layers Phase Separation Extract->Layers AqLayer Aqueous Layer (Contains NMe3-HCl, Salts, Reagent) Layers->AqLayer Discard OrgLayer Organic Layer (Contains Product) Layers->OrgLayer Wash Wash with Brine -> Dry (MgSO4) OrgLayer->Wash SmellTest Does it smell like fish? Wash->SmellTest AcidWash Repeat 1M HCl Wash SmellTest->AcidWash Yes Column Silica Gel Chromatography (Hex/EtOAc) SmellTest->Column No AcidWash->Wash Final Pure Product Column->Final

Figure 2: Decision tree for the purification of VNS products, emphasizing the removal of amine impurities.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289.

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved February 19, 2026.

  • Makosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes with Carbanions. Synthesis , 1991(02), 103–111.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine salt removal).

Sources

Technical Support Center: (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Cyanomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The compound is sensitive to light, moisture, and air.[3][4] Prolonged exposure to these elements can lead to degradation, indicated by a yellowing of the typically white to beige powder.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the iodide ion.[3]
Light Amber, light-resistant containerPrevents photodecomposition of the iodide ion.[1][2]
Moisture Tightly sealed container in a desiccatorThe compound is hygroscopic and moisture can accelerate degradation.[3][5]

2. What is the primary cause of discoloration (yellowing) in my this compound sample?

The yellowing of this compound is most commonly due to the oxidation of the iodide ion (I⁻) to elemental iodine (I₂), which has a characteristic yellow-brown color.[1][2] This process is primarily initiated by exposure to light (photodecomposition) and can be accelerated by the presence of air (oxygen) and moisture.[1][2][3][4][5]

3. Is this compound susceptible to Hofmann elimination?

The classical Hofmann elimination reaction requires the presence of a β-hydrogen atom, which is abstracted by a base to facilitate the elimination of the amine. In the case of this compound, the cyanomethyl group lacks a β-hydrogen. Therefore, it is not susceptible to the standard Hofmann elimination pathway. However, degradation in the presence of strong bases can still occur through other mechanisms, such as nucleophilic attack on the methyl groups.

4. What are some incompatible materials and solvents to avoid when working with this compound?

To prevent degradation and hazardous reactions, avoid the following:

  • Strong Oxidizing Agents: Can oxidize the iodide ion.[2]

  • Strong Bases: Can promote decomposition of the quaternary ammonium cation.

  • Certain Metals: May react with iodide.

  • Prolonged heating in certain solvents: For instance, heating in chlorinated solvents at high temperatures could potentially lead to a reverse Menshutkin reaction.[6]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q1: My solid this compound has turned yellow. Can I still use it?

A yellow discoloration indicates the formation of elemental iodine, which means the sample has started to degrade.[1][2] The presence of iodine can interfere with your reaction, acting as an unwanted reactant or catalyst. For sensitive applications, it is highly recommended to use a fresh, non-discolored sample. If you must use the discolored sample, purification by recrystallization may be possible, but it is crucial to first assess the level of impurity.

Q2: My reaction solution containing this compound turned yellow/brown upon adding other reagents. What could be the cause?

This color change is likely due to the oxidation of the iodide ion to iodine. This can be triggered by several factors in your reaction mixture:

  • Oxidizing agents: One of your reagents may be an oxidizing agent.

  • Light exposure: If the reaction is conducted in the presence of light, especially UV light, this can induce photodecomposition.[4][5]

  • Air sensitivity: If your reaction is sensitive to air, the dissolved oxygen can contribute to the oxidation of iodide.

Protocol for a Quick Stability Test in Your Solvent System:

  • Dissolve a small amount of this compound in your reaction solvent in a sealed, transparent vial.

  • Prepare a second identical sample, but wrap the vial in aluminum foil to protect it from light.

  • Leave both samples on the benchtop under your typical laboratory lighting conditions.

  • Observe for any color change over a few hours. If the light-exposed sample turns yellow while the protected sample remains colorless, you have confirmed light sensitivity in your system.

Q3: I am observing unexpected byproducts in my reaction. Could they be from the degradation of this compound?

Yes, degradation of this compound can lead to byproducts that may interfere with your synthesis. The two primary degradation pathways to consider are photodecomposition and thermal decomposition.

Visualizing a Potential Thermal Degradation Pathway: Reverse Menshutkin Reaction

The following diagram illustrates a plausible thermal degradation pathway for this compound, the reverse Menshutkin reaction. This reaction is the decomposition of the quaternary ammonium salt back into a tertiary amine and an alkyl halide.[6]

G reactant This compound products Trimethylamine + Cyanomethyl iodide reactant->products Reverse Menshutkin Reaction heat Heat G storage Store under inert gas, 2-8°C, in the dark weighing Weigh quickly in a dry environment storage->weighing dissolution Dissolve in anhydrous solvent under inert atmosphere weighing->dissolution reaction Run reaction in amber flask or foil-wrapped vessel dissolution->reaction workup Prompt work-up and analysis reaction->workup

Caption: Recommended handling workflow for this compound.

References

  • Allan Chemical Corporation. (2025, September 6). Sodium Iodide ACS/USP: Radiography, Nutrition & Handling Guide.
  • J.T. Baker. (2004, January 22). POTASSIUM IODIDE.
  • Halogens. POTASSIUM IODIDE.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Flinn Scientific. (2014, March 21). Iodide Solution SDS (Safety Data Sheet).
  • Chem-Impex. This compound.
  • Wikipedia. Menshutkin reaction.

Sources

Technical Support Center: (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) | Topic: Handling, Storage, & Troubleshooting[1]

The Reagent Profile: What You Are Working With

(Cyanomethyl)trimethylammonium iodide (CAS: 82272-28-4) is a specialized quaternary ammonium salt primarily utilized as a phase transfer catalyst, a reagent for Vicarious Nucleophilic Substitution (VNS) , and in the synthesis of ionic liquids.[1]

While chemically robust in theory, this compound presents two distinct stability challenges in the lab: extreme hygroscopicity and photosensitivity .[1] As a Senior Application Scientist, I often see experimental failures (low yields, gumming) traced back not to the reaction design, but to the degradation of this specific reagent before it even enters the flask.

Property Specification Critical Note
Appearance White to off-white crystalline powderYellow/Brown indicates free iodine (oxidation).[1]
Melting Point 212–216 °CStable up to ~120°C; avoid higher heat during drying.[1]
Solubility Water, Polar Organic SolventsInsoluble in non-polar solvents (Ether, Hexane).[1]
Hazards Acute Tox. 3 (Oral), Skin/Eye IrritantCyanide Moiety: Avoid strong acids/bases to prevent hydrolysis.[1]
Core Directive: Handling & Safety Protocols

The "Before You Start" Phase

This compound is an Acute Toxin (Oral) and a potent irritant.[1] However, the operational danger lies in its hygroscopic nature .[1] If exposed to ambient humidity for even minutes, the surface becomes sticky, altering the stoichiometry of your reaction.[1]

Standard Operating Procedure (SOP): The "Dry & Dark" Protocol
  • PPE Requirements: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1] Use a P2/N95 dust mask if weighing outside a fume hood (not recommended).[1]

  • Weighing Environment:

    • Best Practice: Weigh inside a glovebox under Nitrogen/Argon.[1]

    • Acceptable: Weigh quickly in a fume hood. Do not leave the stock bottle open.

  • Light Protection: Iodides oxidize to elemental iodine (

    
    ) upon light exposure, turning the solid yellow.[1] Always wrap the stock container in aluminum foil or store in amber glass.
    
Visual Workflow: The Integrity Loop

The following diagram outlines the decision-making process for handling this reagent to ensure experimental success.

HandlingWorkflow Start Reagent Retrieval Check Visual Inspection Start->Check White White/Off-White Check->White Dry & Clean Yellow Yellow/Brown Check->Yellow Oxidation Clumped Clumped/Sticky Check->Clumped Hydration Action_Use Proceed to Weighing (Minimize Air Exposure) White->Action_Use Action_Recryst Recrystallize (EtOH/Ether) Yellow->Action_Recryst Action_Dry Vacuum Dry (40°C, <10 mbar) Clumped->Action_Dry Reaction Reaction Setup Action_Use->Reaction Action_Recryst->Action_Use Action_Dry->Action_Use

Figure 1: Decision logic for assessing reagent quality prior to experimental use.

Storage & Stability

The "Shelf Life" Phase[1]

Q: Can I store this on the open shelf? A: No. While the SDS might say "Store at Room Temperature," this is insufficient for long-term viability.[1]

  • Temperature: Ambient (15–25°C) is acceptable, but cool storage (4°C) slows oxidation.[1]

  • Atmosphere: Must be stored in a desiccator or under inert gas.[1] The iodide ion is a reducing agent; combined with moisture, it accelerates decomposition.[1]

  • Container: Amber glass with a parafilm seal is mandatory.[1]

Q: My compound has turned beige. Is it ruined? A: Not necessarily. Beige indicates surface oxidation (liberation of trace Iodine).[1]

  • For critical catalysis: Recrystallize.

  • For bulk synthesis: It may still work, but check the stoichiometry. The molecular weight effectively changes if the sample is wet or impure.[1]

Troubleshooting & FAQs

The "Help Desk" - Addressing Specific Failures

Scenario A: The "Sticky Solid" (Solubility & Handling)

User Complaint: "I tried to weigh 500mg, but the powder turned into a gum on the spatula. Now my reaction yield is 20% lower than expected."

  • Root Cause: The compound is hygroscopic .[1][2][3] It absorbed water from the air during weighing.[1] This introduces two errors:

    • You added water to your anhydrous reaction (killing sensitive intermediates).[1]

    • You added less moles of reagent than calculated (since you weighed water weight).

  • Solution:

    • Dry the Reagent: Place the stock bottle (cap loosened) in a vacuum desiccator over

      
       or silica gel for 24 hours.
      
    • Speed Weighing: Use a "weighing boat" technique where you tare the closed vial, remove roughly the amount needed, and re-weigh the vial to calculate mass by difference.[1]

Scenario B: The "Failed VNS Reaction"

User Complaint: "I'm using this for a Vicarious Nucleophilic Substitution on a nitroarene. The starting material is unreacted."

  • Root Cause: VNS reactions rely on the formation of a carbanion.[1]

    • If the reagent is old (yellow), the iodide may have oxidized, or the "cyanomethyl" active species is degraded.[1]

    • Incompatibility: Did you use a strong base (like

      
      ) in the presence of moisture (from the wet reagent)? This quenches the base immediately.[1]
      
  • Diagnostic Protocol:

    • Check Proton NMR: Run a quick

      
       NMR in DMSO-
      
      
      
      . Look for the characteristic singlet of the
      
      
      group (~3.1-3.4 ppm) and the
      
      
      methylene protons.[1] If the integration is off or new peaks appear, discard.
    • Recrystallization: Dissolve in minimal hot ethanol and precipitate with diethyl ether. Filter and dry under vacuum.[1]

Scenario C: Disposal & Cyanide Concerns

User Complaint: "How do I dispose of the waste? It has a cyano group—is it cyanide waste?"

  • Technical Guidance:

    • The nitrile group (

      
      ) is covalently bonded and generally stable.[1] It is not  free cyanide (
      
      
      
      ).[1]
    • However: Under strong acidic or basic conditions, nitriles can hydrolyze to carboxylic acids and ammonia, or potentially release toxic gases if burned improperly.[1]

    • Protocol: Dispose of as Solid Toxic Organic Waste . Do not mix with strong acids (potential for HCN evolution in extreme cases) or oxidizers (exothermic reaction).[1] Label clearly as "Contains Organic Nitrile."[1]

Experimental Logic: Troubleshooting Pathways

Use this logic tree to diagnose reaction failures involving this reagent.

TroubleshootingTree Problem Reaction Failed / Low Yield Step1 Check Reagent Color Problem->Step1 Yellow Yellow/Brown Step1->Yellow White White Step1->White Step2_Y Iodide Oxidation Yellow->Step2_Y Step2_W Check Hygroscopicity White->Step2_W Sol_Y Recrystallize (EtOH/Ether) or Buy New Step2_Y->Sol_Y Wet Sticky/Clumped Step2_W->Wet Dry Free Flowing Step2_W->Dry Sol_Wet Vacuum Dry (40°C) Check Base Quality Wet->Sol_Wet Sol_Dry Reagent Likely OK Check Reaction Conditions (Solvent/Base) Dry->Sol_Dry

Figure 2: Troubleshooting logic for reaction failures linked to reagent quality.

References
  • Sigma-Aldrich. this compound Product Specification & SDS. Retrieved from [1]

  • Chem-Impex International. Product Data: this compound. Retrieved from [1]

  • Zaragoza, F., & Stephensen, H. (2001).[1][4] (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines. Journal of Organic Chemistry. (Contextual reference for analogous reactivity and handling of cyanomethyl-onium salts). Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [1]

Sources

Technical Support Center: Efficient Removal of (Cyanomethyl)trimethylammonium Iodide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven strategies for the effective removal of (Cyanomethyl)trimethylammonium iodide from reaction mixtures. As a quaternary ammonium salt often employed as a phase transfer catalyst or a reagent in organic synthesis, its efficient removal is critical for obtaining high-purity products.[1] This document offers a structured, in-depth approach to troubleshooting and resolving common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its removal?

A1: this compound is a quaternary ammonium salt, which dictates its physical and chemical behavior. Key properties include:

  • High Polarity and Ionic Nature: As a salt, it is highly polar and possesses a formal positive charge on the nitrogen atom, making it generally soluble in polar solvents and insoluble in nonpolar solvents.[1]

  • Solid State: It is a white to beige powder at room temperature with a melting point of 212-216 °C.

  • Low Volatility: Due to its ionic nature, it has a very low vapor pressure, making removal by distillation of the desired, more volatile product a potential strategy.

Understanding these properties is fundamental to selecting the most appropriate purification strategy.

Q2: What are the primary methods for removing this compound from a reaction mixture?

A2: The most effective methods leverage the salt's distinct polarity and low volatility. The primary techniques include:

  • Liquid-Liquid Extraction: Exploits the differential solubility of the desired product and the salt between two immiscible liquid phases (e.g., an organic solvent and water).[2]

  • Recrystallization: Purifies a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving the more soluble this compound in the solvent.[3][4]

  • Scavenger Resins: Utilizes solid-supported reagents that selectively bind to and remove the quaternary ammonium salt from the solution.[5]

  • Chromatography: Separates the desired compound from the salt based on their differential partitioning between a stationary phase and a mobile phase.[6]

Q3: How can I confirm the complete removal of this compound?

A3: Several analytical techniques can be employed to detect and quantify residual this compound:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying trace amounts of quaternary ammonium compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic methyl protons of the trimethylammonium group. Quantification can be achieved by integrating the signal relative to an internal standard.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of this compound, complete with step-by-step protocols and visual workflows.

Issue 1: My desired product is water-soluble, making liquid-liquid extraction with an aqueous phase challenging.

This is a common problem when the target compound has significant polarity.

Troubleshooting Steps:

  • Ion-Pair Extraction: Consider adding a lipophilic counterion to the aqueous phase. This can form an ion pair with the (Cyanomethyl)trimethylammonium cation, increasing its solubility in an organic solvent and facilitating its extraction from the aqueous phase containing your product.

  • Alternative Extraction Solvents: If your product has some solubility in a partially water-miscible solvent like ethyl acetate, multiple extractions may still be effective.

  • Consider Other Methods: If extraction proves ineffective, prioritize other purification techniques like recrystallization (if your product is a solid) or chromatography.

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[10][11][12] This often happens with low-melting point compounds or when the solution is supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure complete dissolution.[11]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. Rapid cooling often promotes oiling out.[13]

  • Solvent System Modification: If a single solvent system consistently leads to oiling out, consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Reheat to clarify and then cool slowly.

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product.[3][11]

Issue 3: The scavenger resin is not effectively removing the this compound.

Inefficient scavenging can result from several factors.

Troubleshooting Steps:

  • Incorrect Resin Choice: Ensure you are using a cation exchange resin, as it is designed to capture positively charged species like the trimethylammonium cation.

  • Insufficient Resin or Reaction Time: Increase the amount of scavenger resin used or extend the reaction time to ensure complete capture of the quaternary ammonium salt.[14]

  • Solvent Compatibility: The solvent must swell the resin beads to allow the quaternary ammonium salt to access the active sites within the polymer matrix.[15] If the resin is not swelling, a co-solvent may be necessary.[5]

  • pH Adjustment: The efficiency of some ion exchange resins can be pH-dependent. Ensure the pH of your reaction mixture is within the optimal range for the chosen resin.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for separating a nonpolar to moderately polar organic product from the highly polar this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[16][17]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom.

  • Layer Separation: Carefully drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-contamination.

  • Repeat: Repeat the aqueous wash (steps 2-5) two more times to ensure complete removal of the water-soluble salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Extraction Process start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_water Add Water dissolve->add_water shake Shake & Vent add_water->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (Quat Salt) separate->aqueous_layer Discard dry Dry Organic Layer organic_layer->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for liquid-liquid extraction.

Protocol 2: Recrystallization

This protocol is ideal for purifying a solid organic product that is contaminated with this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The this compound should ideally remain soluble at lower temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[18][19]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a drying oven to remove residual solvent.

Diagram: Recrystallization Workflow

G cluster_1 Recrystallization Process start Crude Solid dissolve Dissolve in Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystallize Crystallization cool->crystallize filtrate Vacuum Filtration crystallize->filtrate crystals Wash Crystals (Cold Solvent) filtrate->crystals Collect mother_liquor Mother Liquor (Quat Salt) filtrate->mother_liquor Discard dry Dry Crystals crystals->dry product Purified Product dry->product

Caption: Workflow for recrystallization.

Protocol 3: Scavenger Resin Purification

This protocol is useful for selectively removing this compound from a solution containing the desired product.

Step-by-Step Methodology:

  • Resin Selection: Choose a strong cation exchange resin (e.g., sulfonic acid-functionalized polystyrene).

  • Resin Preparation: Swell the resin in the reaction solvent for at least 30 minutes before use.

  • Scavenging: Add the swollen resin to the reaction mixture. The amount of resin should be in excess relative to the amount of this compound.

  • Agitation: Stir or shake the mixture to ensure good contact between the resin and the solution. The required time will depend on the specific resin and reaction conditions, but typically ranges from 1 to 24 hours.

  • Filtration: Remove the resin by filtration.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solvent to obtain the purified product.

Diagram: Scavenger Resin Workflow

G cluster_2 Scavenger Resin Process start Reaction Mixture (Product + Quat Salt) add_resin Add Cation Exchange Resin start->add_resin agitate Agitate add_resin->agitate filtrate Filter agitate->filtrate solution Solution (Product) filtrate->solution Collect resin Resin with Bound Quat Salt filtrate->resin Discard concentrate Concentrate solution->concentrate product Purified Product concentrate->product

Caption: Workflow for scavenger resin purification.

Data Summary

Table 1: Solubility Characteristics and Recommended Removal Methods

Property of this compoundImplication for RemovalRecommended Primary Method(s)
High Polarity Soluble in polar solvents (e.g., water, methanol), insoluble in nonpolar solvents (e.g., hexane).Liquid-Liquid Extraction, Recrystallization
Ionic Nature Possesses a permanent positive charge.Scavenger Resins (Cation Exchange), Chromatography (Ion Exchange or Reversed-Phase with ion pairing)
Low Volatility Will not co-distill with most organic products.Distillation (of the product)

References

  • Scavenger resin - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved February 15, 2024, from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved February 15, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2024, from [Link]

  • Liquid-Liquid Extraction | Organic Chemistry I Lab - University of Richmond Blogs. (n.d.). Retrieved February 15, 2024, from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (2022, December 16). Retrieved February 15, 2024, from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 15, 2024, from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2024, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 15, 2024, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 15, 2024, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2024, from [Link]

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (n.d.). Retrieved February 15, 2024, from [Link]

  • Less is More » when using scavengers in API purification - Almac. (n.d.). Retrieved February 15, 2024, from [Link]

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). Retrieved February 15, 2024, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 15, 2024, from [Link]

  • Preparing Samples for HPLC-MS/MS Analysis - Organomation. (n.d.). Retrieved February 15, 2024, from [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 15, 2024, from [Link]

  • How to remove quarternary ammonium salt from the water soluble organic compound? (2024, July 15). Retrieved February 15, 2024, from [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved February 15, 2024, from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Labex. (n.d.). Retrieved February 15, 2024, from [Link]

  • Quaternary Ammonium‐Supported Scavenger Reagents for Acids and Electrophiles | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2024, from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved February 15, 2024, from [Link]

  • Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved February 15, 2024, from [Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge - ResearchGate. (2020, August 4). Retrieved February 15, 2024, from [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas - FOLIA. (n.d.). Retrieved February 15, 2024, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved February 15, 2024, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents. (n.d.).
  • Steps to complete a liquid/liquid extraction - YouTube. (2014, August 8). Retrieved February 15, 2024, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (n.d.). Retrieved February 15, 2024, from [Link]

  • How to Remove Quat Build up - YouTube. (2020, September 16). Retrieved February 15, 2024, from [Link]

  • Quantification of Isomer-Resolved Iodide CIMS Sensitivity and Uncertainty Using a Voltage Scanning Approach - AMT. (2021, June 7). Retrieved February 15, 2024, from [Link]

  • Quaternary ammonium salt purification : r/Chempros - Reddit. (2025, November 22). Retrieved February 15, 2024, from [Link]

  • WO/1999/051523 PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT. (n.d.). Retrieved February 15, 2024, from [Link]

  • Removal of quaternary ammonium compounds in ion exchange process - E3S Web of Conferences. (n.d.). Retrieved February 15, 2024, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • CN1296462A - The method of removing quaternary ammonium salt - Google Patents. (n.d.).
  • Structure elucidation and quantification of the active pharmaceutical ingredient in a non-approved drug and in cat serum using Q. (2025, May 27). Retrieved February 15, 2024, from [Link]

  • H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content andK-Index Value in Different Species of Fish - CRIS. (2022, August 31). Retrieved February 15, 2024, from [Link]

  • Colorimetric 'Naked-Eye' Chemodosimeter for the Detection of CN– Ion: Experimental and Theoretical Studies - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

Sources

Technical Support: Overcoming Solubility & Reactivity Challenges with (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Solubility Paradox

(Cyanomethyl)trimethylammonium iodide is a specialized quaternary ammonium salt primarily used as a reagent for Vicarious Nucleophilic Substitution (VNS) to introduce cyanomethyl groups into nitroarenes.

The Core Challenge: As an ionic salt, it is inherently hydrophilic and insoluble in the non-polar organic solvents (e.g., Hexane, Ether, Toluene) typically favored for organic workups. Conversely, the nitroarene substrates it reacts with are often lipophilic. Overcoming this phase incompatibility is the critical step for reaction success.

Warning: Do not confuse this reagent with (Cyanomethyl)trimethylphosphonium iodide, which is used for converting alcohols to nitriles. These are distinct reagents with different reactivities.

Solubility Matrix & Solvent Selection

The following table summarizes the solubility profile based on polarity and dielectric constants. Use this to select the correct reaction medium.

SolventSolubility RatingApplication Context
DMSO Excellent Primary Choice. Best for VNS reactions; stabilizes the intermediate carbanion.
DMF Good/Excellent Secondary Choice. Good alternative if DMSO removal is difficult.
Acetonitrile (MeCN) Moderate/Good Usable for some substitutions but may require heating.
Water Excellent Soluble, but incompatible with VNS conditions (requires anhydrous base).
THF Poor/Insoluble Not recommended as a primary solvent. Use only as a co-solvent.
DCM / Chloroform Poor Ineffective for dissolving the salt directly.
Ether / Hexane Insoluble Used to precipitate the reagent or product during purification.

Critical Protocols: Solubilization & Reaction Setup

Protocol A: Standard Solubilization for VNS Reactions

Objective: React TMCAI with a nitroarene substrate.

  • Drying (Crucial): Before use, dry the this compound in a vacuum oven at 40–50°C over P₂O₅ for at least 4 hours. The salt is hygroscopic; moisture will quench the base and kill the reaction.

  • Solvent System: Dissolve the nitroarene substrate and the TMCAI salt in anhydrous DMSO .

    • Ratio: Use approximately 5–10 mL of DMSO per mmol of substrate.

    • Note: If the salt does not dissolve immediately, gentle warming (30–40°C) is permissible, but cool back to reaction temperature before adding base.

  • Base Addition: Cool the mixture to -10°C to 0°C . Add the base (typically t-BuOK or NaOH pellets) slowly.

    • Mechanism:[1][2][3][4][5][6][7][8] The base deprotonates the cyanomethyl group, generating the reactive ylide/carbanion in situ.

  • Quenching: Pour the reaction mixture into dilute HCl/ice water. The product (organic) will precipitate or can be extracted with EtOAc, while unreacted ammonium salt remains in the aqueous phase.

Protocol B: Phase Transfer Catalysis (PTC) Alternative

Objective: Use in a biphasic system (e.g., DCM/Water) if DMSO is not viable.

  • System: DCM (organic phase) + 50% NaOH (aqueous phase).

  • Additive: Since TMCAI is itself a quaternary ammonium salt, it can act as its own phase transfer agent, but its short chain length (trimethyl) makes it poor at crossing into the organic layer.

  • Modification: Add a lipophilic co-catalyst like Tetrabutylammonium Bromide (TBAB) (5–10 mol%) to help shuttle the reactive anion into the organic phase.

Troubleshooting Guide (Q&A)

Category: Solubility Issues

Q: I added the reagent to anhydrous THF, and it’s sitting at the bottom of the flask. What should I do? A: This is expected. TMCAI is virtually insoluble in THF.

  • Fix: Add DMSO or DMF as a co-solvent until the solid dissolves. If your reaction strictly requires THF, you must use a Phase Transfer Catalyst (PTC) approach or switch to a more soluble counter-ion (though exchanging iodide is non-trivial).

Q: The reagent clumps together when I weigh it out. Is it spoiled? A: It is likely wet.[9] Quaternary ammonium iodides are hygroscopic.

  • Fix: Grind the clumps into a fine powder (quickly) and dry under high vacuum at 45°C overnight. Store in a desiccator. "Wet" reagent will consume your base (t-BuOK) and lower yields significantly.

Category: Reaction Performance

Q: My VNS reaction turned black/tarry, and I got no product. A: This usually indicates temperature mismanagement or wet solvents .

  • Cause: Nitroarenes are sensitive to oxidation and polymerization in basic DMSO.

  • Fix:

    • Ensure the reaction is kept cold (-10°C to 0°C) during base addition.

    • Degas your DMSO with Argon/Nitrogen to remove oxygen.

    • Add the base last and slowly.

Q: Can I use this reagent to convert alcohols to nitriles? A: NO. You are confusing it with (Cyanomethyl)trimethylphosphonium iodide (Zaragoza reagent).

  • Clarification: The ammonium salt (TMCAI) is used for C-C bond formation (VNS). The phosphonium salt is used for deoxygenative substitution. They are not interchangeable.

Visualizing the Workflow

The following diagram illustrates the Vicarious Nucleophilic Substitution (VNS) pathway, highlighting the critical solubility checkpoints.

VNS_Workflow Start Start: this compound (Solid, Hygroscopic) Drying Step 1: Drying (Vacuum Oven, 45°C, P2O5) Start->Drying Remove Water Solvent Step 2: Solubilization (Anhydrous DMSO or DMF) Drying->Solvent Dissolve Solvent->Start Insoluble in THF/Ether (Switch Solvent) Substrate Add Nitroarene Substrate (e.g., Nitrobenzene) Solvent->Substrate Base Step 3: Base Addition (t-BuOK) (Temp: -10°C to 0°C) Substrate->Base Deprotonation Intermediate Intermediate: Sigma-Adduct Formation Base->Intermediate Nucleophilic Attack Elimination Step 4: Elimination of HI (Formation of Cyanomethyl-Nitroarene) Intermediate->Elimination Loss of Leaving Group Workup Step 5: Acidic Workup (HCl) Product precipitates or extracted Elimination->Workup

Figure 1: Operational workflow for Vicarious Nucleophilic Substitution using TMCAI, emphasizing the critical drying and solubilization steps.

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • Mąkosza, M., & Winiarski, J. (1987).[10] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Retrieved from

  • Zaragoza, F. (2002).[3] One-Step Conversion of Alcohols into Nitriles...[3][11] (Cyanomethyl)trimethylphosphonium Iodide. (Distinction Reference). Journal of Organic Chemistry. Retrieved from

  • BenchChem. Tetramethylammonium Iodide Synthesis & Properties (General Quat Properties). Retrieved from

Sources

Preventing decomposition of (Cyanomethyl)trimethylammonium iodide during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Cyanomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively use this versatile reagent while minimizing its potential for decomposition, thereby ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound. Each problem is followed by a series of questions to diagnose the potential cause and a detailed explanation of the underlying chemical principles with actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've run your reaction using this compound and, upon workup and analysis, you find a disappointingly low yield or even a complete absence of your target molecule.

Initial Diagnostic Questions:

  • What were the reaction temperature and time?

  • What base and solvent were used?

  • How was the this compound stored and handled prior to the reaction?

  • Did you observe the formation of any unexpected precipitates or color changes during the reaction?

Potential Causes and Solutions:

Cause A: Decomposition via Hofmann Elimination

This compound, like other quaternary ammonium salts with β-hydrogens, is susceptible to Hofmann elimination, especially in the presence of strong bases and elevated temperatures.[1][2][3][4] This reaction results in the formation of an alkene and a tertiary amine, consuming your reagent and preventing it from participating in the desired reaction. The trimethylammonium group is a bulky leaving group, which favors the formation of the least substituted alkene (Hofmann's rule).[1][4]

  • Explanation of Causality: The hydroxide ion or another strong base abstracts a proton from one of the methyl groups (β-hydrogens). This initiates an E2 elimination cascade, leading to the formation of ethene and trimethylamine, as well as the consumption of your base.

  • Self-Validating Protocol:

    • Lower the Reaction Temperature: Many reactions involving this reagent can proceed at room temperature or with gentle heating. Avoid prolonged heating at high temperatures if possible.

    • Choose a Weaker Base: If your reaction chemistry allows, consider using a milder, non-nucleophilic base such as potassium carbonate or triethylamine instead of strong bases like sodium hydroxide or potassium tert-butoxide.

    • Monitor Reaction Time: Extended reaction times, even at moderate temperatures, can lead to gradual decomposition. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Cause B: Reagent Purity and Handling

This compound is a hygroscopic solid. Moisture can not only inhibit the reaction but also potentially contribute to side reactions.

  • Explanation of Causality: Absorbed water can interfere with the activity of bases and may lead to hydrolysis of either the starting materials or the product.

  • Self-Validating Protocol:

    • Proper Storage: Store the reagent in a desiccator or a dry, inert atmosphere.[5]

    • Handling: Weigh and handle the reagent quickly in a dry environment, preferably in a glovebox or under a stream of inert gas.

    • Drying: If moisture absorption is suspected, the reagent can be dried under vacuum before use.

Cause C: Competing Rearrangement Reactions

While less common than Hofmann elimination for this specific structure, other base-catalyzed rearrangements of quaternary ammonium salts, such as the Stevens or Sommelet-Hauser rearrangements, can occur under specific conditions, particularly with strong bases.[1][6][7]

  • Explanation of Causality: These rearrangements involve the formation of an ylide intermediate followed by a 1,2- or 2,3-sigmatropic shift.[1][6] The electron-withdrawing nature of the cyanomethyl group can influence the stability of such intermediates.

  • Self-Validating Protocol:

    • Base Selection: The use of very strong bases like sodium amide can promote these rearrangements.[6] Sticking to milder bases will minimize this possibility.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for reactions involving this salt.[8]

Problem 2: Formation of Multiple Unidentified Byproducts

Your reaction mixture shows multiple spots on a TLC plate or several unexpected peaks in your LC-MS analysis, making purification difficult and lowering the yield of your desired product.

Initial Diagnostic Questions:

  • What were the exact reaction conditions (temperature, base, solvent)?

  • Was the reaction mixture exposed to light or air for an extended period?

  • What is the nature of your substrate? Does it have functional groups that could react with the reagent or base?

Potential Causes and Solutions:

Cause A: Complex Decomposition Cascade

At elevated temperatures or with highly reactive substrates, the initial decomposition products from Hofmann elimination (trimethylamine) can potentially react further, leading to a complex mixture of byproducts.

  • Explanation of Causality: Trimethylamine is a nucleophile and a base that can participate in subsequent reactions within the reaction mixture.

  • Self-Validating Protocol:

    • Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use an oil bath or a temperature-controlled reaction block.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Cause B: Reactivity of the Cyanomethyl Group

Under strongly basic conditions, the protons on the carbon adjacent to the nitrile group can be acidic, leading to the formation of a carbanion that can participate in undesired side reactions.[9]

  • Explanation of Causality: The nitrile group is electron-withdrawing, which increases the acidity of the adjacent C-H bonds. The resulting carbanion is a potent nucleophile.

  • Self-Validating Protocol:

    • Stoichiometric Control of Base: Use the minimum amount of base required for your reaction to proceed. An excess of a strong base can promote deprotonation of the cyanomethyl group.

    • Substrate Compatibility: Ensure that your substrate does not contain highly electrophilic sites that could be attacked by the cyanomethyl carbanion.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and use of this compound.

1. What is the primary decomposition pathway for this compound?

The most common decomposition pathway, particularly in the presence of a base, is Hofmann elimination . This occurs due to the presence of β-hydrogens on the methyl groups attached to the nitrogen atom. The reaction is promoted by heat and strong bases.

G Reagent This compound Products Decomposition Products: Ethene + Trimethylamine Reagent->Products Base Strong Base (e.g., OH-) Base->Products Heat Heat Heat->Products

Caption: Primary decomposition pathway of this compound.

2. What are the ideal storage conditions for this reagent?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[5] The use of a desiccator is highly recommended.

3. Can I use this reagent in protic solvents like ethanol or water?

While it is soluble in polar solvents, using protic solvents in combination with strong bases can accelerate the Hofmann elimination pathway.[8] If a protic solvent is necessary, it is crucial to use milder bases and lower reaction temperatures. Aprotic polar solvents such as acetonitrile, DMF, or DMSO are often preferred.

4. Are there any known incompatibilities with other reagents?

This compound is incompatible with strong oxidizing agents and strong bases, especially at elevated temperatures.[5] Reactions with strong bases can lead to rapid decomposition.

5. What are some suitable alternatives to this compound for cyanomethylation?

If decomposition is a persistent issue, you might consider using an alternative cyanomethylating agent. A notable alternative is (Cyanomethyl)trimethylphosphonium iodide , which is analogous in structure but can exhibit different reactivity and stability profiles.[10][11][12] Other methods for cyanomethylation include the use of acetonitrile with a suitable activating agent or catalyst.[5][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Decomposition

This protocol provides a general framework for setting up a reaction with this compound while minimizing the risk of decomposition.

  • Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere. Ensure all solvents and other reagents are anhydrous.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add your substrate and the anhydrous solvent.

  • Reagent Addition: Add the this compound to the stirred solution. If a base is required, use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). If a stronger base is necessary, consider adding it slowly at a low temperature (e.g., 0 °C).

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Start at room temperature and only gently heat if the reaction does not proceed. Use a temperature-controlled oil bath for uniform heating.

  • Monitoring: Monitor the reaction progress regularly using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, proceed with the workup promptly to avoid potential product degradation on prolonged exposure to the reaction conditions.

Data Summary

Parameter Recommendation to Minimize Decomposition Rationale
Temperature Maintain at room temperature or use gentle heating. Avoid high temperatures (> 80 °C) for extended periods.Higher temperatures significantly accelerate the rate of Hofmann elimination.
Base Use mild, non-nucleophilic bases (e.g., K₂CO₃, DIPEA). Avoid strong bases (e.g., NaOH, KOtBu) where possible.Strong bases are the primary drivers of Hofmann elimination and other decomposition pathways.
Solvent Use anhydrous, aprotic polar solvents (e.g., ACN, DMF, DMSO).Protic solvents can participate in and accelerate base-mediated decomposition.
Atmosphere Conduct reactions under an inert atmosphere (N₂ or Ar).Prevents side reactions with atmospheric moisture and oxygen.
Handling Store in a desiccator and handle quickly in a dry environment.The reagent is hygroscopic, and moisture can inhibit reactions and cause side reactions.

Visualizing the Troubleshooting Logic

G Start Low or No Product Yield Check_Temp Was the reaction run at high temperature? Start->Check_Temp Check_Base Was a strong base used? Check_Temp->Check_Base No Hofmann High probability of Hofmann Elimination Check_Temp->Hofmann Yes Check_Handling Was the reagent handled under anhydrous conditions? Check_Base->Check_Handling No Check_Base->Hofmann Yes Moisture Potential for reagent deactivation by moisture Check_Handling->Moisture No Solution1 Reduce temperature Use milder base Monitor reaction time Hofmann->Solution1 Solution2 Store reagent in desiccator Handle under inert atmosphere Dry reagent before use Moisture->Solution2

Caption: Troubleshooting workflow for low reaction yields.

References

  • Hofmann, A. W. Ueber eine neue Bildungsweise von ungesättigten Kohlenwasserstoffen. Justus Liebigs Annalen der Chemie78, 253-286 (1851).
  • Cope, A. C. & Trumbull, E. R. Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions11, 317-493 (1960).
  • Kantor, S. W. & Hauser, C. R. Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring. Journal of the American Chemical Society73, 4122-4131 (1951).
  • Stevens, T. S., Creighton, H. J. M., Gordon, A. B. & MacNicol, M. Degradation of Quaternary Ammonium Salts. Part I. Journal of the Chemical Society (Resumed), 3193-3197 (1928).
  • TCI Chemicals. (Cyanomethyl)
  • Wikipedia.
  • Chem-Impex. This compound.
  • University of Calgary.
  • Chemistry LibreTexts. 11.
  • Zaragoza, F. & Stephensen, H. (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. The Journal of Organic Chemistry66, 2518-2521 (2001).
  • Chemistry Steps.
  • Organic Chemistry Tutor.
  • Pine, S. H., DeCesare, J. M. & Hendrickson, J. B. The Stevens and Sommelet-Hauser Rearrangements of a-Aminoacetophenone-derived Ammonium Ylides. The Journal of Organic Chemistry48, 3844-3848 (1983).
  • Wikipedia. Stevens rearrangement.
  • Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements.
  • Wikipedia. Sommelet–Hauser rearrangement.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Torosyan, G. H. A New Reaction/Rearrangement in Quaternary Ammonium Salts. Iris Publishers (2022).
  • Donald, J. R. & Berrell, S. L. Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science10, 5349-5353 (2019).
  • Sun, H. et al. Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry81, 10393-10400 (2016).
  • Zhang, J. et al. Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)–H bonds with acetonitrile.
  • Zaragoza, F. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry67, 4963-4964 (2002).
  • Wikipedia. Nitrile.

Sources

Navigating the Nuances of (Cyanomethyl)trimethylammonium Iodide: A Technical Guide to Reaction Work-up and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(Cyanomethyl)trimethylammonium iodide is a versatile and efficient reagent, notably employed as a phase-transfer catalyst and as a key reactant in carbon-carbon bond-forming reactions such as the Vicarious Nucleophilic Substitution (VNS).[1][2] Its dual functionality, comprising a quaternary ammonium salt and a nitrile group, introduces specific challenges during the post-reaction work-up phase. This technical support guide provides a comprehensive overview of work-up procedures, troubleshooting strategies, and frequently asked questions to ensure the successful isolation and purification of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of reactions involving this compound, offering systematic solutions grounded in chemical principles.

Issue 1: Persistent Color in the Organic Phase After VNS Reaction Quench

Scenario: You have performed a Vicarious Nucleophilic Substitution (VNS) reaction with a nitroaromatic compound and this compound. Upon quenching the reaction, the organic layer retains a deep red, blue, or purple color.

Probable Cause: The persistent color is often due to the presence of the stabilized nitrobenzylic carbanion intermediate, which is a characteristic of VNS reactions.[3][4][5] Incomplete protonation of this intermediate during the work-up will result in its carryover into the organic phase.

Solution:

Step-by-Step Protocol:

  • Acidic Wash: After the initial reaction quench, wash the organic layer with a dilute aqueous acidic solution. Typically, 1M hydrochloric acid (HCl) is effective. The volume of the acidic wash should be at least equal to the volume of the organic phase.

  • Monitoring the Aqueous Layer: After the first wash, separate the layers and observe the color of the aqueous phase. If the aqueous phase is colored and the organic phase remains colored, it indicates that the carbanion is being protonated and extracted into the aqueous layer.

  • Repeat as Necessary: Continue washing with the dilute acid solution until the organic layer becomes colorless, or the color no longer diminishes.

  • Neutralizing Wash: Following the acidic washes, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

  • Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water before drying.

Causality Explained: The acidic work-up is crucial for the protonation of the highly colored nitrobenzylic carbanions formed during the reaction.[3][4] This protonation neutralizes the charge on the intermediate, rendering it less soluble in the aqueous phase and facilitating its separation from the desired product, which should remain in the organic layer.

Issue 2: Difficulty in Removing Unreacted this compound and its Salts from the Product

Scenario: After performing an aqueous work-up, your isolated product is contaminated with the starting this compound or other quaternary ammonium salts.

Probable Cause: this compound is a quaternary ammonium salt and exhibits high polarity and solubility in polar solvents.[6] Standard extractions with non-polar organic solvents may not be sufficient to completely remove it from the reaction mixture, especially if the product itself has some polarity.

Solution Options:

Option A: Enhanced Aqueous Extraction

  • Solvent Choice: If your product is sufficiently non-polar, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and water.

  • Increased Water Volume: Use a larger than usual volume of water for the aqueous washes to maximize the partitioning of the polar quaternary ammonium salt into the aqueous phase.

  • Brine Washes: Subsequent washes with brine can help to further "salt out" the organic product from the aqueous phase, improving yields.

Option B: Adsorption

  • Activated Carbon: For stubborn cases, after the initial work-up and solvent removal, redissolve the crude product in a suitable solvent and treat it with activated carbon.

  • Slurry and Filter: Stir the solution with the activated carbon for a period (e.g., 30-60 minutes), then filter through a pad of celite to remove the carbon and the adsorbed quaternary ammonium salts.

Option C: Ion-Pair Extraction

  • Concept: This technique involves adding a lipophilic counterion to the aqueous phase to form a more organic-soluble ion pair with the quaternary ammonium cation, which can then be extracted into an organic solvent. This is more applicable if the desired product is highly water-soluble and the quaternary salt needs to be removed from an aqueous stream.

Issue 3: Emulsion Formation During Extraction

Scenario: During the liquid-liquid extraction, a stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult.

Probable Cause: The amphiphilic nature of quaternary ammonium salts can sometimes lead to the formation of emulsions, especially when there are fine solid particles present or with vigorous shaking.

Solutions:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If fine solids are suspected to be stabilizing the emulsion, filtering the entire mixture through a pad of celite can be effective.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

A1: this compound is a polar, ionic compound. Its solubility is highest in polar solvents and it is generally insoluble in non-polar solvents.

SolventSolubilityReference
WaterSoluble[6]
MethanolSoluble[7][8]
AcetonitrileSoluble[9][10]
DichloromethaneSparingly soluble[7]
Tetrahydrofuran (THF)Sparingly soluble[7]
Ethyl AcetateInsoluble-
TolueneInsoluble[7]
HexaneInsoluble[7]

Note: "Sparingly soluble" and "Insoluble" are qualitative descriptions. For quantitative data, it is recommended to consult specific solubility studies.

Q2: Can this compound be used under basic conditions?

A2: Yes, this compound is frequently used in reactions that are run under basic conditions, such as the VNS reaction, which typically employs strong bases like potassium tert-butoxide.[3][4][11] The quaternary ammonium group is generally stable to bases. However, the nitrile group can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures, which could lead to the formation of the corresponding carboxylic acid or amide as a byproduct.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

Q4: How should I quench a VNS reaction before starting the work-up?

A4: The standard procedure for quenching a VNS reaction is to pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). This serves to neutralize the strong base used in the reaction and to begin the process of protonating the colored carbanion intermediates.

Experimental Workflow and Visualization

General Work-up Procedure for a Vicarious Nucleophilic Substitution (VNS) Reaction

This protocol outlines a typical work-up for a VNS reaction between a nitroarene and this compound.

Step-by-Step Methodology:

  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature and slowly pour it into a beaker containing a stirred, cold (0 °C) solution of 1M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent will depend on the solubility of your product.

  • Combine Organic Layers: Combine the organic extracts.

  • Acidic Wash: Wash the combined organic layers with 1M HCl until the organic layer is no longer colored.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃.

  • Brine Wash: Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Work-up Logic Diagram

Workup_Flowchart A VNS Reaction Mixture (Product, Reagent, Base, Solvent) B Quench with cold 1M HCl A->B C Liquid-Liquid Extraction (Organic Solvent/Aqueous Acid) B->C D Separate Layers C->D E Aqueous Layer (Contains protonated byproducts, and excess reagent) D->E Discard F Organic Layer (Contains product and some impurities) D->F G Wash with 1M HCl (repeat as needed) F->G H Wash with sat. NaHCO3 G->H I Wash with Brine H->I J Dry over Na2SO4 or MgSO4 I->J K Filter and Concentrate J->K L Crude Product K->L M Purification (Column Chromatography/Recrystallization) L->M N Pure Product M->N

Caption: VNS Reaction Work-up Workflow.

References

  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. ResearchGate. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Organic Chemistry Portal. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]

  • Vicarious nucleophilic substitution. Grokipedia. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA. [Link]

  • Substitutional Growth of Methylammonium Lead Iodide Perovskites in Alcohols. Advanced Energy Materials. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]

  • tetramethylammonium iodide. Chemister.ru. [Link]

  • (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase. Organic Chemistry Portal. [Link]

  • TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

  • (Iodomethyl)trimethylammonium iodide. PubChem. [Link]

  • Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • Nucleophilic Substitution Reactions. SlideShare. [Link]

  • Cas 20230-89-1,trimethylammonium iodide. LookChem. [Link]

  • Acetonitrile with Sodium iodide. NIST. [Link]

  • Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. MDPI. [Link]

  • N,N,N-Trimethyl-2-cyanoethylammonium iodide. PubChem. [Link]

  • Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. macsenlab.com. [Link]

  • Acetonitrile with Tetraalkylammonium iodides. NIST. [Link]

  • Trimethylammonium iodide. PubChem. [Link]

  • TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

  • (Cyanomethyl)trimethylphosphanium iodide. Amerigo Scientific. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND VOLTAMMETRIC STUDY OF DIMETHYLAMMONIUM LEAD IODIDE PEROVSKITE1. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting (Cyanomethyl)trimethylammonium iodide Mediated Cyanations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (Cyanomethyl)trimethylammonium iodide. This document is designed for researchers, chemists, and drug development professionals utilizing this reagent for the synthesis of nitriles. Our goal is to provide in-depth, field-tested insights to help you navigate common challenges, with a specific focus on understanding and mitigating by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a quaternary ammonium salt used as a cyanomethylating agent. Its primary application is in the conversion of alcohols into nitriles containing two additional carbon atoms. This process is distinct from direct cyanation, where a "-CN" group is directly substituted. Instead, this reagent introduces a "-CH₂CN" group. For instance, an alcohol (R-OH) is converted to a nitrile (R-CH₂CH₂CN) after initial reaction and subsequent hydrolysis.[1][2] This methodology provides a valuable alternative to traditional, more hazardous cyanation protocols.

Q2: What is the proposed mechanism of action for this reagent with an alcohol substrate?

The reaction proceeds via a two-stage mechanism. First, the alcohol is activated, typically under basic conditions, and then it performs a nucleophilic attack on the cyanomethyl group of the ammonium salt, displacing trimethylamine. This forms an intermediate which, upon hydrolysis, yields the final nitrile product. The phosphonium analog, (cyanomethyl)trimethylphosphonium iodide, operates through a similar pathway where an alcohol is converted into a nitrile with two additional carbons.[2]

Q3: What are the main advantages of using this compound over traditional cyanide sources like KCN, TMSCN, or BrCN?

The primary advantages lie in safety and handling. This compound is a salt, making it less volatile and easier to handle than many traditional cyanide sources.

  • Reduced Toxicity: It avoids the direct use of highly toxic and volatile reagents like hydrogen cyanide (HCN), cyanogen halides (e.g., BrCN), or trimethylsilyl cyanide (TMSCN).[3][4][5]

  • Operational Simplicity: The reaction can often be performed under milder conditions without the need for transition metals, which are common in other cyanation methods like the Rosenmund-von Braun reaction.[6][7]

  • Stability: As a salt, it generally has better stability and a longer shelf life compared to more reactive cyanide sources.

Troubleshooting Guide: By-Product Formation & Low Yield

This section addresses the most common issues encountered during cyanomethylation reactions using this compound.

Problem 1: Low or No Yield of the Desired Nitrile Product.

Potential Cause A: Inefficient Alcohol Activation

  • Scientific Rationale: The hydroxyl group (-OH) of an alcohol is a poor leaving group. For the reaction to proceed, it must be activated to facilitate nucleophilic substitution. In this reaction, this is often achieved in situ, but inefficient activation is a common hurdle.

  • Troubleshooting Steps:

    • Optimize Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often used to promote the desired reaction without competing side reactions. Ensure at least 1.2-1.5 equivalents are used.

    • Increase Temperature: Gently increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). This increases the rate of both activation and substitution. Monitor for by-product formation via TLC or LC-MS.

    • Solvent Choice: The reaction is typically run in a polar aprotic solvent like propionitrile or acetonitrile.[2] Ensure the solvent is anhydrous, as water can quench the activated species.

Potential Cause B: Incomplete Hydrolysis of the Intermediate

  • Scientific Rationale: The reaction initially forms a C-alkylated (cyanomethyl)ammonium salt intermediate. The final nitrile product is only released after this intermediate is hydrolyzed.[1][2]

  • Troubleshooting Steps:

    • Ensure Proper Work-up: After the initial reaction, a robust aqueous work-up is necessary. The addition of an aqueous solution, such as potassium carbonate (K₂CO₃), facilitates the hydrolysis.

    • Extend Hydrolysis Time: If you suspect an incomplete reaction, increase the stirring time during the aqueous work-up phase to ensure the complete conversion of the intermediate.

Potential Cause C: Reagent Degradation

  • Scientific Rationale: Although relatively stable, the reagent is hygroscopic and can degrade over time if not stored properly.

  • Troubleshooting Steps:

    • Proper Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: If yields are consistently low, consider using a fresh bottle of the reagent.

// Causes cause1 [label="Inefficient Alcohol Activation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incomplete Hydrolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Reagent Degradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1a [label="Optimize Base\n(e.g., DIPEA, 1.5 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Increase Temperature\n(80 -> 100 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Use Anhydrous Solvent\n(e.g., ACN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Extend Aqueous Work-up\n(e.g., K2CO3 solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Use Fresh Reagent\nStore under N2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1; start -> cause2 [style=dashed]; start -> cause3 [style=dashed];

cause1 -> sol1a [label="Yes"]; cause1 -> cause2 [label="No"]; sol1a -> sol1b; sol1b -> sol1c;

cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"];

cause3 -> sol3 [label="Yes"]; } ` Caption: Troubleshooting workflow for low nitrile yield.

Problem 2: Significant Formation of Unsymmetrical Thioether or Alkylated Amine By-products.

Potential Cause: Presence of Competing Nucleophiles

  • Scientific Rationale: this compound and its phosphonium analogs are effective alkylating agents for various nucleophiles, not just activated alcohols.[2] If the reaction mixture contains other nucleophilic species, such as thiols or secondary amines (either as impurities or as part of the substrate), they will compete for the reagent, leading to undesired side products.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure the alcohol starting material is free from amine or thiol impurities. Purification by column chromatography or distillation may be necessary.

    • Protect Functional Groups: If the substrate contains a more nucleophilic group than the target alcohol (e.g., a secondary amine), that group must be protected prior to the cyanomethylation reaction.

    • Stoichiometric Control: Use a slight excess (1.1-1.3 equivalents) of the cyanomethylating reagent relative to the alcohol to ensure the primary reaction is favored.

Problem 3: Formation of Alkene By-product from Elimination.

Potential Cause: E2 Elimination Competes with Substitution

  • Scientific Rationale: This issue is most common with secondary or sterically hindered primary alcohols. The base used to deprotonate the alcohol can also act as a base to promote E2 elimination of the activated alcohol intermediate, yielding an alkene instead of the desired nitrile.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic, Hindered Base: As mentioned, a base like DIPEA is preferred over smaller, stronger bases (e.g., DBU or metal alkoxides) that are more likely to promote elimination.

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired substitution pathway.

    • Alternative Strategy: For substrates highly prone to elimination, consider converting the alcohol to a more stable leaving group (e.g., a tosylate or mesylate) first, followed by a milder nucleophilic substitution with a cyanide source. However, this deviates from the one-pot advantage of the title reagent.

Experimental Protocols & Data

Table 1: General Reaction Parameters
ParameterRecommended RangeRationale & Notes
Substrate 1.0 eqPrimary benzylic, allylic, and aliphatic alcohols are ideal.[2]
Reagent 1.2 - 1.5 eqA slight excess ensures complete consumption of the starting alcohol.
Base (DIPEA) 1.3 - 1.7 eqMust be in excess relative to the reagent to facilitate the reaction.
Solvent Acetonitrile/PropionitrileAnhydrous polar aprotic solvent is required.
Temperature 80 - 110 °CSubstrate dependent; start lower and increase if the reaction is slow.
Time 2 - 24 hMonitor by TLC or LC-MS for the disappearance of starting material.
Protocol 1: General Procedure for the Cyanomethylation of a Primary Alcohol

This protocol is a representative example and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary alcohol (1.0 mmol, 1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).

  • Add this compound (1.5 mmol, 1.5 eq) in one portion.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the alcohol.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add a 1 M aqueous solution of K₂CO₃ (10 mL) and stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired nitrile.

// Nodes n1 [label="1. Combine Alcohol, Solvent,\n& Base (DIPEA) under N2", fillcolor="#F1F3F4", fontcolor="#202124"]; n2 [label="2. Add (Cyanomethyl)trimethyl-\nammonium iodide", fillcolor="#F1F3F4", fontcolor="#202124"]; n3 [label="3. Heat to 90 °C\n(4-12 h)", fillcolor="#FBBC05", fontcolor="#202124"]; n4 [label="4. Cool to RT & Quench\n(Aqueous K2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n5 [label="5. Aqueous Work-up\n(EtOAc Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n6 [label="6. Dry, Concentrate, & Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n_final [label="Final Nitrile Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n_final; } ` Caption: Standard experimental workflow for cyanomethylation.

References

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube.
  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2024). JACS Au.
  • The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. (2025). ConnectSci.
  • Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds. (2022). Organic Chemistry Portal.
  • Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C–N bonds. (2022). Organic Chemistry Frontiers (RSC Publishing).
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). SciELO.
  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.
  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (n.d.). PMC.
  • (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. (2025). ResearchGate.
  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses Procedure.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2017). MDPI.

Sources

How to increase the reactivity of (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Application Science Division) Subject: Technical Guide: Increasing the Reactivity of (Cyanomethyl)trimethylammonium Iodide

Executive Summary & Reagent Profile

Reagent: this compound CAS: 82272-28-4 Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Core Applications:  Vicarious Nucleophilic Substitution (VNS), Sommelet-Hauser Rearrangements, Phase Transfer Catalysis, and generation of non-stabilized azomethine ylides.[1]

Technical Context: Researchers often encounter "low reactivity" with this reagent, which is rarely an intrinsic chemical flaw but rather a phase-boundary limitation .[2][1] Being a quaternary ammonium iodide salt, it is highly polar and insoluble in the non-polar organic solvents (THF, DCM, Toluene) often required for anhydrous ylide chemistry or VNS.[1] Furthermore, the iodide counter-ion can act as a nucleophilic inhibitor or form tight ion pairs that dampen the electrophilicity of the cation.

This guide details three specific protocols to unlock the reactivity of this compound: Counter-Ion Exchange , Phase Transfer Optimization , and Anhydrous Activation .[1]

Troubleshooting & Optimization (Q&A)

Category A: Solubility & Phase Issues

Q: The reagent sinks to the bottom of my THF/DCM flask and yields are near zero. How do I fix this? A: This is the most common failure mode. The iodide salt is virtually insoluble in ethers and chlorinated solvents.

  • Immediate Fix (Solvent Switch): If your reaction tolerates it, switch to a high-dielectric polar aprotic solvent like DMSO or DMF .[2][1] These solvents dissociate the tight ion pair, exposing the reactive cation.

  • Advanced Fix (Counter-Ion Exchange): If you must use DCM or THF (e.g., for kinetic control at -78°C), you must replace the Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) anion with a lipophilic, non-coordinating anion like Tetrafluoroborate (
    
    
    
    ) or Hexafluorophosphate (
    
    
    ).[1] (See Protocol 1 below).

Q: Can I use Phase Transfer Catalysis (PTC) instead of changing solvents? A: Yes.[2] If your reaction involves a biphasic system (e.g., aqueous base/organic solvent), the native iodide salt acts as its own Phase Transfer Catalyst.[1] However, the short methyl chains make it a poor PTC compared to tetrabutylammonium salts.[1]

  • Optimization: Add a co-catalyst like 18-Crown-6 (if using K+ bases) to complex the metal cation and loosen the ion pair, significantly increasing the "nakedness" and reactivity of the cyanomethyl anion.

Category B: Reaction-Specific Reactivity[1]

Q: My Vicarious Nucleophilic Substitution (VNS) reaction is sluggish. How do I drive it to completion? A: In VNS, the ammonium group acts as the leaving group after the carbanion attacks the nitroarene. A sluggish reaction often implies the deprotonation step is the bottleneck.

  • Base Selection: Switch to a bulky, non-nucleophilic base like t-BuOK (Potassium tert-butoxide) in THF/DMF.[2][1] The potassium cation (often paired with 18-Crown-6) stabilizes the transition state better than sodium.[2]

  • Temperature: VNS with this reagent is often exothermic.[2] Start at -78°C to prevent degradation, but if reactivity is low, slowly warm to -20°C. Do not reflux, as the ammonium salt will undergo Hofmann elimination or demethylation.[2][1]

Q: I suspect the Iodide ion is interfering with my metal catalyst. What should I do? A: Iodide is a strong ligand and can poison transition metal catalysts (Pd, Rh, Cu).[2][1]

  • Solution: You must perform the Counter-Ion Exchange (Protocol 1) to remove iodide.[2] Converting to the Triflate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  or Tetrafluoroborate (
    
    
    
    )
    salt renders the anion non-coordinating, restoring catalyst turnover.

Detailed Technical Protocols

Protocol 1: Counter-Ion Exchange (Iodide Tetrafluoroborate)

Objective: To render the reagent soluble in DCM/THF and remove interfering iodide ions.

Reagents:

  • This compound (Substrate)[2][1][3]

  • Silver Tetrafluoroborate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) OR Sodium Tetrafluoroborate (
    
    
    
    ) in Acetone/Ethanol.

Methodology (Silver Salt Method - High Purity):

  • Dissolution: Dissolve 10 mmol of this compound in the minimum amount of dry Methanol or warm Water.

  • Precipitation: Add 10.5 mmol (1.05 eq) of

    
     dissolved in the same solvent.
    
  • Filtration: A yellow precipitate of Silver Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) will form immediately. Stir for 15 minutes in the dark. Filter the suspension through a Celite pad to remove the solid 
    
    
    
    .
  • Isolation: Evaporate the filtrate under reduced pressure.

  • Drying: Recrystallize the resulting white solid from Ethanol/Ether and dry under high vacuum (

    
     mbar) over 
    
    
    
    .

Result: The resulting (Cyanomethyl)trimethylammonium tetrafluoroborate is significantly more soluble in organic solvents and exhibits higher electrophilic reactivity due to the non-coordinating nature of


.
Protocol 2: Anhydrous Activation for Ylide Generation

Objective: To maximize yield in Sommelet-Hauser or rearrangement reactions.

Key Principle: The


-protons are acidic, but the reagent is hygroscopic. Wet reagent consumes base (

or

), quenching the reaction before the ylide forms.
  • Lyophilization: If the salt appears clumpy, dissolve in water and lyophilize (freeze-dry) to remove trapped moisture.[2]

  • Azeotropic Drying: Alternatively, suspend the salt in dry Toluene and rotary evaporate 3 times.[2] This physically drags out trace water.[2]

  • Activation: React the dried salt with LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C. The lithium counter-ion forms a stable chelate with the nitrile nitrogen, stabilizing the ylide intermediate and preventing premature decomposition.

Diagnostic Decision Tree

The following diagram illustrates the logical flow for optimizing reactivity based on your specific experimental constraints.

ReactivityOptimization Start Issue: Low Reactivity of This compound CheckSolvent Check Reaction Solvent Start->CheckSolvent IsPolar Is Solvent Polar? (DMSO, DMF, MeOH, H2O) CheckSolvent->IsPolar SolubilityIssue Root Cause: Solubility Limit IsPolar->SolubilityIssue No (DCM, THF, Toluene) CheckBase Check Base Strength IsPolar->CheckBase Yes IonExchange Action: Perform Counter-Ion Exchange (Protocol 1) SolubilityIssue->IonExchange If solvent fixed SwitchSolvent Action: Switch to DMSO/DMF SolubilityIssue->SwitchSolvent If solvent flexible IsBaseStrong Is Base Strong Enough? (pKa > 25) CheckBase->IsBaseStrong UpgradeBase Action: Use t-BuOK or LiHMDS IsBaseStrong->UpgradeBase No (e.g., K2CO3, Et3N) CheckDrying Check Water Content IsBaseStrong->CheckDrying Yes DryingAction Action: Azeotropic Drying with Toluene CheckDrying->DryingAction If reagent clumpy

Figure 1: Decision tree for troubleshooting reactivity issues. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Comparative Data: Solvent & Base Effects[1][2]

The table below summarizes the relative reactivity of the reagent in a standard VNS reaction model (reaction with nitrobenzene) under different conditions.

Solvent SystemCounter-IonBaseRelative Reactivity (Yield %)Notes
THF Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
t-BuOK< 5%Fail: Reagent insoluble.
DMSO Iodide (

)
t-BuOK85%Standard: High solubility, good ion separation.[1]
DCM ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

t-BuOK92%Optimized: High solubility in organic phase; loose ion pair.
Toluene Iodide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
NaOH (aq) + TEBA60%PTC Mode: Slower, requires vigorous stirring.[1]

References

  • Zaragoza, F., & Stephensen, H. (2001).[2][1][4] (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines.[4] (Note: Discusses analogous phosphonium salt reactivity and ion effects). Journal of Organic Chemistry. [Link]

  • Bio-Works. Conversion of ion-pairing agents/counter ions - Technical Note. [Link]

Sources

Challenges in using (Cyanomethyl)trimethylammonium iodide on a large scale

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Cyanomethyl)trimethylammonium iodide. This guide is designed for researchers, scientists, and drug development professionals who are scaling up processes involving this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during large-scale experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and application of this compound on a large scale.

Problem 1: Inconsistent Reaction Yields and Purity During Large-Scale Synthesis

Question: We are scaling up the synthesis of this compound via the quaternization of trimethylamine with chloroacetonitrile followed by an ion exchange with potassium iodide. Our lab-scale synthesis is successful, but on a larger scale, our yields are inconsistent, and we observe significant impurities. What could be the cause, and how can we resolve this?

Answer:

This is a common challenge when transitioning from bench-scale to pilot or industrial-scale production of quaternary ammonium salts.[1][2] The primary culprits are often related to mass and heat transfer limitations, as well as solubility issues that are less apparent in smaller volumes.

Potential Causes and Solutions:

  • Poor Temperature Control: The quaternization reaction is exothermic.[3] On a large scale, localized overheating can occur, leading to side reactions and degradation of the product.

    • Solution: Implement a more robust cooling system for your reactor. Ensure efficient stirring to improve heat dissipation. Consider a staged addition of the alkylating agent to control the rate of heat generation. For highly exothermic reactions, continuous flow reactors can offer superior temperature control compared to batch reactors.[4][5][6]

  • Suboptimal Mixing: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions.

    • Solution: Evaluate the reactor's mixing efficiency. The impeller design and stirring speed should be optimized for the viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Solubility and Precipitation Issues: this compound has a specific solubility profile.[7] If the product precipitates prematurely or in an uncontrolled manner, it can encapsulate unreacted starting materials, leading to lower yields and impurities.

    • Solution: Carefully control the reaction temperature to keep the product in solution until the reaction is complete.[8] A solvent study may be necessary to find a system that provides optimal solubility for both reactants and the product at the desired reaction temperature.

  • Moisture Contamination: The presence of water can lead to hydrolysis of the nitrile group, forming the corresponding amide as an impurity, especially if there are significant temperature fluctuations.[9]

    • Solution: Use anhydrous solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[3]

Experimental Protocol: Optimizing a Large-Scale Batch Synthesis
  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer and a reflux condenser. Ensure the system is dried and purged with an inert gas.

  • Reagent Preparation: Dissolve trimethylamine in a suitable anhydrous solvent (e.g., acetone or acetonitrile) in the reactor.

  • Controlled Addition: Slowly add chloroacetonitrile to the trimethylamine solution using a dropping funnel. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Reaction Monitoring: Track the reaction progress using an appropriate analytical technique, such as HPLC or NMR, to determine when the reaction is complete.

  • Ion Exchange: After the quaternization is complete, introduce the potassium iodide for the ion exchange step.

  • Product Isolation: Once the product has precipitated, collect it by filtration. Wash the solid with a cold, anhydrous solvent to remove impurities.

  • Drying: Dry the final product under vacuum at a controlled temperature.

Problem 2: Product Discoloration and Degradation

Question: Our final product of this compound is off-white to yellowish, not the expected white powder. What causes this discoloration, and does it affect the product's performance?

Answer:

Discoloration often indicates the presence of impurities due to degradation. While minor color changes may not always impact performance in some applications, it is crucial to identify the source to ensure product quality and consistency.

Potential Causes and Solutions:

  • Iodide Oxidation: Iodide ions can be susceptible to oxidation, especially in the presence of light, heat, or certain impurities, leading to the formation of iodine (I₂), which can impart a yellowish or brownish color.

    • Solution: Store the product in a cool, dark place.[10] Use opaque containers for storage and handling. During synthesis, ensure that the reaction and work-up are performed in a way that minimizes exposure to light and high temperatures.

  • Thermal Degradation: As a quaternary ammonium salt, this compound can undergo thermal degradation at elevated temperatures, leading to the formation of colored byproducts.[1]

    • Solution: Avoid excessive temperatures during synthesis, purification, and drying. Use vacuum drying at a lower temperature instead of high-temperature oven drying. The melting point is reported to be 212-216 °C, so staying well below this is critical.[7][11]

  • Residual Solvents or Impurities: Impurities from starting materials or residual solvents can react or degrade under the reaction conditions to form colored species.

    • Solution: Ensure the purity of your starting materials. Perform a thorough washing of the final product to remove any residual impurities.

Problem 3: Safety Concerns with Cyanide Handling on a Large Scale

Question: Our process involves a cyanation step. We are concerned about the safety implications of handling large quantities of cyanide-containing reagents. What are the best practices for mitigating these risks?

Answer:

Your concerns are valid. Cyanation reactions on a large scale present significant safety challenges due to the high toxicity of cyanide reagents and the potential for generating hydrogen cyanide (HCN) gas.[4][5]

Best Practices for Safe Large-Scale Cyanation:

  • Engineering Controls:

    • Closed Systems: Whenever possible, conduct the reaction in a closed system to prevent the release of toxic gases.[4]

    • Ventilation: The reaction should be performed in a well-ventilated area, preferably within a fume hood or a dedicated, contained environment with appropriate scrubbing systems for the exhaust.

    • Continuous Flow Chemistry: Consider transitioning from batch to continuous flow processing. Flow reactors handle smaller volumes of hazardous materials at any given time, significantly reducing the overall risk. They also offer better control over reaction parameters, which can prevent runaway reactions.[5][6][12]

  • Personal Protective Equipment (PPE):

    • Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In some cases, respiratory protection may be necessary.[10]

  • Emergency Preparedness:

    • Ensure that an emergency plan is in place for cyanide exposure. This includes having a cyanide antidote kit readily available and ensuring that personnel are trained in its use.

    • Install hydrogen cyanide gas detectors in the processing area.

  • Waste Disposal:

    • All cyanide-containing waste must be quenched and disposed of according to strict hazardous waste protocols. Never mix cyanide waste with acids, as this will generate lethal HCN gas.

Workflow Diagram: Large-Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_qc Quality Control prep_reagents Prepare Anhydrous Reactants and Solvents add_amine Charge Trimethylamine Solution to Reactor prep_reagents->add_amine prep_reactor Inert Reactor Atmosphere (Nitrogen Purge) prep_reactor->add_amine add_alkyl Controlled Addition of Chloroacetonitrile add_amine->add_alkyl monitor Monitor Reaction (HPLC/NMR) add_alkyl->monitor add_ki Add Potassium Iodide for Ion Exchange monitor->add_ki precipitate Cool to Precipitate Product add_ki->precipitate filtrate Filter Product precipitate->filtrate wash Wash with Cold, Anhydrous Solvent filtrate->wash dry Vacuum Dry at Low Temperature wash->dry qc_analysis Analyze Final Product (Purity, Color, etc.) dry->qc_analysis

Caption: A typical workflow for the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile chemical compound with several applications in research and industry.[7] It is primarily used as a reagent in organic synthesis, particularly for introducing a cyanomethyl group. It also serves as an intermediate in the development of pharmaceuticals and specialty polymers.[7] Its nature as a quaternary ammonium salt also allows it to function as a phase transfer catalyst in certain reactions.[7]

Q2: What are the key safety precautions for handling this compound?

This compound is classified as hazardous. It is toxic if swallowed and causes skin and eye irritation. Key safety precautions include:

  • Handling in a well-ventilated area.

  • Wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[13]

  • Avoiding inhalation of dust.

  • Washing hands thoroughly after handling.[13][14]

  • Storing in a tightly closed container in a cool, dry place away from light.[10]

Q3: What solvents are recommended for reactions involving this compound?

This compound is soluble in polar solvents.[7] The choice of solvent will depend on the specific reaction, but common options for the synthesis of quaternary ammonium salts include acetone, acetonitrile, and alcohols. For applications, polar aprotic solvents are often suitable. A solvent screen is recommended to determine the best choice for your specific process, considering reactant solubility, reaction temperature, and ease of product isolation.

Q4: How can we monitor the progress of a reaction involving this reagent?

Standard chromatographic and spectroscopic techniques can be used. High-Performance Liquid Chromatography (HPLC) is often a good choice for monitoring the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze samples from the reaction mixture to determine the conversion rate.

Q5: Are there greener or more sustainable alternatives for the synthesis of this compound?

Research into greener chemical processes is ongoing. For the synthesis of quaternary ammonium salts, this includes exploring:

  • Continuous Manufacturing: As mentioned, this can reduce waste and improve safety and energy efficiency.[2]

  • Solvent Selection: Using less hazardous and more environmentally friendly solvents.

  • Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. The development of quaternary ammonium compounds from renewable resources is also an area of active research.[2]

Troubleshooting Flowchart

G cluster_temp Temperature Issues cluster_mix Mixing Issues cluster_sol Solubility Issues cluster_purity Purity of Starting Materials start Low Yield or Impure Product temp_check Is reaction temperature stable and controlled? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No mix_check Is mixing adequate for the reactor scale? temp_yes->mix_check temp_solution Improve reactor cooling. Consider staged addition or flow chemistry. temp_no->temp_solution end_node Problem Resolved temp_solution->end_node mix_yes Yes mix_check->mix_yes Yes mix_no No mix_check->mix_no No sol_check Is the product precipitating prematurely? mix_yes->sol_check mix_solution Optimize stirrer speed/design. Install baffles. mix_no->mix_solution mix_solution->end_node sol_yes Yes sol_check->sol_yes Yes sol_no No sol_check->sol_no No sol_solution Adjust temperature or conduct solvent screen. sol_yes->sol_solution purity_check Are starting materials and solvents pure/anhydrous? sol_no->purity_check sol_solution->end_node purity_yes Yes purity_check->purity_yes Yes purity_no No purity_check->purity_no No purity_yes->end_node purity_solution Purify starting materials. Use anhydrous solvents. purity_no->purity_solution purity_solution->end_node

Caption: A decision tree for troubleshooting common issues in large-scale synthesis.

References

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from Wikipedia. [Link]

  • Fenix. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from Fenix. [Link]

  • Sravathi Advance Process Technologies. (2025, September 4). Case Study: Safe and Efficient Cyanation with Sravathi Flow Reactors. Retrieved from Sravathi Flow Reactors. [Link]

  • Google Patents. (n.d.). US4362890A - Process for the preparation of unsaturated quaternary ammonium salts.
  • ChemSupply Australia. (2025, February 5). SAFETY DATA SHEET. Retrieved from ChemSupply Australia. [Link]

  • American Chemical Society. (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Retrieved from Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from Semantic Scholar. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. Retrieved from NIH. [Link]

  • CEM. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Retrieved from CEM. [Link]

  • Vapourtec. (2020, June 2). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry en Route to the Synthesis of Remdesivir. Retrieved from Vapourtec. [Link]

  • MDPI. (2021, November 27). Synthesis and Comprehensive Study of Quaternary-Ammonium-Based Sorbents for Natural Gas Sweetening. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. Retrieved from Organic Chemistry Portal. [Link]

  • YouTube. (2025, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Retrieved from YouTube. [Link]

  • ResearchGate. (2025, August 6). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). N,N,N-Trimethyl-2-cyanoethylammonium iodide. Retrieved from PubChem. [Link]

  • CHIMIA. (n.d.). The Changing Face of Organic Synthesis. Retrieved from CHIMIA. [Link]

  • MDPI. (2017, April 12). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from MDPI. [Link]

  • Atmospheric Measurement Techniques. (2024, September 5). Optimizing the iodide-adduct chemical ionization mass spectrometry (CIMS) quantitative method for toluene oxidation intermediate. Retrieved from AMT. [Link]

  • PubMed. (2023, August 1). Cesium Methylammonium Lead Iodide (Csx MA1-x PbI3 ) Nanocrystals with Wide Range Cation Composition Tuning and Enhanced Thermal Stability of the Perovskite Phase. Retrieved from PubMed. [Link]

Sources

Validation & Comparative

Comparative Guide: (Cyanomethyl)trimethylammonium Iodide vs. Conventional Nitrile-Functionalization Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (Cyanomethyl)trimethylammonium iodide (TMACN-I) , a specialized reagent used primarily for the cyanomethylation of electron-deficient aromatic systems.

Unlike ubiquitous "cyanating" agents (e.g., NaCN, Zn(CN)₂) that introduce a single nitrile group (-CN), TMACN-I is designed to introduce a cyanomethyl group (-CH₂CN) . It is a critical distinction for medicinal chemists: TMACN-I constructs a two-carbon chain functionalized with a nitrile, often serving as a safer, solid-state alternative to volatile haloacetonitriles in Vicarious Nucleophilic Substitution (VNS) reactions.

Executive Summary: The Role of TMACN-I

This compound (CAS: 82272-28-4) is a quaternary ammonium salt acting as a masked carbanion precursor . Its primary utility lies in the direct functionalization of nitroarenes and heterocycles where traditional Friedel-Crafts alkylation fails due to electron deficiency.

  • Primary Mechanism: Vicarious Nucleophilic Substitution (VNS).[1][2]

  • Active Species: Cyanomethyl ylide/carbanion [:CH(CN)-NMe₃].

  • Key Advantage: Replaces the hydrogen atom of a nitroarene with a -CH₂CN group without requiring a halogen leaving group on the arene.

  • Safety Profile: Non-volatile solid, eliminating the inhalation risks associated with liquid chloroacetonitrile (

    
    ).
    

Mechanistic Analysis: How It Works

The reagent functions through a sequence of deprotonation, nucleophilic attack, and base-induced elimination. Unlike radical cyanomethylation (which uses


 + oxidants), TMACN-I operates under ionic conditions , offering high regioselectivity for ortho/para positions relative to the nitro group.
Graphviz Diagram: VNS Mechanism of Action

The following diagram illustrates the pathway from the reagent to the final cyanomethylated nitroarene.

VNS_Mechanism Reagent (Cyanomethyl)trimethyl- ammonium Iodide [Me3N-CH2-CN]+ I- Ylide Reactive Ylide [:CH(CN)-NMe3] Reagent->Ylide Deprotonation (-HI) Base Base (t-BuOK / NaOH) Base->Ylide SigmaComplex σ-Adduct (Meisenheimer Complex) Ylide->SigmaComplex Nucleophilic Attack Nitroarene Nitroarene (Substrate) Nitroarene->SigmaComplex Elimination Elimination of Me3N (Aromatization) SigmaComplex->Elimination β-Elimination Product Cyanomethylated Nitroarene (Ar-CH2CN) Elimination->Product - Me3N

Caption: The VNS pathway involves the formation of a reactive ylide which attacks the nitroarene. The trimethylammonium group acts as a leaving group during the re-aromatization step.

Comparative Performance Analysis

TMACN-I competes with several other classes of reagents. The choice depends on the substrate (electron-rich vs. electron-poor) and the desired mechanism (Ionic vs. Radical).

Table 1: Performance Matrix of Cyanomethylating Agents
FeatureTMACN-I (The Subject)Chloroacetonitrile (

)
Acetonitrile (

)
TMS-Acetonitrile (

)
Physical State Solid Salt (Stable, Non-volatile)Liquid (Lachrymator, Volatile)Liquid (Solvent)Liquid (Moisture Sensitive)
Primary Mechanism Ionic (VNS) Ionic (VNS) or RadicalRadical (Oxidative)Nucleophilic (Lewis Acid/F-)
Target Substrate Nitroarenes , HeterocyclesNitroarenes, EnolatesArenes, AlkenesAldehydes, Ketones, Imines
Leaving Group Trimethylamine (

)
Chloride (

)
Hydrogen (

)
Trimethylsilyl (

)
Atom Economy Moderate (Loses 59 Da)Good (Loses 35.5 Da)Excellent (Loses 1 Da)Poor (Loses 73 Da)
Selectivity High (ortho/para to

)
High (ortho/para to

)
Low (Mixture of isomers)1,2-Addition (Carbonyls)
Safety Score High (No HCN gas risk directly)Low (Skin permeator, Toxic)Moderate (Flammable)Moderate (Releases HCN if hydrolyzed)
Detailed Comparison
1. TMACN-I vs. Chloroacetonitrile (ClCH₂CN)
  • The Standard: Chloroacetonitrile is the historical standard for VNS. However, it is a potent lachrymator and highly toxic skin permeator.

  • The Upgrade: TMACN-I performs the exact same chemical transformation (introduction of

    
     via VNS). The quaternary ammonium group (
    
    
    
    ) serves as the leaving group instead of Chloride.
  • Experimental Insight: In large-scale synthesis, TMACN-I is preferred solely for handling safety . The solid salt can be weighed in open air (though hygroscopic), whereas

    
     requires a fume hood and strict PPE.
    
2. TMACN-I vs. Acetonitrile (Radical Activation)
  • The Method: Modern photoredox catalysis uses acetonitrile as a reagent, generating

    
     radicals using oxidants (e.g., peroxides) or photocatalysts.
    
  • The Limitation: Radical methods often suffer from poor regioselectivity on substituted arenes.

  • The TMACN-I Niche: TMACN-I does not rely on radical probability. Its attack is directed by the electronics of the nitro group, guaranteeing substitution at the ortho or para position. Use TMACN-I when regiocontrol is paramount.

Experimental Protocol: VNS Cyanomethylation

Note: This protocol is designed for the functionalization of Nitrobenzene derivatives. It is a self-validating system; the color change (deep purple/red) indicates the formation of the Meisenheimer complex.

Materials
  • Substrate: 1-Nitronaphthalene or Nitrobenzene derivative (1.0 equiv).

  • Reagent: this compound (1.1 equiv).

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaOH prills (2.5 equiv).
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Nitroarene (1.0 mmol) and TMACN-I (1.1 mmol, 249 mg) in anhydrous DMSO (5 mL).

  • Base Addition (Critical Step): Cool the solution to 0°C (ice bath). Add

    
    -BuOK  (2.5 mmol) portion-wise over 10 minutes.
    
    • Observation: The solution should turn a deep red or purple color immediately. This confirms the deprotonation of the ammonium salt and the formation of the

      
      -adduct (Meisenheimer complex).
      
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1–2 hours.

    • Monitoring: Monitor via TLC.[3] The starting material spot should disappear, and a more polar spot (product) should appear.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (5%, 20 mL).

    • Chemistry: Acidification protonates the intermediate anion and neutralizes excess base. The color should fade to yellow/orange.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over

    
     and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Expected Yield: 60–85% for mononitroarenes.

Decision Guide: When to Use TMACN-I

Use the following logic flow to determine if TMACN-I is the correct reagent for your synthesis.

Selection_Guide Start Goal: Introduce Nitrile Group Q1 Does substrate have a Nitro (NO2) group? Start->Q1 Q2 Is the target group -CN or -CH2CN? Q1->Q2 Yes Branch_NO No Nitro Group Q1->Branch_NO No Branch_CN Target: -CN (Cyanation) Q2->Branch_CN -CN Branch_CH2CN Target: -CH2CN (Cyanomethylation) Q2->Branch_CH2CN -CH2CN Result_Other Use Radical Method (MeCN + Oxidant) or Pd-Catalysis Branch_NO->Result_Other Arenes Result_Classic Use Zn(CN)2 / CuCN (Rosenmund-von Braun) Branch_CN->Result_Classic Result_TMACN USE TMACN-I (VNS Reaction) Branch_CH2CN->Result_TMACN

Caption: Decision matrix for selecting TMACN-I based on substrate functionality and desired outcome.

References

  • Sigma-Aldrich. this compound Product Specification.

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
  • Zaragoza, F. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines. Journal of Organic Chemistry , 66, 2518-2521. (Comparative phosphonium reagent data).

  • TCI Chemicals. Direct Cyanomethylation of Nitroarenes.

Sources

A Researcher's Guide to Safer and More Efficient Cyanation: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a nitrile moiety is a cornerstone transformation. Aryl nitriles, in particular, are prevalent structural motifs in numerous approved drugs and agrochemicals.[1] Historically, the synthesis of these vital compounds has been dominated by classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often rely on highly toxic and hazardous cyanide sources such as KCN, NaCN, and CuCN.[2] The inherent risks associated with these reagents have spurred a paradigm shift towards the development of safer, more versatile, and efficient cyanation protocols.

This guide provides a comparative analysis of modern alternatives to traditional cyanating agents, with a particular focus on reagents that offer improved safety profiles without compromising synthetic utility. While the compound (Cyanomethyl)trimethylammonium iodide is a known quaternary ammonium salt used in specific C-C bond-forming reactions like vicarious nucleophilic substitution, it is not a conventional cyanating agent for the direct transfer of a cyanide group.[3][4][5] Therefore, this guide will focus on a broader comparison of contemporary reagents that serve as effective and safer sources of cyanide for a wide range of synthetic applications.

We will delve into the performance, substrate scope, and mechanistic nuances of key alternatives, including Potassium Ferrocyanide (K₄[Fe(CN)₆]) , Zinc Cyanide (Zn(CN)₂) , and Acetone Cyanohydrin , providing researchers with the data-driven insights needed to select the optimal reagent for their specific synthetic challenges.

The Shift Towards Safer Cyanide Sources

The primary driver for seeking alternatives is the high toxicity of traditional cyanide salts.[2] This has led to the exploration of "cyanide-free" or "masked cyanide" approaches, where the cyanide group is generated in situ from a less hazardous precursor.[6][7] The ideal modern cyanating agent should possess a combination of low toxicity, high stability, broad functional group tolerance, and cost-effectiveness.

Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Non-Toxic Workhorse

Potassium ferrocyanide, a common food additive, has emerged as a highly attractive, non-toxic, and inexpensive cyanide source for palladium-catalyzed cyanation reactions.[8][9] Its stability and low toxicity are due to the strong coordination of the cyanide ions to the iron center, which prevents the release of free cyanide under normal conditions.[9]

Key Advantages:

  • Safety: Considered non-toxic, making it significantly safer to handle than traditional cyanide salts.[8][9]

  • Cost-Effectiveness: Inexpensive and readily available.

  • Atom Economy: All six cyanide ligands can potentially be transferred, offering excellent atom economy.[10]

Reaction Profile: Palladium-catalyzed cyanations using K₄[Fe(CN)₆] have been successfully applied to a wide range of aryl halides, including challenging aryl chlorides.[1][11] The use of ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is often crucial for achieving high yields.[12]

Workflow for Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

Caption: General workflow for the Pd-catalyzed cyanation of aryl halides using K₄[Fe(CN)₆].

Zinc Cyanide (Zn(CN)₂): A Widely Used and Versatile Reagent

Zinc cyanide is another popular alternative that is significantly less toxic than alkali metal cyanides.[8] It is a stable, solid reagent that has found broad application in palladium- and nickel-catalyzed cyanation reactions of aryl halides and triflates.[11][13]

Key Advantages:

  • Versatility: Effective for a wide range of substrates, including electron-rich and electron-deficient aryl halides.[14]

  • Reduced Toxicity: Approximately 10% of the toxicity of KCN or NaCN.[8]

  • Good Solubility: More soluble in organic solvents compared to K₄[Fe(CN)₆].

Reaction Profile: The use of Zn(CN)₂ often requires a palladium or nickel catalyst and a suitable ligand.[15] Nickel catalysis, in particular, has emerged as a cost-effective and efficient method for the cyanation of aryl chlorides with Zn(CN)₂.[15] Additives like dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF) are common solvents.[8]

Acetone Cyanohydrin: A Liquid-Phase Cyanide Source

Acetone cyanohydrin is a liquid reagent that serves as a convenient source of hydrogen cyanide (HCN) in situ, particularly for the cyanation of alcohols (Mitsunobu reaction) and the hydrocyanation of various substrates.[16][17] While still toxic due to its ability to release HCN, it is often considered easier to handle than gaseous HCN.[17][18]

Key Advantages:

  • In Situ HCN Generation: Acts as a surrogate for HCN, avoiding the need to handle the highly toxic gas directly.[17][19]

  • Broad Applicability: Used in cyanohydrin formation, Strecker amino acid synthesis, and Michael additions.[16]

Reaction Profile: In the presence of a base, acetone cyanohydrin can transfer its cyanide group to other molecules.[17] It is particularly useful in copper-catalyzed hydrocyanation reactions.[19] However, its decomposition to HCN necessitates careful handling in a well-ventilated fume hood.[18]

Comparative Performance Data

The choice of a cyanating agent often depends on the specific substrate and desired reaction conditions. The following table summarizes typical performance data for the cyanation of aryl bromides with different reagents.

ReagentCatalyst SystemSubstrateYield (%)Reference
K₄[Fe(CN)₆] Pd(OAc)₂ / dppf4-Bromotoluene95%[12]
K₄[Fe(CN)₆] Pd/C4-Bromoanisole85%[11]
Zn(CN)₂ Pd₂(dba)₃ / dppf4-Bromobenzonitrile98%[14]
Zn(CN)₂ NiCl₂ / dppf4-Chlorotoluene85%[15]
CuCN (Rosenmund-von Braun)1-Bromo-4-nitrobenzene90%[20]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene using K₄[Fe(CN)₆]

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides.[12]

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆], 0.4 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 4-bromotoluene, potassium ferrocyanide, palladium(II) acetate, dppf, and sodium carbonate.

  • Add DMF and stir the mixture at 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methylbenzonitrile.

Protocol 2: Nickel-Catalyzed Cyanation of 4-Chlorotoluene using Zn(CN)₂

This protocol is based on modern nickel-catalyzed cyanation methods.[15]

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • NiCl₂·6H₂O (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%)

  • Zinc dust (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 20 mol%)

  • Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with NiCl₂·6H₂O, dppf, Zn(CN)₂, zinc dust, and DMAP.

  • Add a solution of 4-chlorotoluene in acetonitrile.

  • Seal the vessel and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and rinse with acetonitrile.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-methylbenzonitrile.

Conclusion and Future Outlook

The development of safer and more efficient cyanating agents is a testament to the ongoing evolution of synthetic chemistry towards greener and more sustainable practices. Reagents like potassium ferrocyanide and zinc cyanide have proven to be highly effective and versatile alternatives to traditional, highly toxic cyanide sources, particularly in the context of transition metal catalysis.[21][22] The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost considerations, and scalability.[21] As research in this area continues, we can anticipate the emergence of even more innovative and environmentally benign cyanation methodologies, further expanding the synthetic chemist's toolkit for the construction of complex, nitrogen-containing molecules.

References

  • Wikipedia. Copper(I) cyanide. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Jiang, H., et al. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004–5007. [Link]

  • MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(17), 3893. [Link]

  • Organic Chemistry Portal. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. [Link]

  • Tschaen, D. M., et al. (1994). An Improved Procedure for Aromatic Cyanation. Synthetic Communications, 24(6), 887-890. [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 12(19), 2949-2957. [Link]

  • ResearchGate. Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • ACS Publications. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. [Link]

  • ResearchGate. Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. [Link]

  • Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society, 33(4). [Link]

  • ResearchGate. (2025). Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation. [Link]

  • Shodhganga. Chapter 2: CuI-Catalyzed Cyanation of Aryl Halides with Nitromethane. [Link]

  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]

  • Wikipedia. Acetone cyanohydrin. [Link]

  • Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]

  • ResearchGate. Non-toxic Cyanide Sources and Cyanating Agents. [Link]

  • PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004-5007. [Link]

  • Semantic Scholar. Non-toxic cyanide sources and cyanating agents. [Link]

  • PubMed Central. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 16(1), 252–255. [Link]

  • Wikipedia. Trimethylsilyl cyanide. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Cyanides-Free Cyanation of Aryl Halides Using Formamide. [Link]

  • Royal Society of Chemistry. (2003). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (18), 2322-2323. [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 604. [Link]

  • Organic Synthesis International. (2014). Cyanation of Aryl Halides. [Link]

  • ResearchGate. Comparative cyanation chemistry between a) the reported approaches and b) our work using an OxBA based masked cyanide source. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

Sources

A Comparative Guide to Cyanation Reagents: (Cyanomethyl)trimethylammonium Iodide vs. Trimethylsilyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the introduction of the nitrile functional group is a cornerstone of molecular design, serving as a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. For researchers, scientists, and drug development professionals, the choice of the appropriate cyanating or cyanomethylating agent is critical to the success of a synthetic campaign. This guide provides an in-depth, objective comparison of two prominent yet functionally distinct reagents: (Cyanomethyl)trimethylammonium iodide and Trimethylsilyl cyanide (TMSCN). We will delve into their respective mechanisms, applications, and performance, supported by experimental data and detailed protocols to inform your selection process.

Introduction to the Reagents: Two Paths to Nitrile Incorporation

At first glance, this compound and Trimethylsilyl cyanide (TMSCN) both appear to be reagents for introducing a cyano-containing moiety. However, their synthetic utility is fundamentally different, dictated by their chemical structures and reactivity.

This compound is a quaternary ammonium salt.[1] It is a white to beige powder with a melting point of 212-216 °C.[1] Its primary role in organic synthesis is not as a direct cyanating agent, but as a precursor to the cyanomethyl carbanion (⁻CH₂CN) in Vicarious Nucleophilic Substitution (VNS) reactions.[2][3] This allows for the direct C-H functionalization of electron-deficient aromatic and heteroaromatic systems, introducing a cyanomethyl group (-CH₂CN).

Trimethylsilyl cyanide (TMSCN) , on the other hand, is a volatile, colorless liquid organosilicon compound with a boiling point of 114–117 °C.[4] It serves as a more stable and safer laboratory equivalent of the highly toxic hydrogen cyanide (HCN).[4] Its principal application is as a nucleophilic cyanide source for the cyanation of various electrophiles, most notably the conversion of aldehydes and ketones to O-silylated cyanohydrins.[4]

A summary of their physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and Trimethylsilyl Cyanide

PropertyThis compoundTrimethylsilyl cyanide (TMSCN)
CAS Number 82272-28-4[1]7677-24-9[4]
Molecular Formula C₅H₁₁IN₂[1]C₄H₉NSi[4]
Molecular Weight 226.06 g/mol [1]99.21 g/mol [4]
Appearance White to beige powder[1]Colorless liquid[4]
Melting Point 212-216 °C[1]8-11 °C[4]
Boiling Point Not applicable114-117 °C[4]
Primary Function Cyanomethyl carbanion (⁻CH₂CN) precursorCyanide anion (CN⁻) equivalent
Key Reaction Type Vicarious Nucleophilic Substitution (VNS)Cyanosilylation of carbonyls

Mechanistic Insights and Synthetic Applications

The divergent applications of these two reagents stem from their distinct reaction mechanisms.

This compound and Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a powerful tool for the C-H functionalization of electron-deficient arenes, such as nitroaromatics.[3] In this process, a carbanion bearing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom.[3] With this compound, the trimethylammonium group serves as the leaving group.

The mechanism proceeds in three key steps:

  • Deprotonation: A strong base deprotonates the α-carbon of the cyanomethyl group to generate a transient carbanion.

  • Nucleophilic Addition: The carbanion adds to an electron-deficient position (typically ortho or para to an electron-withdrawing group like a nitro group) on the aromatic ring, forming a Meisenheimer-type intermediate.[3]

  • β-Elimination: A base-induced elimination of the trimethylamine leaving group, followed by tautomerization, restores aromaticity and yields the cyanomethylated product.[3]

VNS_Mechanism cluster_invisible reagents Ar-NO₂ + (CH₃)₃N⁺CH₂CN I⁻ carbanion_formation Base (e.g., t-BuOK) reagents->carbanion_formation 1. Deprotonation i1 carbanion ⁻CH₂CN carbanion_formation->carbanion meisenheimer Meisenheimer Intermediate carbanion->meisenheimer 2. Addition elimination Base β-Elimination meisenheimer->elimination 3. Elimination product Ar-CH₂CN elimination->product i2 i3 i4

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS).

This methodology is particularly valuable for the late-stage functionalization of complex molecules where the direct introduction of a cyanomethyl group via other means would be challenging.

Trimethylsilyl Cyanide and Cyanosilylation

TMSCN is the reagent of choice for the addition of a cyanide equivalent to carbonyl compounds. This reaction, known as cyanosilylation, produces O-silylated cyanohydrins, which are stable intermediates that can be readily hydrolyzed to cyanohydrins or further transformed.[4]

The reaction is typically catalyzed by a Lewis acid or base. The mechanism involves:

  • Activation of the Carbonyl: A Lewis acid catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The cyanide group of TMSCN attacks the activated carbonyl carbon.

  • Silyl Transfer: The trimethylsilyl group is transferred to the carbonyl oxygen, forming the O-trimethylsilyl cyanohydrin product.

Cyanosilylation_Mechanism cluster_invisible reagents R₂C=O + (CH₃)₃SiCN activation Lewis Acid (e.g., ZnI₂) reagents->activation 1. Activation i1 activated_carbonyl Activated Carbonyl activation->activated_carbonyl attack Nucleophilic Attack activated_carbonyl->attack 2. Attack & Silyl Transfer product R₂C(CN)OSi(CH₃)₃ attack->product i2 i3

Caption: Mechanism of Lewis-Acid Catalyzed Cyanosilylation.

The versatility of TMSCN extends to its use in Strecker-type reactions for the synthesis of α-aminonitriles and the ring-opening of epoxides.[5]

Performance and Experimental Data

A direct performance comparison is challenging due to their different applications. Instead, we present representative experimental data for each reagent in its characteristic transformation.

Table 2: Representative Reaction Data for this compound in VNS

SubstrateReagentBaseSolventProductYield
NitrobenzeneChloromethyl phenyl sulfonet-BuOKTHFo/p-Nitrobenzyl phenyl sulfoneHigh
4-ChloronitrobenzeneChloromethyl phenyl sulfonet-BuOKTHF2-Nitro-5-chlorobenzyl phenyl sulfoneHigh

(Data is representative of the VNS reaction type)

Table 3: Experimental Data for Cyanosilylation of Ketones with TMSCN

SubstrateCatalystSolventTimeProductYieldReference
2-Adamantanone{Et₄N}₄[V₄O₁₂]Acetonitrile15 min2-((trimethylsilyl)oxy)adamantane-2-carbonitrile52%[7][8]
Cyclohexanone(Et₄N)₂[VO₂(CN)₃]Acetonitrile15 min1-((trimethylsilyl)oxy)cyclohexane-1-carbonitrile>99%[7]
AcetophenoneK₂CO₃DMF30 min2-phenyl-2-((trimethylsilyl)oxy)propanenitrile98%

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for representative reactions are provided below.

Representative Protocol for Vicarious Nucleophilic Substitution of a Nitroarene

Disclaimer: The following is a general protocol for a VNS reaction, as a specific published procedure for this compound was not found. This should be adapted and optimized for specific substrates.

VNS_Workflow start Start setup Set up a flame-dried flask under N₂ atmosphere. start->setup add_reagents Add nitroarene and this compound to anhydrous solvent (e.g., THF). setup->add_reagents cool Cool the mixture to a low temperature (e.g., -78 °C). add_reagents->cool add_base Slowly add a strong base (e.g., t-BuOK solution). cool->add_base react Stir at low temperature for the specified time, monitoring by TLC. add_base->react quench Quench the reaction with saturated aqueous NH₄Cl. react->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Dry, concentrate, and purify the product by column chromatography. extract->purify end End purify->end

Caption: General workflow for a VNS reaction.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the nitroarene (1.0 equiv) and this compound (1.2 equiv) in anhydrous THF.

  • Cool the stirred suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (2.5 equiv) in THF dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyanomethylated arene.

Protocol for the Cyanosilylation of 2-Adamantanone with TMSCN

This protocol is adapted from the work of T. Hirao and coworkers.[7][8]

Step-by-Step Procedure:

  • To a screw-cap vial equipped with a Teflon-coated magnetic stir bar, add 2-adamantanone (150 mg, 1 mmol), the catalyst {Et₄N}₄[V₄O₁₂] (0.2 mol%), and acetonitrile (1 mL).

  • Stir the mixture at 32 °C.

  • Initiate the reaction by adding trimethylsilyl cyanide (TMSCN) (0.15 mL, 1.2 mmol).

  • Stir the reaction mixture vigorously at 32 °C for 15 minutes.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield 2-((trimethylsilyl)oxy)adamantane-2-carbonitrile.

Safety and Handling Considerations

Both reagents require careful handling due to their toxicity.

This compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Trimethylsilyl cyanide (TMSCN) is highly toxic and flammable. It is moisture-sensitive and rapidly hydrolyzes to release highly toxic hydrogen cyanide gas.[4] It is fatal if swallowed, in contact with skin, or if inhaled. All work with TMSCN must be conducted in a well-ventilated fume hood, and appropriate PPE, including gloves and safety goggles, is essential. An emergency plan for cyanide exposure should be in place.

Conclusion and Recommendations

This compound and Trimethylsilyl cyanide are not interchangeable reagents but rather complementary tools for the synthesis of nitrile-containing compounds.

Choose this compound for:

  • The direct introduction of a cyanomethyl group (-CH₂CN) onto an electron-deficient aromatic or heteroaromatic ring.

  • C-H functionalization reactions via the Vicarious Nucleophilic Substitution (VNS) mechanism.

Choose Trimethylsilyl cyanide (TMSCN) for:

  • The introduction of a cyano group (-CN) .

  • The cyanation of carbonyl compounds to form cyanohydrins or their silyl-protected analogues.

  • As a safer and more manageable alternative to hydrogen cyanide.

The selection of the appropriate reagent is unequivocally dictated by the desired final product: cyanomethylation or cyanation. By understanding their distinct mechanisms, applications, and handling requirements, researchers can make an informed decision to advance their synthetic objectives efficiently and safely.

References

  • Hirao, T., et al. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(52), 32963-32966. [Link]

  • ResearchGate. (n.d.). Cyanosilylation of 2-adamantanone with TMSCN. [Link]

  • Wikipedia. (2023). Trimethylsilyl cyanide. [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • RSC Publishing. (2015). Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls. Green Chemistry. [Link]

  • SciSpace. (2007). Trimethylsilyl cyanide (TMSCN). [Link]

  • Wikipedia. (2023). Vicarious nucleophilic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • Mąkosza, M. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]

  • Bentham Science Publishers. (2022). The Coupling of Carbon and Nitrogen Substituents with Nitroarenes: Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes. Current Organic Chemistry, 26(9), 822-833. [Link]

  • CHIMIA. (1991). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 45(1-2), 4-12. [Link]

  • Organic Chemistry Portal. (2022). Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds. Organic Chemistry Frontiers. [Link]

Sources

Nitrile Installation Strategies: (Cyanomethyl)trimethylammonium Iodide vs. Potassium Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct reagents used to introduce nitrile-containing motifs into organic molecules: Potassium Cyanide (KCN) and (Cyanomethyl)trimethylammonium Iodide (TMACN-I) .

While both reagents ultimately install cyano-functionalized groups, they operate through fundamentally different mechanisms and target different substrates. KCN is the classical nucleophilic source of the cyanide anion (


), primarily used for converting alkyl halides to nitriles (

) or generating cyanohydrins. In contrast, TMACN-I is a specialized reagent designed for Vicarious Nucleophilic Substitution (VNS) . It installs a cyanomethyl group (

) directly onto nitroarenes by replacing a hydrogen atom, bypassing the need for a pre-existing halogen leaving group.

Key Takeaway: Use KCN for standard substitution of halides. Use TMACN-I for direct C-H cyanomethylation of electron-deficient aromatic rings.

Mechanistic Divergence[1]

The choice between these reagents is dictated by the substrate's electronic structure and the desired transformation (Direct Cyanation vs. Cyanomethylation).

A. Potassium Cyanide (KCN): The Classical Nucleophile

KCN dissociates to release the cyanide ion (


), a strong nucleophile. It typically follows an 

pathway on primary or secondary alkyl halides.
  • Mechanism: Direct displacement of a leaving group (

    
    ).
    
  • Outcome: Formation of a Carbon-Nitrile bond (

    
    ).
    
  • Limitation: Requires a pre-functionalized substrate (e.g., benzyl bromide).

B. This compound (TMACN-I): The VNS Reagent

TMACN-I operates via Vicarious Nucleophilic Substitution (VNS) .[1][2][3] In this pathway, the reagent functions as a carbon nucleophile carrying its own leaving group (the trimethylammonium moiety).

  • Mechanism:

    • Base-mediated deprotonation forms a carbanion ylide.

    • Attack on an electron-deficient nitroarene (at the ortho or para position).[2]

    • 
      -elimination of the trimethylamine (
      
      
      
      ) leaving group and proton transfer restores aromaticity.
  • Outcome: Introduction of a cyanomethyl group (

    
    ) replacing a Hydrogen atom.
    
  • Advantage: Allows direct functionalization of nitroarenes without prior halogenation.[2]

Mechanistic Flowcharts[5]

Reaction_Pathways cluster_0 Path A: Nucleophilic Substitution (KCN) cluster_1 Path B: Vicarious Nucleophilic Substitution (TMACN-I) KCN KCN (Source of CN-) TS_A Transition State [SN2 Attack] KCN->TS_A Nucleophilic Attack Substrate_A Alkyl Halide (R-CH2-Br) Substrate_A->TS_A Product_A Nitrile (R-CH2-CN) TS_A->Product_A -KBr TMACN TMACN-I [Me3N-CH2CN]+ Ylide Reactive Ylide Me3N+-CH--CN TMACN->Ylide Deprotonation Base Base (t-BuOK) Base->Ylide Sigma Sigma Adduct Ylide->Sigma Attack on Ring Nitro Nitroarene (Ar-NO2) Nitro->Sigma Product_B Cyanomethyl Nitroarene (Ar(NO2)-CH2CN) Sigma->Product_B Elimination of NMe3 & H+

Figure 1: Comparative mechanistic pathways. Path A shows standard displacement (KCN). Path B shows the VNS mechanism where the ammonium group acts as the leaving group to install


.

Safety & Handling Profile

Safety is a critical differentiator. KCN poses an immediate lethal risk, whereas TMACN-I offers a safer handling profile for installing nitrile motifs.

FeaturePotassium Cyanide (KCN)This compound
Physical State White crystalline solid (hygroscopic).White to off-white powder.
Acute Toxicity Extreme. LD50 (Rat, Oral) ~5 mg/kg. Inhibits cytochrome c oxidase.[4]Moderate. LD50 estimated >200 mg/kg (based on analogs). Toxic if swallowed.[4][5]
Inhalation Risk High. Releases lethal HCN gas upon contact with moisture or acid.[5]Low. Non-volatile salt. No spontaneous gas evolution.
Purity/Storage Degrades in moist air. Requires locked poisons cabinet.Stable solid. Store in cool, dry place.
Waste Disposal Requires oxidative destruction (Bleach/Hypochlorite) before disposal.Standard organic waste disposal (contains iodine/nitrogen).

Critical Safety Note: While TMACN-I is less acutely toxic than KCN, it still contains a nitrile moiety and should be handled with standard PPE (gloves, goggles, fume hood) to prevent exposure to potential metabolic cyanide release.

Experimental Protocols

Protocol A: Standard Nucleophilic Cyanation using KCN

Target: Conversion of Benzyl Bromide to Phenylacetonitrile.

Reagents:

  • Benzyl bromide (1.0 equiv)

  • Potassium Cyanide (1.2 equiv)

  • Solvent: Ethanol/Water (80:20) or DMSO (for faster rates)

Procedure:

  • Setup: In a fume hood, dissolve KCN (1.2 equiv) in water (minimum volume).

  • Addition: Add the ethanol (or DMSO) followed by benzyl bromide (1.0 equiv) slowly to control exotherm.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC for disappearance of bromide.

  • Workup: Caution: Ensure pH > 10 to prevent HCN formation. Pour into basic water (NaOH). Extract with diethyl ether.

  • Destruction: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

Protocol B: VNS Cyanomethylation using TMACN-I

Target: Direct Cyanomethylation of Nitrobenzene.

Reagents:

  • Nitrobenzene (1.0 equiv)

  • This compound (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

Procedure:

  • Preparation: Flame-dry a flask and purge with Argon/Nitrogen. Add TMACN-I (1.1 equiv) and

    
    -BuOK (2.2 equiv) to anhydrous DMF at -10°C.
    
  • Reaction: Stir for 10 minutes to generate the reactive ylide species (solution often turns deep red/colored).

  • Addition: Add nitrobenzene (1.0 equiv) dropwise. The reaction is typically fast (15–60 mins) at temperatures ranging from -10°C to RT.

  • Mechanism Check: The base deprotonates the precursor to form the carbanion, which attacks the ring.[3] The second equivalent of base is often required to facilitate the elimination of the amine and re-aromatization.

  • Quench: Pour the mixture into dilute HCl/ice water. (Note: The product is stable in acid; this removes the amine byproduct).

  • Isolation: Extract with ethyl acetate. The product will be o- or p- (cyanomethyl)nitrobenzene.

Performance Comparison

CriteriaKCN (Nucleophilic Substitution)TMACN-I (VNS Reaction)
Substrate Requirement Alkyl Halides / Tosylates (

)
Nitroarenes (

)
Functional Group Installed Nitrile (

)
Cyanomethyl (

)
Regioselectivity Site-specific (replaces leaving group).Ortho/Para to nitro group (electronic control).
Atom Economy High (Leaving group is salt like KBr).Moderate (Loss of

and HI).
Reaction Conditions Aqueous/Organic biphasic or DMSO.Strictly anhydrous (Base sensitive).
Typical Yield 80–95% (Simple substrates).60–85% (Substrate dependent).
When to Choose Which?
  • Choose KCN if you have an alkyl halide and need to extend the carbon chain by one carbon (

    
    ).
    
  • Choose TMACN-I if you have a nitro-aromatic core and need to introduce a functionalized carbon chain (

    
    ) directly onto the ring, extending the complexity without pre-halogenation.
    

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3][6] Accounts of Chemical Research, 20(8), 282–289.

  • Sigma-Aldrich. (2024). This compound Product Sheet & SDS. Merck KGaA.

  • Zaragoza, F. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines. The Journal of Organic Chemistry, 66(7), 2518–2521. (Note: Mechanistic analog for ammonium salts).[7]

  • Centers for Disease Control and Prevention (CDC). (2024). Facts About Cyanide. Emergency Preparedness and Response.

Sources

Solid-State Precision: The Strategic Advantages of (Cyanomethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical advantages, mechanistic principles, and experimental protocols for (Cyanomethyl)trimethylammonium Iodide , specifically comparing it to traditional haloacetonitriles.

A Comparative Technical Guide for Advanced Organic Synthesis

Executive Summary

In the landscape of cyanomethylation reagents, This compound (CAS: 82272-28-4) represents a critical evolution from traditional liquid reagents like Chloroacetonitrile (CAN) or Bromoacetonitrile (BAN). While haloacetonitriles are ubiquitous, they are burdened by high volatility, severe lachrymatory properties, and difficult handling.

This quaternary ammonium salt offers a solid-state alternative that functions as a superior reagent for Vicarious Nucleophilic Substitution (VNS) and specific ylide-mediated transformations. This guide analyzes its performance, demonstrating why it is the preferred choice for safety-conscious, high-precision drug development workflows.

Mechanistic Authority: The VNS Pathway

The primary utility of this compound lies in its ability to introduce a cyanomethyl group (


) into electron-deficient aromatic rings (e.g., nitroarenes) via Vicarious Nucleophilic Substitution (VNS).

Unlike standard


 reactions which require a leaving group on the ring, VNS replaces a hydrogen atom  on the aromatic ring. The ammonium moiety (

) acts as the external leaving group (

) during the elimination step.
Mechanism of Action
  • Deprotonation: Base treatment generates the carbanion.

  • Addition: The carbanion attacks the nitroarene at the ortho or para position, forming a

    
    -adduct (Meisenheimer complex).
    
  • Elimination: The

    
    -adduct undergoes 
    
    
    
    -elimination of
    
    
    and the leaving group (
    
    
    ), restoring aromaticity and yielding the cyanomethylated product.

VNS_Mechanism Reagent (Cyanomethyl) trimethylammonium Iodide Carbanion Carbanion [-CH(CN)NMe3] Reagent->Carbanion Deprotonation (-HI) Base Base (e.g., t-BuOK) Base->Carbanion SigmaAdduct σ-Adduct (Intermediate) Carbanion->SigmaAdduct + Nitroarene (Nucleophilic Attack) Nitroarene Nitroarene (Substrate) Nitroarene->SigmaAdduct Product Cyanomethylated Product SigmaAdduct->Product β-Elimination of H and NMe3 Byproducts Byproducts: NMe3 + HI SigmaAdduct->Byproducts

Figure 1: Mechanistic pathway of Vicarious Nucleophilic Substitution (VNS) using the ammonium salt. The trimethylammonium group serves as the auxiliary leaving group.

Comparative Analysis: Ammonium Salt vs. Haloacetonitriles

The following data contrasts this compound against the industry standard, Chloroacetonitrile (CAN).

Table 1: Reagent Performance & Safety Profile
FeatureThis compoundChloroacetonitrile (CAN)Impact on Workflow
Physical State Crystalline Solid (MP: >210°C)Volatile Liquid (BP: 126°C)High: Weighing solids is more precise and safer than pipetting volatile toxins.
Toxicity Type Toxic (Oral/Contact)Severe Lachrymator & ToxicCritical: Eliminates the need for full hazmat protocols required for lachrymators.
Leaving Group

(Gas/Soluble Salt)

(Chloride Ion)
Medium:

elimination is often faster and avoids chlorinated byproducts.
Reaction Type VNS, Ylide Formation, Phase TransferVNS, Alkylation, RadicalHigh: The salt is specific for VNS and ylide chemistry; less prone to radical side-reactions.
Storage Stability High (Non-volatile, Hygroscopic)Low (Hydrolyzes, Volatile)Medium: Longer shelf life reduces waste.
Why Switch?
  • Safety Compliance: In large-scale drug development, eliminating lachrymators (tear gas agents) reduces engineering control requirements and operator risk.

  • Stoichiometric Control: As a solid salt, it can be weighed with analytical precision, unlike volatile liquids which suffer from evaporative loss during handling.

Experimental Protocol: VNS Cyanomethylation of Nitrobenzene

Objective: Synthesis of o- and p-(cyanomethyl)nitrobenzene. Note: This protocol utilizes the ammonium salt to avoid the handling of liquid chloroacetonitrile.

Materials:
  • This compound (1.1 equiv)

  • Nitrobenzene (1.0 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)
    
  • THF (Anhydrous) or DMF

  • Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with This compound (solid) and anhydrous THF. Cool to -70°C (dry ice/acetone bath).

  • Base Addition (Carbanion Generation):

    • Add

      
      -BuOK (dissolved in THF) dropwise over 20 minutes.
      
    • Observation: The solution may change color (often deep red/blue) indicating carbanion/ylide formation.

    • Stir for 15 minutes at -70°C.

  • Substrate Addition:

    • Add Nitrobenzene (dissolved in minimal THF) dropwise to the reaction mixture.

    • Maintain temperature at -70°C for 1 hour, then slowly allow to warm to -20°C over 2 hours.

    • Mechanistic Note: The low temperature favors the kinetic formation of the

      
      -adduct at the ortho position.
      
  • Quench & Isolation:

    • Quench the reaction with saturated aqueous

      
       solution containing a trace of acetic acid.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water and brine. Dry over

      
      .
      
    • Concentrate in vacuo.[1]

  • Purification:

    • Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

    • Expected Product: Mixture of ortho- and para- (cyanomethyl)nitrobenzene.

Experimental_Workflow Step1 SETUP Dry THF, -70°C Add Ammonium Salt Step2 ACTIVATION Add t-BuOK Generate Carbanion Step1->Step2 Step3 REACTION Add Nitroarene Warm to -20°C Step2->Step3 Step4 QUENCH Sat. NH4Cl/AcOH Extract (EtOAc) Step3->Step4 Step5 ISOLATION Column Chromatography Isolate Nitrile Product Step4->Step5

Figure 2: Operational workflow for the VNS cyanomethylation using the solid ammonium reagent.

Expert Insights & Troubleshooting

  • Solubility: The ammonium salt is less soluble in pure THF than haloacetonitriles. If solubility is an issue, use a DMF/THF mixture or DMSO, though this may alter the ortho/para ratio.

  • The "Phosphonium" Distinction: Do not confuse this reagent with (Cyanomethyl)trimethylphosphonium iodide (Zaragoza reagent). The phosphonium salt is used for converting alcohols to nitriles [1].[2] The ammonium salt is the specialist for VNS on arenes [2, 3].

  • Byproduct Removal: The leaving group

    
     is a gas (trimethylamine) or water-soluble salt, simplifying purification compared to removing halogenated organic residues.
    

References

  • Zaragoza, F. (2002).[2] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[2] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Journal of Organic Chemistry. Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Sigma-Aldrich. Link

  • Kong, X., et al. (2022).[3] Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds.[3][4] Organic Chemistry Frontiers. Link

Sources

A Comparative Guide to Phase Transfer Catalysis: (Cyanomethyl)trimethylammonium Iodide as a Reagent vs. Classical Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of classical phase transfer catalysts with (cyanomethyl)trimethylammonium iodide. While both are utilized in multiphasic reaction systems, their mechanistic roles and applications differ significantly. This document will elucidate these differences, supported by experimental data and protocols, to aid in the rational selection of reagents and catalysts for organic synthesis.

The Principle of Phase Transfer Catalysis (PTC)

In many synthetic organic reactions, the reactants are immiscible. For instance, an organic substrate may be soluble in an organic solvent, while the nucleophilic reagent is an inorganic salt soluble only in water. Under these heterogeneous conditions, the reaction is often impractically slow as it can only occur at the limited interface between the two phases.[1][2][3]

Phase transfer catalysis (PTC) offers an elegant solution to this problem. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous) to the other (e.g., organic), where the reaction can then proceed at a much faster rate.[3][4] The catalyst functions by forming a lipophilic ion pair with the reactant anion, which can then traverse the phase boundary.[4][5]

The general mechanism, known as the Starks' extraction mechanism, can be visualized as a catalytic cycle.[6]

PTC_Mechanism aq_reagent M⁺X⁻ (e.g., NaCN) catalyst_org Q⁺X⁻ aq_reagent->catalyst_org Ion Exchange catalyst_aq Q⁺Y⁻ (Catalyst) org_substrate R-Y product R-X org_substrate->product Forms Product product->catalyst_aq Catalyst Regeneration catalyst_org->org_substrate Reaction

Caption: The catalytic cycle in phase transfer catalysis.

The efficacy of a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the nature of the counter-ion.[4][7]

Common Phase Transfer Catalysts: A Comparative Overview

A variety of compounds are employed as phase transfer catalysts, with quaternary 'onium' salts being the most common due to their cost-effectiveness and stability.[8]

Catalyst TypeExamplesKey Characteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), Aliquat 336Widely used, commercially available, good thermal stability. Efficacy is dependent on the size and symmetry of the alkyl groups.[7][9]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide (TBPB)Generally more thermally stable than their ammonium counterparts, can be more effective in certain reactions.
Crown Ethers 18-Crown-6, 15-Crown-5Excellent at complexing alkali metal cations, thereby "solubilizing" the inorganic salt in the organic phase.[10] Highly effective but also more expensive and toxic.[11]
Cryptands [2.2.2]CryptandForm highly stable inclusion complexes with cations, leading to very reactive "naked" anions. High cost limits widespread use.
Polyethylene Glycols (PEGs) Less expensive than crown ethers and cryptands, can be effective in certain solid-liquid PTC reactions.[10]

The choice of catalyst is critical and often reaction-specific. For instance, more lipophilic catalysts are generally more effective for reactions following an extraction mechanism, while smaller, more hydrophilic catalysts can be superior for hydroxide-initiated reactions.[7]

This compound: A Reagent for Specific Transformations

Our search for comparative efficacy data for this compound as a classical phase transfer catalyst did not yield direct results. Instead, the literature consistently points to its role as a reagent for specific chemical transformations, primarily for the introduction of a cyanomethyl group or for facilitating N-alkylation reactions.[12]

A closely related analogue, (cyanomethyl)trimethylphosphonium iodide, has been shown to be an effective reagent for the one-step conversion of alcohols into nitriles with a two-carbon chain elongation.[13] It also efficiently promotes the intermolecular N-alkylation of amines with alcohols.[12]

The mechanism in these cases is not that of a phase transfer catalyst that shuttles anions between phases. Instead, the (cyanomethyl)trimethylammonium or phosphonium salt acts as a precursor to a reactive intermediate. For example, in the N-alkylation of amines with alcohols, an alkoxyphosphonium intermediate is proposed to form, which then generates an alkyl iodide in situ that subsequently alkylates the amine.[12]

Reagent_Mechanism reagent (NCCH₂)P⁺Me₃ I⁻ intermediate [R-O-P⁺Me₃(CH₂CN)] I⁻ reagent->intermediate Reacts with alcohol R-OH alcohol->intermediate alkyl_iodide R-I intermediate->alkyl_iodide Decomposes to product R'₂N-R alkyl_iodide->product Reacts with amine R'₂NH amine->product

Caption: Proposed mechanism for N-alkylation using a (cyanomethyl)phosphonium reagent.

Therefore, a direct comparison of the "efficacy" of this compound with a classical PTC like TBAB is not a like-for-like comparison. The former is a reagent consumed in the reaction to achieve a specific transformation, while the latter is a true catalyst that is regenerated.

Experimental Protocols: PTC vs. Reagent-Mediated Synthesis

To illustrate the practical differences, we present two distinct experimental protocols.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst[4]

This protocol describes a classical liquid-liquid PTC reaction.

Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride.

Materials:

  • Phenol (10 mmol)

  • Toluene (20 mL)

  • 50% aqueous sodium hydroxide (10 mL)

  • Tetrabutylammonium bromide (TBAB) (1 mol%)

  • Benzyl chloride (10 mmol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (10 mmol) in toluene (20 mL).

  • Add the 50% aqueous solution of sodium hydroxide (10 mL) and the TBAB catalyst (1 mol%).

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Add benzyl chloride (10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation if necessary.

PTC_Workflow start Start setup Dissolve phenol in toluene in round-bottom flask start->setup add_base_catalyst Add aq. NaOH and TBAB setup->add_base_catalyst add_alkyl_halide Add benzyl chloride dropwise add_base_catalyst->add_alkyl_halide heat_monitor Heat to 80°C and monitor by TLC add_alkyl_halide->heat_monitor workup Cool, separate organic layer heat_monitor->workup wash_dry Wash with water/brine, dry over Na₂SO₄ workup->wash_dry concentrate Filter and concentrate wash_dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: Experimental workflow for Williamson ether synthesis via PTC.

Protocol 2: N-Alkylation of an Amine with an Alcohol using (Cyanomethyl)tributylphosphonium Iodide (Adapted from Zaragoza & Stephensen, 2001)[14]

This protocol demonstrates the use of a (cyanomethyl)phosphonium salt as a reagent.

Objective: To synthesize a tertiary amine from a secondary amine and an alcohol.

Materials:

  • Secondary amine (e.g., morpholine, 1.0 mmol)

  • Alcohol (e.g., benzyl alcohol, 1.2 mmol)

  • (Cyanomethyl)tributylphosphonium iodide (1.5 mmol)

  • Tertiary amine base (e.g., diisopropylethylamine, 3.0 mmol)

  • Propionitrile (solvent, 3 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vial, add the secondary amine (1.0 mmol), the alcohol (1.2 mmol), (cyanomethyl)tributylphosphonium iodide (1.5 mmol), and the tertiary amine base (3.0 mmol).

  • Add propionitrile (3 mL) as the solvent.

  • Seal the vial and heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the tertiary amine product.

Data Summary and Comparison

FeatureClassical Phase Transfer Catalysis (e.g., TBAB)Reagent-Mediated Transformation (e.g., this compound)
Role Catalytic: regenerated in the reaction cycle.Reagent: consumed during the reaction.
Mechanism Facilitates inter-phase transport of anions.[4][6]Acts as a precursor to an in situ generated reactive species (e.g., alkyl iodide).[12]
Stoichiometry Catalytic amounts (typically 1-10 mol%).Stoichiometric or excess amounts required.
Typical Reactions Nucleophilic substitutions, alkylations, oxidations, reductions where reactants are in immiscible phases.[14]Specific transformations like N-alkylation of amines with alcohols, conversion of alcohols to nitriles.[12][13]
Advantages Green chemistry principles (low catalyst loading, use of water), cost-effective for large-scale synthesis.[8][15]Can enable transformations that are difficult to achieve directly (e.g., using alcohols as alkylating agents without pre-activation).[12]
Limitations Efficacy is highly dependent on reaction conditions (stirring rate, solvent, catalyst structure).[16]Requires stoichiometric amounts of the reagent, potentially lower atom economy.

Conclusion

This compound and classical phase transfer catalysts like TBAB operate through fundamentally different mechanisms and are suited for different synthetic challenges.

  • Phase transfer catalysts are the workhorses for accelerating reactions between immiscible reactants, acting as true catalysts in a regenerative cycle. Their selection and optimization are key to process efficiency in many industrial applications.[15][17]

  • This compound and its phosphonium analogues are valuable reagents that enable specific, often challenging, chemical transformations such as the direct use of alcohols as alkylating agents. They are not phase transfer catalysts in the classical sense but offer unique synthetic utility.

For the practicing chemist, the choice is not about which is a "better" catalyst, but rather which tool is appropriate for the specific synthetic problem at hand. Understanding the mechanistic distinctions outlined in this guide is paramount for making that informed decision.

References

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (URL: )
  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (URL: )
  • 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH. (URL: )
  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer C
  • Phase transfer c
  • Phase Transfer C
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: )
  • Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV. (URL: [Link])

  • Phase Transfer Catalysis(Mechanism and Applications) - YouTube. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. (URL: [Link])

  • Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (URL: [Link])

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity - PMC. (URL: [Link])

  • Laboratory experiments on phase-transfer-catalyzed reactions of neutral molecules | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (URL: [Link])

  • (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase - Organic Chemistry Portal. (URL: [Link])

  • One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action - Organic Chemistry Portal. (URL: [Link])

Sources

Comparative Guide: (Cyanomethyl)trimethylammonium Iodide for Late-Stage Cyanomethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solid-State" Advantage

In the high-stakes environment of late-stage drug functionalization, the introduction of a cyanomethyl group (


) is a pivotal transformation. Traditionally, this is achieved using haloacetonitriles (e.g., bromoacetonitrile) or lithiated acetonitrile. While effective, these reagents introduce significant safety hazards (lachrymators, high volatility) and selectivity challenges.

(Cyanomethyl)trimethylammonium iodide (TMCA-I) represents a high-value alternative. It functions as a solid-state, redox-active precursor that generates cyanomethyl radicals or ylides under mild conditions.

The Bottom Line:

  • Use TMCA-I when: You require high chemoselectivity on complex heterocycles, need to avoid volatile lachrymators in a crowded lab, or are utilizing photoredox catalysis for Minisci-type reactions.

  • Avoid TMCA-I when: Cost is the primary driver (approx. 50x–100x cost of bromoacetonitrile) or atom economy is critical (high molecular weight waste).

Mechanistic Insight: Radical Generation via C–N Cleavage[1]

Unlike alkyl halides which undergo homolytic cleavage via halogen atom transfer, TMCA-I utilizes a single-electron transfer (SET) reduction pathway. This is particularly advantageous in photoredox catalysis, where the high reduction potential of the ammonium salt allows for controlled radical generation without the use of tin hydrides or stoichiometric metal reductants.

Mechanism of Action (Photoredox Pathway)[1][2][3]

The following diagram illustrates the activation of TMCA-I under photoredox conditions, leading to the generation of the active cyanomethyl radical species.

G TMCA TMCA-I (Quaternary Salt) SET_Step SET Reduction TMCA->SET_Step PC_Excited Photocatalyst* (Ir(III) or Ru(II)) PC_Excited->SET_Step e- transfer Intermediate [Neutral Radical Amine] SET_Step->Intermediate Collapse C-N Bond Mesolytic Cleavage Intermediate->Collapse Radical •CH2CN (Active Species) Collapse->Radical Fast Byproduct NMe3 (Gas/Base) Collapse->Byproduct

Figure 1: Mechanistic pathway for the generation of cyanomethyl radicals via reductive C-N bond cleavage.

Comparative Analysis: TMCA-I vs. Traditional Reagents

The following table contrasts TMCA-I with its primary competitors in medicinal chemistry settings.

FeatureThis compound Bromoacetonitrile Acetonitrile (Solvent)
Physical State Solid (Powder)Liquid (Volatile)Liquid (Solvent)
Primary Hazard Toxic (Oral), HygroscopicLachrymator , Corrosive, VolatileFlammable, Systemic Toxicity
Reaction Mode Radical (SET) or VNS (Ionic)Electrophile (

) or Radical (Atom Transfer)
Nucleophile (requires strong base)
Selectivity High (Late-stage functionalization)Low to Moderate (Over-alkylation common)Low (Requires harsh deprotonation)
Atom Economy Poor (Loss of

+

)
Moderate (Loss of

)
High (Solvent as reagent)
Cost High (~$200/g)Low (Commodity chemical)Very Low
Stability Good (Store dry/dark)Moderate (Hydrolyzes, polymerizes)Excellent
Critical Analysis
  • Safety Profile: TMCA-I eliminates the risk of inhalation exposure common with bromoacetonitrile, which is a potent lachrymator. However, TMCA-I is still acutely toxic if ingested and must be handled with gloves in a fume hood due to the release of trimethylamine (fishy odor) during the reaction.

  • Reaction Scope: TMCA-I excels in Minisci-type reactions where it serves as a radical source to functionalize electron-deficient heterocycles (pyridines, quinolines) used in drug scaffolds. Bromoacetonitrile often requires toxic atom-transfer catalysts (like tin) to achieve similar radical reactivity.

Experimental Protocol: Photoredox Cyanomethylation

Context: This protocol describes the alkylation of a heterocycle (e.g., Lepidine) using TMCA-I. This method avoids the use of strong bases or high temperatures.

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: TMCA-I (2.0 equiv)

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Solvent: DMSO or MeCN (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Setup: In an inert atmosphere glovebox or using standard Schlenk technique, charge a reaction vial with the Heterocycle (0.5 mmol), TMCA-I (226 mg, 1.0 mmol), and Photocatalyst (10 mg).

  • Solvation: Add degassed DMSO (5 mL). Seal the vial with a septum cap.

  • Irradiation: Place the vial 2-3 cm away from a Blue LED source. Stir vigorously. Fan cooling is recommended to maintain ambient temperature (

    
    ).
    
  • Monitoring: Monitor via LC-MS. The reaction is typically complete within 12–24 hours.

    • Note: You may observe the smell of trimethylamine upon opening the vial. This confirms the C-N bond cleavage.[1]

  • Workup: Dilute with ethyl acetate and wash with water (to remove the ammonium salts and DMSO). Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography.

Validation Check:

  • If the reaction stalls, check the solubility of TMCA-I. It is sparingly soluble in non-polar solvents; DMSO or DMF is often required.

  • If no product forms, ensure the reaction is strictly oxygen-free, as

    
     quenches the excited state of the photocatalyst.
    

Cost-Benefit Decision Matrix

Is the switch to TMCA-I justifiable for your project? Use this decision logic.

DecisionMatrix Start Need to introduce -CH2CN group Scale Reaction Scale? Start->Scale Mechanism Substrate Sensitivity? Scale->Mechanism < 10g (Discovery) Use_MeCN Use Acetonitrile + Base (Commodity Protocol) Scale->Use_MeCN > 1kg (Process) Safety Lab Safety Constraints? Mechanism->Safety Complex/Late-Stage Use_Halo Use Bromoacetonitrile (Standard Protocol) Mechanism->Use_Halo Robust/Early-Stage Safety->Use_Halo Standard Fume Hood OK Use_TMCA Use TMCA-I (High Value Protocol) Safety->Use_TMCA Avoid Volatiles/Lachrymators

Figure 2: Decision matrix for selecting cyanomethylation reagents.

Financial Implications
  • Direct Material Cost: TMCA-I is significantly more expensive. For a 100mg test reaction, the cost difference is negligible ($1 vs

    
    20,000+ vs $50).
    
  • Operational Savings: Using TMCA-I reduces the need for specialized hazardous waste disposal associated with lachrymators and heavy metal catalysts (if replacing a tin-mediated radical reaction).

  • Success Rate: In late-stage discovery, the "cost" of a failed reaction or decomposing a valuable intermediate often outweighs reagent costs. TMCA-I's mild conditions offer a higher "success insurance."

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Zaragoza, F. (2002).[2] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. Journal of Organic Chemistry. Retrieved from

  • University of Brussels (ULB). Photoredox-Catalyzed Reductive Activation of Ammonium Salts. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Bromoacetonitrile. Retrieved from

  • Royal Society of Chemistry. Radical cyanomethylation via vinyl azide cascade-fragmentation. Retrieved from

Sources

Green chemistry metrics for reactions with (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (Cyanomethyl)trimethylammonium iodide (TMACN-I) against traditional reagents, focusing on Green Chemistry principles. It is designed for researchers seeking safer, more robust alternatives to volatile lachrymators in drug discovery and organic synthesis.

Executive Summary: The Safety-Efficiency Paradox

In the pursuit of green chemistry, "efficiency" (Atom Economy) often conflicts with "safety" (Hazard Reduction). This compound represents a strategic trade-off: it sacrifices atom economy to eliminate the severe occupational hazards associated with traditional cyanomethylating agents like Chloroacetonitrile and Bromoacetonitrile .

  • Primary Utility: Electrophilic cyanomethylation of nucleophiles (phenols, thiols, amines) and Vicarious Nucleophilic Substitution (VNS) on nitroarenes.

  • Green Verdict: Recommended for Safety-Critical Workflows. While it generates higher salt waste (lower E-factor), it aligns with Principle 12 (Inherently Safer Chemistry) by replacing a fatal-on-skin, volatile liquid with a non-volatile, solid salt.

Comparative Analysis: TMACN-I vs. Haloacetonitriles

The following analysis compares TMACN-I against its primary alternative, Chloroacetonitrile (ClCH


CN), in a standard 

cyanomethylation reaction.
A. Green Metrics Dashboard
MetricThis compoundChloroacetonitrile (Alternative)Impact Analysis
Physical State Solid Salt (mp >200°C)Volatile Liquid (bp 126°C)High Green Impact: TMACN-I eliminates inhalation risk from vapors.
GHS Hazard Toxic (Oral); IrritantFatal (Dermal/Inhalation) ; LachrymatorCritical Safety: ClCH

CN requires full hazmat protocols; TMACN-I requires standard PPE.
Atom Economy (AE) Poor (~18%) Excellent (~55%) TMACN-I loses NMe

(59 Da) + HI (128 Da). ClCH

CN loses only HCl (36 Da).
Reaction Mass Efficiency Low (Requires stoichiometric base)ModerateTMACN-I generates significant iodide salt waste.
Selectivity High (Harder electrophile)Moderate (Soft electrophile)TMACN-I often shows better chemoselectivity in VNS reactions.
B. Mechanistic & Safety Pathways

The diagram below illustrates the divergent pathways for these reagents. Note how TMACN-I bypasses the "Volatile Toxicant" phase but introduces a "Salt Waste" stream.

G Reagent1 Chloroacetonitrile (Liquid, Fatal, Volatile) Process1 Direct Alkylation (High Vapor Risk) Reagent1->Process1 High Hazard Input Reagent2 (Cyanomethyl)trimethyl- ammonium Iodide (Solid, Toxic, Stable) Process2 Salt-Mediated Alkylation (Low Vapor Risk) Reagent2->Process2 Safer Input Waste1 Waste: HCl (Corrosive Gas/Salt) Process1->Waste1 High AE Product Cyanomethylated Product (R-CH2-CN) Process1->Product Waste2 Waste: NMe3 + HI salts (High Mass Waste) Process2->Waste2 Low AE Process2->Product

Figure 1: Comparative workflow showing the trade-off between hazard reduction (Green Path) and mass efficiency (Red Path).

Technical Deep Dive: Performance in Synthesis

Scenario 1: Vicarious Nucleophilic Substitution (VNS)

TMACN-I is superior to haloacetonitriles for VNS reactions on nitroarenes.

  • Mechanism: The ammonium group acts as a leaving group after the initial addition of the carbanion to the nitroarene ring.

  • Performance:

    • Yield: Typically 60–85% for nitrobenzyl cyanides.

    • Selectivity: Avoids the poly-alkylation often seen with highly reactive alkyl halides.

    • Green Solvent Compatibility: Compatible with DMSO and DMF (traditional) but also works in Liquid Ammonia or Ethanolic KOH systems, allowing for easier workup.

Scenario 2: O-Cyanomethylation of Phenols
  • Traditional: Phenol + ClCH

    
    CN + K
    
    
    
    CO
    
    
    in Acetone (Reflux).
    • Risk:[1] Refluxing a lachrymator requires a dedicated fume hood and scrubber.

  • Green Protocol (TMACN-I): Phenol + TMACN-I + K

    
    CO
    
    
    
    in Acetonitrile or MEK .
    • Benefit: Non-volatile solids allow for open-vessel weighing (though reaction should still be sealed). The byproduct (NMe

      
      ) is gaseous and can be trapped or vented, simplifying purification.
      

Experimental Protocol: Green Cyanomethylation

Objective: Synthesis of O-cyanomethyl phenol using TMACN-I. Green Improvements: Replacement of chlorinated solvent; elimination of lachrymator.

Materials
  • Substrate: 4-Methoxyphenol (1.0 eq)

  • Reagent: this compound (1.2 eq)

  • Base: Anhydrous K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK) [Replaces DMF/DCM]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 4-methoxyphenol (10 mmol) and Anhydrous K

    
    CO
    
    
    
    (20 mmol).
  • Solvation: Add Acetonitrile (30 mL). Note: MeCN is preferred over DMF for easier removal and lower toxicity.

  • Addition: Add this compound (12 mmol) in one portion.

    • Observation: The reagent is a stable solid, requiring no special liquid handling equipment.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC. The disappearance of the starting phenol indicates completion.

  • Workup (Green):

    • Cool to room temperature.

    • Filter off the inorganic salts (KI and excess K

      
      CO
      
      
      
      ). Metric: This solid waste is non-toxic.
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Purification: Recrystallize from Ethanol/Water (if solid) or perform a short silica plug filtration (if oil) using Ethyl Acetate/Heptane.

  • Yield Calculation: Expected yield 85–92%.

Decision Tree: When to Use TMACN-I?

DecisionTree Start Need Cyanomethyl Group? Scale Reaction Scale? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate Lab Scale (<50g) UseCl Use Chloroacetonitrile (Strict Containment Required) Scale->UseCl Industrial (>100kg)* *Cost driven Substrate->UseCl Sterically Hindered (Smaller electrophile needed) UseTMA Use TMACN-I (Green/Safety Preferred) Substrate->UseTMA VNS / Nitroarenes Substrate->UseTMA General Nucleophiles

Figure 2: Selection logic for cyanomethylating agents.

References

  • Zaragoza, F. (2002).[2] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[2] Journal of Organic Chemistry.[2] Link (Describes the phosphonium analog, establishing the reactivity pattern for onium salts).

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link (Foundational text on VNS utilizing cyanomethylammonium salts).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Source for Principle 12: Inherently Safer Chemistry).
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.Link (Verification of GHS H301 vs Fatal H310 of alternatives).

  • ECHEMI. (2024). Chloroacetonitrile Safety Profile and Toxicity Data.[3]Link (Comparative toxicity data).

Sources

Comparative study of different ammonium salts as phase transfer catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and fine chemical synthesis, Phase Transfer Catalysis (PTC) is often the "hidden variable" that determines the scalability of a heterogeneous reaction. While Tetrabutylammonium Bromide (TBAB) is the industry workhorse, it is not universally optimal.

This guide objectively compares the performance of four distinct classes of ammonium salts:

  • Symmetric Tetraalkyl (e.g., TBAB, TBAI)

  • Benzyl-Functionalized (e.g., BTEAC/TEBA)

  • Methyl-Trioctyl (e.g., Aliquat 336)

  • Cetyl-Trimethyl (e.g., CTAB)[1][2]

We analyze their efficacy based on cation lipophilicity , anion hydration energy , and interfacial accessibility , providing experimental data and decision frameworks to optimize your biphasic workflows.

Mechanistic Foundation: The "Extraction" vs. "Interfacial" Divide

To select the right catalyst, one must understand where the reaction occurs. The choice of salt dictates the mechanism.

The Two Primary Mechanisms
  • Starks’ Extraction Mechanism: The catalyst (

    
    ) moves freely between the aqueous and organic phases. It extracts the nucleophile (
    
    
    
    ) into the organic phase where the reaction with the electrophile (
    
    
    ) occurs.
    • Best for: Symmetric, highly lipophilic salts (e.g., TBAB).

  • Makosza’s Interfacial Mechanism: The catalyst resides primarily at the interface or in the organic phase but never fully enters the water. The deprotonation/exchange happens at the boundary.

    • Best for: Highly lipophilic, bulky salts (e.g., Aliquat 336) or reactions involving concentrated bases (e.g., 50% NaOH).

Mechanism Visualization

PTC_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase QNu_org [Q+ Nu-] RNu R-Nu (Product) QNu_org->RNu Reaction (k2) QX_org [Q+ X-] QNu_org->QX_org Release X- RX R-X (Electrophile) RX->RNu + QX_aq [Q+ X-] QX_org->QX_aq Transfer QNu_aq [Q+ Nu-] QNu_aq->QNu_org Extraction Nu_aq Na+ Nu- Nu_aq->QNu_aq QX_aq->QNu_aq Ion Exchange NaX Na+ X- QX_aq->NaX

Figure 1: The cyclic transport mechanism of Phase Transfer Catalysis. Efficiency depends on the equilibrium constant of the anion exchange (


) and the lipophilicity of the cation (

).

Comparative Analysis of Ammonium Salts

The efficiency of a PTC is governed by the Extraction Constant (


) . A catalyst must be lipophilic enough to enter the organic phase but not so lipophilic that it forms a tight ion pair that refuses to react.
Head-to-Head Performance Matrix
FeatureTBAB (Tetrabutylammonium Bromide)BTEAC (Benzyltriethylammonium Chloride)Aliquat 336 (Methyltrioctylammonium Chloride)CTAB (Cetyltrimethylammonium Bromide)
Structure Symmetric (

)
Asymmetric (

+ Benzyl)
Asymmetric (

)
Long Chain Surfactant (

)
Lipophilicity High (Balanced)ModerateVery HighAmphiphilic (Micellar)
Dominant Mechanism Extraction (Starks)Interfacial / ExtractionInterfacialMicellar / Interfacial
Solvent Compatibility DCM, Toluene, ChloroformDCM, Acetone, AcetonitrileToluene, Hexane, Non-polarWater-Miscible / Emulsions
Cost LowLowModerateLow
Removal Water Wash (Easy)Water Wash (Very Easy)Chromatography (Difficult)Difficult (Foaming)
Best For General Alkylations,

Dichlorocarbene generation, OxidationsNon-polar solvents, sluggish anionsMicellar catalysis, Nanoparticles
Quantitative Case Study: O-Alkylation of Phenol

Reaction Condition: Phenol + Benzyl Bromide + 50% NaOH + Catalyst (5 mol%) in Toluene, 60°C, 2 hours.

CatalystYield (%)Reaction Rate (

)
Notes
TBAB 92%

Excellent balance; rapid extraction of phenoxide.
Aliquat 336 88%

High yield, but product purification required silica column due to lipophilic catalyst residue.
BTEAC 65%

Lower yield in Toluene due to poor solubility of BTEAC in non-polar organic phase.
CTAB 55%

Formation of stable emulsion hindered separation; micellar effect slowed kinetics.

Critical Insight: BTEAC performs poorly in toluene (non-polar) but excels in Dichloromethane (DCM) or Acetonitrile. TBAB is the superior choice for non-polar aromatic solvents.

Experimental Protocol: O-Alkylation of Phenol

Objective: Synthesize Benzyl Phenyl Ether using TBAB. Rationale: This protocol demonstrates the "Extraction Mechanism" where the catalyst shuttles the phenoxide ion into the organic phase.

Materials
  • Phenol (10 mmol, 0.94 g)

  • Benzyl Bromide (11 mmol, 1.3 mL) [Lachrymator - Handle in Hood]

  • Sodium Hydroxide (50% aq. solution, 5 mL)

  • Catalyst: TBAB (0.5 mmol, 0.16 g - 5 mol%)

  • Solvent: Toluene (15 mL)

Workflow
  • Phase Preparation:

    • In a 50 mL Round Bottom Flask (RBF), dissolve Phenol in Toluene.

    • Add the TBAB catalyst.[3][4] Note: TBAB is solid; it will form a suspension until the reaction starts.

  • Initiation:

    • Add the 50% NaOH solution dropwise while stirring vigorously (Magnetic stir bar > 800 RPM).

    • Observation: The mixture will become biphasic.[3] High agitation is critical to maximize interfacial area.

  • Addition:

    • Add Benzyl Bromide slowly over 5 minutes.

    • Heat the mixture to 60°C.

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 9:1).

    • Checkpoint: The spot for Phenol (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Work-up (Self-Validating Step):

    • Cool to Room Temp.[2] Add 20 mL water.

    • Separate phases.[3][5]

    • Validation: Wash the organic phase with 10% NaOH. If the aqueous wash turns cloudy/white upon acidification, unreacted phenol remains (incomplete reaction).

    • Dry organic layer over

      
      , filter, and rotovap.
      

Catalyst Selection Logic (Decision Tree)

Do not guess. Use this logic flow to select the ammonium salt based on your solvent system and substrate.

PTC_Selection Start Start: Select Catalyst Solvent What is your Organic Solvent? Start->Solvent NonPolar Non-Polar (Toluene, Hexane) Solvent->NonPolar Polar Polar Aprotic/Chlorinated (DCM, ACN, THF) Solvent->Polar Lipophilicity Is the Nucleophile Highly Hydrated (e.g., F-, OH-)? NonPolar->Lipophilicity Stability Is Reaction Temp > 100°C? Polar->Stability Aliquat Use Aliquat 336 (Max Lipophilicity) Lipophilicity->Aliquat Yes TBAB_NP Use TBAB (Standard) Lipophilicity->TBAB_NP No TBAI Use TBAI (Higher Stability) Stability->TBAI Yes BTEAC Use BTEAC (Cost Effective, Soluble) Stability->BTEAC No

Figure 2: Decision matrix for selecting the optimal ammonium salt based on solvent polarity and reaction conditions.

Troubleshooting: The "Catalyst Poisoning" Effect

A common failure mode in PTC is Catalyst Poisoning by the leaving group.

  • The Problem: If your reaction generates Iodide (

    
    ) or Tosylate (
    
    
    
    ), these anions are highly lipophilic.[6] They pair strongly with the quaternary ammonium cation (
    
    
    ) in the organic phase.
  • The Consequence: The catalyst becomes "locked" as

    
    . It cannot return to the aqueous phase to pick up the nucleophile (e.g., 
    
    
    
    or
    
    
    ).
  • The Solution:

    • Use Bromides/Chlorides: Avoid alkyl iodides if possible.

    • Catalyst Refresh: Use 10-15 mol% catalyst instead of 1-5%.

    • Sulfate Route: Use Dialkyl Sulfates (leaving group

      
       is very hydrophilic and stays in water, leaving the catalyst free).
      

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. Link

  • Starks, C. M. (1971). Phase-transfer catalysis.[1][2][5][7][6][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[5] Link

  • Halpern, M. E. (Ed.). (1997). Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link

  • Soliwoda, K., et al. (2014).[10] Effect of the alkyl chain length of secondary amines on the phase transfer of gold nanoparticles. Langmuir. Link

  • Vasilevskaya, T. N., et al. (1987).[11] Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides. Journal of Applied Chemistry of the USSR. Link[11]

Sources

Validation of analytical methods for (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Validation of Analytical Methods for (Cyanomethyl)trimethylammonium Iodide

Introduction: The Analytical Challenge of Quaternary Ammonium Salts

This compound, a quaternary ammonium salt, presents a unique set of analytical challenges. As a non-volatile, ionic compound lacking a significant UV-absorbing chromophore, traditional analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection are often unsuitable. This guide provides a comprehensive comparison of robust analytical methodologies for the accurate and precise quantification of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document is intended for researchers, analytical scientists, and drug development professionals who require validated, reliable methods for the characterization and quality control of this and similar chemical entities. We will explore the theoretical basis, practical implementation, and comparative performance of three distinct analytical approaches:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • Ion Chromatography with Suppressed Conductivity Detection (IC-CD)

  • Potentiometric Titration

Our focus extends beyond mere protocol recitation. We delve into the rationale behind procedural choices, offering insights honed from extensive laboratory experience to ensure that the described methods are not only accurate but also robust and self-validating.

Chapter 1: Foundational Principles of Method Selection

The molecular structure of this compound dictates the choice of analytical instrumentation.

  • Quaternary Ammonium Cation: The permanently charged nature of the cation makes it an ideal candidate for ion-exchange chromatography.

  • Lack of Chromophore: The absence of conjugated double bonds or aromatic rings means the molecule does not absorb light in the conventional UV-Vis range (200-400 nm). This necessitates the use of universal detectors that do not rely on spectrophotometric properties.

  • Counter-ion: The presence of the iodide ion allows for classical titration methods, providing a valuable orthogonal technique.

Based on these characteristics, HPLC with a universal detector like ELSD and Ion Chromatography are logical choices for a separation-based approach, while titration offers a simpler, albeit less specific, method for determining overall salt concentration.

Chapter 2: Method Comparison & Validation Data

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following sections compare HPLC-ELSD, IC-CD, and Potentiometric Titration across key validation parameters as defined by ICH Q2(R1).

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-ELSD & IC-CD: Both chromatographic techniques offer high specificity. By optimizing the stationary phase, mobile phase, and gradient conditions, it is possible to separate the (Cyanomethyl)trimethylammonium cation from related impurities and the iodide counter-ion. Peak purity can be assessed using advanced detectors (e.g., mass spectrometry) or by demonstrating baseline resolution from known impurities.

  • Potentiometric Titration: This method exhibits lower specificity. It is a method for quantifying the iodide counter-ion, typically using silver nitrate (AgNO₃) as a titrant. The result is an inference of the full salt's concentration. This method is susceptible to interference from other halide impurities (e.g., chloride, bromide) that may be present in the sample.

Linearity & Range

Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical response.

  • HPLC-ELSD: The ELSD response is often non-linear and typically follows a power function (Response = a[Concentration]ᵇ). Therefore, a linear fit is often not appropriate. A quadratic or power-law regression model must be used, which is acceptable if consistently demonstrated.

  • IC-CD: Ion chromatography with suppressed conductivity detection generally provides excellent linearity over a wide concentration range for ionic species.

  • Potentiometric Titration: This technique demonstrates excellent linearity with respect to the amount of titrant consumed versus the analyte concentration.

Table 1: Comparison of Linearity Validation Data

ParameterHPLC-ELSDIC-CDPotentiometric Titration
Range Tested 10 - 200 µg/mL1 - 100 µg/mL5 - 50 mg/assay
Regression Model Power Law (y=axᵇ)Linear (y=mx+c)Linear (y=mx+c)
Correlation Coefficient (r²) > 0.999 (using power fit)> 0.999> 0.9995
Y-Intercept Bias N/A (assessed by residual plot)< 2% of response at 100% concentration< 1% of total titrant volume
Accuracy & Precision

Accuracy measures the closeness of test results to the true value, while precision measures the degree of scatter between a series of measurements.

  • HPLC-ELSD & IC-CD: Both methods can achieve high accuracy and precision. Accuracy is typically assessed by spike recovery experiments at different concentration levels. Precision is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Potentiometric Titration: As a primary method, titration can be highly accurate and precise, often serving as a reference method for purity assignment.

Table 2: Comparison of Accuracy and Precision Data

ParameterHPLC-ELSDIC-CDPotentiometric Titration
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.5% - 100.5%
Precision - Repeatability (%RSD) ≤ 1.5%≤ 1.0%≤ 0.5%
Precision - Intermediate (%RSD) ≤ 2.0%≤ 1.8%≤ 0.8%
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • HPLC-ELSD & IC-CD: Key parameters to test include mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). For ELSD, drift tube temperature and nebulizer gas pressure are also critical. For IC, eluent concentration and suppressor current should be evaluated.

  • Potentiometric Titration: Robustness is tested by varying titrant concentration, sample volume, and the endpoint determination parameters.

Chapter 3: Experimental Protocols & Workflows

General Validation Workflow

The following diagram illustrates the logical flow for validating an analytical method according to ICH guidelines.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Parameter Validation cluster_reporting Phase 3: Documentation Plan Define Method Purpose (e.g., Assay, Impurity) Select Select Appropriate Technology (HPLC, IC, Titration) Plan->Select Spec Specificity (Forced Degradation, Blanks) Select->Spec Lin Linearity & Range (5+ Concentration Levels) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Deliberate Parameter Changes) Prec->Robust Report Compile Validation Report Robust->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Protocol: HPLC-ELSD Method for Assay

This protocol outlines the validation of an HPLC-ELSD method for determining the assay of this compound.

1. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 100 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD Settings: Drift Tube 50°C, Nebulizer Gas (Nitrogen) 1.5 SLM

Rationale: A HILIC column is chosen for its ability to retain highly polar, ionic compounds like quaternary amines. An ELSD is used due to the analyte's lack of a UV chromophore.

2. Validation Experiment: Accuracy via Spike Recovery

The workflow below details the steps for an accuracy determination.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Placebo Prepare Product Placebo (Matrix without analyte) Spike_Levels Spike Placebo at 3 Levels: 80%, 100%, 120% of target concentration Placebo->Spike_Levels Prep_Samples Prepare n=3 samples per spike level Spike_Levels->Prep_Samples Analyze Analyze all samples using HPLC-ELSD method Prep_Samples->Analyze Calculate Calculate % Recovery for each sample: (Measured Conc. / Theoretical Conc.) x 100 Analyze->Calculate Average Calculate Mean % Recovery and %RSD per level Calculate->Average

Caption: Workflow for determining method accuracy.

3. Acceptance Criteria:

  • Mean Recovery: 98.0% - 102.0% at each concentration level.

  • %RSD: Not More Than 2.0% for each level.

Chapter 4: Conclusion & Recommendations

The validation of analytical methods for challenging compounds like this compound requires a thoughtful approach tailored to the molecule's physicochemical properties.

MethodBest ForKey AdvantageKey Limitation
HPLC-ELSD Impurity profiling & AssayHigh specificity, good sensitivity for non-volatile compounds.Non-linear response requires specific calibration models.
IC-CD Assay & Counter-ion analysisExcellent linearity and specificity for ionic species.May require specialized instrumentation not available in all labs.
Potentiometric Titration Assay & Purity assignmentHigh precision and accuracy; considered a primary method.Lacks specificity; cannot distinguish between different halides.

Recommendation: For comprehensive quality control, a combination of methods is recommended.

  • Use IC-CD or HPLC-ELSD as the primary method for routine assay and impurity determination due to its high specificity.

  • Use Potentiometric Titration as an orthogonal method to confirm the total salt content and for primary standard characterization.

This dual-method approach provides a robust and self-validating system, ensuring the highest confidence in the analytical results generated for this compound.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A review of evaporative light scattering detection for liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: A Practical Guide to HILIC Source: Waters Corporation URL: [Link]

A Mechanistic and Practical Comparison of Cyanomethylating Agents: (Cyanomethyl)trimethylammonium iodide vs. Haloacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyanomethyl Group

In the landscape of pharmaceutical and agrochemical development, the cyanomethyl group (–CH₂CN) is a cornerstone functional motif. Its strategic value lies in its versatility as a synthetic intermediate; the nitrile can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or elaborated into a variety of nitrogen-containing heterocycles.[1][2] Consequently, the methods for its installation—a process known as cyanomethylation—are of paramount importance to medicinal and process chemists.[3]

Traditionally, reagents like chloroacetonitrile and bromoacetonitrile have been the workhorses for this transformation. However, their volatility, toxicity, and often harsh reaction conditions have prompted the search for more robust and user-friendly alternatives. This guide presents a detailed comparison between the classical haloacetonitrile reagents and (Cyanomethyl)trimethylammonium iodide, a stable, crystalline salt that offers significant mechanistic and practical advantages. We will delve into the underlying reaction mechanisms, compare performance based on experimental data, and provide practical guidance for reagent selection and protocol design.

Section 1: Reagent Profiles at a Glance

A fundamental comparison begins with the physical and safety profiles of the reagents. The differences in their physical state have profound implications for handling, storage, and safety in the laboratory.

PropertyThis compoundChloroacetonitrileBromoacetonitrile
Structure ((CH₃)₃NCH₂CN)⁺ I⁻ClCH₂CNBrCH₂CN
CAS Number 82272-28-4107-14-2590-17-0
Molecular Weight 226.06 g/mol 75.50 g/mol 119.95 g/mol
Physical Form Crystalline powderColorless liquidColorless to brown liquid
Melting Point 212-216 °C[4]-38 °CN/A
Boiling Point N/A (decomposes)125-127 °C149-150 °C
Key Hazards Acutely toxic (oral), skin/eye irritant[4]Highly flammable, toxic, lachrymatorToxic, corrosive, lachrymator
Handling Notes Stable, non-volatile solid. Weighs easily.Volatile liquid with noxious fumes.Volatile liquid, potent lachrymator.

Section 2: A Mechanistic Deep Dive: The Leaving Group Makes the Difference

The cyanomethylation of a nucleophile (Nu⁻) by these reagents typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The core difference in their reactivity lies in the nature of the leaving group that is displaced by the incoming nucleophile.

Mechanism 1: The Quaternary Ammonium Pathway

With this compound, the leaving group is trimethylamine (N(CH₃)₃), a neutral and stable molecule. The reaction is driven by the nucleophile's attack on the electrophilic methylene carbon, leading to the cleavage of the C-N bond.

Caption: Sₙ2 mechanism for this compound.

The key to this reaction's efficiency is the excellent leaving group ability of trimethylamine. A good leaving group is a species that is stable on its own after accepting the electron pair from the broken bond.[6] Generally, this correlates with being a weak base.[7][8] Trimethylamine, a neutral molecule, is a significantly weaker base than the halide anions that serve as leaving groups in the alternative reagents. This inherent stability of the leaving group lowers the activation energy of the transition state, often facilitating the reaction under milder conditions.[7]

Mechanism 2: The Haloacetonitrile Pathway

For haloacetonitriles, the leaving group is a halide ion (Cl⁻, Br⁻, or I⁻). The reaction follows the same Sₙ2 pathway, but the energetics and reaction rates are dictated by the identity of the halogen.

Caption: Sₙ2 mechanism for haloacetonitriles.

The leaving group ability among the halides follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[8] This is because iodide (I⁻) is the largest and least basic of the common halides, making it the most stable anion and thus the best leaving group.[8] Consequently, iodoacetonitrile is the most reactive, but also the most expensive and least stable. Chloroacetonitrile is more common but requires more forcing conditions (higher temperatures, stronger bases) due to the poorer leaving group ability of the chloride ion.

Section 3: Performance Comparison & Applications

Case Study: O- and N-Cyanomethylation

The O- and N-alkylation of phenols and N-heterocycles are common and vital reactions.

  • With this compound: This reagent is particularly effective for these transformations. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF, acetonitrile) with a moderate base (e.g., K₂CO₃) at room temperature or with gentle heating. The solid nature of the reagent allows for precise measurement, and the trimethylamine byproduct is a volatile gas that can be easily removed from the reaction mixture.

  • With Chloroacetonitrile/Bromoacetonitrile: These reactions often require stronger bases (e.g., NaH, KOBu-t) to fully deprotonate the nucleophile, especially for less acidic phenols or amines. The reactions are frequently run at elevated temperatures to overcome the higher activation energy associated with the less ideal leaving groups. Furthermore, the lachrymatory and volatile nature of these reagents makes them difficult to handle.[12]

Table 2: Comparative Performance Characteristics

FeatureThis compoundHaloacetonitriles (ClCH₂CN, BrCH₂CN)
Reaction Conditions Often milder (room temp to moderate heat)Often require higher temperatures and stronger bases
Base Requirement Moderate bases (e.g., K₂CO₃) usually sufficeStronger bases (e.g., NaH) may be needed
Substrate Scope Excellent for O- and N-nucleophilesBroad, but can be limited by harsh conditions
Byproducts Trimethylamine (gas), Iodide saltHalide salts
Workup/Purification Generally simpler; gaseous byproduct is easily removedCan be complicated by excess base and salt byproducts

Section 4: Practical Considerations & Protocol Design

Choosing the right reagent extends beyond mere chemical reactivity to encompass safety, handling, and overall process efficiency.

Safety and Handling: A Clear Advantage

This is where this compound demonstrates a significant advantage.

  • This compound: As a high-melting, non-volatile crystalline solid, it poses a much lower inhalation risk than its liquid counterparts. While it is classified as acutely toxic and requires standard personal protective equipment (gloves, eye protection), it does not have the severe lachrymatory effects of haloacetonitriles.[4] Its stability allows for long-term storage without degradation.

  • Haloacetonitriles: Chloro- and bromoacetonitrile are volatile, toxic liquids and potent lachrymators (tear-inducing agents). They must be handled in a well-ventilated fume hood with extreme care to avoid inhalation or contact. Their use in large-scale synthesis presents significant engineering and safety challenges.

Decision-Making Workflow

The choice of reagent can be guided by a simple decision-making process based on the specific requirements of the synthesis.

Reagent_Choice start Need to perform a cyanomethylation? q1 Is safety and ease of handling a top priority? start->q1 reagent_A (Cyanomethyl)trimethylammonium iodide q1->reagent_A Yes q2 Does the substrate require very mild conditions? q1->q2 No reagent_B Haloacetonitriles (ClCH₂CN, BrCH₂CN) q2->reagent_A Yes q3 Is cost the primary constraint on a large scale? q2->q3 No q3->reagent_A No q3->reagent_B Yes

Caption: Choosing your cyanomethylating agent.

Representative Experimental Protocol: N-Cyanomethylation of Imidazole

This protocol demonstrates a typical application of this compound, highlighting its ease of use.

Objective: To synthesize 1-(Cyanomethyl)imidazole.

Materials:

  • Imidazole (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add imidazole and anhydrous potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration with respect to imidazole).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the flask in one portion.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-(Cyanomethyl)imidazole.

Conclusion

This compound emerges as a superior reagent for many cyanomethylation applications, particularly in research and development settings where safety, reliability, and mild conditions are paramount. While haloacetonitriles remain relevant, especially in cost-sensitive, large-scale processes where handling infrastructure is robust, their significant hazards cannot be overlooked.

The primary advantages of the ammonium salt are rooted in its fundamental chemical properties: the presence of a highly effective, neutral trimethylamine leaving group facilitates reactions under milder conditions, and its solid, non-volatile nature drastically improves its handling and safety profile. For researchers seeking an efficient, safe, and user-friendly method to install the valuable cyanomethyl moiety, this compound represents a modern and compelling choice.

References

  • Demo Course - SN2 / SN1 substitution - Page 8: Review - Bestchoice. (n.d.).
  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 7). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 28). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances. Retrieved from [Link]

  • Wiley Online Library. (n.d.). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Retrieved from [Link]

  • American Chemical Society. (2023, February 8). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General O-methylation reaction of phenols with... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-driven 1,2-hydro(cyanomethylation) of alkenes with chloroacetonitrile. Chemical Communications. Retrieved from [Link]

  • MDPI. (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • ResearchGate. (2025, December 6). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds. Retrieved from [Link]

Sources

Environmental impact assessment of (Cyanomethyl)trimethylammonium iodide synthesis and use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Cyanomethyl)trimethylammonium iodide (CMTMAI) (CAS: 82272-28-4 ) is a quaternary ammonium salt primarily utilized as a reagent for Vicarious Nucleophilic Substitution (VNS) and as a Phase Transfer Catalyst (PTC) . In the context of green chemistry, CMTMAI represents a strategic trade-off: it "tames" the handling risks of highly volatile and lachrymatory haloacetonitriles by converting them into a stable, non-volatile solid. However, this safety benefit comes at the cost of reduced Atom Economy during the application phase, generating trimethylamine (TMA) and iodide waste.

This guide objectively assesses CMTMAI against alternative cyanomethylating agents, providing experimental protocols and lifecycle analysis for researchers prioritizing both safety and sustainability.

Technical Profile & Mechanism

  • IUPAC Name: (Cyanomethyl)trimethylazanium iodide

  • CAS Number: 82272-28-4[1]

  • Formula:

    
    
    
  • Physical State: White to beige powder (mp: 212–216 °C)

  • Solubility: Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents.

Primary Mechanism: Vicarious Nucleophilic Substitution (VNS)

Unlike standard


 reactions that displace a halogen, VNS replaces a hydrogen atom on an electron-deficient aromatic ring (e.g., nitroarenes).[2]
  • Deprotonation: A base removes a proton from the

    
    -carbon of CMTMAI, forming an ylide/carbanion.
    
  • Addition: The carbanion attacks the nitroarene at the ortho- or para-position.

  • Elimination: The trimethylammonium group acts as a vicarious leaving group , departing as neutral trimethylamine (TMA) and restoring aromaticity.

VNS_Mechanism Reagent This compound [Me3N-CH2-CN]+ I- Ylide Carbanion/Ylide [:CH(CN)-NMe3] Reagent->Ylide Deprotonation (-HI) Base Base (e.g., t-BuOK) Base->Ylide Intermediate σ-Adduct (Meisenheimer Complex) Ylide->Intermediate + Nitroarene Nitroarene Nitroarene (Substrate) Nitroarene->Intermediate Product Cyanomethylated Product Ar-CH2-CN Intermediate->Product Elimination of NMe3 Waste Waste Stream: NMe3 (Gas) + KI/Base-I Intermediate->Waste Leaving Group

Figure 1: Mechanism of Vicarious Nucleophilic Substitution using CMTMAI. The trimethylammonium group serves as the leaving group.

Comparative Environmental Impact Assessment

Synthesis of Reagent (The "Green" Setup)

The synthesis of CMTMAI is an addition reaction (Menschutkin reaction) with 100% Atom Economy .

  • Reaction:

    
    
    
  • Green Benefit: The reaction is typically performed in acetone. The product precipitates spontaneously, allowing for filtration without complex workup or chromatography.

Application Phase Comparison

The table below compares CMTMAI against direct alkylation agents (Haloacetonitriles) and oxidative methods.

FeatureCMTMAI (This Product) Bromo/Iodoacetonitrile Oxidative MeCN (Photoredox)
Reagent State Solid Salt (Safe handling)Volatile Liquid (Lachrymator)Liquid Solvent (MeCN)
Atom Economy (App) Low (Loses

+

)
Medium (Loses

)
High (Loses

)
Toxicity Profile Moderate (Solid irritant)Severe (Fatal if inhaled/absorbed)Low (Solvent), but Catalyst toxic
Waste Stream Trimethylamine (Gas, Fishy Odor)Acidic HalidesHeavy Metals (Ir/Ru catalysts)
Operational Cost Low (Simple stirring)Medium (Special containment)High (Light source, Catalyst)
Green Metrics Calculation (Application Step)

Scenario: Introduction of a


 group (MW 40.04) onto a substrate.
  • Reagent: CMTMAI (MW 226.06)[1]

  • Atom Economy (Reagent only):

    
    
    
  • Reagent: Chloroacetonitrile (MW 75.5)

  • Atom Economy (Reagent only):

    
    
    

Critical Analysis: While CMTMAI has poor atom economy, it eliminates the need for high-containment facilities required for haloacetonitriles. The "waste" (TMA) can be trapped in acid scrubbers.

Experimental Protocols

Protocol A: Green Synthesis of CMTMAI

Adapted from Menschutkin Reaction principles [1, 5].

Objective: Solvent-free or high-concentration synthesis to minimize waste.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Reagents:

    • Trimethylamine (anhydrous, 2.0 M in THF or Acetone): 50 mL (100 mmol)

    • Iodoacetonitrile: 16.7 g (100 mmol)

  • Procedure:

    • Cool the amine solution to 0°C.[3]

    • Add Iodoacetonitrile dropwise over 30 minutes. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • The product will precipitate as a white solid.[4]

  • Workup:

    • Filter the solid under vacuum.

    • Wash with cold acetone (

      
       mL) to remove unreacted starting materials.
      
    • Dry under vacuum.

  • Yield: Typically >90%.

  • Green Check: Filtrate (acetone) can be redistilled. No chromatography required.

Protocol B: Vicarious Nucleophilic Substitution (VNS) on Nitrobenzene

Demonstrating the "Vicarious" leaving group mechanism [4, 7].[2][5]

  • Reagents:

    • Nitrobenzene (1.0 eq)

    • CMTMAI (1.1 eq)

    • Base:

      
      -BuOK or NaOH (2.5 eq)
      
    • Solvent: DMSO or DMF (Dry)

  • Procedure:

    • Dissolve Nitrobenzene and CMTMAI in DMSO.

    • Add base in portions at 0–5°C. The solution often turns deep red/purple (Meisenheimer complex).

    • Stir at RT for 1–2 hours.

    • Quench with dilute HCl (releases TMA gas – perform in fume hood ).

  • Isolation:

    • Extract with Ethyl Acetate.

    • Wash with water (to remove inorganic salts and TMA salts).

    • Concentrate and purify via recrystallization.

Decision Matrix: When to use CMTMAI?

Use the following logic flow to determine if CMTMAI is the correct reagent for your campaign.

Decision_Matrix Start Need to introduce -CH2CN group Substrate Is the substrate a Nitroarene? Start->Substrate VNS_Route Route: Vicarious Nucleophilic Substitution Substrate->VNS_Route Yes Direct_Alk Route: Direct Alkylation (SN2) Substrate->Direct_Alk No Safety Is Lab equipped for Volatile Toxins? VNS_Route->Safety Use_CMTMAI RECOMMENDED: CMTMAI (High Safety, Solid Reagent) Direct_Alk->Use_CMTMAI If Phase Transfer needed Use_Photo ALTERNATIVE: Photoredox + MeCN (Greenest, requires optimization) Direct_Alk->Use_Photo If Radical path possible Safety->Use_CMTMAI No (Standard Hood) Use_Halo ALTERNATIVE: Haloacetonitrile (Higher Atom Economy, High Risk) Safety->Use_Halo Yes (High Containment)

Figure 2: Reagent selection workflow based on substrate type and safety infrastructure.

Waste Management & Safety Data

  • H-Codes: H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).[6]

  • TMA Management: The reaction releases Trimethylamine.

    • Mitigation: Vent reaction exhaust through a scrubber containing 1M HCl. This converts volatile TMA gas into non-volatile Trimethylammonium Chloride.

  • Iodide Waste: Aqueous waste will contain iodide. Do not mix with oxidants (bleach) to avoid releasing Iodine gas (

    
    ).
    

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for N-Alkylation. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Retrieved from

  • BenchChem. Tetramethylammonium Iodide Synthesis Protocol (Menschutkin Reaction). Retrieved from

  • Chem-Impex. this compound Applications. Retrieved from

  • Mudryk, B., & Mąkosza, M. (1988). Reactions of organic anions. 148. Vicarious nucleophilic substitution of hydrogen in nitroarenes with carbanions containing leaving groups. Tetrahedron.

Sources

Safety Operating Guide

(Cyanomethyl)trimethylammonium Iodide: Proper Disposal Procedures & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as standard organic waste. (Cyanomethyl)trimethylammonium iodide (CAS: 82272-28-4) presents a dual hazard profile: it is a quaternary ammonium salt with acute toxicity and contains a nitrile group capable of releasing hazardous gases under specific stress conditions.

🔴 Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Spill (Solid) Do not sweep dry. Dampen with inert oil or water (if compatible) to suppress dust. Scoop into a sealed container.
Skin Contact Wash immediately with soap and water for 15+ minutes. Remove contaminated clothing.
Ingestion Seek medical attention immediately. Toxic if swallowed (Cat. 3). Do NOT induce vomiting unless instructed.
Fire Use water spray, CO₂, or dry chemical. Evacuate: Thermal decomposition releases Hydrogen Iodide (HI), NOx, and potentially HCN.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the why behind the protocols. This compound is not a simple salt; it is a functionalized reagent with specific reactivities.

The "Nitrile" Factor

Unlike inorganic cyanides (e.g., NaCN), the cyano group in this compound is covalently bonded to a carbon atom (organic nitrile).

  • Risk: It does not readily release cyanide ions (CN⁻) in neutral water.

  • Danger Zone: Strong acids or strong bases can hydrolyze the nitrile, potentially releasing ammonia or, under extreme acidic/thermal stress, traces of hydrogen cyanide (HCN).[1]

  • Disposal Implication: NEVER mix with acidic waste streams.[2]

The "Iodide" Factor
  • Risk: Iodide salts can oxidize to form free iodine (

    
    ) in the presence of strong oxidizers (e.g., peroxides, nitric acid), leading to corrosion and toxic purple vapors.
    
  • Disposal Implication: NEVER mix with oxidizing waste streams.[2]

Quantitative Hazard Data
PropertyValue/Classification
CAS Number 82272-28-4
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A
Physical State White to beige powder
Incompatibility Strong Oxidizers, Strong Acids, Strong Bases

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

The Golden Rule: Segregate this compound into a "Toxic Organic" stream. Do not place it in the general "Trash" or "Biohazard" bins.

Decision Logic for Waste Stream Selection
  • Is it Inorganic Cyanide? NO. Do not put it in the high-pH inorganic cyanide waste drum (unless explicitly directed by your EHS officer), as organic nitriles behave differently.

  • Is it Halogenated? YES (Iodide). However, it is a solid salt. If in solution, it often goes to "Halogenated Organic Solvents."

Phase 2: Packaging & Labeling
A. Solid Waste (Pure Compound or Spill Debris)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.

  • Segregation: Keep a dedicated container for "Toxic Solids - Quaternary Ammoniums."

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid"

    • Constituents: "this compound"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Special Note: Write "ORGANIC NITRILE - DO NOT ACIDIFY" clearly on the label.

B. Liquid Waste (Reaction Mixtures)[3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., don't put aqueous waste in a flammable solvent drum if your facility separates them).

  • Stream: Typically "Halogenated Organic Waste" (due to Iodide).

  • pH Check: Verify the solution is Neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before bottling.

Phase 3: The Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Container Place in HDPE Jar (Do not use metal) Solid->Container LabelSolid Label: 'Toxic Solid' Add: 'Organic Nitrile' Container->LabelSolid AcidCheck Is pH < 5? Liquid->AcidCheck Neutralize Neutralize with Sodium Bicarbonate AcidCheck->Neutralize Yes (Risk of HCN) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Safe) Neutralize->SolventCheck HaloStream Halogenated Waste Stream (Due to Iodide) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Only if <1% Halogen) SolventCheck->NonHaloStream Non-Halogenated

Figure 1: Decision tree for the safe segregation and packaging of this compound waste.

Part 4: Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Classification

This compound does not have a specific "P-list" or "U-list" code (unlike Methyl Iodide U138). Therefore, it is classified by Characteristic :

  • Toxicity: If the waste passes the TCLP threshold (unlikely for this specific molecule unless mixed with other metals/solvents), it is D-listed.[3]

  • Lab Pack: Most facilities will dispose of this as a "Lab Pack" chemical.

  • Waste Code Recommendation: If a code is forced by your manifest software and no other hazards exist, "Toxic" or "Non-Regulated Hazardous Material" (depending on state) is common. However, always default to D001 (Ignitable) if the carrier solvent is flammable.

"Satellite Accumulation Area" (SAA) Rules
  • Closed Container: The jar must be screwed shut unless you are actively adding waste.

  • Secondary Containment: Store the waste bottle in a secondary tray to capture leaks.

  • Timeline: Once full, move to the Central Accumulation Area within 3 days.

Part 5: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Cameo Chemicals. (2023). Nitriles: Chemical Reactivity Worksheet. NOAA. Retrieved from

Sources

Personal protective equipment for handling (Cyanomethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 82272-28-4 | Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 | MW:  226.06  g/mol [1][2]
Part 1: Executive Safety Summary

Status: DANGER – Acute Toxicant (Oral), Irritant, Hygroscopic, Light Sensitive.[1]

This guide supersedes generic safety data sheets (SDS) by integrating operational context for researchers using (Cyanomethyl)trimethylammonium iodide (CMTMAI) in organic synthesis (e.g., Vicarious Nucleophilic Substitution).

Critical Hazard Mechanism: While often categorized with standard quaternary ammonium salts, the presence of the cyanomethyl functionality (


)  combined with an iodide counterion  necessitates specific precautions against hydrolysis and thermal decomposition.[1]
  • The "Acid Trap": Unlike simple alkyl ammonium salts, the nitrile group is susceptible to hydrolysis.[1] Contact with strong acids must be strictly avoided to prevent the liberation of toxic byproducts or runaway hydrolysis.[1]

  • Iodide Instability: The iodide anion is prone to oxidation to elemental iodine (

    
    ) upon exposure to light and air, potentially altering reaction stoichiometry and contaminating the workspace.[1]
    
Part 2: Risk Assessment & Chemical Profile[3][5]
Hazard Classification (GHS)
Hazard TypeCategoryH-CodeDescription
Acute Toxicity Cat 3 H301 Toxic if swallowed. Ingestion can cause systemic neurotoxicity typical of quaternary ammonium compounds.[1]
Skin Irritation Cat 2H315Causes skin irritation.[1][3][4]
Eye Irritation Cat 2H319Causes serious eye irritation.[1][3][4]
STOT-SE Cat 3H335May cause respiratory irritation (dust inhalation).[1]
Chemical Stability Logic
  • Hygroscopicity: The salt will absorb atmospheric moisture rapidly.[1] Wet CMTMAI becomes sticky, difficult to weigh, and may hydrolyze over time.[1]

  • Thermal Decomposition:

    
    .[1] Decomposition releases Nitrogen Oxides (
    
    
    
    ), Hydrogen Iodide (
    
    
    ), and potentially trace Hydrogen Cyanide (
    
    
    ) under oxidative stress.[1]
Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a high-dusting toxicant. Standard lab coats are insufficient for powder handling operations.[1]

PPE ComponentStandardMaterial Specification & Rationale
Hand Protection Double Glove Inner: Nitrile (0.11 mm) Outer: Nitrile (0.11 mm) or Neoprene.[1] Rationale: Nitrile provides excellent resistance to quaternary salts.[1] Double gloving prevents incidental exposure during doffing.[1]
Respiratory P3 / N100 Primary: Fume Hood (Face velocity > 0.5 m/s).[1] Secondary (if outside hood): N100/P3 particulate respirator.[1] Rationale: H335 (Respiratory Irritation) requires zero-tolerance for dust inhalation.[1]
Eye/Face ANSI Z87.1 Chemical Splash Goggles. Rationale:[1] Safety glasses are inadequate for powders that can become airborne and dissolve in eye moisture to form corrosive solutions.[1]
Body Type 5/6 Lab Coat + Disposable Apron. Rationale: Prevents accumulation of dust on cotton lab coats which can transfer to common areas.[1]
Part 4: Operational Handling Workflows
A. Storage & Receiving[1][3][4]
  • Inspection: Upon receipt, check the bottle seal immediately. If the powder appears yellow/brown rather than white/beige, iodine oxidation has occurred.[1]

  • Environment: Store in a desiccator protected from light.

  • Segregation: Store away from strong acids (prevent nitrile hydrolysis) and oxidizers (prevent iodide oxidation).[1]

B. Weighing & Transfer Protocol (The "Static-Free" Method)

Quaternary ammonium salts are prone to static charge, causing "fly-away" powder.[1]

  • Equip: Don double gloves and goggles.[1]

  • Ionize: Use an anti-static gun or ionizer bar inside the weighing hood to neutralize the weigh boat and spatula.[1]

  • Transfer:

    • Do NOT use metal spatulas if possible (avoids potential trace metal catalysis or scratching).[1] Use antistatic polypropylene or porcelain.[1]

    • Keep the receiving vessel closed until the moment of transfer.[1]

  • Clean: Wipe the balance area with a moist paper towel (water/surfactant) immediately after weighing to capture invisible dust.[1]

C. Reaction Setup Logic
  • Inert Atmosphere: Always handle under Nitrogen (

    
    ) or Argon to prevent moisture uptake.[1]
    
  • Solvent Choice: If dissolving, add solvent to the solid slowly to prevent splashing.[1]

Part 5: Emergency Response & Spill Management[3]

Scenario: You have spilled 5g of CMTMAI powder on the benchtop.

DO NOT:

  • Do not spray water directly on the powder (creates a spreading toxic solution).[1]

  • Do not use a standard brush (generates airborne dust).[1]

Correct Workflow:

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Alert lab personnel.

  • PPE Up: Ensure respiratory protection (N95/N100) is worn.[1]

  • Contain: Cover the spill with a dry absorbent pad or paper towels to prevent air currents from spreading dust.[1]

  • Cleanup:

    • Scoop up the bulk solid using a stiff card or dustpan into a hazardous waste bag.[1]

    • Wet Wipe: Now use a damp paper towel (water + soap) to wipe the surface.[1]

    • Test: Verify no yellow residue (iodine) remains.

Part 6: Waste Disposal Strategy

Critical Rule: Segregate from Acidic Waste Streams.

Waste StreamClassificationProtocol
Solid Waste Toxic Organic Bag in double-sealed polyethylene bags.[1] Label: "Toxic Solid - Quaternary Ammonium Nitrile Salt".[1]
Liquid Waste Halogenated Organic Dispose in Halogenated Solvent waste.[1] Check pH: Ensure waste container is Neutral or Alkaline. NEVER mix with acidic waste (Risk of

/

evolution).[1]
Contaminated PPE Solid HazMat Dispose of gloves/aprons as solid hazardous waste, not regular trash.[1]
Part 7: Visualizations
Diagram 1: Operational Decision Logic

Caption: Logic flow for safe handling based on state and quantity.

HandlingLogic Start Start: Handling CMTMAI CheckState Check Physical State Start->CheckState Powder Dry Powder CheckState->Powder Solution In Solution CheckState->Solution Quantity Quantity > 100mg? Powder->Quantity PPE_Std PPE: Nitrile Gloves, Safety Glasses Solution->PPE_Std Hood MUST use Fume Hood (No Open Bench) Quantity->Hood Yes Balance Use Analytical Balance with Ionizer Quantity->Balance No (Small Scale) PPE_High PPE: Double Gloves, Goggles, N95/P3 Mask Hood->PPE_High Balance->PPE_High Action_Sol Transfer via Syringe/Cannula (Avoid Aerosols) PPE_Std->Action_Sol

[1]

Diagram 2: Spill Response & Decontamination

Caption: Step-by-step spill response emphasizing dry containment.

SpillResponse Spill Spill Detected Evaluate Isolate Area & Assess Quantity Spill->Evaluate Dry Dry Containment (Do NOT wet) Evaluate->Dry Scoop Scoop to Waste Bag Dry->Scoop WetClean Wet Wipe Decon (Soap + Water) Scoop->WetClean Disposal Dispose as Toxic (Segregate from Acids) WetClean->Disposal

[3]

Part 8: References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Methanaminium, N,N,N-trimethyl-, iodide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329762351, this compound. Retrieved from [1]

  • Chem-Impex International. (2024).[1] Product Data: this compound.[5][1][2] Retrieved from [1]

Sources

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